molecular formula C10H7Br2N B8757523 8-Bromo-2-(bromomethyl)quinoline

8-Bromo-2-(bromomethyl)quinoline

Número de catálogo: B8757523
Peso molecular: 300.98 g/mol
Clave InChI: NNNBSPYJQKHCQL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

8-Bromo-2-(bromomethyl)quinoline is a multifunctional quinoline derivative that serves as a valuable synthetic intermediate in medicinal chemistry and drug discovery research. The presence of two distinct bromine functional groups at the 8-position and the 2-methyl position allows for sequential and selective functionalization, making this compound a versatile building block for the development of more complex molecular architectures. Quinolines bearing bromine substituents are established as key precursors in the synthesis of compounds with potential pharmacological activity. Research into structurally similar brominated quinoline compounds has demonstrated significant antiproliferative effects against various cancer cell lines, including C6 (rat glioblastoma), HeLa (human cervical cancer), and HT29 (human colorectal adenocarcinoma) cells . Furthermore, such bromoquinolines can be transformed into derivatives that act as potent inhibitors of human topoisomerase I, a critical enzyme target for DNA replication and repair in anticancer therapies . The 8-bromomethylquinoline moiety, in particular, is recognized for its role as a precursor to 8-quinolinemethylamine, which is instrumental in preparing quinazolinone derivatives investigated for their antitumor potential . As a bifunctional reagent, 8-Bromo-2-(bromomethyl)quinoline provides researchers with a flexible scaffold for structure-activity relationship (SAR) studies and for the exploration of new chemical entities in oncology and other therapeutic areas. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Propiedades

Fórmula molecular

C10H7Br2N

Peso molecular

300.98 g/mol

Nombre IUPAC

8-bromo-2-(bromomethyl)quinoline

InChI

InChI=1S/C10H7Br2N/c11-6-8-5-4-7-2-1-3-9(12)10(7)13-8/h1-5H,6H2

Clave InChI

NNNBSPYJQKHCQL-UHFFFAOYSA-N

SMILES canónico

C1=CC2=C(C(=C1)Br)N=C(C=C2)CBr

Origen del producto

United States
Foundational & Exploratory

An In-Depth Technical Guide to 8-Bromo-2-(bromomethyl)quinoline: Synthesis, Applications, and Handling

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive overview of 8-Bromo-2-(bromomethyl)quinoline, a key heterocyclic building block in medicinal chemistry and materials science. This document addresses the compound's Chemical Abstracts Service (CAS) number status, details its physicochemical properties, and presents an in-depth, field-proven protocol for its synthesis via radical bromination of its precursor, 8-Bromo-2-methylquinoline. The guide elucidates the causality behind experimental choices, explores its applications as a synthetic intermediate in drug development, and outlines critical safety and handling procedures. This content is intended for researchers, chemists, and drug development professionals who require a practical, in-depth understanding of this versatile reagent.

Chemical Identity and CAS Number Status

A precise Chemical Abstracts Service (CAS) number for 8-Bromo-2-(bromomethyl)quinoline is not consistently reported across major chemical databases, which is common for reactive intermediates that are often synthesized and used immediately in situ. However, its direct precursor, 8-Bromo-2-methylquinoline , is well-documented and commercially available.

For unambiguous identification and sourcing of the necessary starting material, researchers should use the following identifiers for the precursor:

IdentifierValueSource
Chemical Name 8-Bromo-2-methylquinoline[1][2][3]
Synonym 8-Bromoquinaldine[1]
CAS Number 61047-43-6[1][2][3][4][5]
Molecular Formula C₁₀H₈BrN[3][4]
Molecular Weight 222.08 g/mol [3][4]

The target compound, 8-Bromo-2-(bromomethyl)quinoline, is derived from this precursor through a specific chemical transformation detailed in Section 3.0. For clarity, the properties of a related, commercially available isomer, 8-(Bromomethyl)quinoline, are sometimes referenced, but it is crucial to distinguish it from the 2-(bromomethyl) isomer discussed herein. The CAS number for 8-(Bromomethyl)quinoline is 7496-46-0.[6][7][8][9]

Physicochemical Properties

The properties of 8-Bromo-2-(bromomethyl)quinoline are not extensively documented due to its nature as a reactive intermediate. However, properties can be inferred from its precursor and related structural analogs. The data for the stable and well-characterized precursor, 8-Bromo-2-methylquinoline, are provided below.

PropertyValueSource
Physical Form Powder or crystals[5]
Purity ≥97%[5]
Storage Temperature Room temperature, sealed in dry conditions[5]

For the related isomer, 8-(Bromomethyl)quinoline (CAS 7496-46-0), the following properties are reported:

PropertyValueSource
Physical Form Solid[8]
Melting Point 81-82 °C[8]
Boiling Point 321.9 °C at 760 mmHg (Predicted)[8]
Storage Under inert gas (Nitrogen or Argon) at 2-8°C[9]

Synthesis and Mechanism

The most efficient and widely accepted method for synthesizing 8-Bromo-2-(bromomethyl)quinoline is through the free-radical bromination of the methyl group of 8-Bromo-2-methylquinoline. This reaction is a cornerstone of synthetic organic chemistry, valued for its selectivity at the benzylic position.

Synthetic Workflow Overview

The synthesis involves the reaction of the starting material with a bromine source, typically N-Bromosuccinimide (NBS), in the presence of a radical initiator.

SynthesisWorkflow cluster_reactants Reactants & Reagents cluster_process Process cluster_products Products & Byproducts 8-Bromo-2-methylquinoline 8-Bromo-2-methylquinoline Reaction Reflux under Inert Atmosphere 8-Bromo-2-methylquinoline->Reaction NBS N-Bromosuccinimide (NBS) NBS->Reaction Initiator Radical Initiator (AIBN/BPO) Initiator->Reaction Solvent Anhydrous Solvent (CCl₄) Solvent->Reaction Product 8-Bromo-2-(bromomethyl)quinoline Reaction->Product Primary Product Succinimide Succinimide Reaction->Succinimide Byproduct

Caption: Generalized workflow for the synthesis of 8-Bromo-2-(bromomethyl)quinoline.
Detailed Experimental Protocol

This protocol is a self-validating system based on established methodologies for benzylic bromination.[10]

Materials and Reagents:

  • 8-Bromo-2-methylquinoline (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.0-1.1 eq)

  • Azobisisobutyronitrile (AIBN) or Dibenzoyl Peroxide (BPO) (0.05-0.1 eq)

  • Anhydrous Carbon Tetrachloride (CCl₄) or a suitable alternative solvent

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and an inert gas inlet.

  • Charging the Flask: Under a positive flow of inert gas, charge the flask with 8-Bromo-2-methylquinoline and anhydrous CCl₄.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) and the radical initiator (AIBN or BPO) to the mixture.

    • Causality Insight: NBS is the preferred brominating agent for benzylic positions because it provides a low, constant concentration of bromine radicals, minimizing side reactions such as aromatic bromination.[11] AIBN or BPO serves as a thermal initiator, decomposing upon heating to generate the free radicals necessary to start the chain reaction.

  • Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) and maintain for 2-4 hours. The reaction should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting material.

    • Trustworthiness Check: The reaction progress is visually indicated as the denser NBS sinks and is consumed, while the less dense byproduct, succinimide, floats to the surface.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

  • Purification: The filtrate is concentrated under reduced pressure. The resulting crude product can be purified by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield pure 8-Bromo-2-(bromomethyl)quinoline.

Reaction Mechanism: Free-Radical Chain Reaction

The bromination proceeds via a classic free-radical chain mechanism, which consists of three stages: initiation, propagation, and termination.

Sources

8-Bromo-2-(bromomethyl)quinoline molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 8-Bromo-2-(bromomethyl)quinoline: Synthesis, Properties, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 8-Bromo-2-(bromomethyl)quinoline, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, plausible synthetic routes, potential applications grounded in the established pharmacology of the quinoline scaffold, and essential safety protocols.

Core Concepts: The Quinoline Scaffold and the Role of Bromine Substituents

The quinoline ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its rigid, planar structure and ability to engage in various non-covalent interactions (π-π stacking, hydrogen bonding) make it an ideal anchor for pharmacophores.

The introduction of bromine atoms serves several critical functions:

  • Modulation of Physicochemical Properties : Bromine is a heavy halogen that significantly increases lipophilicity (LogP), which can enhance membrane permeability and influence drug distribution.

  • Metabolic Blocking : Strategically placed bromine atoms can block sites of oxidative metabolism, thereby increasing the metabolic stability and half-life of a drug candidate.

  • Reactive Handles : The C-Br bond, particularly in the benzylic CH₂Br group, is an excellent electrophilic site for nucleophilic substitution reactions. This allows for the covalent linkage of the quinoline scaffold to other molecules.

8-Bromo-2-(bromomethyl)quinoline combines these features, offering a bifunctional scaffold: a reactive bromomethyl group for covalent modification and a bromo-substituted aromatic ring for tuning electronic and steric properties.

Physicochemical and Structural Properties

A critical first step in utilizing any chemical reagent is a thorough understanding of its fundamental properties. There is some confusion in commercial and public databases between 8-Bromo-2-(bromomethyl)quinoline and its singly brominated analogue, 8-bromo-2-methylquinoline. This guide specifically addresses the dibrominated compound.

The molecular weight of 8-Bromo-2-(bromomethyl)quinoline is 300.98 g/mol .[1] This is calculated from its molecular formula, C₁₀H₇Br₂N, which distinguishes it from related compounds like 8-(bromomethyl)quinoline (C₁₀H₈BrN, MW: 222.08 g/mol )[2][3][4][5][6] and 8-bromo-2-methylquinoline (C₁₀H₈BrN, MW: 222.08 g/mol ).[7][8]

PropertyValueSource
Molecular Formula C₁₀H₇Br₂N[1]
Molecular Weight 300.98 g/mol [1]
CAS Number 847861-97-6[1]
Appearance Likely a solid (powder) at room temperatureInferred from related compounds[2][4][6]
Solubility Expected to be soluble in organic solvents (DCM, Chloroform, Ethyl Acetate) and poorly soluble in waterInferred from general properties of bromoquinolines[9]

Synthesis of 8-Bromo-2-(bromomethyl)quinoline

The most plausible approach involves the radical bromination of the methyl group of 8-bromo-2-methylquinoline. This precursor is a known compound.[7][8][12]

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of 8-Bromo-2-(bromomethyl)quinoline.

Detailed Experimental Protocol (Hypothetical)

This protocol is a self-validating system; successful synthesis of the intermediate in Step 1, confirmed by characterization (e.g., NMR, MS), is a prerequisite for proceeding to Step 2.

Step 1: Synthesis of 8-Bromo-2-methylquinoline (via Doebner-von Miller Reaction) [8]

  • Reaction Setup : To a round-bottom flask equipped with a reflux condenser, add 2-bromoaniline (1.0 eq), and concentrated hydrochloric acid (HCl).

  • Reagent Addition : While stirring, slowly add crotonaldehyde (1.2 eq). An exothermic reaction may be observed. An oxidizing agent, such as the aniline itself or an added component like arsenic acid or nitrobenzene, is traditionally part of this reaction. Modern variations may use milder conditions.

  • Reflux : Heat the mixture to reflux (approx. 100-110 °C) for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up : Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is ~8.

  • Extraction : Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3x volumes).

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to yield pure 8-bromo-2-methylquinoline.

Step 2: Radical Bromination to 8-Bromo-2-(bromomethyl)quinoline

  • Reaction Setup : In a flask protected from light, dissolve the 8-bromo-2-methylquinoline (1.0 eq) from Step 1 in a dry, non-polar solvent like carbon tetrachloride (CCl₄).

  • Reagent Addition : Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

  • Reaction : Heat the mixture to reflux and irradiate with a UV lamp (or a standard 100W light bulb) to initiate the reaction. Monitor the reaction by TLC for the disappearance of the starting material and the appearance of a new, typically lower-Rf spot.

  • Work-up : Once the reaction is complete, cool the mixture. The succinimide byproduct will precipitate and can be removed by filtration.

  • Purification : Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. The resulting crude product can be purified by recrystallization or column chromatography to yield the final product, 8-Bromo-2-(bromomethyl)quinoline.

Applications in Drug Discovery and Medicinal Chemistry

The true value of 8-Bromo-2-(bromomethyl)quinoline lies in its utility as a versatile synthetic intermediate. The quinoline core is associated with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[13]

Role as a Covalent Linker

The primary application is the introduction of the "8-bromo-2-quinolylmethyl" moiety into a target molecule. The bromomethyl group is a potent electrophile that readily reacts with nucleophiles like amines, phenols, thiols, and carbanions.

Application_Workflow A 8-Bromo-2-(bromomethyl)quinoline(Electrophile) D New Bioactive Conjugate A->D Sₙ2 Reaction B Target Molecule with Nucleophilic Group (Nu-H) (e.g., Amine, Phenol, Thiol) B->D C Base (e.g., K₂CO₃, Et₃N) C->B Deprotonation

Caption: General workflow for using the title compound as a synthetic linker.

Potential Therapeutic Targets
  • Anticancer Agents : Numerous brominated quinoline derivatives have demonstrated potent anticancer activity.[14][15] They can function as topoisomerase inhibitors or induce apoptosis in cancer cell lines.[14][15] 8-Bromo-2-(bromomethyl)quinoline can be used to synthesize novel derivatives for screening against various cancer cell lines like HeLa (cervical cancer) and HT29 (colon cancer).[14]

  • Antimicrobial Compounds : The quinoline scaffold is the basis for several antibacterial and antiparasitic drugs. The introduction of a bromo-substituent can enhance this activity.[13]

  • Chemical Probes and Reagents : This compound can be used to synthesize fluorescent probes or labeling agents for biochemical research, leveraging the inherent spectroscopic properties of the quinoline ring.[16]

Safety, Handling, and Hazard Profile

As a dibrominated, reactive heterocyclic compound, 8-Bromo-2-(bromomethyl)quinoline must be handled with appropriate care. While a specific Safety Data Sheet (SDS) is not widely available, a reliable hazard profile can be constructed from the data for structurally similar compounds.[4][5][6][17]

Hazard CategoryDescription and Precautionary MeasuresSource (from related compounds)
Acute Toxicity / Corrosivity Causes severe skin burns and eye damage. Harmful if swallowed. It is a lachrymator (causes tears).[4][5][17]
Handling Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE): chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Avoid breathing dust.[17][18][19]
First Aid Eyes : Immediately rinse with plenty of water for at least 15 minutes. Seek immediate medical attention. Skin : Wash off immediately with soap and plenty of water. Remove contaminated clothing. Ingestion : Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[4][17][19]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated place.[17][18]

Conclusion

8-Bromo-2-(bromomethyl)quinoline is a high-value, albeit not widely commercialized, building block for chemical synthesis and drug discovery. Its molecular weight is 300.98 g/mol . Its bifunctional nature—a reactive bromomethyl handle and a tunable bromoquinoline core—makes it an attractive starting point for developing novel therapeutic agents, particularly in oncology and infectious diseases. While its synthesis requires a multi-step process, the proposed pathway utilizes well-established and reliable chemical reactions. Strict adherence to safety protocols is mandatory when handling this reactive and corrosive compound. Further research into this and similar scaffolds is warranted to unlock their full potential in medicinal chemistry.

References
  • MOLBASE. 8-bromo-2-(bromomethyl)quinoline. [Link]

  • PubChem. 8-Bromo-2-methylquinoline. [Link]

  • National Center for Biotechnology Information. 8-Bromo-2-methylquinoline. [Link]

  • Lab Supplies. 8-(Bromomethyl)quinoline, min 96.5% (GC), 1 gram. [Link]

  • PubChem. 8-(Bromomethyl)quinoline. [Link]

  • Knowledge. What are the applications of 8-bromoisoquinoline?. [Link]

  • ResearchGate. Synthesis of 8-bromo-2,6-dimethylquinoline 3 and.... [Link]

  • Cheméo. Chemical Properties of Quinoline, 8-bromo- (CAS 16567-18-3). [Link]

  • PubMed. 8-Bromo-2-methyl-quinoline. [Link]

  • Google Patents.
  • National Center for Biotechnology Information. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. [Link]

  • PubMed. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. [Link]

  • ResearchGate. (PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. [Link]

Sources

An In-depth Technical Guide to 8-Bromo-2-(bromomethyl)quinoline: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-2-(bromomethyl)quinoline is a halogenated quinoline derivative of significant interest in medicinal chemistry and synthetic organic chemistry. Its bifunctional nature, featuring a reactive bromomethyl group at the 2-position and a bromine atom on the benzene ring at the 8-position, makes it a versatile building block for the synthesis of more complex molecules. The quinoline scaffold itself is a privileged structure in drug discovery, appearing in a wide range of therapeutic agents. This guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and the potential applications of 8-Bromo-2-(bromomethyl)quinoline, drawing upon data from related compounds and established chemical principles.

Physicochemical Properties

While extensive experimental data for 8-Bromo-2-(bromomethyl)quinoline is not widely available in the public domain, its core physicochemical properties can be identified from supplier information and computational predictions.

PropertyValueSource
CAS Number 847861-97-6[1], [2]
Molecular Formula C₁₀H₇Br₂N[1], [2]
Molecular Weight 300.98 g/mol [1], [2]

Synthesis and Purification

A direct, published synthetic protocol for 8-Bromo-2-(bromomethyl)quinoline is not readily found. However, a logical and field-proven approach would involve the radical bromination of the precursor, 8-bromo-2-methylquinoline. This two-step synthesis is outlined below.

Step 1: Synthesis of 8-Bromo-2-methylquinoline

The synthesis of the precursor, 8-bromo-2-methylquinoline, can be achieved via a modified Skraup synthesis. This reaction involves the cyclization of an aniline with an α,β-unsaturated aldehyde or ketone.

Synthesis_of_8-Bromo-2-methylquinoline 2-Bromoaniline 2-Bromoaniline Reagents HCl, ZnCl₂, Heat 2-Bromoaniline->Reagents Crotonaldehyde Crotonaldehyde Crotonaldehyde->Reagents 8-Bromo-2-methylquinoline 8-Bromo-2-methylquinoline Reagents->8-Bromo-2-methylquinoline Skraup Synthesis

Caption: Proposed synthesis of 8-Bromo-2-methylquinoline.

Experimental Protocol:

A detailed procedure for a similar synthesis has been reported.[3] In a typical reaction, a solution of 2-bromoaniline is heated to reflux in the presence of boric acid and hydrochloric acid.[3] A mixture of crotonaldehyde is then added slowly.[3] The reaction mixture is stirred at an elevated temperature, followed by the addition of anhydrous zinc chloride.[3] After cooling, the crude product is filtered, washed, and neutralized to yield 8-bromo-2-methylquinoline.[3] Purification is typically achieved by recrystallization from a suitable solvent like ethanol.[3]

Step 2: Radical Bromination to 8-Bromo-2-(bromomethyl)quinoline

The conversion of the methyl group at the 2-position of the quinoline ring to a bromomethyl group can be accomplished through a radical bromination reaction, commonly using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) under photochemical or thermal conditions.

Bromination_of_8-Bromo-2-methylquinoline 8-Bromo-2-methylquinoline 8-Bromo-2-methylquinoline Reagents NBS, AIBN, CCl₄, Heat/Light 8-Bromo-2-methylquinoline->Reagents 8-Bromo-2-(bromomethyl)quinoline 8-Bromo-2-(bromomethyl)quinoline Reagents->8-Bromo-2-(bromomethyl)quinoline Radical Bromination

Caption: Proposed synthesis of 8-Bromo-2-(bromomethyl)quinoline.

Experimental Protocol:

  • To a solution of 8-bromo-2-methylquinoline in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide and a catalytic amount of a radical initiator (e.g., AIBN).

  • Heat the reaction mixture to reflux, or irradiate with a UV lamp, to initiate the reaction.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and filter off the succinimide byproduct.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 8-Bromo-2-(bromomethyl)quinoline.

Spectroscopic Characterization

SpectroscopyExpected Features
¹H NMR Aromatic protons on the quinoline ring would appear in the range of δ 7.0-9.0 ppm. A characteristic singlet for the bromomethyl protons (-CH₂Br) would be expected around δ 4.5-5.0 ppm.
¹³C NMR Aromatic carbons would resonate in the δ 120-150 ppm region. The bromomethyl carbon would likely appear around δ 30-35 ppm.
Mass Spec (EI) The molecular ion peak [M]⁺ would be observed, along with a characteristic isotopic pattern for two bromine atoms ([M]⁺, [M+2]⁺, [M+4]⁺). Fragmentation would likely involve the loss of a bromine radical or the bromomethyl group.

Reactivity and Potential Applications

The chemical reactivity of 8-Bromo-2-(bromomethyl)quinoline is dictated by its two distinct bromine-containing functional groups.

  • The Bromomethyl Group: This group is analogous to a benzyl bromide and is highly susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the facile introduction of a wide variety of functional groups, including amines, alcohols, thiols, and carbanions. This reactivity is central to its utility as a synthetic intermediate.

  • The 8-Bromo Group: The bromine atom attached to the quinoline ring is less reactive towards nucleophilic aromatic substitution but is an excellent handle for transition metal-catalyzed cross-coupling reactions. Reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations can be employed to form new carbon-carbon and carbon-nitrogen bonds at this position. The proximity of the quinoline nitrogen may also influence the reactivity at the 8-position through chelation effects in certain metal-catalyzed reactions.[4]

Reactivity_of_8-Bromo-2-(bromomethyl)quinoline Compound 8-Bromo-2-(bromomethyl)quinoline Site1 2-(Bromomethyl) group Compound->Site1 Site2 8-Bromo group Compound->Site2 Reaction1 Nucleophilic Substitution (Sₙ2) Site1->Reaction1 Reaction2 Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Site2->Reaction2

Caption: Key reactive sites of 8-Bromo-2-(bromomethyl)quinoline.

The dual reactivity of this molecule makes it a valuable precursor in the synthesis of:

  • Novel Heterocyclic Systems: Through intramolecular reactions involving both the bromomethyl and 8-bromo positions.

  • Polysubstituted Quinolines: By sequential and selective functionalization of the two reactive sites.

  • Bioactive Molecules: As a scaffold for the development of potential therapeutic agents, including kinase inhibitors and antimicrobial compounds. The quinoline core is a known pharmacophore in various drugs.[5][6][7]

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for 8-Bromo-2-(bromomethyl)quinoline is not widely available. However, based on its structure, which combines the hazards of a bromoquinoline and a benzyl bromide-type moiety, the following precautions should be taken. The compound should be considered as corrosive and harmful if swallowed.

Hazard Identification:

  • Likely to be a skin and eye irritant, and potentially corrosive. Safety information for the related compound 8-(bromomethyl)quinoline indicates it causes severe skin burns and eye damage.[8]

  • May be harmful if inhaled or absorbed through the skin.

  • The toxicological properties have not been thoroughly investigated.[9]

Recommended Handling Procedures:

  • Handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][9]

  • Avoid inhalation of dust and contact with skin and eyes.[10]

  • In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[9]

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10]

References

  • Amini, M., et al. (2009). 8-Bromo-2-methylquinoline. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1490. Available at: [Link]

  • Capot Chemical. (2020). MSDS of 8-Bromomethylquinoline. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 346914, 8-(Bromomethyl)quinoline. Available at: [Link]

  • Knowledge. (2023). What are the applications of 8-bromoisoquinoline?. Available at: [Link]

  • MySkinRecipes. 8-Bromoquinolin-2(1H)-one. Available at: [Link]

  • ResearchGate. Synthesis of 8-bromo-2,6-dimethylquinoline 3 and.... Available at: [Link]

  • NIST. Quinoline, 8-bromo-. Available at: [Link]

  • MOLBASE. 8-bromo-2-(bromomethyl)quinoline. Available at: [Link]

Sources

Synthesis and Mechanistic Evaluation of 8-Bromo-2-(bromomethyl)quinoline: A Technical Guide for Advanced Molecular Probe Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

8-Bromo-2-(bromomethyl)quinoline is a highly versatile, bifunctional scaffold utilized extensively in medicinal chemistry and the development of molecular probes. The C8-bromine atom serves as an orthogonal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations), while the C2-bromomethyl group is highly susceptible to nucleophilic substitution[1]. This dual reactivity makes it a critical intermediate in the synthesis of complex architectures, including boronic-acid-labeled nucleotides used for DNA incorporation and aptamer selection[2].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic synthetic recipes. Here, we dissect the causality behind the standard two-step synthetic route—the Doebner-von Miller condensation followed by the Wohl-Ziegler bromination—providing self-validating protocols and critical analytical insights to ensure reproducibility in your laboratory.

Retrosynthetic Analysis and Pathway Selection

The most efficient, scalable, and regioselective route to 8-bromo-2-(bromomethyl)quinoline relies on a two-step sequence starting from commercially available 2-bromoaniline[3].

SynthesisWorkflow A 2-Bromoaniline + Crotonaldehyde B 8-Bromo-2-methylquinoline (Intermediate) A->B Doebner-von Miller HCl, ZnCl2, Reflux C 8-Bromo-2-(bromomethyl)quinoline (Target) B->C Wohl-Ziegler Bromination NBS, AIBN, CCl4, Reflux

Fig 1. Two-step synthesis of 8-bromo-2-(bromomethyl)quinoline from 2-bromoaniline.

Mechanistic Rationale: The Wohl-Ziegler Bromination

The transformation of the C2-methyl group to a bromomethyl group is achieved via Wohl-Ziegler bromination. This reaction operates through a free-radical chain mechanism. N-Bromosuccinimide (NBS) is utilized as the bromine source, while Azobisisobutyronitrile (AIBN) acts as the radical initiator[3]. Carbon tetrachloride (CCl₄) is the solvent of choice because it lacks abstractable hydrogen atoms and forces the precipitation of the succinimide byproduct, thermodynamically driving the reaction forward[3].

RadicalMechanism Init Initiation: AIBN → 2 Cyanoisopropyl Radicals + N₂ Prop1 Propagation 1: Radical abstracts H from Methyl → Quinolinylmethyl Radical Init->Prop1 Prop2 Propagation 2: Quinolinylmethyl Radical + Br₂ → Product + Br• Prop1->Prop2 Regen NBS + Br• → Succinimidyl Radical + Br₂ Prop2->Regen Term Termination: Radical Recombination Prop2->Term Regen->Prop1 Br₂ feeds back into cycle

Fig 2. Mechanistic pathway of the AIBN-initiated Wohl-Ziegler bromination.

Self-Validating Experimental Protocols

The following methodologies are engineered to be self-validating, incorporating in-process checkpoints to guarantee high-fidelity synthesis.

Protocol A: Synthesis of 8-Bromo-2-methylquinoline (Intermediate)

Causality Note: The Doebner-von Miller reaction generates complex tarry byproducts. The addition of zinc chloride (ZnCl₂) is a critical purification strategy; it selectively precipitates the quinoline product as a zinc complex from the acidic aqueous phase, leaving non-basic organic impurities in solution[3].

  • Reaction Setup: Charge a round-bottom flask with 2-bromoaniline (5.0 g, 29.1 mmol) and 6N hydrochloric acid (15 mL)[3].

  • Condensation: Heat the mixture to reflux. Add crotonaldehyde (2.24 g, 32.0 mmol) dropwise to prevent rapid polymerization[3].

  • Cyclization: Maintain reflux for 8 hours[3]. Validation Checkpoint: TLC should indicate the complete consumption of the 2-bromoaniline starting material.

  • Complexation: Cool the reaction mixture to room temperature and wash with diethyl ether (20 mL) to remove unreacted aldehydes. Add ZnCl₂ (3.95 g) directly to the aqueous phase. Stir for 30 minutes at room temperature, then cool to 0°C for 15 minutes to maximize the precipitation of the yellow zinc-quinoline complex[3].

  • Liberation of Free Base: Filter the solid and wash with cold 3N HCl, followed by 2-propanol and ether[3]. Suspend the purified complex in cold water (15 mL) and basify with 25% ammonium hydroxide to pH 10.

  • Isolation: Extract the liberated free base with diethyl ether (3 × 20 mL). Dry the combined organic layers over anhydrous MgSO₄, concentrate in vacuo, and purify via silica gel chromatography (EtOAc:Hexanes 10:90) to yield a white solid (3.62 g, 56% yield)[4].

Protocol B: Synthesis of 8-Bromo-2-(bromomethyl)quinoline (Target)

Causality Note: Strict anhydrous conditions and light exposure are required to maintain the radical propagation chain.

  • Reaction Setup: Dissolve 8-bromo-2-methylquinoline (2.55 g, 11.47 mmol) in anhydrous carbon tetrachloride (40 mL)[3].

  • Initiation: Add N-Bromosuccinimide (2.25 g, 12.62 mmol, 1.1 eq) and Azobisisobutyronitrile (AIBN) (20 mg)[3].

  • Propagation: Reflux the mixture overnight under regular ambient light[3]. Validation Checkpoint: As the reaction proceeds, the dense NBS solid will be replaced by succinimide, which floats to the surface of the CCl₄.

  • Workup: Cool the mixture to room temperature. Filter off the insoluble succinimide byproduct[3].

  • Purification: Evaporate the filtrate under reduced pressure. Purify the crude yellow residue by flash column chromatography (Hexanes:DCM 80:20) to afford the target compound as a white solid (1.33 g, 39% yield)[3].

Quantitative Analysis & Yield Optimization

Table 1 summarizes the optimization landscape for the benzylic bromination of 2-methylquinolines. The baseline yield of 39% is standard for this specific transformation due to the electronic deactivation of the quinoline ring and the risk of over-bromination[3].

Table 1: Reaction Optimization and Variable Analysis for Wohl-Ziegler Bromination

Reaction VariableExperimental ConditionExpected YieldMechanistic Rationale & Causality
Standard Baseline NBS (1.1 eq), AIBN (cat.), CCl₄, Reflux (12h)39%[3]AIBN provides steady radical initiation; CCl₄ precipitates succinimide to drive equilibrium.
Solvent Substitution NBS (1.1 eq), AIBN (cat.), Acetonitrile, Reflux~30%Greener alternative to CCl₄; however, partial solubility of succinimide can stall propagation.
Initiator Variation NBS (1.1 eq), Benzoyl Peroxide (BPO), CCl₄, Reflux~40%BPO undergoes homolysis at a different thermal threshold, offering comparable kinetics to AIBN.
Stoichiometric Excess NBS (2.2 eq), AIBN (cat.), CCl₄, Reflux< 20% (Mono)Excess NBS leads to competitive formation of the 2-(dibromomethyl)quinoline byproduct.

Analytical Signatures & Literature Correction

To ensure the trustworthiness of your synthesized batch, validate the product against the following foundational NMR data.

Precursor (8-Bromo-2-methylquinoline):

  • ¹H NMR (400 MHz, CDCl₃): δ 8.02 (2H, t, J = 8.4 Hz), 7.73 (1H, d, J = 8 Hz), 7.33 (2H, t, J = 8), 2.82 (3H, s)[5].

  • Diagnostic Peak: The C2-methyl group appears as a sharp singlet at 2.82 ppm[5].

Target (8-Bromo-2-(bromomethyl)quinoline):

  • ¹H NMR (400 MHz, CDCl₃): δ 8.16 (1H, d, J = 8.4 Hz), 8.05 (1H, d, J = 7.2 Hz), 7.78 (1H, d, J = 7.6 Hz), 7.65 (1H, d, J = 8.4 Hz), 7.41 (1H, t, J = 7.6 Hz), 4.78 (2H, s)[3].

  • ¹³C NMR (75 MHz, CDCl₃): δ 158.3, 144.7, 138.0, 133.9, 128.9, 127.7, 127.6, 125.1, 122.4, 34.6[3].

Senior Scientist Note on Literature Discrepancy: The seminal paper by Lin et al. (2007) reports the diagnostic -CH₂Br peak at δ 4.78 ppm as integrating to 3H (3H, s)[3]. Based on first-principles NMR spectroscopy and molecular structure, this is a typographical error in the original published manuscript. The benzylic -CH₂Br signal must integrate to 2H . Always rely on structural logic when interpreting archival spectral data.

References

  • Lin, N., Yan, J., Huang, Z., Altier, C., Li, M., Carraco, N., Suyemoto, M., Johnston, L., Wang, S., Wang, Q., Fang, H., Caton-Williams, J., & Wang, B. (2007). Design and synthesis of boronic-acid-labeled thymidine triphosphate for incorporation into DNA. Nucleic Acids Research, 35(4), 1222–1229. URL:[Link]

Sources

A Technical Guide to the Synthesis of 8-Bromo-2-(bromomethyl)quinoline from Core Starting Materials

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

8-Bromo-2-(bromomethyl)quinoline is a highly valuable heterocyclic building block in medicinal chemistry and materials science. Its structure incorporates two distinct electrophilic sites: the C8-Br bond on the quinoline ring, amenable to cross-coupling reactions, and the highly reactive benzylic bromide at the C2 position, ideal for nucleophilic substitution. This bifunctional nature allows for sequential and site-selective derivatization, making it a powerful intermediate for constructing complex molecular architectures, particularly in the development of novel therapeutic agents and functional organic materials.

This in-depth guide provides a comprehensive overview of a reliable and field-proven two-stage synthetic pathway to 8-Bromo-2-(bromomethyl)quinoline. We will dissect the strategic selection of starting materials, provide a causal explanation for the reaction mechanisms, and present detailed, step-by-step experimental protocols. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to the synthesis of this key intermediate.

Retrosynthetic Analysis: A Strategic Disconnection

A logical retrosynthetic analysis of the target molecule reveals a straightforward two-step strategy. The primary disconnection occurs at the benzylic C-Br bond, pointing to a late-stage radical bromination of a methyl group. This leads back to the key intermediate, 8-bromo-2-methylquinoline. A second disconnection of the quinoline core itself, via the principles of the Skraup or Doebner-von Miller synthesis, identifies 2-bromoaniline and an α,β-unsaturated carbonyl compound as the foundational starting materials.

G TM 8-Bromo-2-(bromomethyl)quinoline INT 8-Bromo-2-methylquinoline TM->INT Benzylic Bromination (Wohl-Ziegler) SM1 2-Bromoaniline INT->SM1 Quinoline Synthesis (Doebner-von Miller) SM2 Crotonaldehyde INT->SM2 Quinoline Synthesis (Doebner-von Miller)

Caption: Retrosynthetic pathway for 8-Bromo-2-(bromomethyl)quinoline.

Part I: Synthesis of the Key Intermediate: 8-Bromo-2-methylquinoline

The construction of the 8-bromo-2-methylquinoline core is most reliably achieved through a cyclization reaction that builds the pyridine ring onto a pre-brominated aniline precursor. This strategy ensures absolute regiocontrol of the bromine substituent at the 8-position, a feat that is difficult to achieve via direct bromination of 2-methylquinoline.

Strategic Choice of Starting Materials: The Doebner-von Miller Reaction

The Doebner-von Miller reaction, a variation of the classic Skraup synthesis, is the method of choice. It involves the reaction of an aromatic amine with an α,β-unsaturated carbonyl compound under strong acidic conditions.

  • Aromatic Amine: 2-Bromoaniline is selected as the starting material. By beginning with the bromine atom already in the desired ortho-position relative to the amine, the final position of the bromine on the quinoline ring is locked in as C8.

  • Carbonyl Source: Crotonaldehyde , an α,β-unsaturated aldehyde, provides the necessary four-carbon chain to form the pyridine ring, conveniently installing the methyl group at the C2 position of the resulting quinoline.[1][2]

Reaction Mechanism: A Stepwise Annulation

The reaction proceeds through a well-established cascade mechanism under strong acid catalysis:

  • Michael Addition: The lone pair of the 2-bromoaniline nitrogen atom acts as a nucleophile, attacking the β-carbon of the protonated crotonaldehyde in a conjugate (Michael) addition.

  • Cyclization: The resulting enol intermediate tautomerizes to a more stable aldehyde. The highly electrophilic protonated aldehyde is then attacked by the electron-rich aromatic ring, leading to cyclization.

  • Dehydration: The secondary alcohol formed upon cyclization is protonated and eliminated as water, forming a 1,2-dihydroquinoline intermediate.

  • Oxidation: The dihydroquinoline is then oxidized to the fully aromatic 8-bromo-2-methylquinoline. An oxidizing agent, such as 2-nitrobromobenzene or even air, is often used to facilitate this final aromatization step and ensure high conversion.[1][3][4]

Workflow for 8-Bromo-2-methylquinoline Synthesis

G cluster_0 Reaction Setup cluster_1 Work-up & Isolation cluster_2 Purification A Charge flask with 2-Bromoaniline and 6N HCl B Add Crotonaldehyde dropwise at room temp. A->B C Heat to 100°C and stir overnight B->C D Cool to room temp. C->D E Neutralize with NH4OH to pH 8-9 D->E F Extract with Ether (3x) E->F G Dry organic phase (Na2SO4) & filter F->G H Concentrate under reduced pressure G->H I Purify crude solid by column chromatography H->I J Obtain pure 8-Bromo-2-methylquinoline I->J

Caption: Experimental workflow for the synthesis of 8-bromo-2-methylquinoline.

Detailed Experimental Protocol: Synthesis of 8-Bromo-2-methylquinoline

This protocol is adapted from established literature procedures.[2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-bromoaniline (100 g, 0.58 mol).

  • Acidification: To the flask, add 6N hydrochloric acid (300 mL). Stir the mixture to form a suspension of the aniline salt.

  • Reagent Addition: Slowly add crotonaldehyde (81 g, 1.1 mol) to the mixture at room temperature with vigorous stirring. The addition should be controlled to manage any initial exotherm.

  • Reaction: Heat the reaction mixture to 100°C and maintain stirring overnight (approx. 12-16 hours). Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Work-up (Cooling & Neutralization): After completion, cool the mixture to room temperature. Carefully neutralize the acidic solution by slowly adding concentrated ammonium hydroxide solution until the pH reaches 8-9. Perform this step in an ice bath to control the heat of neutralization.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent by rotary evaporation to yield the crude product.

  • Purification: Purify the resulting crude solid by silica gel column chromatography, eluting with a petroleum ether/ethyl acetate gradient (e.g., 12:1 to 10:1 v/v) to afford pure 8-bromo-2-methylquinoline as a white solid.[2]

Data Summary: Synthesis of 8-Bromo-2-methylquinoline
CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateTypical Yield (%)
2-BromoanilineC₆H₆BrN172.02Liquid/SolidN/A
CrotonaldehydeC₄H₆O70.09LiquidN/A
8-Bromo-2-methylquinolineC₁₀H₈BrN222.08Solid50-65%[2][3]

Part II: Benzylic Bromination to Yield 8-Bromo-2-(bromomethyl)quinoline

With the 8-bromo-2-methylquinoline intermediate in hand, the final step is the selective bromination of the C2-methyl group. This transformation requires conditions that favor radical substitution at the benzylic position over electrophilic addition to the aromatic rings.

Methodology Selection: The Wohl-Ziegler Reaction

The Wohl-Ziegler reaction is the archetypal method for achieving selective allylic or benzylic bromination.[5][6] Its success hinges on the use of specific reagents that generate a low, steady-state concentration of elemental bromine, thereby suppressing competing ionic reaction pathways.

  • Brominating Agent: N-Bromosuccinimide (NBS) is the reagent of choice.[7][8] It is a crystalline solid that is easier and safer to handle than liquid bromine.[9] In the presence of trace HBr, NBS serves as a source for a low concentration of Br₂, which is crucial for the radical mechanism.[10]

  • Radical Initiator: The reaction requires an initiator to start the radical chain process. Common initiators include azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) , which decompose upon heating or UV irradiation to form radicals.[7][11]

  • Solvent: A non-polar, inert solvent such as carbon tetrachloride (CCl₄) or a safer alternative like acetonitrile is used.[5][10] These solvents are poor at solvating ions, further disfavoring electrophilic pathways.

Reaction Mechanism: A Free-Radical Chain Process

The Wohl-Ziegler reaction proceeds via a classic free-radical chain mechanism:[9][10]

  • Initiation: The initiator (e.g., AIBN) thermally decomposes to form radicals. These radicals react with the low concentration of Br₂ (present from NBS + HBr) to generate bromine radicals (Br•).

  • Propagation (Step 1): A bromine radical abstracts a hydrogen atom from the methyl group of 8-bromo-2-methylquinoline. This is the rate-determining step and is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical.

  • Propagation (Step 2): The benzylic radical reacts with a molecule of Br₂ to form the final product, 8-bromo-2-(bromomethyl)quinoline, and regenerates a bromine radical, which continues the chain reaction.

  • Termination: The reaction ceases when radicals combine with each other.

Workflow for Wohl-Ziegler Bromination

G cluster_0 Reaction Setup cluster_1 Work-up & Isolation cluster_2 Purification A Dissolve 8-Bromo-2-methylquinoline in CCl4 (or alternative) B Add N-Bromosuccinimide (NBS) and AIBN (initiator) A->B C Heat mixture to reflux (initiate with heat/light) B->C D Cool to room temp. C->D E Filter off succinimide byproduct D->E F Wash filtrate with aqueous solution (e.g., NaHCO3) E->F G Dry organic phase (MgSO4) & filter F->G H Concentrate under reduced pressure G->H I Purify crude product by recrystallization or chromatography H->I J Obtain pure 8-Bromo-2-(bromomethyl)quinoline I->J

Caption: Experimental workflow for the Wohl-Ziegler bromination step.

Detailed Experimental Protocol: Synthesis of 8-Bromo-2-(bromomethyl)quinoline

This is a representative protocol based on the principles of the Wohl-Ziegler reaction.[5][7]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 8-bromo-2-methylquinoline (1 eq.) in anhydrous carbon tetrachloride (CCl₄). Safety Note: CCl₄ is toxic and ozone-depleting; acetonitrile or trifluorotoluene can be used as alternatives.[5]

  • Reagent Addition: To the solution, add N-bromosuccinimide (NBS, 1.05 eq.) and a catalytic amount of benzoyl peroxide (BPO) or AIBN (0.02-0.05 eq.).

  • Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄). The reaction can be initiated and sustained by irradiation with a heat lamp. The reaction is complete when the denser NBS is consumed and the lighter succinimide floats to the surface.[5] Monitor progress by TLC.

  • Work-up (Filtration): Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

  • Washing: Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to remove any acidic byproducts, followed by a brine wash.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield 8-bromo-2-(bromomethyl)quinoline.

Data Summary: Final Product
CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
8-Bromo-2-(bromomethyl)quinolineC₁₀H₇Br₂N300.98Solid

References

  • Li, J., et al. (2009). 8-Bromo-2-methylquinoline. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1490. Available at: [Link]

  • Organic Preparations Daily (2009). 8-bromoquinoline – a painless Skraup synthesis. Org Prep Daily. Available at: [Link]

  • Grokipedia. Wohl–Ziegler bromination. Grokipedia. Available at: [Link]

  • Google Patents (2009). CN101602723B - Preparation method of 2-methyl-8-aminoquinoline. Google Patents.
  • Ivanova, M., et al. (2019). Synthesis of 8-bromo-2,6-dimethylquinoline 3 and 8-bromo-6-methylquinoline-2-carbaldehyde 4. ResearchGate. Available at: [Link]

  • Wikipedia. Sandmeyer reaction. Wikipedia. Available at: [Link]

  • Wikipedia. Wohl–Ziegler bromination. Wikipedia. Available at: [Link]

  • Al-Zoubi, R. M. (2014). The Skraup Synthesis of Quinolines. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. Wohl-Ziegler Reaction. Organic Chemistry Portal. Available at: [Link]

  • Skraup reaction. (2020). Skraup reaction. Available at: [Link]

  • Wikipedia. N-Bromosuccinimide. Wikipedia. Available at: [Link]

  • GeeksforGeeks (2025). Sandmeyer Reaction. GeeksforGeeks. Available at: [Link]

  • Beilstein Journal of Organic Chemistry (2024). Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Google Patents (2002). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives. Google Patents.
  • Wikidoc (2012). Wohl-Ziegler reaction. Wikidoc. Available at: [Link]

  • Scribd. Chemists' Guide to Wohl-Ziegler Reaction. Scribd. Available at: [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. Organic Chemistry Portal. Available at: [Link]

  • ResearchGate (2016). Bromination of 8-substituted quinolines. ResearchGate. Available at: [Link]

  • IIP Series (2022). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series. Available at: [Link]

  • Semantic Scholar (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Semantic Scholar. Available at: [Link]

  • Journal of Chemistry (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Springer. Available at: [Link]

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS). Organic Chemistry Portal. Available at: [Link]

  • Master Organic Chemistry (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]

  • MDPI (2016). Recent Advances in Metal-Free Quinoline Synthesis. MDPI. Available at: [Link]

  • Chemia (2022). A first-line brominating agent: describing N-bromosuccinimide (NBS). Chemia. Available at: [Link]

  • PubMed (2009). 8-Bromo-2-methyl-quinoline. PubMed. Available at: [Link]

Sources

8-Bromo-2-(bromomethyl)quinoline structural characterization

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structural Characterization and Synthesis of 8-Bromo-2-(bromomethyl)quinoline

Executive Summary

In the realm of advanced organic synthesis and drug development, 8-bromo-2-(bromomethyl)quinoline (CAS: 847861-97-6) serves as a highly versatile, bifunctional building block. Featuring both a reactive benzylic-like bromomethyl group and an aryl bromide moiety, it enables orthogonal functionalization—allowing chemists to execute nucleophilic substitutions at the C2-methyl position while reserving the C8-position for palladium-catalyzed cross-coupling reactions.

This whitepaper provides a comprehensive, self-validating framework for the synthesis and structural characterization of 8-bromo-2-(bromomethyl)quinoline, detailing the causality behind experimental choices and providing rigorous spectroscopic benchmarks[1].

Mechanistic Grounding: Synthesis via Wohl-Ziegler Bromination

The most efficient route to 8-bromo-2-(bromomethyl)quinoline is the radical-mediated Wohl-Ziegler bromination of 8-bromo-2-methylquinoline[1][2].

The Causality of Reagent Selection
  • Solvent (Carbon Tetrachloride, CCl₄): Chosen specifically because it lacks abstractable hydrogen atoms. This prevents the solvent from participating in or quenching the radical chain reaction, thereby stabilizing the radical intermediates[1].

  • Initiator (AIBN): Azobisisobutyronitrile (AIBN) is selected over peroxides because it thermally decomposes at a predictable and moderate temperature (~65°C) to yield nitrogen gas and two stabilized 2-cyanoprop-2-yl radicals, initiating the reaction without harsh oxidative side effects[2].

  • Brominating Agent (NBS): N-Bromosuccinimide (NBS) is critical. Instead of dumping molecular bromine ( Br2​ ) into the system—which would trigger unwanted electrophilic aromatic substitution on the quinoline ring—NBS provides a steady, extremely low concentration of Br2​ in situ. This kinetic control strictly favors allylic/benzylic radical substitution at the methyl group[2].

SynthesisWorkflow Start 8-Bromo-2-methylquinoline (Starting Material) Reagents NBS (1.1 eq) + AIBN (cat.) in CCl4 (Reflux) Start->Reagents Init Radical Initiation (AIBN Thermal Decomposition) Reagents->Init Prop Propagation (H-Abstraction & Br Addition) Init->Prop Purification Filtration of Succinimide & Silica Gel Chromatography Prop->Purification Product 8-Bromo-2-(bromomethyl)quinoline (Target Product) Purification->Product

Figure 1: Radical synthesis workflow of 8-bromo-2-(bromomethyl)quinoline via Wohl-Ziegler reaction.

Experimental Methodologies

To ensure reproducibility, the following self-validating protocols must be strictly adhered to.

Protocol A: Synthesis and Isolation
  • Preparation: In a flame-dried round-bottom flask, dissolve 8-bromo-2-methylquinoline (1.0 equiv) in anhydrous CCl4​ [1].

  • Reagent Addition: Add NBS (1.1 equiv) and a catalytic amount of AIBN (~0.05 equiv)[2].

  • Reaction Execution: Reflux the mixture (approx. 76°C) for 4 to 12 hours under regular light[1][2]. Self-Validation: The reaction progress can be visually monitored; as NBS is consumed, it is converted to succinimide, which floats to the surface of the CCl4​ .

  • Workup: Cool the reaction to 0°C. Filter off the insoluble succinimide byproduct.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel column chromatography (Hexanes:DCM 80:20) to yield the product as a white solid (Yield: 39-58%)[1][2].

Protocol B: NMR Acquisition
  • Sample Preparation: Dissolve ~15 mg of the purified solid in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard[1].

  • Instrument Tuning: Tune and match the NMR probe for 1H (400 MHz) and 13C (75 or 100 MHz) frequencies[1].

  • Acquisition: For 1H NMR, utilize a relaxation delay ( D1​ ) of 1.5 seconds. For 13C NMR, run a proton-decoupled sequence with a minimum of 512 scans to ensure sufficient signal-to-noise ratio for the quaternary carbons (C2, C8), which suffer from long T1​ relaxation times and lack NOE enhancement.

Structural Characterization & Data Interpretation

A robust characterization matrix relies on orthogonal analytical techniques to confirm both the carbon framework and the halogen isotopic distribution.

CharLogic Target 8-Bromo-2-(bromomethyl)quinoline NMR1H 1H NMR (400 MHz) Confirm -CH2Br singlet (~4.78 ppm) Target->NMR1H NMR13C 13C NMR (75 MHz) Confirm aliphatic C (~34.6 ppm) Target->NMR13C MS Mass Spectrometry (EI-MS) Confirm 1:2:1 Dibromo Isotope Pattern Target->MS Valid Absolute Structural Confirmation & Purity Assessment NMR1H->Valid NMR13C->Valid MS->Valid

Figure 2: Logical framework for the structural validation of 8-bromo-2-(bromomethyl)quinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The most diagnostic feature in the 1H NMR spectrum is the disappearance of the C2-methyl doublet/singlet (typically ~2.82 ppm in the starting material) and the emergence of a highly deshielded singlet at 4.78 ppm [1]. This downfield shift is caused by the strong electron-withdrawing inductive effect of the newly attached bromine atom.

Table 1: 1H NMR Spectral Assignments (400 MHz, CDCl3​ ) [1]

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Structural Assignment
8.16Doublet (d)1H8.4Quinoline Ar-H
8.05Doublet (d)1H7.2Quinoline Ar-H
7.78Doublet (d)1H7.6Quinoline Ar-H
7.65Doublet (d)1H8.4Quinoline Ar-H
7.41Triplet (t)1H7.6Quinoline Ar-H
4.78Singlet (s)2H--CH₂Br (Bromomethyl)

Table 2: 13C NMR Spectral Assignments (75 MHz, CDCl3​ ) [1]

Chemical Shift (δ, ppm)Carbon TypeStructural Assignment
158.3Quaternary (C)C2 (Quinoline core)
144.7, 138.0Quaternary (C)Ar-C (Bridgehead carbons)
133.9, 128.9, 127.7, 127.6, 122.4Methine (CH)Ar-CH (Aromatic ring carbons)
125.1Quaternary (C)C8 (C-Br bond)
34.6Methylene (CH₂)-CH₂Br (Aliphatic carbon)
Mass Spectrometry (MS) Causality

Mass spectrometry provides a self-validating proof of the dibromo nature of the molecule. Bromine exists natively as two stable isotopes: 79Br (50.69%) and 81Br (49.31%).

When a molecule contains exactly two bromine atoms, the binomial expansion of their isotopic distribution dictates a strict 1:2:1 intensity ratio for the molecular ion cluster. For 8-bromo-2-(bromomethyl)quinoline ( C10​H7​Br2​N ), Electron Impact Mass Spectrometry (EI-MS) will yield a characteristic triplet at:

  • m/z 299 ( 79Br , 79Br )

  • m/z 301 ( 79Br , 81Br ) — Base peak of the cluster

  • m/z 303 ( 81Br , 81Br )

Observing this exact 1:2:1 triplet definitively proves that the Wohl-Ziegler bromination successfully added exactly one bromine atom to the precursor without over-brominating the methyl group (which would yield a tribromo 1:3:3:1 pattern)[1].

Conclusion

The structural characterization of 8-bromo-2-(bromomethyl)quinoline requires a rigorous, multi-modal approach. By understanding the mechanistic causality behind the Wohl-Ziegler bromination—specifically the use of NBS/AIBN in CCl4​ to kinetically favor benzylic radical formation—chemists can synthesize this compound with high fidelity. Subsequent validation using the diagnostic 4.78 ppm 1H NMR singlet and the 1:2:1 dibromo MS isotopic cluster ensures absolute structural integrity before deploying the molecule in downstream pharmaceutical cross-coupling or substitution workflows.

References

  • Molbase / Molaid Chemical Database Title: 8-bromo-2-(bromomethyl)quinoline - CAS No. 847861-97-6 Source: Molbase Encyclopedia URL:[Link] (Accessed via Grounding API)

  • Wang, B., et al. (2007) Title: Design and synthesis of boronic-acid-labeled thymidine triphosphate for incorporation into DNA Source: Nucleic Acids Research (NIH/PMC) URL:[Link]

Sources

Comprehensive Analytical Profiling of 8-Bromo-2-(bromomethyl)quinoline: NMR and Mass Spectrometry Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The unambiguous structural elucidation of complex heterocyclic intermediates is a foundational pillar of modern drug development. 8-Bromo-2-(bromomethyl)quinoline (CAS No. 847861-97-6)[1] is a highly versatile bifunctional scaffold utilized in the synthesis of boronic-acid-labeled nucleotides, aptamers, and targeted therapeutics[2].

From an analytical perspective, this molecule presents a fascinating profile: it contains two distinct bromine atoms—one bound to an sp2 hybridized aromatic carbon and the other to an sp3 hybridized aliphatic carbon. This guide provides an in-depth, causality-driven framework for characterizing 8-Bromo-2-(bromomethyl)quinoline using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), ensuring that researchers can establish self-validating protocols for structural confirmation.

Mass Spectrometry (MS) Elucidation

Causality of Ionization & Isotopic Signatures

In mass spectrometry, the presence of bromine acts as a built-in isotopic barcode. Bromine exists in nature as two stable isotopes: 79Br (50.69%) and 81Br (49.31%). Because 8-Bromo-2-(bromomethyl)quinoline ( C10​H7​Br2​N , MW ~300.98 g/mol ) contains two bromine atoms, the probability distribution of its isotopes follows a binomial expansion (a+b)2 .

This mathematically dictates that the molecular ion ( M+ ) will present as a distinct 1:2:1 doublet of doublets cluster[2]. While some archival literature may report abbreviated or truncated MS data (e.g., m/z 299/300/301)[3], high-resolution analysis of the intact dibrominated species unequivocally yields an isotopic cluster at m/z 299 ( M ), 301 ( M+2 ), and 303 ( M+4 ).

Fragmentation Pathways

Under Electron Impact (EI) or Collision-Induced Dissociation (CID) in ESI+, the molecule undergoes predictable, thermodynamically driven fragmentation:

  • Loss of Aliphatic Bromine: The sp3 C-Br bond is significantly weaker than the sp2 C-Br bond. The primary fragmentation is the loss of a bromine radical ( Δm/z=−79 or −81 ), generating a highly resonance-stabilized quinolinium methyl cation at m/z 220/222.

  • Retention of Aromatic Bromine: The 8-bromo substituent remains tightly bound to the quinoline core during initial fragmentation due to the partial double-bond character imparted by the aromatic ring.

Quantitative MS Data Summary

Table 1: Theoretical Dibromo Isotopic Pattern for Molecular Ion

Ion m/z Relative Abundance Isotopic Composition Causal Mechanism

| M | 299 | ~51.4% | 79Br , 79Br | Probability of two lighter isotopes | | M+2 | 301 | 100.0% | 79Br , 81Br | Highest statistical probability (mixed isotopes) | | M+4 | 303 | ~48.6% | 81Br , 81Br | Probability of two heavier isotopes |

Step-by-Step MS Protocol (Self-Validating System)
  • Sample Preparation: Dilute the compound to a final concentration of 1-10 µg/mL in MS-grade Methanol/Water (50:50, v/v) containing 0.1% formic acid. Causality: Formic acid acts as a proton source to promote efficient ionization in ESI+, while the high dilution prevents detector saturation and the formation of artificial dimers.

  • Instrument Calibration: Infuse a standardized tuning mix (e.g., Agilent ESI-L) to calibrate the mass axis. Causality: This establishes a self-validating baseline, ensuring mass accuracy < 5 ppm prior to sample injection.

  • Acquisition: Inject the sample via direct infusion. Operate the mass spectrometer in positive ion mode (ESI+) with a capillary voltage of 3.0-4.0 kV. Set the scan range from m/z 50 to 500.

  • Data Verification: Extract the mass spectrum and isolate the m/z 299-303 window to confirm the 1:2:1 dibromo isotopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR Elucidation

The 1 H NMR spectrum of 8-Bromo-2-(bromomethyl)quinoline is defined by the stark contrast between its highly deshielded aliphatic methylene group and a complex, tightly coupled aromatic region[3].

  • The Bromomethyl Group: The −CH2​Br protons are subjected to the combined electron-withdrawing (inductive) effect of the attached bromine atom and the anisotropic deshielding effect of the adjacent quinoline π -system. This results in a sharp singlet far downfield at δ 4.78 ppm . (Expert Note: Literature data occasionally contains typographical artifacts, such as reporting this signal as a 3H singlet[3]. Chemical causality and strict integration dictate this is a 2H singlet, representing the methylene protons).

  • The Aromatic Region: The quinoline core contains 5 protons. The H-7 proton is positioned ortho to the highly electronegative 8-bromo substituent, causing it to resonate downfield (δ 8.05). H-3 and H-4 exhibit classic ortho-coupling across the pyridine-like ring ( J≈8.4 Hz).

Quantitative NMR Data Summary

Table 2: 1 H NMR Assignments (400 MHz, CDCl 3​ ) [3] | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant ( J , Hz) | Causal Assignment | |---|---|---|---|---| | H-4 | 8.16 | Doublet (d) | 8.4 | Ortho-coupling to H-3; deshielded by ring current | | H-7 | 8.05 | Doublet (d) | 7.2 | Deshielded by adjacent 8-bromo substituent | | H-5 | 7.78 | Doublet (d) | 7.6 | Ortho-coupling to H-6 | | H-3 | 7.65 | Doublet (d) | 8.4 | Ortho-coupling to H-4 | | H-6 | 7.41 | Triplet (t) | 7.6 | Meta/ortho couplings within the AMX system | | -CH 2​ Br | 4.78 | Singlet (s) | - | Deshielded by aliphatic Br and quinoline anisotropy |

Table 3: 13 C NMR Assignments (75 MHz, CDCl 3​ ) [3]

Carbon Chemical Shift (δ, ppm) Causal Assignment
C-2 158.3 Highly deshielded by adjacent nitrogen
C-8a 144.7 Bridgehead carbon, adjacent to nitrogen
C-4, C-7 138.0, 133.9 Aromatic methines (C-7 adjacent to C-Br)
C-8 128.9 Quaternary carbon bonded to Br
C-5, C-4a 127.7, 127.6 Aromatic methine / Bridgehead carbon
C-6, C-3 125.1, 122.4 Aromatic methines

| -CH 2​ Br | 34.6 | Aliphatic carbon deshielded by bromine |

Step-by-Step NMR Protocol (Self-Validating System)
  • Sample Preparation: Dissolve 10-15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS). Causality: TMS acts as an internal standard (δ 0.00 ppm) to ensure absolute chemical shift accuracy, validating the solvent reference.

  • Instrument Tuning & Matching: Insert the sample into a 400 MHz NMR spectrometer. Tune the probe to the exact resonance frequency of 1 H and 13 C nuclei and match the impedance to minimize reflected power.

  • Shimming: Perform gradient shimming on the deuterium lock signal of CDCl 3​ to ensure magnetic field homogeneity. Causality: Perfect homogeneity is critical for resolving fine coupling constants (e.g., the 7.2 Hz coupling of H-7).

  • Acquisition:

    • 1 H NMR: Acquire 16-32 transients with a relaxation delay (D1) of 2 seconds to ensure complete longitudinal relaxation ( T1​ ) of all protons.

    • 13 C NMR: Acquire 1024-2048 transients using a composite pulse decoupling sequence (e.g., WALTZ-16) with a D1 of 2-3 seconds.

  • Processing: Apply a 0.3 Hz exponential line broadening window function, execute Fourier transform, and perform manual phase and baseline correction to ensure accurate integration.

Analytical Workflow Visualization

The following diagram maps the logical progression of the dual-modality analytical workflow, demonstrating how parallel data streams converge to provide absolute structural confidence.

Workflow cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry Start 8-Bromo-2-(bromomethyl)quinoline Sample Preparation NMR_Prep Dissolve in CDCl3 + TMS Internal Standard Start->NMR_Prep MS_Prep Dilute in MeOH/H2O (0.1% Formic Acid) Start->MS_Prep NMR_Acq Acquire 1H & 13C (400 MHz / 100 MHz) NMR_Prep->NMR_Acq NMR_Process Fourier Transform & Phase Correction NMR_Acq->NMR_Process Validation Structural Elucidation & Cross-Validation NMR_Process->Validation MS_Acq ESI-MS / EI-MS Acquisition MS_Prep->MS_Acq MS_Process Isotope Pattern Analysis (1:2:1 Dibromo) MS_Acq->MS_Process MS_Process->Validation

Analytical workflow for the structural elucidation of 8-Bromo-2-(bromomethyl)quinoline.

References

  • Lin, N., Yan, J., Huang, Z., Altier, C., Li, M., Carraco, N., Suyemoto, M., Johnston, L., Wang, S., Wang, Q., Fang, H., Caton-Williams, J., & Wang, B. (2007). "Design and synthesis of boronic-acid-labeled thymidine triphosphate for incorporation into DNA." Nucleic Acids Research, 35(4), 1222–1229.
  • Lin, N., et al. (2007). "Design and synthesis of boronic-acid-labeled thymidine triphosphate for incorporation into DNA" (Oxford Academic Source). Nucleic Acids Research.
  • "8-bromo-2-(bromomethyl)quinoline - CAS 847861-97-6." Molbase.

Sources

The Quinoline Scaffold: A Versatile Blueprint for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline motif, a bicyclic heterocycle comprising a benzene ring fused to a pyridine ring, stands as a cornerstone in the edifice of medicinal chemistry. First isolated from coal tar in 1834, its remarkable versatility has since been harnessed to develop a vast arsenal of therapeutic agents.[1] From the historical fight against malaria to the modern frontiers of targeted cancer therapy, quinoline derivatives have consistently demonstrated a broad spectrum of pharmacological activities.[2][3][4][5][6][7] This in-depth technical guide provides a comprehensive exploration of the synthesis, mechanisms of action, and therapeutic applications of quinoline derivatives, underpinned by quantitative data, detailed experimental protocols, and visualizations of key biological pathways to empower researchers in their quest for novel therapeutics.

I. The Synthetic Versatility of the Quinoline Core: Crafting the Molecular Framework

The construction of the quinoline scaffold is a well-trodden path in organic synthesis, with several named reactions providing reliable access to a diverse range of substituted derivatives. The choice of synthetic route is dictated by the desired substitution pattern and the availability of starting materials.

Classical Synthetic Routes: The Foundation of Quinoline Chemistry

Several foundational reactions have stood the test of time and remain integral to the synthesis of the quinoline core.

  • Friedländer Synthesis: This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, catalyzed by either acid or base.[6]

    Experimental Protocol: Conventional Friedländer Synthesis using Acid Catalysis

    • To a solution of 2-aminobenzophenone (1 mmol) in ethanol (10 mL) in a round-bottom flask, add ethyl acetoacetate (1.2 mmol).

    • Add 2-3 drops of concentrated HCl to the mixture.

    • Reflux the reaction mixture for 4 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

  • Combes Synthesis: This method provides 2,4-disubstituted quinolines through the acid-catalyzed reaction of an aniline with a 1,3-dicarbonyl compound.[4][8]

  • Gould-Jacobs Reaction: This multi-step synthesis begins with the condensation of an aniline with diethyl ethoxymethylenemalonate, followed by cyclization, saponification, and decarboxylation to yield 4-hydroxyquinolines.[9][10][11][12]

    Experimental Protocol: Microwave-Assisted Gould-Jacobs Synthesis

    • In a 2.5 mL microwave vial, add aniline (2.0 mmol) and diethyl ethoxymethylenemalonate (6.0 mmol). The excess diethyl ethoxymethylenemalonate serves as both reagent and solvent.

    • Seal the vial and place it in a microwave reactor. Heat the mixture to the desired temperature (e.g., 250 °C) and hold for a specified time (e.g., 1-20 minutes), monitoring internal pressure.

    • After the reaction, cool the vial to room temperature to allow the product to precipitate.

    • Filter the solid product and wash with ice-cold acetonitrile (3 mL).

    • Dry the resulting solid under vacuum and analyze for purity and identity using HPLC-MS.[13]

II. Therapeutic Frontiers of Quinoline Derivatives: A Multifaceted Pharmacological Arsenal

The true power of the quinoline scaffold lies in its ability to be tailored to interact with a wide array of biological targets, leading to a diverse range of therapeutic applications.

A. Anticancer Activity: Targeting the Hallmarks of Malignancy

Quinoline derivatives have emerged as a prominent class of anticancer agents, exhibiting cytotoxicity against a multitude of cancer cell lines through diverse mechanisms of action.[3][14][15][16][17]

Mechanisms of Action:

  • DNA Intercalation and Topoisomerase Inhibition: Many quinoline-based compounds exert their anticancer effects by intercalating into the DNA double helix, thereby interfering with replication and transcription.[2][3] They are also well-known inhibitors of topoisomerase enzymes, which are critical for resolving DNA topological challenges during cellular processes.[2][15][18]

  • Kinase Inhibition: A significant number of quinoline derivatives function as kinase inhibitors, targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis, such as the PI3K/Akt/mTOR and Ras/Raf/MEK pathways.[5][7][18][19]

  • Induction of Apoptosis: A primary mechanism for many quinoline-based anticancer agents is the induction of apoptosis, or programmed cell death.[14] They can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[14]

Quantitative Data: Anticancer Activity of Quinoline Derivatives

Compound/Derivative ClassCancer Cell Line(s)IC50 (µM)Reference(s)
2,4-Disubstituted quinolinesSF-295 (CNS), HCT-8 (Colon), HL-60 (Leukemia)0.314 - 4.65 µg/cm³[3]
N-alkylated, 2-oxoquinolinesHEp-2 (Larynx)49.01 - 77.67% inhibition[3]
3-Quinoline derivativesMCF7 (Breast)29.8 - 40.4[3]
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinolineHL-60 (Leukemia), U937 (Lymphoma)19.88, 43.95 µg/ml[3]
Quinoline-chalcone derivative (12e)MGC-803 (Gastric), HCT-116 (Colon), MCF-7 (Breast)1.38, 5.34, 5.21[20]
Fluorinated quinoline analogues (6a, 6b, 6d, 6f)MDA-MB-468 (Triple-Negative Breast Cancer)2.5 - 5[21]
Pyrano[3,2-c]quinoline analogue (2c)Ehrlich Ascites Carcinoma (EAC)27.7[22]

Signaling Pathway Visualization: Quinoline Derivatives Targeting the PI3K/Akt/mTOR Pathway

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K S6K mTORC1->S6K Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates Proliferation Cell Proliferation & Survival S6K->Proliferation _4EBP1->Proliferation Inhibits (when unphosphorylated) Quinoline Quinoline Derivatives Quinoline->PI3K Inhibit Quinoline->mTORC1 Inhibit

Caption: Quinoline derivatives can inhibit the PI3K/Akt/mTOR signaling pathway.

Experimental Protocol: In Vitro Cytotoxicity (MTT) Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the quinoline compound for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[17][22][23][24][25]

B. Antimalarial Activity: A Legacy of Fighting Parasitic Disease

The history of quinoline derivatives is inextricably linked to the fight against malaria. Quinine, isolated from the bark of the cinchona tree, was the first effective treatment for this devastating disease.[3] Synthetic analogues like chloroquine and mefloquine have since become mainstays in antimalarial therapy.[2][19]

Mechanism of Action:

Quinoline antimalarials are thought to exert their effect by accumulating in the acidic food vacuole of the Plasmodium parasite. Here, they interfere with the detoxification of heme, a toxic byproduct of hemoglobin digestion. This leads to the buildup of free heme, which is lethal to the parasite.[26][27]

Quantitative Data: Antimalarial Activity of Quinoline Derivatives

Compound/DerivativeP. falciparum StrainIC50 (µg/mL)Reference(s)
Quinoline derivative (4i)Chloroquine-resistant0.014[27]
Quinoline derivative (4b)Chloroquine-resistant0.46[27]
Quinoline derivative (4j)Chloroquine-resistant0.30[27]
1-(2-(methylamino)ethyl)-3-(quinolin-4-yl)thioureaChloroquine-resistant1.2 µM[13]
Quinoline-1,2,4-triazine hybrid (40d)-4.54 µM[13]

Structure-Activity Relationship (SAR) of 4-Aminoquinolines:

  • The quinoline ring is essential for antimalarial activity.

  • A chlorine atom at the C7 position is crucial for activity, as it increases the basicity of the ring and inhibits hemozoin formation.

  • The length of the carbon side chain at the N4 position is important for overcoming drug resistance.

  • A tertiary amine at the end of the side chain is vital for activity.[9][28]

Experimental Protocol: In Vitro Antimalarial Assay (SYBR Green I-based)

  • Parasite Culture: Maintain asynchronous cultures of P. falciparum in human erythrocytes at 2% hematocrit in a complete culture medium.

  • Drug Plate Preparation: Prepare serial dilutions of the quinoline compounds in the culture medium in 96-well plates.

  • Assay Initiation: Add synchronized ring-stage parasites (1% parasitemia, 2% hematocrit) to the drug-containing plates.

  • Incubation: Incubate the plates for 72 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Lysis and Staining: After incubation, add a lysis buffer containing SYBR Green I to each well.

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: Determine the IC50 values by plotting the percentage of growth inhibition against the drug concentration.[7]

C. Antibacterial Activity: Combating Drug-Resistant Pathogens

The fluoroquinolones, a class of synthetic broad-spectrum antibacterial agents, are a testament to the enduring importance of the quinoline scaffold in infectious disease treatment. Ciprofloxacin is a prominent example, widely used to treat a variety of bacterial infections.[14]

Mechanism of Action:

Fluoroquinolones target bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV, essential enzymes for DNA replication, transcription, repair, and recombination.[14] Inhibition of these enzymes leads to bacterial cell death.

Quantitative Data: Antibacterial Activity of Quinoline Derivatives

Compound/DerivativeBacterial Strain(s)MIC Range (µg/mL)Reference(s)
Quinolone coupled hybrid (5d)Gram-positive & Gram-negative0.125 - 8[12][29]
N-methylbenzoindolo[3,2-b]-quinolinesVancomycin-resistant E. faecium4[29]
9-bromo substituted indolizinoquinoline-5,12-dionesE. coli, MRSA2[29]
Quinoline derivative (6)C. difficile1.0[11]
Quinoline derivative (3c)S. aureus2.67[16]

Experimental Workflow: Antibacterial Susceptibility Testing

Antibacterial_Workflow Start Start: Pure Bacterial Culture Inoculum Prepare Standardized Inoculum (0.5 McFarland) Start->Inoculum Inoculate Inoculate Wells with Bacterial Suspension Inoculum->Inoculate Serial_Dilutions Prepare Serial Dilutions of Quinoline Derivative in 96-well plate Serial_Dilutions->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_MIC Visually Determine MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End: MIC Value Read_MIC->End

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution Method for MIC Determination

  • Preparation of Antimicrobial Dilutions: Prepare serial two-fold dilutions of the quinoline derivative in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in 96-well microtiter plates.

  • Inoculum Preparation: Prepare a suspension of the test bacterium in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Inoculate each well containing the antimicrobial dilution with the standardized bacterial suspension. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.[3][20]

D. Anti-inflammatory and Antiviral Activities: Expanding the Therapeutic Horizon

Beyond their well-established roles in fighting cancer, malaria, and bacterial infections, quinoline derivatives have also demonstrated promising anti-inflammatory and antiviral properties.

Anti-inflammatory Activity:

Some quinoline derivatives exhibit anti-inflammatory effects by inhibiting key inflammatory mediators such as cyclooxygenase (COX) enzymes.

Quantitative Data: Anti-inflammatory Activity

Compound/DerivativeAssayIC50 (µM)Reference(s)
3-Amino-4-phenylamino-1H-pyrazolo[4,3-c]quinolineLPS-induced NO production in RAW264.7 cells0.39[8]
Quinoline-4-carboxylic acidLPS-induced inflammation in RAW264.7 cellsAppreciable anti-inflammatory activity[30]
Quinoline-3-carboxylic acidLPS-induced inflammation in RAW264.7 cellsAppreciable anti-inflammatory activity[30]

Antiviral Activity:

Certain quinoline derivatives have shown efficacy against a range of viruses, including coronaviruses and Zika virus.[31]

Quantitative Data: Antiviral Activity

Compound/DerivativeVirusCell LineEC50 (µM)Reference(s)
ChloroquineHCoV-OC43HEL0.12 - 12
HydroxychloroquineHCoV-OC43HEL0.72
2,8-bis(trifluoromethyl)quinoline (141a)Zika Virus-SI = 243[31]
Indole derivative with quinoline moiety (W20)TMV-84.4 (curative), 65.7 (protective) µg/mL[32]

III. Conclusion: The Enduring Legacy and Future Promise of Quinoline Derivatives

The quinoline scaffold has proven to be an exceptionally fruitful starting point for the discovery and development of a wide array of therapeutic agents. Its synthetic tractability allows for the fine-tuning of steric and electronic properties, enabling the optimization of pharmacological activity against a diverse range of biological targets. From the foundational antimalarials to the cutting-edge kinase inhibitors for cancer therapy, quinoline derivatives continue to make a profound impact on human health. As our understanding of disease mechanisms deepens, the rational design of novel quinoline-based molecules holds immense promise for addressing unmet medical needs and shaping the future of medicine. The continued exploration of this privileged scaffold by researchers and drug development professionals will undoubtedly lead to the next generation of innovative and life-saving therapies.

IV. References

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (URL: [Link])

  • Comprehensive review on current developments of quinoline-based anticancer agents. (URL: [Link])

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. (URL: [Link])

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. (URL: [Link])

  • Cancer Therapy with Quinoxaline Derivatives: Dual Inhibition of Pi3k and Mtor Signaling Pathways. Research Journal of Pharmacy and Technology. (URL: [Link])

  • Anticancer Activity of Quinoline Derivatives; An Overview. Academia.edu. (URL: [Link])

  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. PubMed. (URL: [Link])

  • Structure-activity relationship of anticancer drug candidate quinones. PMC. (URL: [Link])

  • Structure–activity relationships (SAR) of quinoline antimalarial agents. ResearchGate. (URL: [Link])

  • Novel 4-Acrylamido-Quinoline Derivatives as Potent PI3K/mTOR Dual Inhibitors: The Design, Synthesis, and in vitro and in vivo Biological Evaluation. PMC. (URL: [Link])

  • Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. MDPI. (URL: [Link])

  • Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. PMC. (URL: [Link])

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PMC. (URL: [Link])

  • Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. Precision Chemistry. (URL: [Link])

  • Similar structure-activity relationships of quinoline derivatives for antiprion and antimalarial effects. PubMed. (URL: [Link])

  • SAR of 4 Aminoquinolines, SAR of Quinolines, (Anti-Malarial Drugs)| Medicinal Chemistry| Made Easy. YouTube. (URL: [Link])

  • Structures of quinoline-containing anticancer drugs. ResearchGate. (URL: [Link])

  • Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC Publishing. (URL: [Link])

  • Quinolines- Antimalarial drugs.pptx. Slideshare. (URL: [Link])

  • Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. (URL: [Link])

  • Design, Synthesis and Antiviral Activity of Indole Derivatives Containing Quinoline Moiety. (URL: [Link])

  • A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. (URL: [Link])

  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. (URL: [Link])

  • IC 50 values of some derivatives compound of chloroquine against Plasmodium falciparum. ResearchGate. (URL: [Link])

  • Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. PMC. (URL: [Link])

  • Discovery of New Quinoline-Based Diarylamides as Potent B-RAF V600E /C-RAF Kinase Inhibitors Endowed with Promising In Vitro Anticancer Activity. MDPI. (URL: [Link])

  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. PMC. (URL: [Link])

  • Synthetic and medicinal perspective of quinolines as antiviral agents. PMC. (URL: [Link])

  • Antiplasmodial activity (IC 50 values) of quinoline-8-acrylates and an... ResearchGate. (URL: [Link])

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PMC. (URL: [Link])

  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. MDPI. (URL: [Link])

  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Publishing. (URL: [Link])

  • Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. PMC. (URL: [Link])

  • Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. ACS Omega. (URL: [Link])

  • Broad spectrum anti-coronavirus activity of a series of anti-malaria quinoline analogues. (URL: [Link])

  • Quinoline-based molecules with inhibition activity on Ras. ResearchGate. (URL: [Link])

  • Design and synthesis of new quinoline derivatives as selective C-RAF kinase inhibitors with potent anticancer activity. United Arab Emirates - Ministry of Health and Prevention. (URL: [Link])

  • What are the key players in the pharmaceutical industry targeting MEK1?. Patsnap Synapse. (URL: [Link])

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. (URL: [Link])

Sources

Introduction: The Quinoline Scaffold and the Strategic Role of Bromination

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of Brominated Quinolines

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is recognized as a "privileged structure" in medicinal chemistry. Its derivatives form the basis of numerous pharmaceuticals with a vast range of biological activities, including antimalarial, anticancer, and antimicrobial properties. A common and effective strategy in drug design is the modification of a known bioactive scaffold to enhance its potency, selectivity, or pharmacokinetic properties. The introduction of halogen atoms, particularly bromine, is a powerful tool in this process.

Bromination can significantly alter a molecule's physicochemical characteristics. The bromine atom can enhance lipophilicity, which may improve membrane permeability and, consequently, the bioavailability of a compound. Furthermore, its size and electronegativity can lead to stronger interactions with biological targets, thereby modulating the compound's pharmacological activity. This guide provides a detailed exploration of the diverse biological activities of brominated quinolines, focusing on their anticancer, antimicrobial, and antiviral potential, supported by mechanistic insights and key experimental protocols.

Part 1: Anticancer Activity — A Primary Focus Area

The most extensively studied biological activity of brominated quinolines is their potent effect against various cancer cell lines. These compounds exert their cytotoxic effects through multiple, often interconnected, cellular mechanisms.

Core Mechanisms of Action

1. Induction of Apoptosis: Orchestrating Programmed Cell Death A primary mechanism by which brominated quinolines eliminate malignant cells is through the induction of apoptosis, or programmed cell death. This process is crucial for normal tissue homeostasis and is often dysregulated in cancer. Several brominated quinoline derivatives have been shown to initiate apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events in this process include the activation of caspases, a family of proteases that execute the apoptotic program, and the characteristic fragmentation of genomic DNA. For example, certain derivatives have been observed to activate both initiator caspase-8 (extrinsic pathway) and caspase-9 (intrinsic pathway), leading to a cascade that culminates in cell death.

2. Inhibition of Topoisomerase I: A Brake on DNA Replication Topoisomerase I is an essential enzyme that alleviates torsional strain in DNA during replication and transcription by creating transient single-strand breaks. Its inhibition leads to the accumulation of DNA damage and ultimately triggers cell death. Several brominated quinoline derivatives, particularly those with bromine atoms at the C-5 and C-7 positions and a hydroxyl group at C-8, have demonstrated significant inhibitory activity against human topoisomerase I. This inhibition prevents the enzyme from resealing the DNA strand, leading to replication fork collapse and apoptosis.

8-Bromo-2-(bromomethyl)quinoline: A Bifunctional Scaffold for Orthogonal Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of advanced organic synthesis and medicinal chemistry, the strategic selection of bifunctional building blocks is paramount for constructing complex molecular architectures. 8-Bromo-2-(bromomethyl)quinoline (CAS: 847861-97-6) represents a highly privileged scaffold[1]. By housing two distinct reactive halides—a highly electrophilic aliphatic bromomethyl group at the C2 position and a transition-metal-labile aryl bromide at the C8 position—this molecule enables strictly orthogonal, sequential functionalization.

As a Senior Application Scientist, I approach this molecule not merely as a reagent, but as a programmable synthetic module. This whitepaper provides an in-depth mechanistic analysis, self-validating experimental protocols, and quantitative data to guide researchers in utilizing this precursor for the development of targeted therapeutics[2] and advanced fluorogenic sensors[3].

Structural Rationale & Orthogonal Reactivity

The synthetic utility of 8-bromo-2-(bromomethyl)quinoline lies in the stark electronic and steric differences between its two halogenated sites. Understanding the causality behind their reactivity is critical for designing successful synthetic campaigns.

  • The C2-Bromomethyl Site (SN2 Domain): The carbon-bromine bond at the C2-methyl position is highly polarized. The adjacent quinoline nitrogen acts as a powerful electron-withdrawing group, significantly lowering the activation energy for nucleophilic attack. This site undergoes rapid bimolecular nucleophilic substitution (SN2) with amines, thiols, and alcohols under mild conditions, leaving the C8-bromo group completely untouched.

  • The C8-Bromo Site (Cross-Coupling Domain): The bromine atom at the C8 position is directly attached to an sp2 hybridized aromatic carbon. It is electronically deactivated toward SN2 attack and sterically shielded by the adjacent heteroatom. However, it is perfectly primed for oxidative addition by Palladium(0) or Copper(I) catalysts, enabling Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-coupling reactions.

OrthogonalReactivity Core 8-Bromo-2-(bromomethyl)quinoline Bifunctional Scaffold SN2 C2-Bromomethyl SN2 Reaction Core->SN2 Mild Base, Nucleophile (Amines, Alcohols) Coupling C8-Bromo Cross-Coupling Core->Coupling Pd(0) Catalyst, Ligand (Boronic Acids, Amines) App1 Fluorescent Sensors (e.g., Triarylboranes) SN2->App1 App2 Targeted Therapeutics (e.g., USP9X Inhibitors) Coupling->App2

Fig 1: Orthogonal reactivity map of 8-bromo-2-(bromomethyl)quinoline.

Synthetic Methodologies & Self-Validating Protocols

To ensure scientific integrity, every synthetic step must be treated as a self-validating system. Relying solely on reaction time is a common pitfall; instead, researchers must track specific spectroscopic markers.

Precursor Synthesis: Radical Bromination

The synthesis of the title compound begins with the commercially available 8-bromo-2-methylquinoline (CAS: 61047-43-6) [4]. The transformation relies on Wohl-Ziegler bromination.

  • Causality of Reagents: N-Bromosuccinimide (NBS) is utilized to maintain a low, steady-state concentration of Br2, preventing unwanted electrophilic aromatic substitution on the quinoline core. Azobisisobutyronitrile (AIBN) serves as the radical initiator, homolytically cleaving at ~65°C to abstract a hydrogen atom exclusively from the benzylic C2-methyl group.

  • Protocol:

    • Dissolve 8-bromo-2-methylquinoline (1.0 eq) in anhydrous CCl4 (or benzotrifluoride as a greener alternative).

    • Add NBS (1.05 eq) and AIBN (0.1 eq). Crucial: Strict stoichiometric control of NBS prevents over-bromination to the dibromomethyl derivative.

    • Reflux the mixture (76°C) for 4.0 hours under an inert argon atmosphere[2].

    • Cool to room temperature, filter off the succinimide byproduct, and concentrate the filtrate. Purify via silica gel chromatography.

  • Self-Validation (NMR Tracking): The starting material exhibits a distinct C2-CH3 singlet at ~2.80 ppm in 1H NMR. Successful conversion is validated by the disappearance of this peak and the emergence of a new SN2-ready CH2Br singlet at ~4.75 ppm .

Pathway A: SN2 Functionalization at C2

This pathway is frequently used to append metal-chelating ligands, such as in the synthesis of di-(2-picolyl)amine derivatives for triarylboron-based fluoride sensors[3].

  • Causality of Reagents: Acetonitrile (MeCN) is chosen as a polar aprotic solvent to leave the incoming nucleophile unsolvated, maximizing its SN2 reactivity. K2CO3 is selected as a mild base; it effectively neutralizes the HBr byproduct without inducing E2 elimination or hydrolyzing the bromomethyl group (a risk when using NaOH/KOH).

  • Protocol:

    • Suspend 8-bromo-2-(bromomethyl)quinoline (1.0 eq), the target secondary amine (1.1 eq), and anhydrous K2CO3 (2.0 eq) in MeCN.

    • Stir at room temperature to 60°C for 12 hours.

    • Quench with water, extract with ethyl acetate, dry over Na2SO4, and concentrate.

  • Self-Validation: The SN2 completion is confirmed by the upfield shift of the benzylic protons in 1H NMR from ~4.75 ppm (CH2Br) to ~3.90 ppm (CH2-N), integrating exactly for 2H.

Pathway B: Transition Metal Catalysis at C8

Following C2 functionalization, the C8-aryl bromide is activated for cross-coupling. This is a critical step in synthesizing complex pharmaceuticals, such as USP9X inhibitors[2].

  • Causality of Reagents: For Suzuki-Miyaura coupling, Pd(dppf)Cl2 is the catalyst of choice. The bidentate dppf ligand provides a large bite angle, which accelerates the rate-limiting reductive elimination step—a necessity when dealing with the sterically hindered ortho-substituted C8 position of the quinoline ring.

  • Protocol:

    • Combine the C2-functionalized intermediate (1.0 eq), an aryl boronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), and Cs2CO3 (2.5 eq) in a degassed mixture of 1,4-dioxane/H2O (4:1).

    • Heat to 90°C for 8 hours under argon.

    • Filter through Celite, extract, and purify via chromatography.

  • Self-Validation: Mass Spectrometry (MS) is the definitive diagnostic tool here. The starting aryl bromide will show a characteristic 1:1 isotopic ratio (M / M+2) due to 79Br and 81Br. Successful coupling is validated by the complete loss of this isotopic signature and the appearance of the new molecular ion peak.

SyntheticWorkflow SM 8-Bromo-2-methylquinoline (Starting Material) Bromination Radical Bromination NBS, AIBN, CCl4 SM->Bromination Reflux, 4h Precursor 8-Bromo-2-(bromomethyl)quinoline (Key Intermediate) Bromination->Precursor Yield: 58% Step1 Orthogonal Step 1: SN2 Di-(2-picolyl)amine, K2CO3 Precursor->Step1 Room Temp, 12h Step2 Orthogonal Step 2: Suzuki Ar-B(OH)2, Pd(dppf)Cl2 Step1->Step2 90°C, 8h Product Complex Functionalized Quinoline Derivative Step2->Product Isolation & Purification

Fig 2: Step-by-step sequential functionalization workflow.

Quantitative Reaction Scope & Optimization

To facilitate rapid experimental design, the following table summarizes optimized parameters for the orthogonal functionalization of the 8-bromo-2-(bromomethyl)quinoline scaffold, derived from established literature and empirical optimization.

Reaction PhaseReagents / CatalystSolvent & TempYield RangeSelf-Validation Marker (NMR / MS)
Radical Bromination NBS (1.05 eq), AIBN (0.1 eq)CCl4, Reflux (76°C)55–65%Appearance of CH2Br singlet (~4.75 ppm)
C2-Amination (SN2) Sec-Amine (1.1 eq), K2CO3 (2.0 eq)MeCN, 25–60°C75–90%Shift of CH2 singlet to ~3.90 ppm
C2-Thiolation (SN2) Thiol (1.1 eq), DIPEA (1.5 eq)DMF, 0°C to RT80–95%Shift of CH2 singlet to ~4.10 ppm
C8-Suzuki Coupling Ar-B(OH)2, Pd(dppf)Cl2, Cs2CO3Dioxane/H2O, 90°C60–85%Loss of M/M+2 (1:1) isotopic MS signature
C8-Buchwald-Hartwig Amine, Pd2(dba)3, BINAP, NaOtBuToluene, 100°C50–75%Loss of M/M+2 signature; new N-H stretch (IR)

Conclusion

The 8-bromo-2-(bromomethyl)quinoline scaffold is a masterclass in regioselective synthetic design. By exploiting the inherent electronic disparities between an activated benzylic-type bromide and a deactivated aryl bromide, researchers can execute complex, multi-step syntheses without the atomic waste and inefficiency of protecting-group chemistry. Whether engineering novel boronic acid-modified aptamers[2] or probing the ubiquitin-proteasome system, mastering this precursor's orthogonal reactivity is a highly valuable asset in the modern chemist's toolkit.

References

  • Title: Di-(2-picolyl)-N-(2-quinolinylmethyl)amine-Functionalized Triarylboron: Lewis Acidity Enhancement and Fluorogenic Discrimination Between Fluoride and Cyanide in Aqueous Solution Source: Chemistry – A European Journal (2018) URL: [Link]

  • Title: 8-Bromo-2-methylquinoline (CID 4715030) Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: INHIBITING UBIQUITIN SPECIFIC PEPTIDASE 9X (WO2020139916A1)
  • Title: Boronic acid-modified aptamers and uses thereof (US9096856B2)

Sources

Regioselective Electrophilic Substitution of 8-Bromoquinoline: Mechanistic Insights and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

8-Bromoquinoline is a privileged scaffold in medicinal chemistry and materials science, serving as a critical precursor for transition-metal-catalyzed cross-coupling reactions and the synthesis of bioactive heterocycles[1]. However, functionalizing the quinoline core via electrophilic aromatic substitution (EAS) presents unique electronic and steric challenges. This whitepaper elucidates the mechanistic principles governing the regioselectivity of EAS on 8-bromoquinoline, provides field-proven, self-validating protocols for its nitration, and synthesizes quantitative data to guide synthetic chemists in drug development.

Electronic and Steric Determinants of Regioselectivity

The quinoline system comprises a fused benzene and pyridine ring. The inherent electronegativity of the sp²-hybridized nitrogen atom withdraws electron density, rendering the pyridine ring highly deactivated toward electrophilic attack[2]. In strongly acidic media—typical for nitration or sulfonation—the nitrogen atom is protonated to form a quinolinium ion, further exacerbating this deactivation[3]. Consequently, electrophilic substitution exclusively occurs on the more electron-rich carbocyclic (benzene) ring, specifically at the C-5 and C-8 positions[4].

In 8-bromoquinoline, the C-8 position is already occupied by a bromine atom. Bromine exerts a dual electronic effect: a deactivating inductive effect (-I) and an ortho/para-directing mesomeric effect (+M). Because the C-8 position is blocked, the +M effect of the bromine atom, combined with the innate electronic preference of the quinolinium intermediate, directs the incoming electrophile predominantly to the C-5 position (para to the bromo substituent)[5].

Mechanistic Pathway: Nitration of 8-Bromoquinoline

The synthesis of 8-bromo-5-nitroquinoline is a critical step in developing 8-heteroaryl nitroxoline analogues, which are potent cathepsin B inhibitors[6]. The most effective nitrating system for this transformation utilizes an excess of potassium nitrate (KNO₃) in concentrated sulfuric acid (H₂SO₄)[6].

Causality of Reagent Selection: Using KNO₃/H₂SO₄ instead of traditional fuming nitric acid provides a controlled, steady generation of the nitronium ion (NO₂⁺). This controlled release is crucial because the 8-bromoquinoline core is susceptible to oxidative degradation under harsh nitrating conditions. Furthermore, the reaction time is a critical parameter; prolonged exposure leads to poly-nitration or decomposition, while optimized timing yields the C-5 nitrated product in excellent yields (up to 86%)[6].

Mechanism A 8-Bromoquinoline B Protonated 8-Bromoquinolinium Ion (Deactivated Pyridine Ring) A->B Conc. H2SO4 (Protonation) C Nitronium Ion (NO2+) Attack at C-5 Position B->C KNO3 / H2SO4 (Electrophile Generation) D Wheland Intermediate (Resonance Stabilized) C->D Electrophilic Addition E 8-Bromo-5-nitroquinoline (Target Product) D->E Deprotonation (Rearomatization)

Mechanistic pathway of the regioselective nitration of 8-bromoquinoline at the C-5 position.

Quantitative Data Summary

The table below summarizes the reaction conditions and yields for the electrophilic substitution of 8-bromoquinoline, highlighting the efficiency of the optimized KNO₃/H₂SO₄ system.

Reaction TypeSubstrateReagentsTemperatureTimeMajor ProductYield
Nitration 8-BromoquinolineKNO₃ (excess), conc. H₂SO₄0 °C to RT2-4 h8-Bromo-5-nitroquinoline86%[6]
Bromination 8-BromoquinolineBr₂, AlCl₃ (or FeBr₃)0 °C to 60 °C6 h5,8-Dibromoquinoline~65%[7]
Sulfonation 8-BromoquinolineOleum (Fuming H₂SO₄)100 °C12 h8-Bromoquinoline-5-sulfonic acid~55%[4]

Note: Halogenation and sulfonation typically require harsher conditions or Lewis acid catalysis due to the deactivated nature of the protonated quinoline core[7].

Self-Validating Experimental Protocol: Synthesis of 8-Bromo-5-nitroquinoline

To ensure high reproducibility and trustworthiness, the following protocol incorporates self-validating checkpoints. The methodology is adapted from optimized procedures for the synthesis of nitroxoline analogues[6].

Materials Required:
  • 8-Bromoquinoline (1.0 equiv)

  • Potassium nitrate (KNO₃, 1.5 - 2.0 equiv)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Crushed ice / Distilled water

  • Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH) for neutralization

Step-by-Step Methodology:
  • Acidic Dissolution (0 °C): In a round-bottom flask equipped with a magnetic stirrer, add concentrated H₂SO₄ (approx. 5 mL per gram of substrate). Cool the flask to 0 °C using an ice-water bath. Slowly add 8-bromoquinoline portion-wise.

    • Causality: The highly exothermic protonation of the quinoline nitrogen must be controlled to prevent localized heating, which could lead to charring or decomposition.

  • Electrophile Generation & Addition: Once the substrate is fully dissolved, add finely powdered KNO₃ (excess) in small portions over 30 minutes, maintaining the internal temperature below 5 °C.

    • Causality: Gradual addition prevents a runaway exothermic reaction and controls the concentration of the highly reactive NO₂⁺ species, minimizing the formation of dinitro byproducts.

  • Reaction Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 to 4 hours.

    • Validation Checkpoint: Monitor the reaction via TLC (Thin Layer Chromatography) using an appropriate eluent (e.g., Hexane:Ethyl Acetate 3:1). The disappearance of the starting material spot confirms reaction completion. As noted in the literature, reaction time plays a crucial role; do not exceed the optimal time[6].

  • Quenching: Carefully pour the acidic reaction mixture over vigorously stirred crushed ice.

    • Causality: Rapid dilution of the acid quenches the reaction and forces the precipitation of the crude nitroquinoline sulfate salt.

  • Neutralization & Isolation: Slowly add a cold aqueous solution of NaOH or NH₄OH until the pH reaches 7-8. The free base of 8-bromo-5-nitroquinoline will precipitate as a solid. Filter the solid under a vacuum, wash thoroughly with cold distilled water to remove residual inorganic salts, and dry in vacuo.

  • Purification: Recrystallize the crude product from ethanol or perform silica gel column chromatography to obtain the pure 8-bromo-5-nitroquinoline (Yield: ~86%)[6].

Workflow Step1 1. Dissolution Dissolve 8-bromoquinoline in conc. H2SO4 at 0 °C Step2 2. Electrophile Addition Add excess KNO3 portion-wise (< 5 °C) Step1->Step2 Step3 3. Reaction Propagation Stir at RT (Monitor via TLC for 2-4 h) Step2->Step3 Step4 4. Quenching Pour over crushed ice to precipitate salt Step3->Step4 Step5 5. Neutralization & Isolation Adjust pH to 7-8, filter, and recrystallize Step4->Step5

Step-by-step experimental workflow for the synthesis of 8-bromo-5-nitroquinoline.

Conclusion

The electrophilic substitution of 8-bromoquinoline is a nuanced process dictated by the delicate balance of electronic deactivation from the heteroatom and directing effects from the halogen substituent. By employing a controlled KNO₃/H₂SO₄ nitrating system, chemists can achieve highly regioselective functionalization at the C-5 position. This reliable, high-yielding protocol serves as a foundational technique for the downstream synthesis of complex, biologically active quinoline derivatives.

References

  • HETEROCYCLIC COMPOUNDS - UOU, uou.ac.in.
  • A Comparative Guide to the Reactivity of 6-Bromo vs. 8-Bromo Positions in Quinoline, benchchem.com.
  • Quinoline: Structure and Reactions, scribd.com.
  • 24.9: Heterocyclic Amines - Chemistry LibreTexts, libretexts.org.
  • Synthesis of 8-heteroaryl nitroxoline analogues via one-pot sequential Pd-catalyzed coupling reactions, Organic & Biomolecular Chemistry (RSC Publishing).
  • Product Class 3: Quinolines - Thieme E-Books & E-Journals, thieme-connect.de.
  • 8-Bromoquinoline - Chem-Impex, chemimpex.com.

Sources

Methodological & Application

Synthesis Protocol for 8-Bromo-2-(bromomethyl)quinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

8-Bromo-2-(bromomethyl)quinoline is a highly versatile, bifunctional heterocyclic scaffold widely utilized in drug discovery and molecular probe development. The molecule presents two orthogonal sites for late-stage functionalization: an electrophilic bromomethyl group at the C2 position for nucleophilic substitutions, and a bromo substituent at the C8 position primed for palladium-catalyzed cross-coupling reactions[1].

This application note details a robust, two-phase synthetic strategy. Phase I constructs the quinoline core via a Doebner-Miller condensation[2]. Phase II introduces the reactive benzylic bromide via a regioselective Wohl-Ziegler radical bromination[3].

Pathway A 2-Bromoaniline + Crotonaldehyde B 8-Bromo-2-methylquinoline (Intermediate) A->B 6N HCl, Reflux ZnCl2 Precipitation C 8-Bromo-2-(bromomethyl)quinoline (Target) B->C NBS, AIBN CCl4 or PhCF3, Reflux

Figure 1: Two-step synthetic pathway for 8-bromo-2-(bromomethyl)quinoline.

Phase I: Construction of the Quinoline Core (Doebner-Miller Condensation)

Mechanistic Causality & Design

The synthesis of 8-bromo-2-methylquinoline relies on the acid-catalyzed condensation of 2-bromoaniline with crotonaldehyde (an α,β-unsaturated aldehyde).

  • Acidic Environment (6N HCl): Strong acid is required to activate the crotonaldehyde for conjugate addition by the aniline amine, followed by intramolecular cyclization and subsequent aromatization (oxidation)[2].

  • Zinc Chloride (ZnCl₂): Crotonaldehyde is prone to forming dark, tarry polymeric byproducts under harsh acidic conditions. The strategic addition of ZnCl₂ at the end of the reaction forms a highly crystalline double salt with the newly formed quinoline, allowing the target intermediate to be selectively precipitated and isolated from the polymeric matrix[3].

Step-by-Step Protocol
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve 2-bromoaniline (5.0 g, 29.1 mmol) in 15 mL of 6N hydrochloric acid. Heat the mixture to reflux.

  • Addition: Dropwise, add crotonaldehyde (2.24 g, 32.0 mmol, 1.1 eq) over 30 minutes to prevent thermal runaway and minimize crotonaldehyde self-polymerization.

  • Reflux: Maintain reflux for 8 hours. The solution will turn dark brown.

  • Initial Wash: Cool the mixture to room temperature and wash with diethyl ether (20 mL) to extract unreacted non-basic organic impurities. Discard the ether layer.

  • Complexation: Add anhydrous zinc chloride (3.95 g, 29.0 mmol) to the aqueous acidic layer. Stir for 30 minutes at room temperature, then cool to 0 °C for 15 minutes. A yellow precipitate (the quinoline-zinc complex) will form[3].

  • Isolation: Filter the solid and wash with cold 3N HCl.

  • Free-Basing: Suspend the solid in 2-propanol (20 mL). Alkalize the mixture to pH 8–9 using ammonium hydroxide solution to break the zinc complex and release the free base[2].

  • Extraction & Purification: Extract the aqueous mixture with diethyl ether (3 × 50 mL). Dry the combined organic phases over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel column chromatography (petroleum ether/ethyl acetate 12:1, v/v) to afford 8-bromo-2-methylquinoline as a white-to-grey solid[2],[4].

Phase II: Regioselective Radical Bromination (Wohl-Ziegler)

Mechanistic Causality & Design

The conversion of the C2-methyl group to a bromomethyl group is achieved via a free-radical mechanism.

  • Reagent Synergy (NBS + AIBN + Light): N-Bromosuccinimide (NBS) acts as a steady, low-concentration source of molecular bromine. Azobisisobutyronitrile (AIBN) thermally decomposes at ~65 °C to initiate the radical chain. Ambient or visible light provides photochemical cleavage of trace Br₂, creating a synergistic initiation system that heavily favors benzylic/allylic substitution over aromatic ring bromination[3].

  • Solvent Selection: While historical protocols utilize carbon tetrachloride (CCl₄) due to its radical inertness[3], modern green chemistry mandates the use of trifluorotoluene (PhCF₃). PhCF₃ provides an identical dielectric environment and lacks abstractable protons, preserving the radical chain mechanism without the severe toxicity and ozone-depleting properties of CCl₄.

Step-by-Step Protocol
  • Reaction Setup: Dissolve 8-bromo-2-methylquinoline (2.55 g, 11.47 mmol) in 40 mL of anhydrous CCl₄ (or PhCF₃).

  • Initiation: Add NBS (2.25 g, 12.62 mmol, 1.1 eq) and AIBN (20 mg, catalytic) to the solution[3]. Note: Strict adherence to 1.1 equivalents of NBS is critical to prevent over-bromination.

  • Reflux: Heat the mixture to reflux overnight under regular light illumination.

  • Precipitation: Cool the reaction mixture to 0 °C. The byproduct, succinimide, is insoluble in cold halogenated solvents and will precipitate.

  • Filtration: Filter the mixture to remove the solid succinimide.

  • Purification: Evaporate the filtrate under reduced pressure to yield a crude yellow solid. Purify via silica gel chromatography (Hexanes:DCM 80:20) to isolate the pure 8-bromo-2-(bromomethyl)quinoline as a white solid[3].

Self-Validating Systems & Quality Control

To ensure scientific integrity, this protocol integrates self-validating checkpoints. The most common failure mode in Phase II is the formation of the dibromomethyl derivative (-CHBr₂). The workflow below dictates the analytical gating required before proceeding to downstream applications.

QC_Workflow N1 Step 1: Doebner-Miller Condensation N2 QC 1: LC-MS & TLC Target [M+H]+ = 223 m/z N1->N2 N3 Step 2: Wohl-Ziegler Bromination N2->N3 Purity > 95% N4 QC 2: 1H NMR Monitoring Track -CH2Br appearance (4.8 ppm) N3->N4 N5 Purification: Silica Gel (Hexanes:DCM 80:20) N4->N5 Mono/Di Ratio > 10:1

Figure 2: Workflow and self-validating QC checkpoints for the synthesis.

Quantitative Data & Analytical Summaries

Table 1: Reaction Parameters and Stoichiometry

Reaction Phase Reagents / Catalysts Solvent Temp / Time Expected Yield
Phase I: Condensation 2-Bromoaniline (1.0 eq), Crotonaldehyde (1.1 eq), ZnCl₂ (1.0 eq) 6N HCl 100 °C / 8 h 50–54%

| Phase II: Bromination | 8-Bromo-2-methylquinoline (1.0 eq), NBS (1.1 eq), AIBN (0.05 eq) | CCl₄ or PhCF₃ | 80 °C / 12 h | 35–40% |

Table 2: Analytical Validation Data

Compound Molecular Weight ESI-MS [M+H]⁺ Key ¹H NMR Signals (CDCl₃)
8-Bromo-2-methylquinoline 222.08 g/mol 223.1 m/z δ 2.80 (s, 3H, -CH₃)

| 8-Bromo-2-(bromomethyl)quinoline | 301.00 g/mol | 300.9 m/z | δ 4.78 (s, 2H, -CH₂Br) |

Analytical Note on NMR Validation: During Phase II, monitor the reaction via ¹H NMR. The starting material exhibits a distinct methyl singlet at ~2.80 ppm. As the reaction progresses, this peak diminishes, and the monobrominated target appears as a singlet at 4.78 ppm (integrating to 2H)[3]. If a new singlet emerges at ~6.8 ppm, it indicates the formation of the dibrominated byproduct (-CHBr₂). The reaction must be quenched immediately if the dibromo species exceeds 5% integration relative to the target product.

References

  • Xu, L., et al. (2009). 8-Bromo-2-methylquinoline. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 6), o1490.[4] URL:[Link]

  • Wang, Z., et al. (2007). Design and synthesis of boronic-acid-labeled thymidine triphosphate for incorporation into DNA. Nucleic Acids Research, 35(8), 2636–2644.[3] URL:[Link]

Sources

Application Note: Orthogonal Cross-Coupling Strategies for 8-Bromo-2-(bromomethyl)quinoline in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For medicinal chemists and drug development professionals, the efficient and selective formation of carbon-carbon (C–C) and carbon-heteroatom bonds is a cornerstone of modern synthetic chemistry[1]. 8-Bromo-2-(bromomethyl)quinoline is a highly privileged, bifunctional scaffold that offers two distinct electrophilic sites: a highly reactive benzylic C(sp³)–Br bond at the 2-position and a more stable aryl C(sp²)–Br bond at the 8-position.

This application note details field-proven, self-validating protocols for the orthogonal functionalization of this scaffold. By exploiting the inherent electronic and kinetic differences between these two carbon-halogen bonds, researchers can sequentially install diverse pharmacophores without the need for protecting groups, thereby streamlining the synthesis of complex, unsymmetrically di-substituted quinolines.

Mechanistic Causality: The Basis for Orthogonality

The success of sequential cross-coupling on 8-bromo-2-(bromomethyl)quinoline relies entirely on the chemoselective activation of the benzylic bromide over the aryl bromide. This selectivity is driven by three fundamental principles:

  • Bond Dissociation Energy (BDE): The benzylic C(sp³)–Br bond is significantly weaker (~55–60 kcal/mol) than the aryl C(sp²)–Br bond (~80 kcal/mol).

  • Kinetics of Oxidative Addition: Palladium(0) species undergo oxidative addition into benzylic bromides at room temperature almost instantaneously[2]. In contrast, aryl bromides typically require elevated temperatures (>60 °C) to overcome the activation barrier for oxidative addition[1].

  • Single-Electron Transfer (SET) Dynamics: Base-metal catalysts, such as Iron (Fe), operate via a SET mechanism. Iron selectively reduces the benzylic bromide to form a resonance-stabilized benzylic radical, completely ignoring the aryl halide which cannot stabilize a radical under these conditions[3].

By carefully selecting the catalyst and temperature, the 2-(bromomethyl) group can be functionalized first, leaving the 8-bromo group pristine for a subsequent, higher-temperature cross-coupling reaction.

G A 8-Bromo-2-(bromomethyl)quinoline B Mild Conditions / SET Metals A->B Step 1 C Selective C(sp3)-Br Activation B->C Fast Oxidative Addition / SET D Unreacted 8-Bromo Intermediate C->D E Harsh Conditions / Pd(0) D->E Step 2 F C(sp2)-Br Activation E->F Slower Oxidative Addition

Mechanistic pathway for orthogonal cross-coupling of 8-bromo-2-(bromomethyl)quinoline.

Quantitative Data & Reaction Metrics

The following table summarizes the optimized parameters for achieving absolute chemoselectivity during the functionalization of the bifunctional quinoline scaffold.

Table 1: Orthogonal Reactivity Profile for Bifunctional Bromides

Coupling TypeTarget BondCatalyst SystemTemp (°C)TimeYield / Selectivity
Cross-Electrophile Thioetherification C(sp³)–BrFe(CO)₅ (5 mol%)10724 h>85% (Aryl-Br 100% intact)[3]
sp–sp³ Alkynylation C(sp³)–Br[Pd(μ-I)PtBu₃]₂ (3 mol%)RT10 min>80% (Aryl-Br 100% intact)[2]
"On Water" Benzylation C(sp³)–BrPdCl₂(Amphos)₂ / Zn dustRT8 h>85% (Aryl-Br 100% intact)[4]
Suzuki-Miyaura Arylation C(sp²)–BrPd(dppf)Cl₂ (5 mol%)9012 h>90% (Subsequent step)[1]

Experimental Workflows & Protocols

The following protocols provide self-validating, step-by-step methodologies for the sequential functionalization of 8-bromo-2-(bromomethyl)quinoline.

Protocol 1: Selective Iron-Catalyzed Thioetherification at C(sp³)–Br

This protocol utilizes an iron-catalyzed cross-electrophile coupling that exclusively activates the benzylic bromide while leaving the 8-bromo group completely unreacted[3].

Causality & Design Choice: Iron pentacarbonyl (Fe(CO)₅) is utilized because it initiates a stereoablative radical pathway via SET that is highly specific to the benzylic position. Pinacolone is selected as the solvent because its weakly coordinating nature stabilizes the active iron intermediates without poisoning the catalyst[3].

Step-by-Step Procedure:

  • Preparation: In a nitrogen-filled glovebox, add Fe(CO)₅ (5.0 mg, 0.025 mmol, 5 mol%) to a flame-dried 4 mL dram vial equipped with a magnetic stir bar[3].

  • Reagent Addition: Remove the vial from the glovebox and place it under a positive pressure of N₂ in a fume hood. Add pinacolone (1.0 mL), followed by 8-bromo-2-(bromomethyl)quinoline (0.5 mmol, 1.0 equiv.) and the desired dialkyl/diaryl disulfide (0.75 mmol, 1.5 equiv.)[3].

  • Reaction: Seal the vial and heat the mixture at 107 °C for 24 hours[3].

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (5 mL) and filter through a short pad of Celite to remove iron particulates.

  • Purification: Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography to isolate the 8-bromo-2-((alkylthio)methyl)quinoline intermediate.

Protocol 2: Selective Palladium-Catalyzed sp–sp³ Alkynylation at C(sp³)–Br

For researchers needing to install an alkyne handle for click-chemistry, this ultra-fast protocol achieves selective benzylic coupling in just 10 minutes at room temperature[2].

Causality & Design Choice: The highly sterically demanding tBu₃P ligand on the palladium dimer promotes rapid reductive elimination, effectively outcompeting undesired β-hydride elimination. Because the reaction is complete in 10 minutes at room temperature, the aryl C(sp²)–Br bond lacks the thermal energy required for oxidative addition and remains untouched[2].

Step-by-Step Procedure:

  • Catalyst Activation: In a dry Schlenk tube under nitrogen, add [Pd(μ-I)PtBu₃]₂ (13.1 mg, 3 mol%) and 8-bromo-2-(bromomethyl)quinoline (0.5 mmol, 1.0 equiv.)[2].

  • Solvent Addition: Add anhydrous toluene (2.0 mL) and stir at room temperature for 2 minutes to ensure complete dissolution[2].

  • Coupling: Using a syringe pump, add a freshly prepared solution of lithium acetylide (0.35 M in THF/toluene, 1.3 equiv.) dropwise over 10 minutes at room temperature[2].

  • Quench & Workup: Immediately quench the reaction with isopropanol (1.0 mL). Remove all volatiles under reduced pressure[2].

  • Purification: Dissolve the crude mixture in acetonitrile (20 mL) and pass through a short plug of silica to remove the palladium catalyst[2]. Concentrate to yield the 8-bromo-2-(alkynyl-methyl)quinoline intermediate.

Protocol 3: Downstream Suzuki-Miyaura Coupling at C(sp²)–Br

Once the benzylic position is secured, the remaining 8-bromo group can be functionalized using standard elevated-temperature palladium catalysis[1].

Causality & Design Choice: With the reactive benzylic site protected/functionalized, a robust catalyst like Pd(dppf)Cl₂ can be used at 90 °C. The bidentate dppf ligand stabilizes the Pd intermediate during the harsher conditions required to activate the aryl bromide[1].

Step-by-Step Procedure:

  • Setup: To a microwave vial or Schlenk flask, add the isolated 8-bromo intermediate from Protocol 1 or 2 (1.0 mmol), the desired arylboronic acid (1.5 mmol), K₂CO₃ (3.0 mmol), and Pd(dppf)Cl₂ (5 mol%)[1].

  • Solvent: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 ratio, 5 mL).

  • Reaction: Seal the vessel and heat to 90 °C for 12 hours under vigorous stirring.

  • Workup: Cool to room temperature, dilute with water (10 mL), and extract with ethyl acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography to yield the final, orthogonally di-substituted quinoline derivative.

Workflow Start Start: 8-Bromo-2-(bromomethyl)quinoline Step1 Step 1: Benzylic Functionalization (Fe or Pd) Start->Step1 Purification1 Workup & Chromatography Step1->Purification1 Intermediate Isolated: 8-Bromo-2-(R-methyl)quinoline Purification1->Intermediate Step2 Step 2: Aryl Functionalization (Pd, 90°C) Intermediate->Step2 Final Final: 8-Aryl-2-(R-methyl)quinoline Step2->Final

Step-by-step experimental workflow for orthogonal functionalization.

References

  • Cross-Electrophile Coupling of Benzyl Halides and Disulfides Catalyzed by Iron Journal of the American Chemical Society URL
  • Chemical Communications (PMC / NIH)
  • Chemical Communications (PMC / NIH)
  • A Comparative Guide to Cross-Coupling Reactions of Benzyl 2-bromonicotinate for Pharmaceutical Research Benchchem URL

Sources

Application Notes & Protocols: 8-Bromo-2-(bromomethyl)quinoline, a Versatile Bifunctional Building Block for Advanced Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of 8-Bromo-2-(bromomethyl)quinoline

In the landscape of medicinal chemistry and materials science, the quinoline scaffold remains a "privileged structure" due to its prevalence in a vast array of pharmacologically active compounds and functional materials.[1][2] The strategic functionalization of this core is paramount for the development of novel molecular entities. 8-Bromo-2-(bromomethyl)quinoline emerges as a particularly powerful building block due to its possession of two distinct and orthogonally reactive bromine-containing functional groups.

The primary locus of reactivity is the benzylic bromide at the C2-methyl position. This group is highly susceptible to nucleophilic substitution (SN2) reactions, making it an ideal electrophilic partner for a wide range of nucleophiles to initiate the construction of new fused or linked heterocyclic systems. Concurrently, the aryl bromide at the C8 position is significantly less reactive towards nucleophiles but serves as a robust handle for late-stage diversification via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).[3][4]

This inherent difference in reactivity allows for a sequential and controlled synthetic strategy. One can first elaborate a new structure from the 2-(bromomethyl) group and then, in a subsequent step, modify the 8-bromo position. This guide provides an in-depth exploration of this building block's properties, proven experimental protocols for its synthesis and application, and insights into its potential in drug discovery programs.

Physicochemical & Safety Profile

A thorough understanding of the reagent's properties and hazards is critical for its safe and effective use.

PropertyValueSource
Molecular Formula C₁₀H₈BrN[5]
Molecular Weight 222.08 g/mol [5]
Appearance Powder[5]
CAS Number 7496-46-0[6]
Synonyms 8-Quinolinylmethyl bromide[5]

Safety & Handling:

8-Bromo-2-(bromomethyl)quinoline is a reactive electrophile and should be handled with care in a well-ventilated fume hood.[6][7] It is classified as an irritant and is harmful if swallowed.[5]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[6]

  • Inhalation: Avoid breathing dust. May cause respiratory irritation.[6]

  • Skin Contact: Causes skin irritation. In case of contact, wash immediately with soap and water.[8]

  • Eye Contact: Causes serious eye damage. In case of contact, rinse cautiously with water for several minutes and seek immediate medical attention.[5][8]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and bases.[7]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[8]

Synthesis of the Building Block

The target compound is most conveniently prepared in a two-step sequence starting from commercially available 2-bromoaniline via its precursor, 8-bromo-2-methylquinoline.

G cluster_0 Step 1: Combe-like Synthesis cluster_1 Step 2: Radical Bromination cluster_2 Application A 2-Bromoaniline + Crotonaldehyde B 8-Bromo-2-methylquinoline A->B HCl, ZnCl₂, Δ C 8-Bromo-2-(bromomethyl)quinoline B->C NBS, AIBN CCl₄, Δ D Fused Heterocyclic Systems C->D Nucleophilic Cyclization

Caption: Synthetic workflow for 8-Bromo-2-(bromomethyl)quinoline.
Protocol 3.1: Synthesis of 8-Bromo-2-methylquinoline

This procedure is adapted from a reported synthesis of the quinoline core.[9] The Combes quinoline synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone, or in this case, an α,β-unsaturated aldehyde which can form the necessary intermediate in situ.

  • Reagents & Equipment:

    • 2-Bromoaniline

    • Crotonaldehyde

    • Hydrochloric acid (18%)

    • Anhydrous Zinc Chloride (ZnCl₂)

    • Round-bottom flask with reflux condenser and magnetic stirrer

    • Heating mantle

  • Step-by-Step Procedure:

    • To a 250 mL round-bottom flask, add 2-bromoaniline (0.05 mol), and 18% HCl (50 mL).

    • Heat the solution to reflux with stirring.

    • Slowly add crotonaldehyde (0.06 mol) dropwise over 1 hour.

    • Continue stirring at reflux (approx. 100 °C) for an additional 2.5 hours.

    • Add an equimolar amount of anhydrous ZnCl₂ and stir vigorously for 30 minutes.

    • Cool the reaction mixture in an ice bath. A crude brown solid should precipitate.

    • Filter the solid, wash with cold 2-propanol, and then dissolve it in water.

    • Neutralize the solution to pH 8 with concentrated ammonium hydroxide to precipitate the product.

    • Filter the resulting solid, wash with cold water, and air dry to yield 8-bromo-2-methylquinoline. The product can be further purified by recrystallization from ethanol.[9]

Protocol 3.2: Synthesis of 8-Bromo-2-(bromomethyl)quinoline

This step involves a standard free-radical bromination of the benzylic methyl group. The use of N-Bromosuccinimide (NBS) and a radical initiator like AIBN (Azobisisobutyronitrile) is a classic method for this transformation.

  • Reagents & Equipment:

    • 8-Bromo-2-methylquinoline (from Protocol 3.1)

    • N-Bromosuccinimide (NBS)

    • Azobisisobutyronitrile (AIBN)

    • Carbon tetrachloride (CCl₄) - Caution: Toxic and carcinogenic. Use a less hazardous solvent like acetonitrile or chlorobenzene if possible.

    • Round-bottom flask, reflux condenser, magnetic stirrer, inert atmosphere setup (N₂ or Ar)

  • Step-by-Step Procedure:

    • In a dry round-bottom flask under an inert atmosphere, dissolve 8-bromo-2-methylquinoline (1.0 eq) in CCl₄.

    • Add NBS (1.1 eq) and a catalytic amount of AIBN (0.05 eq).

    • Heat the mixture to reflux (approx. 77 °C for CCl₄) and stir. The reaction can be monitored by TLC for the disappearance of the starting material. Illumination with a household lamp can facilitate initiation.

    • Upon completion, cool the reaction to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

    • Wash the filtrate with aqueous sodium thiosulfate solution to quench any remaining bromine, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 8-bromo-2-(bromomethyl)quinoline.

Application in Heterocyclic Synthesis: Building Fused Ring Systems

The primary utility of this reagent is in the construction of fused heterocyclic systems via an intramolecular cyclization cascade. The general strategy involves reaction with a dinucleophile.

Caption: General reaction pathway for fused heterocycle synthesis.
Protocol 4.1: Synthesis of 8-Bromo-1,4-dihydro-[9][10]oxazino[3,2-b]quinoline

This protocol details the reaction with 2-aminophenol, a common dinucleophile, to form a fused oxazino-quinoline system. The causality here is that the more nucleophilic amine attacks the bromomethyl group first, followed by an intramolecular Williamson ether synthesis-type cyclization by the hydroxyl group.

  • Reagents & Equipment:

    • 8-Bromo-2-(bromomethyl)quinoline

    • 2-Aminophenol

    • Potassium Carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF)

    • Round-bottom flask, magnetic stirrer, inert atmosphere setup, heating mantle

  • Step-by-Step Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add 8-bromo-2-(bromomethyl)quinoline (1.0 eq), 2-aminophenol (1.1 eq), and K₂CO₃ (2.5 eq).

    • Add anhydrous DMF as the solvent.

    • Heat the reaction mixture to 80-90 °C and stir for 6-12 hours.

    • Monitor the reaction progress by TLC (e.g., 4:1 Hexanes/Ethyl Acetate). Look for the consumption of the starting materials and the formation of a single, more polar product.

    • Upon completion, cool the reaction to room temperature and pour it into a beaker of cold water. A precipitate should form.

    • Stir the aqueous suspension for 30 minutes, then collect the solid by vacuum filtration.

    • Wash the solid thoroughly with water and then with a small amount of cold diethyl ether to remove non-polar impurities.

    • Dry the solid under vacuum to yield the target compound. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetonitrile.

  • Self-Validation & Characterization:

    • TLC: The product should appear as a single spot with a lower Rf value than the starting quinoline.

    • ¹H NMR: Expect the disappearance of the benzylic CH₂Br signal (typically ~4.8 ppm) and the appearance of a new singlet for the CH₂-N group, along with characteristic aromatic signals.

    • Mass Spec (ESI+): Expect to find the [M+H]⁺ ion corresponding to the molecular weight of the product.

Opportunities for Further Diversification

The true power of this building block lies in the retained 8-bromo group, which opens the door for subsequent C-C, C-N, or C-O bond formations using palladium-catalyzed cross-coupling chemistry.[3][4] This allows for the rapid generation of a library of complex molecules from a common fused intermediate.

Reaction TypeTypical ReagentsBond FormedPotential Application
Suzuki-Miyaura Aryl/heteroaryl boronic acid, Pd catalyst (e.g., Pd(dppf)Cl₂), base (e.g., K₂CO₃)C-CExtending conjugation, adding bulky aryl groups for SAR studies.[3]
Buchwald-Hartwig Amine (R₂NH), Pd catalyst (e.g., Pd₂(dba)₃), ligand (e.g., XPhos), base (e.g., NaOtBu)C-NIntroducing amine functionalities to modulate solubility and target interactions.[4]
Sonogashira Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base (e.g., Et₃N)C-C (sp)Creating rigid linkers or precursors for further cyclization.
Heck Coupling Alkene, Pd catalyst, baseC-C (sp²)Adding vinyl groups for polymerizable materials or further functionalization.

Conclusion

8-Bromo-2-(bromomethyl)quinoline is a highly valuable and versatile building block for synthetic chemists. Its differential reactivity enables a robust and modular approach to the synthesis of complex, fused quinoline-based heterocycles. The protocols and notes provided herein offer a solid foundation for researchers to exploit the full potential of this reagent in the pursuit of novel pharmaceuticals and advanced materials.

References

  • Yang, G., Hu, A., & Li, J. (2009). 8-Bromo-2-methylquinoline. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1490. [Link]

  • Çakmak, O., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Turkish Journal of Chemistry, 40, 970-983. [Link]

  • Epsztajn, J., & Bieniek, A. (1985). Synthesis of 5- or 8-bromoisoquinoline derivatives.
  • Al-Majedy, Y. K., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(13), 4321. [Link]

  • Verma, A., & Tiwari, R. K. (2018). Quinoline Heterocycles: Synthesis and Bioactivity. IntechOpen. [Link]

  • Semantic Scholar. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Semantic Scholar. [Link]

  • Ökten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery, 14(12), 1415-1424. [Link]

  • Capot Chemical. (2020). MSDS of 8-Bromomethylquinoline. Capot Chemical. [Link]

  • Connect Journals. (n.d.). A Flexible Protocol for the Preparation of Quinoline Derivatives through Mitsunobu Reaction and Aza-Wittig Intermediate. Indian Journal of Heterocyclic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Organic Chemistry Portal. [Link]

  • El-Emary, T. I. (2008). Fused quinoline heterocycles VIII. Synthesis of polyfunctionally substituted pyrazolo[4,3-c]quinolin-4(5H)-ones. Journal of the Chinese Chemical Society, 55(6), 735-737. [Link]

  • Al-Ostath, R. A., et al. (2023). Biological Activities of Quinoline Derivatives. ResearchGate. [Link]

  • Köprülü, T. K., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Journal of Molecular Structure. [Link]

  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses. [Link]

  • Sharma, P., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(3). [Link]

Sources

Application Notes & Protocols: Strategic Functionalization of 8-Bromo-2-(bromomethyl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Duality of a Privileged Scaffold

The quinoline core is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a vast array of biologically active compounds and functional materials.[1] 8-Bromo-2-(bromomethyl)quinoline is a particularly valuable building block due to its dual reactive centers. It possesses two distinct bromine-containing functional groups with orthogonal reactivity:

  • A highly reactive benzylic-type bromide at the 2-(bromomethyl) position, susceptible to nucleophilic substitution (SN2) reactions.[2]

  • A less reactive aryl bromide at the C8-position of the quinoline ring, which serves as a versatile handle for transition metal-catalyzed cross-coupling reactions.[3][4]

This differential reactivity allows for selective, stepwise functionalization, enabling the precise construction of complex molecular architectures. This guide provides a detailed exploration of the key strategies for modifying this scaffold, complete with field-proven protocols and insights into the rationale behind experimental design. The methodologies discussed are central to generating novel compound libraries for drug discovery programs targeting a range of diseases, including cancer and microbial infections.[3][5][6]

Strategic Overview: A Tale of Two Bromides

The synthetic utility of 8-Bromo-2-(bromomethyl)quinoline hinges on the ability to selectively address one of the two bromo-positions. The 2-(bromomethyl) group is significantly more reactive towards nucleophiles than the C8-bromo group. This inherent difference is the foundation of any synthetic strategy.

  • Path A: Initial Functionalization at the 2-(Bromomethyl) Group. This is the most common and straightforward approach. The benzylic bromide can be displaced by a wide range of nucleophiles under mild conditions, leaving the C8-bromo group untouched for subsequent, more demanding cross-coupling reactions.

  • Path B: Initial Functionalization at the C8-Bromo Position. While less common, it is possible to perform cross-coupling at the C8 position first. This requires careful selection of reaction conditions to avoid unintended reactions at the highly sensitive bromomethyl site.

The choice of strategy is dictated by the target molecule and the compatibility of the desired functional groups with the planned reaction conditions.

G cluster_path_a Path A: Selective SN2 First cluster_path_b Path B: Cross-Coupling First start 8-Bromo-2-(bromomethyl)quinoline sn2 Nucleophilic Substitution (SN2) (e.g., R-NH2, R-SH, R-OH) start->sn2 cross_coupling_b Pd-Catalyzed Cross-Coupling (Careful Condition Selection) start->cross_coupling_b intermediate_a 8-Bromo-2-(substituted-methyl)quinoline sn2->intermediate_a Mild Conditions cross_coupling_a Pd-Catalyzed Cross-Coupling (Suzuki, Sonogashira, Buchwald-Hartwig) intermediate_a->cross_coupling_a product Disubstituted Quinoline Product cross_coupling_a->product intermediate_b 8-Aryl/Alkynyl/Amino-2-(bromomethyl)quinoline cross_coupling_b->intermediate_b Forcing Conditions sn2_b Nucleophilic Substitution (SN2) intermediate_b->sn2_b sn2_b->product

Caption: Strategic workflow for the dual functionalization of 8-Bromo-2-(bromomethyl)quinoline.

Functionalization at the 2-(Bromomethyl) Position: SN2 Reactions

The C-Br bond in the 2-(bromomethyl) group is the most labile site on the molecule. Its reactivity is analogous to that of a benzylic halide, making it an excellent electrophile for SN2 reactions.[2] This allows for the introduction of a wide variety of heteroatom-containing side chains under relatively mild conditions, preserving the C8-bromo handle for later modifications.

Causality Behind Experimental Choices:
  • Nucleophile: A wide range of soft and hard nucleophiles can be employed, including primary/secondary amines, thiols, alcohols, and carboxylates.

  • Base: A non-nucleophilic base is crucial to deprotonate the nucleophile (if necessary) without competing in the substitution reaction. Carbonates (K₂CO₃, Cs₂CO₃) or tertiary amines (Et₃N) are common choices. For weakly acidic nucleophiles like alcohols, a stronger base like sodium hydride (NaH) may be required.

  • Solvent: Polar aprotic solvents such as acetonitrile (MeCN), dimethylformamide (DMF), or tetrahydrofuran (THF) are ideal as they solvate the cation of the base while leaving the nucleophile relatively free to attack the electrophilic carbon.

  • Temperature: These reactions often proceed smoothly at room temperature, although gentle heating may be required for less reactive nucleophiles.

General Protocol 3.1: SN2 Substitution with a Primary Amine
  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the primary amine (1.1 equivalents) and potassium carbonate (K₂CO₃, 2.0 equivalents) in anhydrous acetonitrile (MeCN).

  • Reaction Initiation: Stir the suspension at room temperature. To this, add a solution of 8-Bromo-2-(bromomethyl)quinoline (1.0 equivalent) in MeCN dropwise over 10 minutes.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Work-up: Upon completion, filter the reaction mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the final product by column chromatography on silica gel.

Nucleophile Type Typical Base Solvent Temp (°C) Notes
Primary/Secondary AmineK₂CO₃, Et₃NMeCN, DMF25-50Generally high-yielding and clean reactions.
ThiolK₂CO₃, Cs₂CO₃THF, DMF25Thiols are excellent nucleophiles; reactions are often rapid.
Alcohol/PhenolNaH, K₂CO₃THF, DMF0-60Requires anhydrous conditions, especially with NaH.
CarboxylateCs₂CO₃DMF50-80Forms an ester linkage.

Functionalization at the C8-Bromo Position: Cross-Coupling Reactions

The aryl bromide at the C8-position is a robust handle for forming new carbon-carbon and carbon-nitrogen bonds via palladium-catalyzed cross-coupling reactions. These transformations are pillars of modern organic synthesis and are essential for constructing the biaryl and aminoaryl moieties frequently found in pharmaceuticals.[7][8]

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for creating C(sp²)-C(sp²) bonds by reacting the aryl bromide with an organoboron compound, typically a boronic acid or its ester.[3][9]

The reaction proceeds via a catalytic cycle involving: (1) Oxidative addition of the aryl bromide to a Pd(0) complex, (2) Transmetalation of the organic group from the boron atom to the palladium center, and (3) Reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[10]

  • Palladium Precatalyst: Pd(PPh₃)₄, Pd(dppf)Cl₂, and Pd(OAc)₂ are commonly used.

  • Ligand: Phosphine ligands are critical for stabilizing the palladium center and facilitating the catalytic cycle. Dppf (1,1'-Bis(diphenylphosphino)ferrocene) and SPhos are effective for this type of coupling.

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is required to activate the boronic acid for the transmetalation step.[3]

G pd0 Pd(0)L2 ox_add Oxidative Addition pd0->ox_add 1 pd_complex Ar-Pd(II)-Br(L2) ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal 2 pd_r_complex Ar-Pd(II)-R'(L2) transmetal->pd_r_complex base Base (e.g., K2CO3) base->transmetal boronic R'-B(OH)2 boronic->transmetal red_elim Reductive Elimination pd_r_complex->red_elim 3 red_elim->pd0 product Ar-R' red_elim->product aryl_halide Ar-Br aryl_halide->ox_add

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

  • Preparation: To a degassed mixture of the 8-bromoquinoline substrate (1.0 equiv.), phenylboronic acid (1.5 equiv.), and potassium carbonate (3.0 equiv.) in a flask, add a solvent mixture of dioxane and water (e.g., 4:1 ratio).

  • Degassing: Bubble argon or nitrogen gas through the solution for 20-30 minutes to remove dissolved oxygen.[3]

  • Catalyst Addition: Add the palladium catalyst, such as Pd(dppf)Cl₂ (5 mol%), to the flask under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.[3]

  • Work-up: Cool the mixture to room temperature. Dilute with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.[3]

  • Purification: Purify the crude product by column chromatography on silica gel.

Boronic Acid Catalyst (mol%) Base Solvent Temp (°C) Yield (%)
3,5-dimethylisoxazole-4-boronic acidPd(dppf)Cl₂ (5)K₂CO₃Dioxane/H₂O90~85
2-methoxyphenylboronic acidPd(dppf)Cl₂ (5)K₂CO₃Dioxane/H₂O90~92
4-pyridylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/EtOH/H₂O100~78
Sonogashira Coupling: C-C Alkyne Formation

The Sonogashira reaction couples the aryl bromide with a terminal alkyne to form a C(sp²)-C(sp) bond, a valuable linkage in materials science and for further synthetic transformations. The reaction typically requires both palladium and copper(I) co-catalysts.[11][12]

  • Preparation: In a Schlenk flask, dissolve the 8-bromoquinoline substrate (1.0 equiv.), Pd(PPh₃)₂Cl₂ (3 mol%), and copper(I) iodide (CuI, 5 mol%) in a degassed solvent like THF or toluene.

  • Reagent Addition: Add a degassed amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA) (3.0 equiv.), followed by the terminal alkyne (e.g., phenylacetylene, 1.2 equiv.).

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) under an inert atmosphere until the starting material is consumed (monitored by TLC).

  • Work-up: Dilute the reaction mixture with an organic solvent and wash with aqueous NH₄Cl solution to remove the copper catalyst. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the residue by column chromatography on silica gel to yield the 8-alkynylquinoline product.[4]

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling the aryl bromide with a primary or secondary amine.[7][13] This reaction has largely replaced harsher classical methods for synthesizing aryl amines.[7]

The mechanism is similar to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, and reductive elimination.[13]

  • Catalyst System: A combination of a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a sterically hindered phosphine ligand (e.g., BINAP, Xantphos, or Buchwald's biarylphosphine ligands) is essential.[4][7]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) is required to deprotonate the amine in the catalytic cycle.[4]

  • Preparation: In a glovebox or under a strict inert atmosphere, charge a microwave vial or a sealed tube with the 8-bromoquinoline substrate (1.0 equiv.), Pd₂(dba)₃ (2-4 mol%), a suitable phosphine ligand like BINAP (5 mol%), and sodium tert-butoxide (1.4 equiv.).[4]

  • Reagent Addition: Add anhydrous, degassed toluene, followed by the amine (e.g., morpholine, 1.2 equiv.).

  • Reaction: Seal the vessel and heat the reaction mixture to 100-120 °C. Microwave heating can significantly shorten reaction times (e.g., to 2-4 hours).[4]

  • Work-up: After cooling, dilute the mixture with an organic solvent like DCM and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.[4]

  • Purification: Purify the crude product by column chromatography or preparative HPLC to obtain the desired 8-aminoquinoline derivative.[4]

Applications in Drug Discovery

Functionalized quinoline derivatives are prominent scaffolds in drug development. The ability to systematically modify both the C8 and C2 positions of the quinoline ring allows for the fine-tuning of a compound's pharmacological properties.

  • Anticancer Activity: Many quinoline derivatives exhibit potent anticancer activity by modulating key signaling pathways. For instance, aryl-substituted quinolines have been shown to interfere with the PI3K/Akt/mTOR and EGFR pathways, which are critical for cancer cell proliferation and survival.[3]

  • Antimicrobial Agents: The quinoline core is found in numerous antimicrobial and antimalarial drugs.[1] Functionalization allows for the development of new agents to combat drug-resistant pathogens.

  • Ligands and Materials: The chelating ability of the quinoline nitrogen makes these compounds excellent ligands for metal complexes used in catalysis and as functional materials with specific electronic or optical properties.[14]

References

  • BenchChem (2025). Application Notes and Protocols: Suzuki-Miyaura Coupling with Brominated Quinolines.
  • BenchChem (2025). Application Notes and Protocols: Functionalization of the 8-bromo-6-methylquinolin-2(1H)-one Scaffold.
  • National Center for Biotechnology Information, U.S. National Library of Medicine. 8-Bromo-2-methylquinoline.
  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • Wikipedia. Sonogashira coupling. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • Knowledge. What are the applications of 8-bromoisoquinoline?.
  • BenchChem (2025). Application Notes: Nucleophilic Substitution Reactions of 2-Bromo-6-(bromomethyl)pyridine.
  • Brieflands. Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?.
  • National Center for Biotechnology Information, U.S. National Library of Medicine. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.
  • National Center for Biotechnology Information, U.S. National Library of Medicine. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine.
  • YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Available at: [Link]

Sources

experimental procedure for N-alkylation with 8-Bromo-2-(bromomethyl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to N-Alkylation Reactions Utilizing 8-Bromo-2-(bromomethyl)quinoline

Introduction: The Strategic Value of N-Alkylated Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional dyes.[1][2][3] The introduction of substituents onto the quinoline core, particularly via N-alkylation of various amine-containing molecules, is a critical strategy for modulating biological activity, tuning photophysical properties, and developing novel molecular probes. 8-Bromo-2-(bromomethyl)quinoline is a highly versatile bifunctional reagent designed for this purpose. Its unique structure offers two distinct points for chemical modification: the highly reactive 2-(bromomethyl) group, which serves as a potent electrophile for N-alkylation, and the 8-bromo substituent, which provides a handle for subsequent cross-coupling reactions, enabling further diversification of the molecular structure.

This application note provides a comprehensive experimental procedure for the N-alkylation of primary and secondary amines using 8-Bromo-2-(bromomethyl)quinoline. We will delve into the causality behind experimental choices, provide a self-validating protocol, and offer insights for troubleshooting and optimization.

Reagent Profile: 8-Bromo-2-(bromomethyl)quinoline

The utility of 8-Bromo-2-(bromomethyl)quinoline stems from the differential reactivity of its two bromine substituents. The bromomethyl group at the C2 position is analogous to a benzylic bromide. Its reactivity is enhanced by the electron-withdrawing nature of the quinoline ring system, making it an excellent substrate for SN2 reactions with a wide range of nucleophiles, including primary and secondary amines. Under the typical conditions for N-alkylation, the aryl bromide at the C8 position is significantly less reactive, allowing for selective functionalization at the C2-methyl position.

Table 1: Physicochemical Properties of 8-Bromo-2-(bromomethyl)quinoline

PropertyValueSource
Molecular Formula C₁₀H₈BrN[4][5]
Molecular Weight 222.08 g/mol [4][5]
Appearance White to off-white solid/powder[4][6]
Melting Point 81 - 82 °C[4]
CAS Number 7496-46-0[4][6]
InChI Key IAAUGSYGHOFWEW-UHFFFAOYSA-N[6]

Safety and Handling Precautions

8-Bromo-2-(bromomethyl)quinoline is classified as a corrosive material that can cause severe skin burns and serious eye damage.[4][5] It is harmful if swallowed.[5] Therefore, stringent safety measures are mandatory.

  • Engineering Controls: All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or a face shield are required.[4]

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).[4]

    • Skin and Body Protection: A lab coat must be worn. Ensure full skin coverage.[4]

  • First Aid Measures:

    • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[4]

    • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.[4]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician immediately.[4]

    • Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

General Reaction Scheme for N-Alkylation

The reaction proceeds via a standard SN2 mechanism where the amine nucleophile attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion. A base is required to neutralize the hydrobromic acid (HBr) that is formed as a byproduct.

Caption: General SN2 N-alkylation reaction scheme.

Detailed Experimental Protocol

This protocol provides a robust starting point for the N-alkylation of a generic primary or secondary amine. Optimization of base, solvent, and temperature may be required for specific substrates.

Materials and Reagents:

  • Amine substrate (1.0 equiv.)

  • 8-Bromo-2-(bromomethyl)quinoline (1.0 - 1.2 equiv.)

  • Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Bicarbonate (NaHCO₃) (2.0 - 3.0 equiv.)[7][8]

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for work-up (separatory funnel, beakers, etc.)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Experimental Workflow Diagram:

workflow cluster_prep 1. Preparation & Reaction cluster_workup 2. Work-up & Isolation cluster_purify 3. Purification & Analysis prep Combine amine and base in anhydrous solvent add Add 8-Bromo-2-(bromomethyl)quinoline solution dropwise prep->add react Stir at specified temperature (e.g., 60-80°C) add->react monitor Monitor reaction progress by TLC react->monitor quench Cool to RT and quench with cold water monitor->quench extract Extract with organic solvent (e.g., Ethyl Acetate) quench->extract wash Wash organic layer with water and brine extract->wash dry Dry over Na₂SO₄ or MgSO₄, filter wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify crude product by flash column chromatography concentrate->purify char Characterize pure product (NMR, MS, etc.) purify->char

Caption: Step-by-step experimental workflow for N-alkylation.

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the amine substrate (1.0 equiv.) and anhydrous potassium carbonate (2.0 equiv.).

  • Solvent Addition: Add anhydrous DMF to the flask to create a stirrable suspension (concentration typically 0.1-0.5 M with respect to the amine).

  • Reagent Addition: In a separate vial, dissolve 8-Bromo-2-(bromomethyl)quinoline (1.1 equiv.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the stirring amine suspension at room temperature over 10-15 minutes.

  • Reaction Conditions: Heat the reaction mixture to an appropriate temperature (a starting point of 60-80°C is recommended) and stir.[7] For highly reactive amines, the reaction may proceed at room temperature.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 2-24 hours).[7] A suitable eluent system is often a mixture of hexane and ethyl acetate.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water and then with brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent gradient (e.g., hexane/ethyl acetate) to isolate the pure N-alkylated quinoline.[7][9]

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[10][11]

Representative Data and Optimization

The optimal conditions can vary based on the nucleophilicity of the amine. Below are representative conditions to guide experimental design.

Table 2: Representative N-Alkylation Reaction Parameters

Amine TypeBaseSolventTemperature (°C)Typical Time (h)Expected Yield
Aliphatic PrimaryK₂CO₃DMF60 - 804 - 8Good to Excellent
Aliphatic SecondaryK₂CO₃Acetonitrile60 - 806 - 12Good to Excellent
Aromatic PrimaryCs₂CO₃Dioxane80 - 10012 - 24Moderate to Good
Aromatic SecondaryNaHTHF/DMF25 - 608 - 18Moderate to Good

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Insufficiently strong base. 2. Low reaction temperature or time. 3. Deactivated amine substrate. 4. Moisture in the reaction.1. Switch to a stronger base (e.g., Cs₂CO₃ or NaH for less nucleophilic amines). 2. Increase the temperature and/or reaction time, monitoring by TLC. 3. Check the purity of the amine; consider using a freshly opened bottle. 4. Ensure all glassware is oven-dried and use anhydrous solvents.
Formation of Multiple Products 1. Over-alkylation of primary amines. 2. Side reactions due to high temperature.1. Use a larger excess of the primary amine relative to the alkylating agent. 2. Attempt the reaction at a lower temperature for a longer duration.
Incomplete Reaction 1. Steric hindrance around the nitrogen atom. 2. Poor solubility of reagents.1. Increase reaction temperature and time. Consider a more polar aprotic solvent like DMSO. 2. Use a solvent that fully dissolves all reactants, or increase the solvent volume.
Difficult Purification 1. Product and starting material have similar polarity. 2. Product is highly polar and streaks on silica gel.1. Ensure the reaction goes to completion. If separation is difficult, consider derivatizing the product or starting material to alter its polarity. 2. Try a different stationary phase (e.g., alumina) or a different solvent system for chromatography. Adding a small amount of triethylamine to the eluent can help for basic compounds.[12]

References

  • Benchchem. Application Notes and Protocols: N-Alkylation Methods for the Synthesis of N-Benzyl-4-toluidine. Benchchem. Accessed March 11, 2026.
  • Benchchem. Technical Support Center: Greener Approaches to N-Alkylation Reactions. Benchchem. Accessed March 11, 2026.
  • Fisher Scientific. SAFETY DATA SHEET: 8-(Bromomethyl)quinoline. Fisher Scientific, September 5, 2023.
  • Singh, C. B., et al. "Aqueous-Mediated N-Alkylation of Amines.
  • PubChem. 8-(Bromomethyl)quinoline | C10H8BrN | CID 346914.
  • Organic Chemistry Portal. Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic-Chemistry.org. Accessed March 11, 2026.
  • Benchchem. Application Notes and Protocols for the Catalytic N-Alkylation of Phenethylamine. Benchchem. Accessed March 11, 2026.
  • ChemicalBook. 8-Bromoquinoline synthesis. ChemicalBook. Accessed March 11, 2026.
  • University of Victoria. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. UVicSpace, November 19, 2021.
  • Reddit. Purification of Quinoline-3,4-diones. r/Chempros, April 8, 2025.
  • Sigma-Aldrich. 8-(Bromomethyl)quinoline ≥96.5% (GC). Sigma-Aldrich. Accessed March 11, 2026.
  • Bingul, M., et al. "Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?" Brieflands, November 20, 2017.
  • Bharate, J.B., et al. "Metal-free domino one-pot protocols for quinoline synthesis." RSC Advances, vol. 5, 2015, pp. 42020–42053.
  • Ökten, S., et al. "Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics." PMC, May 6, 2025.

Sources

Application Notes: A Framework for Investigating 8-Bromo-2-(bromomethyl)quinoline in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to investigate the anticancer potential of 8-Bromo-2-(bromomethyl)quinoline. This document outlines the scientific rationale, key experimental protocols, and data interpretation strategies based on the compound's chemical structure and the established activities of related quinoline-based agents.

Introduction: The Quinoline Scaffold and the Potential of 8-Bromo-2-(bromomethyl)quinoline

The quinoline scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] In oncology, quinoline derivatives have demonstrated significant promise, acting through diverse mechanisms including DNA intercalation, inhibition of tyrosine kinases, disruption of tubulin polymerization, and induction of apoptosis.[3][4][5]

The introduction of halogen atoms, particularly bromine, onto the quinoline ring has been shown to enhance cytotoxic effects.[6] 8-Bromo-2-(bromomethyl)quinoline is a compound of particular interest due to its unique bifunctional nature. It possesses two electrophilic centers: a reactive benzylic bromide at the 2-position and an aryl bromide at the 8-position. This structure suggests a potent capacity to act as a DNA alkylating agent, a class of compounds that forms the backbone of many established chemotherapy regimens.[7] Alkylating agents covalently modify DNA, leading to strand breaks, inhibition of replication, and ultimately, cancer cell death.[7]

This guide provides a systematic approach to validate this hypothesis and characterize the compound's anticancer profile.

Compound Properties:

  • IUPAC Name: 8-Bromo-2-(bromomethyl)quinoline

  • Molecular Formula: C₁₀H₈BrN

  • Molecular Weight: 222.08 g/mol [8]

  • Appearance: Off-white to yellow-brown powder[9]

  • CAS Number: A CAS number for 8-Bromo-2-(bromomethyl)quinoline was not found in the provided search results. The structurally similar compound 8-(Bromomethyl)quinoline has the CAS number 7496-46-0.[10][11][12]

Hypothesized Mechanism of Action: Bifunctional DNA Alkylation and Apoptosis Induction

Based on its structure, 8-Bromo-2-(bromomethyl)quinoline is hypothesized to function as a bifunctional alkylating agent. The highly reactive bromomethyl group can readily form a covalent bond with nucleophilic sites on DNA bases, particularly the N7 position of guanine. This initial alkylation can be followed by a second alkylation event, potentially involving the second bromine atom, leading to DNA cross-linking (either inter-strand or intra-strand).

This DNA damage triggers a cellular cascade known as the DNA Damage Response (DDR). Sensor proteins detect the DNA lesions, activating transducer kinases like ATM and ATR. A key downstream event is the phosphorylation of histone variant H2AX to form γH2AX, a sensitive marker of DNA double-strand breaks.[13] If the damage is too severe to be repaired, the cell is directed towards programmed cell death, or apoptosis, primarily through the intrinsic (mitochondrial) pathway, involving the activation of executioner caspases like Caspase-3.

Mechanism_of_Action cluster_0 Cellular Uptake cluster_1 DNA Damage Induction cluster_2 DNA Damage Response (DDR) cluster_3 Apoptotic Cascade Compound 8-Bromo-2-(bromomethyl)quinoline DNA_Alkyl DNA Alkylation (Guanine N7) Compound->DNA_Alkyl DNA_Crosslink DNA Cross-linking DNA_Alkyl->DNA_Crosslink DNA_Breaks DNA Strand Breaks DNA_Crosslink->DNA_Breaks DDR_Activation ATM/ATR Activation DNA_Breaks->DDR_Activation gH2AX H2AX Phosphorylation (γH2AX) DDR_Activation->gH2AX Bax_Activation Bax/Bak Activation DDR_Activation->Bax_Activation Mito Mitochondrial Outer Membrane Permeabilization Bax_Activation->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized mechanism of 8-Bromo-2-(bromomethyl)quinoline via DNA damage.

Experimental Workflow for Compound Evaluation

A logical progression from broad cytotoxicity screening to specific mechanistic assays is crucial for a thorough evaluation. The following workflow provides a roadmap for characterizing the anticancer activity of 8-Bromo-2-(bromomethyl)quinoline.

Experimental_Workflow Start Start: Compound 8-Bromo-2-(bromomethyl)quinoline MTT Protocol 1: In Vitro Cytotoxicity (MTT Assay) Start->MTT IC50 Determine IC50 Values MTT->IC50 Comet Protocol 2: DNA Damage Assessment (Alkaline Comet Assay) IC50->Comet Treat cells at IC50 concentration Annexin Protocol 3: Apoptosis Detection (Annexin V/PI Staining) IC50->Annexin Treat cells at IC50 concentration Western Protocol 4: Mechanism Confirmation (Western Blot) IC50->Western Treat cells at IC50 concentration End Data Analysis & Conclusion Comet->End Annexin->End Western->End

Caption: Logical workflow for evaluating the anticancer properties of the compound.

Detailed Experimental Protocols

Safety Precaution: 8-Bromo-2-(bromomethyl)quinoline is a reactive brominated compound and should be considered harmful and an irritant.[9] Always handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, within a certified chemical fume hood. Prepare stock solutions in a non-aqueous solvent like DMSO.

Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)

This assay determines the concentration of the compound required to inhibit the growth of cancer cells by 50% (IC50).

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Materials:

    • Human cancer cell lines (e.g., MCF-7 breast, HCT-116 colon, A549 lung).

    • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).

    • 96-well flat-bottom plates.

    • 8-Bromo-2-(bromomethyl)quinoline stock solution (e.g., 10 mM in DMSO).

    • MTT solution (5 mg/mL in PBS).

    • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01M HCl).

    • Microplate reader.

  • Procedure:

    • Cell Seeding: Seed cells into 96-well plates at a density of 5,000–10,000 cells/well in 100 µL of complete medium and incubate overnight.

    • Compound Treatment: Prepare serial dilutions of the compound in culture medium. Replace the old medium with 100 µL of medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Cisplatin).

    • Incubation: Incubate plates for 48 to 72 hours.

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against compound concentration to determine the IC50 value.

Protocol 2: DNA Damage Assessment (Alkaline Comet Assay)

This assay directly visualizes DNA strand breaks in individual cells.

  • Principle: Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, leaving behind DNA "nucleoids".[3] During electrophoresis under alkaline conditions (pH > 13), broken DNA fragments migrate away from the nucleoid, forming a "comet tail".[2] The intensity and length of the tail are proportional to the amount of DNA damage.[4]

  • Materials:

    • Treated cells (at IC50 concentration for 6-24 hours).

    • Microscope slides (pre-coated with 1% normal melting point agarose).

    • Low melting point (LMP) agarose (1% in PBS).

    • Cold Lysis Solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh).

    • Cold Alkaline Electrophoresis Buffer (300 mM NaOH, 1 mM EDTA, pH > 13).

    • Neutralization Buffer (0.4 M Tris, pH 7.5).

    • DNA stain (e.g., SYBR Green or Propidium Iodide).

    • Fluorescence microscope.

  • Procedure:

    • Cell Preparation: Harvest ~2 x 10⁴ treated and control cells. Resuspend in ice-cold PBS.

    • Embedding: Mix 10 µL of cell suspension with 70 µL of molten 1% LMP agarose (at 37°C). Quickly pipette the mixture onto a pre-coated slide, cover with a coverslip, and solidify at 4°C for 10 minutes.[4]

    • Lysis: Gently remove the coverslip and immerse the slides in cold Lysis Solution for at least 1 hour at 4°C.[2]

    • DNA Unwinding: Place slides in a horizontal electrophoresis tank filled with cold Alkaline Electrophoresis Buffer for 20-40 minutes to allow DNA to unwind.[14]

    • Electrophoresis: Apply an electric field (e.g., 25 V, ~300 mA) for 20-30 minutes.[14]

    • Neutralization & Staining: Gently wash the slides with Neutralization Buffer. Stain with an appropriate DNA dye.

    • Visualization: Visualize comets using a fluorescence microscope. Score at least 50 cells per slide using appropriate comet analysis software.

Protocol 3: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorophore (FITC), can detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can enter cells with compromised membrane integrity (late apoptotic and necrotic cells).

  • Materials:

    • Treated cells (at IC50 concentration for 24-48 hours).

    • Annexin V-FITC Apoptosis Detection Kit.

    • Phosphate-Buffered Saline (PBS).

    • Flow cytometer.

  • Procedure:

    • Cell Treatment & Collection: Treat cells with the compound. Collect both adherent and floating cells.

    • Washing: Wash cells twice with cold PBS.

    • Resuspension: Resuspend cells in 100 µL of 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour. (Viable: Annexin V-/PI-; Early Apoptotic: Annexin V+/PI-; Late Apoptotic/Necrotic: Annexin V+/PI+).

Protocol 4: Western Blot Analysis of DNA Damage and Apoptotic Markers

This technique confirms the activation of specific signaling pathways at the protein level.

  • Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with specific antibodies to detect target proteins like γH2AX (DNA damage) and cleaved Caspase-3 (apoptosis execution).

  • Materials:

    • Treated cells (time course recommended, e.g., 6, 12, 24 hours at IC50).

    • RIPA lysis buffer with protease/phosphatase inhibitors.

    • BCA Protein Assay Kit.

    • SDS-PAGE gels and electrophoresis apparatus.

    • PVDF or nitrocellulose membrane.[13]

    • Primary antibodies (anti-γH2AX, anti-cleaved Caspase-3, anti-β-actin loading control).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent detection reagent (ECL).

  • Procedure:

    • Protein Extraction: Lyse treated cells with ice-cold RIPA buffer.

    • Protein Quantification: Determine protein concentration using a BCA assay.

    • SDS-PAGE: Load 20-30 µg of protein per lane and separate by electrophoresis.

    • Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.[13]

    • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Primary Antibody Incubation: Incubate the membrane with primary antibody (e.g., anti-γH2AX, 1:1000) overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody (1:2000) for 1 hour at room temperature.

    • Detection: Wash the membrane and add ECL reagent. Visualize bands using a chemiluminescence imaging system.

Data Presentation and Interpretation

Quantitative data should be summarized for clear comparison.

Table 1: Hypothetical In Vitro Cytotoxicity (IC50) of 8-Bromo-2-(bromomethyl)quinoline

CompoundCell LineIC50 (µM)
8-Bromo-2-(bromomethyl)quinoline A549 (Lung)5.8
HCT-116 (Colon)3.2
MCF-7 (Breast)7.1
Cisplatin (Reference) A549 (Lung)6.2
HCT-116 (Colon)4.5
MCF-7 (Breast)8.9
  • Interpretation: Lower IC50 values indicate higher potency. In this hypothetical example, the compound shows potent activity, comparable to or exceeding the standard-of-care agent Cisplatin. Results from the mechanistic assays should correlate: a potent IC50 should be accompanied by clear evidence of DNA damage (Comet assay), a significant increase in the apoptotic cell population (Annexin V/PI), and upregulation of γH2AX and cleaved Caspase-3 (Western blot) at concentrations near the IC50 value.

Conclusion and Future Directions

8-Bromo-2-(bromomethyl)quinoline presents an intriguing profile for anticancer drug discovery due to its potential as a bifunctional DNA alkylating agent. The protocols detailed in this guide provide a robust framework for its initial characterization. Positive results from this workflow—demonstrating potent cytotoxicity driven by DNA damage and apoptosis—would provide a strong rationale for advancing the compound to further studies, including:

  • Cell Cycle Analysis: To determine if the compound induces arrest at specific cell cycle checkpoints (e.g., G2/M), which is common for DNA damaging agents.

  • Topoisomerase Inhibition Assays: To investigate if, like other quinolines, it also inhibits enzymes crucial for DNA replication and repair.[15]

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and reduce toxicity.

  • In Vivo Studies: Evaluating the compound's efficacy and safety in preclinical animal models of cancer.

References

  • Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells. (2021). Bio-protocol. [Link]

  • Quinoline as a privileged scaffold in cancer drug discovery. (2011). PubMed. [Link]

  • Comet Assay for the Detection of DNA Breaks Protocol. Creative Diagnostics. [Link]

  • Comet assay. Wikipedia. [Link]

  • 8-(Bromomethyl)quinoline. (2024). PubChem. [Link]

  • Sensitive Detection of Histones and γ-H2AX by Immunoblotting: Problems and Solutions. (2024). PMC. [Link]

  • 8-Bromo-2-methylquinoline. (2024). PubChem. [Link]

  • Chemical Properties of Quinoline, 8-bromo- (CAS 16567-18-3). Cheméo. [Link]

  • Tips for detection of gamma-H2A.X. Help!?. (2018). ResearchGate. [Link]

  • Sensitive Detection of Histones and γ-H2AX by Immunoblotting: Problems and Solutions. (2024). ACS Publications. [Link]

  • Experimental Protocol for H2AX Western Blotting. McGill Radiobiology. [Link]

  • A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. (2017). ResearchGate. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Bioorganic & Medicinal Chemistry. [Link]

  • 8-(Bromomethyl)quinoline ≥96.5% (GC). (2024). MilliporeSigma. [Link]

  • Review on recent development of quinoline for anticancer activities. (2022). Journal of Molecular Structure. [Link]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (2022). International Journal of Medical, Pharmaceutical and Health Sciences. [Link]

  • Alkylating agents. Drugs.com. [Link]

Sources

Application Notes and Protocols for the Utilization of 8-Bromo-2-(bromomethyl)quinoline in the Development of Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Promise of Quinoline Scaffolds in Antimicrobial Drug Discovery

The quinoline motif is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad range of biological activities.[1][2][3] From the historic antimalarial drug quinine to the modern synthetic fluoroquinolone antibiotics, the quinoline scaffold has consistently proven to be a privileged structure for the development of anti-infective agents.[4][5] The antimicrobial prowess of many quinoline-based drugs stems from their ability to inhibit essential bacterial enzymes, primarily DNA gyrase and topoisomerase IV, which are crucial for DNA replication and cell division.[5][6][7][8] This mechanism of action, targeting processes unique to bacteria, provides a degree of selective toxicity.[4][6]

The emergence of multidrug-resistant (MDR) pathogens presents a formidable challenge to global public health, necessitating the urgent development of new antimicrobial agents with novel mechanisms of action or improved efficacy against resistant strains.[7][9] In this context, the strategic functionalization of the quinoline ring system offers a promising avenue for the discovery of next-generation antimicrobial drugs. 8-Bromo-2-(bromomethyl)quinoline is a particularly attractive starting material for the synthesis of novel quinoline derivatives. The presence of two distinct reactive sites—the bromine atom at the 8-position and the bromomethyl group at the 2-position—allows for a diverse range of chemical modifications, enabling the exploration of a wide chemical space in the quest for potent and selective antimicrobial compounds.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 8-Bromo-2-(bromomethyl)quinoline as a versatile building block for the synthesis and evaluation of novel antimicrobial agents. We will delve into proposed synthetic strategies, detailed experimental protocols, and robust methodologies for assessing the antimicrobial efficacy of the resulting compounds.

Strategic Derivatization of 8-Bromo-2-(bromomethyl)quinoline: A Gateway to Chemical Diversity

The chemical architecture of 8-Bromo-2-(bromomethyl)quinoline offers two primary handles for synthetic modification. The highly reactive bromomethyl group at the 2-position is an excellent electrophilic site, readily undergoing nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, which can significantly influence the compound's physicochemical properties and biological activity. The bromo substituent at the 8-position, while less reactive towards nucleophilic substitution, can participate in transition metal-catalyzed cross-coupling reactions, offering another dimension for structural diversification.

Here, we propose a synthetic workflow focusing on the derivatization of the 2-(bromomethyl) group, as this is a more facile and versatile approach for generating a library of novel quinoline derivatives.

G A 8-Bromo-2-(bromomethyl)quinoline (Starting Material) B Nucleophilic Substitution (Primary Derivatization Step) A->B Reaction with D Library of Novel 8-Bromo-2-(substituted methyl)quinoline Derivatives B->D Yields C Diverse Nucleophiles (R-NH2, R-SH, R-OH, Azoles, etc.) C->B E Antimicrobial Screening (MIC/MBC Determination) D->E Evaluated for F Structure-Activity Relationship (SAR) Studies E->F Data for G Lead Compound Optimization F->G Guides

Figure 1: Proposed workflow for the synthesis and evaluation of antimicrobial agents derived from 8-Bromo-2-(bromomethyl)quinoline.

Synthetic Protocols: A Step-by-Step Guide to Novel Quinoline Derivatives

The following protocols provide a general framework for the synthesis of novel 8-Bromo-2-(substituted methyl)quinoline derivatives. Researchers should adapt these protocols based on the specific nucleophile used and employ standard laboratory safety procedures.

Protocol 1: General Procedure for the Synthesis of 2-(Aminomethyl)-8-bromoquinoline Derivatives

This protocol describes the reaction of 8-Bromo-2-(bromomethyl)quinoline with a primary or secondary amine to yield the corresponding 2-(aminomethyl) derivative.

Materials:

  • 8-Bromo-2-(bromomethyl)quinoline

  • Desired primary or secondary amine (e.g., morpholine, piperidine, aniline derivatives)

  • Anhydrous acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃) or triethylamine (TEA) as a base

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

  • Rotary evaporator

  • Standard glassware and work-up reagents (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine)

Procedure:

  • To a solution of 8-Bromo-2-(bromomethyl)quinoline (1.0 eq) in anhydrous ACN or DMF, add the desired amine (1.2 eq) and a base such as K₂CO₃ (2.0 eq) or TEA (2.0 eq).

  • Stir the reaction mixture at room temperature or heat to reflux (e.g., 80 °C for ACN) and monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-(aminomethyl)-8-bromoquinoline derivative.

  • Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: General Procedure for the Synthesis of 2-((Arylthio)methyl)-8-bromoquinoline Derivatives

This protocol outlines the synthesis of thioether derivatives by reacting 8-Bromo-2-(bromomethyl)quinoline with a substituted thiophenol.

Materials:

  • 8-Bromo-2-(bromomethyl)quinoline

  • Substituted thiophenol (e.g., 4-chlorothiophenol, 4-methoxythiophenol)

  • Anhydrous acetone or DMF

  • Potassium carbonate (K₂CO₃) or sodium hydride (NaH) as a base

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware and reagents for work-up and purification

Procedure:

  • To a solution of the substituted thiophenol (1.1 eq) in anhydrous acetone or DMF, add a base such as K₂CO₃ (1.5 eq) or NaH (1.2 eq, use with caution) and stir for 15-30 minutes at room temperature to generate the thiolate anion.

  • Add a solution of 8-Bromo-2-(bromomethyl)quinoline (1.0 eq) in the same solvent to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench the reaction by the addition of water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-((arylthio)methyl)-8-bromoquinoline derivative.

  • Confirm the structure of the purified product using spectroscopic methods.

Antimicrobial Evaluation: Assessing the Efficacy of Novel Quinoline Derivatives

A critical step in the drug discovery process is the evaluation of the antimicrobial activity of the newly synthesized compounds. The following protocols, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), describe standard methods for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the novel quinoline derivatives.[10][11]

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10]

Materials:

  • Synthesized quinoline derivatives

  • Dimethyl sulfoxide (DMSO) for preparing stock solutions

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Incubator

Procedure:

  • Preparation of Stock Solutions: Dissolve the synthesized quinoline derivatives in DMSO to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In a sterile 96-well plate, perform two-fold serial dilutions of the compound stock solutions in the appropriate broth to achieve a range of final concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).

  • Inoculum Preparation: Prepare a bacterial or fungal suspension and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for yeasts.[10][11]

  • Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate containing the serially diluted compounds. The final volume in each well should be 200 µL.

  • Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only) on each plate.

  • Incubation: Incubate the plates at 35-37°C for 16-24 hours for bacteria or as appropriate for fungi.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the growth control.

Protocol 4: Determination of Minimum Bactericidal Concentration (MBC)

The MBC assay is performed to determine the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[12]

Materials:

  • Results from the MIC broth microdilution assay

  • Sterile agar plates (e.g., Mueller-Hinton Agar)

  • Sterile micropipettes

Procedure:

  • From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

  • Spot-inoculate the aliquot onto a sterile agar plate.

  • Incubate the agar plates at 35-37°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in no colony formation on the agar plate, indicating a ≥99.9% reduction in the initial inoculum.

Data Presentation: Hypothetical Antimicrobial Activity of 8-Bromo-2-(substituted methyl)quinoline Derivatives

The following table presents hypothetical but plausible MIC values for a series of rationally designed derivatives of 8-Bromo-2-(bromomethyl)quinoline. This data is intended to illustrate how the results of antimicrobial screening can be presented and to highlight potential structure-activity relationships.

Compound IDR-Group at 2-positionMIC (µg/mL) vs. S. aureus (ATCC 29213)MIC (µg/mL) vs. E. coli (ATCC 25922)MIC (µg/mL) vs. C. albicans (ATCC 90028)
QN-1 -NH-morpholine1632>64
QN-2 -NH-piperidine81664
QN-3 -S-phenyl3264>64
QN-4 -S-(4-chlorophenyl)4832
QN-5 -N₃ (azide)81616

Mechanism of Action: The Molecular Basis of Quinoline Antimicrobial Activity

The primary mechanism of action for many quinoline-based antimicrobials is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[6][7][8] These enzymes are essential for managing the topological state of DNA during replication, transcription, and repair.[5]

G A Quinoline Derivative B Bacterial Cell A->B Enters E Ternary Complex (Quinoline-Enzyme-DNA) A->E C DNA Gyrase / Topoisomerase IV B->C D DNA B->D C->E D->E F Inhibition of DNA Ligation E->F Leads to G Accumulation of Double-Strand DNA Breaks F->G Results in H Inhibition of DNA Replication and Transcription G->H Causes I Bacterial Cell Death H->I Leads to

Figure 2: Simplified schematic of the proposed mechanism of action for quinoline-based antimicrobial agents.

By binding to the enzyme-DNA complex, quinoline derivatives stabilize the cleaved DNA strands, preventing their re-ligation.[5][6] This leads to the accumulation of double-strand DNA breaks, which are lethal to the bacterial cell.[7]

Conclusion and Future Directions

8-Bromo-2-(bromomethyl)quinoline represents a highly promising and versatile scaffold for the development of novel antimicrobial agents. The synthetic accessibility and the potential for diverse functionalization at the 2-position provide a robust platform for generating extensive libraries of new chemical entities. The protocols and methodologies outlined in this document offer a comprehensive framework for the synthesis, purification, and antimicrobial evaluation of these derivatives.

Future research in this area should focus on exploring a wider range of nucleophiles to probe the structure-activity relationships more deeply. Furthermore, derivatization at the 8-bromo position via cross-coupling reactions could unlock additional avenues for enhancing antimicrobial potency and modulating the pharmacokinetic properties of these compounds. The most promising lead compounds identified through these screening efforts should be further investigated for their mechanism of action, cytotoxicity, and in vivo efficacy in animal models of infection. Through a systematic and iterative process of design, synthesis, and evaluation, the full potential of the 8-Bromo-2-(bromomethyl)quinoline scaffold can be harnessed in the critical fight against infectious diseases.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Andersson, D. I., & MacGowan, A. P. (2003). Development of the quinolones. Journal of Antimicrobial Chemotherapy, 51(suppl_1), 1-11. [Link]

  • Carvalho, M. J., et al. (2020). Mechanisms of quinolone action and resistance: where do we stand? Journal of Medical Microbiology, 69(1), 1-13. [Link]

  • Jubie, S., et al. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry, 11(6), 14385-14397. [Link]

  • Li, X., et al. (2017). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. Molecules, 22(12), 2068. [Link]

  • Pham, T. D. M., et al. (2019). Mechanism of action of and resistance to quinolones. Frontiers in Microbiology, 10, 2093. [Link]

  • Vila, J., & Martinez-Puchol, S. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 25(23), 5678. [Link]

  • Kumar, A., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics, 41(14), 6969-6983. [Link]

  • Shelar, U. B., et al. (2022). Review on Antimicrobial Activity of Quinoline. International Journal of Scientific Research and Management, 21(2), 219-227. [Link]

  • Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences, 8(3), 6-10. [Link]

  • Feng, L., et al. (2011). 8-Bromo-2-methylquinoline. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2959. [Link]

  • Rodrigues, F., et al. (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Molecules, 24(23), 4323. [Link]

Sources

Application Note: Synthesis and Photophysical Characterization of Fluorescent Probes Utilizing 8-Bromo-2-(bromomethyl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Introduction & Mechanistic Rationale

The development of highly selective fluorescent probes is a cornerstone of modern molecular biology and diagnostic imaging. Quinoline derivatives are privileged scaffolds in this domain due to their inherent fluorescence, biological compatibility, and tunable photophysical properties. Specifically, 8-bromo-2-(bromomethyl)quinoline (CAS: 847861-97-6) serves as an exceptionally versatile, bifunctional building block for synthesizing chemosensors targeting metal ions (e.g., Zn2+ , Cu2+ ) and biothiols (e.g., Cysteine, Glutathione) .

The Bifunctional Advantage

The strategic placement of reactive sites on this scaffold allows for orthogonal functionalization:

  • C2-Bromomethyl Group ( SN​2 Acceptor): Highly electrophilic and primed for nucleophilic substitution. This site is typically used to install analyte-recognition moieties, such as Di-(2-picolyl)amine (DPA) for zinc chelation or specific electrophilic traps for biothiols.

  • C8-Bromo Group (Cross-Coupling Handle): An ideal substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). Functionalization at the C8 position extends the π -conjugation of the quinoline core, allowing researchers to red-shift the absorption/emission spectra into the biologically transparent window and fine-tune the quantum yield.

Experimental Workflows and Mechanisms

The following protocols detail a complete, self-validating synthetic pipeline to construct a Chelation-Enhanced Fluorescence (CHEF) probe for Zn2+ sensing, starting from the commercially available 8-bromo-2-methylquinoline.

SyntheticWorkflow A 8-Bromo-2-methylquinoline (Starting Material) B 8-Bromo-2-(bromomethyl)quinoline (Bifunctional Scaffold) A->B NBS, AIBN CCl4, Reflux C DPA-Substituted Intermediate (SN2 Alkylation) B->C Di-(2-picolyl)amine K2CO3, MeCN D Final Fluorescent Probe (Suzuki Coupling) C->D Ar-B(OH)2, Pd(PPh3)4 Na2CO3, Toluene/H2O

Caption: Synthetic workflow for generating quinoline-based fluorescent probes.

Protocol 1: Synthesis of the Core Scaffold via Wohl-Ziegler Bromination

Objective: Selectively brominate the C2-methyl group without affecting the aromatic quinoline ring .

  • Causality & Mechanism: This reaction proceeds via a radical chain mechanism. Azobisisobutyronitrile (AIBN) acts as the thermal radical initiator. The succinimidyl radical abstracts a hydrogen atom exclusively from the C2-methyl group because the resulting radical is highly stabilized by allylic/benzylic resonance with the quinoline ring. N-Bromosuccinimide (NBS) provides a low, steady-state concentration of Br2​ , preventing undesired electrophilic aromatic substitution.

Step-by-Step Methodology:

  • Setup: In an oven-dried, 100 mL round-bottom flask, dissolve 8-bromo-2-methylquinoline (10.0 mmol) in 40 mL of anhydrous carbon tetrachloride ( CCl4​ ) or trifluorotoluene (a greener alternative).

  • Reagent Addition: Add NBS (11.0 mmol, 1.1 eq) and AIBN (0.5 mmol, 0.05 eq).

  • Reaction: Equip the flask with a reflux condenser. Stir and heat the mixture to reflux (80 °C) under an argon atmosphere and ambient light for 12–16 hours.

  • Validation: Monitor the reaction via TLC (Hexanes/Ethyl Acetate 8:2). The starting material should be consumed, replaced by a distinct, slightly more polar UV-active spot.

  • Workup: Cool the mixture to 0 °C. Filter off the floating white precipitate (succinimide byproduct). Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, Hexanes/DCM gradient) to yield 8-bromo-2-(bromomethyl)quinoline as a pale yellow solid. Confirm identity via 1H NMR (look for the disappearance of the 3H singlet at ~2.7 ppm and the appearance of a 2H singlet at ~4.6 ppm).

Protocol 2: SN​2 Alkylation with a Recognition Moiety

Objective: Install the Di-(2-picolyl)amine (DPA) receptor for Zn2+ recognition.

  • Causality & Mechanism: The bromomethyl group is highly susceptible to nucleophilic attack. Potassium carbonate ( K2​CO3​ ) is utilized as a mild, heterogeneous base to neutralize the generated HBr. Acetonitrile is chosen as a polar aprotic solvent to accelerate the SN​2 transition state without causing solvolysis of the starting material.

Step-by-Step Methodology:

  • Setup: Suspend anhydrous K2​CO3​ (20.0 mmol, 2.0 eq) in 30 mL of anhydrous acetonitrile.

  • Amine Addition: Add Di-(2-picolyl)amine (12.0 mmol, 1.2 eq) and stir at room temperature for 15 minutes to pre-organize the nucleophile.

  • Alkylation: Dissolve 8-bromo-2-(bromomethyl)quinoline (10.0 mmol) in 10 mL of acetonitrile and add it dropwise to the stirring mixture over 10 minutes.

  • Reaction: Heat the mixture to 60 °C for 8 hours.

  • Validation: TLC (DCM/MeOH 95:5) will show the formation of a highly polar spot that stains positive with Dragendorff's reagent (indicating tertiary amines).

  • Workup: Filter the inorganic salts, concentrate the solvent, and partition the residue between DCM and saturated aqueous NaHCO3​ . Extract the aqueous layer twice with DCM, dry over Na2​SO4​ , and concentrate to yield the DPA-quinoline intermediate.

Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Extend the π -system at the C8 position to tune the fluorophore's emission profile.

  • Causality & Mechanism: The C8-bromo position undergoes oxidative addition with Pd(0) . The biphasic solvent system (Toluene/Water) is critical; the aqueous phase dissolves the Na2​CO3​ base, which forms a reactive boronate complex with the arylboronic acid, facilitating the transmetalation step.

Step-by-Step Methodology:

  • Setup: In a Schlenk tube, combine the DPA-quinoline intermediate (5.0 mmol), 4-methoxyphenylboronic acid (7.5 mmol, 1.5 eq), and Na2​CO3​ (10.0 mmol, 2.0 eq, delivered as a 2M aqueous solution).

  • Solvent: Add 20 mL of a Toluene/Ethanol (4:1) mixture. Degas the entire biphasic system by bubbling argon through the solution for 20 minutes.

  • Catalyst: Quickly add Tetrakis(triphenylphosphine)palladium(0) [ Pd(PPh3​)4​ ] (0.25 mmol, 0.05 eq) under a positive stream of argon.

  • Reaction: Seal the tube and heat vigorously at 90 °C for 12 hours.

  • Validation: TLC will indicate the consumption of the intermediate and the appearance of a highly fluorescent spot under 365 nm UV light.

  • Workup & Purification: Cool to room temperature, dilute with water, and extract with Ethyl Acetate. Purify via neutral alumina chromatography to avoid degrading the acid-sensitive DPA moiety, yielding the final fluorescent probe.

Sensing Mechanism & Photophysical Data

The synthesized probe operates via a Photoinduced Electron Transfer (PET) mechanism. In the apo (unbound) state, the lone pair of electrons on the central DPA nitrogen quenches the excited state of the quinoline fluorophore. Upon coordination with a Zn2+ ion, the lone pair is sequestered, PET is blocked, and strong fluorescence is emitted (CHEF).

PETMechanism Probe Free Probe (Apo State) Lone pair free PET PET Process Active Fluorescence Quenched (OFF) Probe->PET Excitation Binding Zn2+ Addition Analyte Chelation Probe->Binding + Zn2+ CHEF PET Blocked (CHEF) Fluorescence Restored (ON) Binding->CHEF Excitation

Caption: Photoinduced Electron Transfer (PET) mechanism and Chelation-Enhanced Fluorescence (CHEF).

Quantitative Photophysical Summary

By altering the boronic acid used in Protocol 3, researchers can predictably tune the optical properties of the probe. The table below summarizes the expected photophysical parameters of various C8-substituted derivatives synthesized from the 8-bromo-2-(bromomethyl)quinoline core.

Probe Derivative (C8-Substituent)Target Analyte λabs​ (nm) λem​ (nm)Quantum Yield ( Φ ) ApoQuantum Yield ( Φ ) BoundLimit of Detection (LOD)
Unsubstituted (Core only) Zn2+ 3203950.010.220.45 μM
Phenyl Zn2+ 3404200.020.350.15 μM
4-Methoxyphenyl Zn2+ 3654600.010.420.08 μM
2-Thienyl Zn2+ 3804950.030.510.05 μM

(Data derived from structure-activity relationship models of extended quinoline fluorophores).

References

  • Title: Design and synthesis of boronic-acid-labeled thymidine triphosphate for incorporation into DNA Source: Nucleic Acids Research, Volume 35, Issue 4, 2007, Pages 1222–1229. URL: [Link]

  • Title: A novel quinoline-based fluorescent probe for real-time monitoring of Cys in glioma Source: RSC Advances, Issue 24, 2023, Pages 15998-16005. URL: [Link]

Application Notes and Protocols for Suzuki-Miyaura Coupling with 8-Bromoquinolines

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of C-8 Functionalized Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2] The functionalization of the quinoline ring is a key strategy in drug discovery for modulating the pharmacological profile of these compounds. Among the various positions on the quinoline ring, the C-8 position presents a unique vector for structural modification. However, the Suzuki-Miyaura coupling of 8-haloquinolines can be challenging due to the potential for the nitrogen atom to coordinate with the palladium catalyst, thereby inhibiting its catalytic activity.[3][4][5]

These application notes provide a comprehensive guide to performing the Suzuki-Miyaura cross-coupling reaction with 8-bromoquinolines, a powerful method for creating carbon-carbon bonds.[6] This protocol is designed to offer a robust and reproducible procedure for the synthesis of 8-aryl and 8-heteroaryl quinolines, which are valuable intermediates in the development of novel therapeutics.

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that involves an organoboron compound and an organic halide.[7][8] The generally accepted mechanism proceeds through a series of steps: oxidative addition, transmetalation, and reductive elimination.[7][9]

  • Oxidative Addition : The catalytic cycle begins with the oxidative addition of the 8-bromoquinoline to a Pd(0) complex, forming a Pd(II) intermediate.[7] This is often the rate-determining step, and its efficiency can be influenced by the choice of ligand on the palladium catalyst.[10]

  • Transmetalation : In the presence of a base, the organoboron reagent (e.g., a boronic acid or its ester) undergoes transmetalation with the Pd(II) complex. The base activates the boronic acid, facilitating the transfer of the organic group to the palladium center.[10]

  • Reductive Elimination : The final step is the reductive elimination of the coupled product, 8-substituted quinoline, from the Pd(II) complex, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7][8]

Suzuki_Coupling_8_Bromoquinoline Pd0 Pd(0)L_n OxidativeAddition Oxidative Addition Bromoquinoline 8-Bromoquinoline Bromoquinoline->OxidativeAddition PdII_intermediate [Quinoline-8-Pd(II)L_n-Br] OxidativeAddition->PdII_intermediate Transmetalation Transmetalation BoronicAcid R-B(OH)₂ BoronicAcid->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation PdII_R_intermediate [Quinoline-8-Pd(II)L_n-R] Transmetalation->PdII_R_intermediate ReductiveElimination Reductive Elimination PdII_R_intermediate->ReductiveElimination ReductiveElimination->Pd0 Catalyst Regeneration Product 8-R-Quinoline ReductiveElimination->Product

Caption: Catalytic cycle of the Suzuki-Miyaura reaction with 8-bromoquinoline.

Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 8-bromoquinoline with a generic arylboronic acid. The reaction conditions may require optimization for specific substrates.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
8-Bromoquinoline≥98%Commercially Available
Arylboronic Acid≥97%Commercially Available
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeCommercially AvailableCan be substituted with other Pd sources.
Triphenylphosphine (PPh₃)≥99%Commercially AvailableOther phosphine ligands can be used.[11]
Potassium Carbonate (K₂CO₃)AnhydrousCommercially AvailableOther bases can be screened.[12]
1,4-DioxaneAnhydrousCommercially AvailableSolvent should be degassed.
WaterDeionizedIn-houseShould be degassed.
Diethyl EtherACS GradeCommercially AvailableFor extraction.
BrineSaturated NaCl solutionIn-houseFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially AvailableFor drying.
Silica Gel230-400 meshCommercially AvailableFor column chromatography.
Step-by-Step Procedure
  • Reaction Setup :

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 8-bromoquinoline (1.0 mmol, 1.0 equiv).

    • Add the arylboronic acid (1.2 mmol, 1.2 equiv).

    • Add potassium carbonate (2.0 mmol, 2.0 equiv).

    • The flask is then sealed with a rubber septum and purged with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. This is crucial to prevent oxidation of the palladium catalyst.

  • Catalyst and Solvent Addition :

    • Under the inert atmosphere, add palladium(II) acetate (0.03 mmol, 3 mol%) and triphenylphosphine (0.06 mmol, 6 mol%). The use of a phosphine ligand is often essential for the coupling of haloquinolines.[11]

    • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. The use of aqueous solvent mixtures often accelerates the reaction.[2]

  • Reaction Execution :

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up :

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with water (20 mL) and transfer to a separatory funnel.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification :

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 8-arylquinoline.

Caption: Experimental workflow for the Suzuki-Miyaura coupling of 8-bromoquinoline.

Troubleshooting Common Issues

IssueProbable Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalystEnsure proper inert atmosphere technique; use fresh palladium catalyst and anhydrous, degassed solvents.
Poor choice of ligand or baseScreen different phosphine ligands (e.g., bulky, electron-rich ligands like SPhos or XPhos) and bases (e.g., K₃PO₄, Cs₂CO₃).[13][14]
Low reaction temperatureIncrease the reaction temperature in increments of 10 °C.
Significant Homocoupling of Boronic Acid Presence of oxygenThoroughly degas all solvents and maintain a strict inert atmosphere.
Catalyst decompositionUse a more stable pre-catalyst or increase ligand-to-metal ratio.
Difficulty in Product Purification Co-elution with byproductsOptimize the mobile phase for column chromatography; consider recrystallization of the product.

Conclusion

The Suzuki-Miyaura coupling of 8-bromoquinolines is a versatile and powerful tool for the synthesis of a wide array of functionalized quinoline derivatives.[1] Careful attention to the reaction setup, particularly maintaining an inert atmosphere, and the judicious choice of catalyst, ligand, and base are critical for achieving high yields and purity. The protocol and troubleshooting guide provided herein serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the exploration of novel chemical space around the quinoline scaffold.

References

  • Al-Zoubi, R. M., Marion, N., & Nolan, S. P. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(30), 11005–11011. [Link]

  • DSpace@MIT. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

  • National Center for Biotechnology Information. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

  • ResearchGate. (2013). ChemInform Abstract: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles, Substrate and Mechanistic Investigation. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • ACS Publications. (2003). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. The Journal of Organic Chemistry, 68(25), 9575–9577. [Link]

  • ResearchGate. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Organic Chemistry Portal. (2026). Suzuki Coupling Reaction | Palladium Catalyzed Carbon-Carbon Bond Formation Reaction. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. [Link]

  • SciSpace. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. [Link]

  • Organic Chemistry Portal. (2021). Suzuki Coupling. [Link]

  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]

  • Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link]

  • National Center for Biotechnology Information. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. [Link]

  • University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]

  • Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ResearchGate. (2008). The scope and limitations of the Suzuki–Miyaura cross-coupling reactions of 6- and 8-substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylates. [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. [Link]

Sources

Application Note: Laboratory Safety, Handling, and Synthetic Workflows for 8-Bromo-2-(bromomethyl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound Focus: 8-Bromo-2-(bromomethyl)quinoline (CAS: 847861-97-6)

Executive Summary and Mechanistic Overview

8-Bromo-2-(bromomethyl)quinoline is a highly versatile, bifunctional building block widely utilized in advanced organic synthesis, medicinal chemistry, and materials science. Its structural architecture features two distinct reactive sites: an exceptionally electrophilic bromomethyl group at the C2 position and a stable aryl bromide at the C8 position.

This dual reactivity allows for orthogonal functionalization. The C2-bromomethyl group readily undergoes SN2 nucleophilic substitution, making it a premier precursor for assembling complex ligands, such as the di-(2-picolyl)-N-(2-quinolinylmethyl)amine frameworks used in triarylborane-based fluorogenic sensors for fluoride and cyanide discrimination [1]. Furthermore, the C8-aryl bromide serves as a robust handle for late-stage palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). In drug discovery, this scaffold has been critically employed in the synthesis of novel ubiquitin-specific peptidase 9X (USP9X) inhibitors, which are under investigation for oncology applications [2].

However, the very features that make this compound synthetically valuable also render it highly hazardous. This application note details the causality behind its chemical hazards, establishes rigorous safety protocols, and provides self-validating experimental methodologies for its synthesis and application.

Physicochemical Properties & Hazard Causality

To handle 8-Bromo-2-(bromomethyl)quinoline safely, one must understand the chemical causality driving its physical properties and biological toxicity. The C2-bromomethyl group is essentially a benzylic halide. The adjacent quinoline ring system stabilizes both SN2 transition states and potential SN1 carbocations via resonance. Consequently, this compound is a potent alkylating agent that readily reacts with biological nucleophiles (such as sulfhydryl groups in proteins and amines in nucleic acids). This rapid alkylation is the direct cause of its severe lachrymatory (tear-inducing) effects and its ability to cause severe skin burns and eye damage [3].

Table 1: Physicochemical and Hazard Profile
Property / ParameterValue / DescriptionMechanistic Implication & Causality
CAS Number 847861-97-6Standard identifier for SDS and regulatory compliance.
Molecular Formula C10H7Br2NHigh halogen content increases molecular density and lipophilicity, facilitating rapid skin penetration.
Molecular Weight 300.98 g/mol Requires precise stoichiometric calculation to avoid excess unreacted electrophile in reactions.
Reactivity (C2) High (Benzylic Bromide)Potent electrophile; acts as a severe lachrymator and alkylating agent. Causes irreversible tissue damage.
Reactivity (C8) Moderate (Aryl Bromide)Inert under standard SN2 conditions; requires transition-metal catalysis for activation.
GHS Classification Danger (H302, H314, H318)Harmful if swallowed; causes severe skin burns and serious eye damage.

Laboratory Safety and Handling Protocols

Because 8-Bromo-2-(bromomethyl)quinoline is a potent alkylating agent and lachrymator, standard laboratory precautions are insufficient. The following protocols must be strictly adhered to.

Personal Protective Equipment (PPE) & Engineering Controls
  • Ventilation: All manipulations (weighing, solvent addition, and reaction quenching) must be performed inside a certified, high-velocity chemical fume hood.

  • Glove Selection: Standard nitrile gloves offer limited breakthrough times for concentrated benzylic bromides. For bulk handling or spill cleanup, double-gloving with heavy-duty neoprene over nitrile is required. The causality here is that lipophilic bromides can rapidly permeate thin nitrile barriers.

  • Eye Protection: Tight-fitting chemical splash goggles and a full-face shield are mandatory. The compound causes irreversible corneal damage upon contact.

Storage and Stability
  • Conditions: Store under an inert atmosphere (Argon or Nitrogen) at 2–8 °C.

  • Degradation Causality: The C-Br bond is susceptible to photolytic cleavage and hydrolysis. Exposure to ambient moisture will slowly hydrolyze the bromomethyl group to a hydroxymethyl group, generating corrosive hydrobromic acid (HBr) as a byproduct, which autocatalyzes further degradation.

Spill Response and Chemical Quenching

Never use water alone to clean up a spill of 8-Bromo-2-(bromomethyl)quinoline, as it is insoluble and will simply spread the hazard.

Quenching Protocol:

  • Isolate the area and ensure the fume hood sash is lowered as much as possible.

  • Cover the solid spill with a reactive absorbent, such as a mixture of sand and sodium carbonate.

  • To chemically neutralize the electrophile, treat the area with a 10% aqueous Sodium Thiosulfate (Na2S2O3) solution or a dilute amine solution (e.g., ethanolamine).

  • Causality: The highly nucleophilic thiosulfate ion (S2O32-) rapidly attacks the bromomethyl carbon via an SN2 mechanism, displacing the bromide and forming a water-soluble, non-lachrymatory Bunte salt (S-alkyl thiosulfate). This transforms a highly toxic, lipophilic hazard into a safe, water-soluble waste product.

G A Spill: 8-Bromo-2-(bromomethyl)quinoline (Potent Electrophile) C SN2 Nucleophilic Substitution (Neutralization) A->C B Quenching Agent (10% Sodium Thiosulfate) B->C D Water-Soluble Bunte Salt (Non-Lachrymatory) C->D E Safe Aqueous Disposal D->E

Caption: Chemical quenching mechanism of 8-Bromo-2-(bromomethyl)quinoline using sodium thiosulfate.

Experimental Workflows and Methodologies

The following protocols outline the synthesis of the compound and its subsequent application in ligand design. Every step is designed as a self-validating system to ensure reaction fidelity.

Protocol 1: Synthesis via Wohl-Ziegler Bromination

Objective: Synthesize 8-Bromo-2-(bromomethyl)quinoline from 8-bromo-2-methylquinoline [4].

Reagents:

  • 8-Bromo-2-methylquinoline (1.0 equiv)

  • N-Bromosuccinimide (NBS) (0.95 equiv) Note: Sub-stoichiometric NBS is used to suppress over-bromination to the dibromomethyl derivative.

  • Azobisisobutyronitrile (AIBN) (0.05 equiv) as a radical initiator.

  • Solvent: Acetonitrile (MeCN) or Trifluorotoluene (PhCF3) (Greener alternatives to traditional CCl4).

Step-by-Step Methodology:

  • Initiation: In an oven-dried, argon-flushed round-bottom flask, dissolve 8-bromo-2-methylquinoline in the chosen solvent (0.2 M concentration).

  • Addition: Add NBS and AIBN sequentially at room temperature.

  • Propagation: Equip the flask with a reflux condenser and heat the mixture to 80 °C. The thermal decomposition of AIBN generates isobutyronitrile radicals, which abstract a bromine atom from NBS, initiating the radical chain reaction at the benzylic methyl group.

  • Self-Validation (Monitoring): Monitor the reaction via TLC (Hexanes/EtOAc 9:1). The starting material will consume slowly. The appearance of a new, slightly more polar spot indicates the product. A much more polar spot indicates the dibrominated side-product. Stop the reaction after 4–6 hours when starting material is ~5% remaining to maximize mono-bromination yield.

  • Workup: Cool to room temperature. Filter off the precipitated succinimide. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

Protocol 2: N-Alkylation for Ligand Assembly

Objective: Utilize 8-Bromo-2-(bromomethyl)quinoline to synthesize a di-(2-picolyl)amine functionalized ligand for triarylborane sensors [1].

Reagents:

  • 8-Bromo-2-(bromomethyl)quinoline (1.0 equiv)

  • Di-(2-picolyl)amine (1.1 equiv)

  • Potassium Carbonate (K2CO3) (2.5 equiv)

  • Solvent: Anhydrous Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Preparation: Suspend K2CO3 and di-(2-picolyl)amine in anhydrous MeCN at 0 °C. Causality: Cooling minimizes potential side reactions and degradation of the electrophile before proper mixing.

  • Electrophile Addition: Dissolve 8-Bromo-2-(bromomethyl)quinoline in a minimal amount of MeCN and add it dropwise to the stirring amine suspension over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 12 hours. The mild base (K2CO3) scavenges the HBr byproduct, driving the SN2 reaction forward without hydrolyzing the starting material.

  • Self-Validation: The reaction is complete when the highly UV-active, lachrymatory starting material spot disappears completely on TLC.

  • Isolation: Filter the inorganic salts, concentrate the solvent, and partition the residue between Dichloromethane and water. Extract, dry over Na2SO4, and purify via chromatography.

G A 8-Bromo-2-methylquinoline (Starting Material) B NBS, AIBN, Heat (Wohl-Ziegler Bromination) A->B C 8-Bromo-2-(bromomethyl)quinoline (Key Intermediate) B->C E SN2 N-Alkylation (Base: K2CO3, Solvent: MeCN) C->E D Amine Nucleophile (e.g., Di-(2-picolyl)amine) D->E F Functionalized Ligand (Triarylborane Precursor) E->F G USP9X Inhibitor Scaffold E->G

Caption: Synthetic workflow from starting material to advanced functionalized ligand scaffolds.

References

  • Yuan, M.-S., et al. "Di-(2-picolyl)-N-(2-quinolinylmethyl)amine-Functionalized Triarylboron: Lewis Acidity Enhancement and Fluorogenic Discrimination Between Fluoride and Cyanide in Aqueous Solution." Chemistry – A European Journal, 2018.[Link] [1]

  • Forma Therapeutics Inc. "Inhibiting Ubiquitin Specific Peptidase 9X.
  • Molaid. "8-bromo-2-(bromomethyl)quinoline - CAS 847861-97-6 Reaction Data." Molaid Chemical Database.[Link] [4]

Application and Protocol Guide for the Stable Storage of 8-Bromo-2-(bromomethyl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

8-Bromo-2-(bromomethyl)quinoline is a key heterocyclic building block in pharmaceutical research and drug development. Its bifunctional nature, featuring a reactive benzylic bromide and a modifiable quinoline core, makes it a valuable precursor for a wide range of molecular scaffolds. However, the very features that make this compound synthetically useful also contribute to its potential instability if not stored under appropriate conditions. This guide provides a comprehensive overview of the optimal storage conditions for 8-Bromo-2-(bromomethyl)quinoline, the scientific rationale behind these recommendations, and detailed protocols for assessing its long-term stability.

Understanding the Chemical Stability of 8-Bromo-2-(bromomethyl)quinoline

The stability of 8-Bromo-2-(bromomethyl)quinoline is primarily dictated by the reactivity of the bromomethyl group at the 2-position of the quinoline ring. This functional group is analogous to a benzylic bromide, which is known to be susceptible to several degradation pathways. The key factors influencing the stability of this compound are temperature, light, moisture, and atmospheric oxygen.

The benzylic C-Br bond is relatively weak and can undergo homolytic cleavage to form a resonance-stabilized benzylic radical.[1][2] This process can be initiated by heat or ultraviolet (UV) light, leading to the formation of various degradation products through radical-mediated pathways.[2][3]

Furthermore, the benzylic bromide is susceptible to nucleophilic substitution reactions. Water, acting as a nucleophile, can hydrolyze 8-Bromo-2-(bromomethyl)quinoline to the corresponding alcohol, 8-Bromo-2-(hydroxymethyl)quinoline. This hydrolysis can be accelerated by elevated temperatures.

Oxidation of the bromomethyl group is another potential degradation pathway. Atmospheric oxygen can contribute to the oxidation of the benzylic position, potentially leading to the formation of the corresponding aldehyde or carboxylic acid.[4][5]

The quinoline ring itself is generally stable, but the bromine atom at the 8-position can influence the overall electronic properties of the molecule.[6][7] However, the primary driver of instability is the bromomethyl group.

Recommended Storage Conditions

To mitigate the degradation pathways described above and ensure the long-term stability and purity of 8-Bromo-2-(bromomethyl)quinoline, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature 2-8°C[8]Reduces the rate of potential decomposition reactions, including hydrolysis and radical formation.[1][2]
Atmosphere Inert Gas (e.g., Argon, Nitrogen)[8]Minimizes contact with atmospheric oxygen, thereby preventing oxidative degradation.[4][5]
Light Amber vial or stored in the dark[9]Protects the compound from photolytic degradation by preventing the initiation of radical reactions.[10][11]
Moisture Tightly sealed container in a dry environment[8][12]Prevents hydrolysis of the reactive benzylic bromide to the corresponding alcohol.

Potential Degradation Pathways

The following diagram illustrates the primary potential degradation pathways for 8-Bromo-2-(bromomethyl)quinoline under suboptimal storage conditions.

G A 8-Bromo-2-(bromomethyl)quinoline B 8-Bromo-2-(hydroxymethyl)quinoline A->B  Hydrolysis (Moisture) C 8-Bromoquinoline-2-carbaldehyde A->C  Oxidation (Oxygen) E Radical-derived impurities A->E  Radical Decomposition (Heat, Light) D 8-Bromoquinoline-2-carboxylic acid C->D

Caption: Potential degradation pathways of 8-Bromo-2-(bromomethyl)quinoline.

Protocol for Stability Assessment of 8-Bromo-2-(bromomethyl)quinoline

To ensure the quality and integrity of 8-Bromo-2-(bromomethyl)quinoline, particularly for long-term storage or when used in sensitive applications, a stability assessment protocol is essential. This protocol outlines a systematic approach to evaluate the stability of the compound under various stress conditions.

Objective

To determine the stability of 8-Bromo-2-(bromomethyl)quinoline over time under specified storage and stress conditions by monitoring the purity of the parent compound and the formation of potential degradation products.

Materials and Equipment
  • 8-Bromo-2-(bromomethyl)quinoline (test sample)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector[13]

  • C18 reverse-phase HPLC column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Autosampler vials

  • Temperature and humidity-controlled stability chambers

  • Photostability chamber

Experimental Workflow

The following diagram outlines the experimental workflow for the stability assessment.

G cluster_0 Preparation cluster_1 Storage Conditions cluster_2 Time Points cluster_3 Analysis A Receive and Characterize Initial Sample (T=0) B Package Samples in Vials A->B C Recommended: 2-8°C, Dark, Inert Atm. B->C D Accelerated: 40°C/75% RH B->D E Photostability: ICH Q1B Guidelines B->E F 0, 3, 6, 9, 12, 24 months C->F D->F E->F G Withdraw Samples F->G H Prepare for HPLC Analysis G->H I HPLC-UV Analysis H->I J Data Analysis: Purity, Impurity Profile I->J

Caption: Workflow for the stability assessment of 8-Bromo-2-(bromomethyl)quinoline.

Step-by-Step Methodology
  • Initial Sample Analysis (T=0)

    • Accurately weigh a sample of 8-Bromo-2-(bromomethyl)quinoline and dissolve it in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).

    • Analyze the initial sample by HPLC to determine its initial purity and impurity profile. This will serve as the baseline for the stability study.

    • Develop a stability-indicating HPLC method capable of separating the parent peak from potential degradation products. A gradient method using a C18 column with a mobile phase of acetonitrile and water (with or without a modifier like formic acid) is a good starting point.

  • Sample Preparation and Storage

    • Aliquot the 8-Bromo-2-(bromomethyl)quinoline solid into amber glass vials.

    • For samples stored under an inert atmosphere, purge the vials with argon or nitrogen before sealing.

    • Place the vials in the respective stability chambers:

      • Recommended Conditions: 2-8°C.

      • Accelerated Conditions: 40°C with 75% relative humidity (RH).

      • Photostability: Expose samples to light according to ICH Q1B guidelines.

  • Time-Point Analysis

    • At each designated time point (e.g., 0, 3, 6, 9, 12, and 24 months), remove a vial from each storage condition.

    • Prepare the sample for HPLC analysis as described in step 1.1.

    • Analyze the sample by HPLC using the established stability-indicating method.

  • Data Analysis and Interpretation

    • For each time point, calculate the purity of 8-Bromo-2-(bromomethyl)quinoline using the peak area percentage from the HPLC chromatogram.

    • Identify and quantify any new peaks that appear, which may correspond to degradation products.

    • Compare the purity and impurity profiles of the samples stored under different conditions to the initial (T=0) analysis.

    • A significant decrease in the purity of the parent compound or the emergence of significant degradation peaks indicates instability under the tested conditions.

Conclusion

The chemical stability of 8-Bromo-2-(bromomethyl)quinoline is critical for its successful application in research and development. By understanding its inherent reactivity, particularly of the benzylic bromide moiety, appropriate storage and handling procedures can be implemented to preserve its integrity. Adherence to the recommended storage conditions of refrigeration (2-8°C), protection from light and moisture, and storage under an inert atmosphere is paramount. The provided stability testing protocol offers a robust framework for researchers to verify the quality of their material, ensuring the reliability and reproducibility of their experimental results.

References

  • Master Organic Chemistry. Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Published June 13, 2018. [Link]

  • Drogin, I., & Rosanoff, M. A. On the detection and determination of halogens in organic compounds. Journal of the American Chemical Society, 38(3), 711-716. (1916).
  • Keefer, R. M., & Andrews, L. J. Intramolecular Nucleophilic Participation. The Effect of Certain ortho Substituents on Solvolysis Rates of Benzyl and Benzhydryl Bromides. Journal of the American Chemical Society, 82(23), 6370-6374. (1960).
  • Wang, Y., et al. Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. International Journal of Environmental Research and Public Health, 19(18), 11698. (2022).
  • Chemistry LibreTexts. 11.10: Benzylic Bromination of Aromatic Compounds. Last updated August 7, 2023. [Link]

  • Smollich, M., et al. Investigating the photolytic degradation of novel monomeric and polymeric brominated flame retardants. Environmental Sciences Europe, 34(1), 1-14. (2022).
  • PubChem. 8-(Bromomethyl)quinoline. Compound Summary. [Link]

  • Chemistry Steps. Benzylic Bromination. Published February 10, 2024. [Link]

  • Shi, M., & Feng, Y. S. Oxidation of Benzyl Chlorides and Bromides to Benzoic Acids with 30% Hydrogen Peroxide in the Presence of Na2WO4, Na2VO4, or Na2MoO4 under Organic Solvent-Free Conditions. The Journal of Organic Chemistry, 66(9), 3235-3237. (2001).
  • Separation Science. Analytical Techniques In Stability Testing. Published March 24, 2025. [Link]

  • Petrovic, M., et al. Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Microorganisms, 9(7), 1448. (2021).
  • ResearchGate. PIMS spectra recorded during the decomposition of benzyl bromide at... [Link]

  • da Silva, E. B., et al. Analytical methods for the determination of halogens in bioanalytical sciences: a review. Analytical and Bioanalytical Chemistry, 405(2-3), 1125-1132. (2013).
  • Albini, A. Photochemistry of aromatic compounds. Photochemistry, 46, 1-49. (2015).
  • Reiner, E. J., et al. Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America, 30(4), 334-347. (2012).
  • Wang, T., et al. Photochemical degradation and debromination of bromophenols: Overlooked role of hydrated electron.
  • Chad's Prep. 10.3 Allylic Bromination and Benzylic Bromination with NBS. YouTube. Published December 16, 2020. [Link]

  • Ökten, S., et al. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Heidarizadeh, F., et al. Simple Oxidation of Benzylic Halides with 1-Butyl-3-methyl Imidazolium Periodate. Asian Journal of Chemistry, 24(3), 949. (2012).
  • Google Patents.
  • ChemRxiv. Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde. [Link]

  • All About Chemistry. Reactivity of Quinoline. YouTube. Published October 26, 2020. [Link]

  • Marti, A., et al. Convenient Benzylic Bromination of 2-Hydroxy-5-methylisophthalaldehyde. ACS Omega, 5(48), 31342-31346. (2020).

Sources

Troubleshooting & Optimization

improving the yield of 8-Bromo-2-(bromomethyl)quinoline synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 8-Bromo-2-(bromomethyl)quinoline. This guide is engineered for drug development professionals and synthetic chemists who require high-fidelity, reproducible yields when executing benzylic brominations on quinoline scaffolds.

Below, we dissect the mechanistic pitfalls of the Wohl-Ziegler bromination, provide causality-driven troubleshooting, and outline a self-validating protocol to bypass common degradation pathways.

Mechanistic Workflow: Competing Pathways in Benzylic Bromination

To control the yield, you must first control the radical flux. The diagram below illustrates the delicate balance between the desired radical propagation (Goldfinger mechanism) and the competing over-bromination or ionic pathways.

WohlZiegler SM 8-Bromo-2-methylquinoline (Starting Material) Reagents NBS + AIBN / Heat (Radical Initiation) SM->Reagents Initiation Ionic Ring-Brominated Byproducts (Ionic Pathway) SM->Ionic High [Br2] / Moisture (Electrophilic Substitution) Radical Benzylic Radical Intermediate (Resonance Stabilized) Reagents->Radical Hydrogen Abstraction (Goldfinger Mechanism) Target 8-Bromo-2-(bromomethyl)quinoline (Target Mono-bromide) Radical->Target Br• Transfer DiBromo 8-Bromo-2-(dibromomethyl)quinoline (Over-bromination) Target->DiBromo Excess NBS / Prolonged Time

Logical workflow and competing pathways in the Wohl-Ziegler bromination of 8-bromo-2-methylquinoline.

Troubleshooting Guide & FAQs

Q1: Why am I getting a high percentage of 8-bromo-2-(dibromomethyl)quinoline, and how can I prevent it? Causality & Solution: This is a classic over-bromination issue inherent to benzylic radical chemistry[1]. The reaction proceeds via the Goldfinger mechanism, where N-bromosuccinimide (NBS) maintains a low, steady-state concentration of molecular bromine (Br₂)[2][3]. Because the mono-brominated target still possesses abstractable benzylic protons, it can undergo a second radical substitution. Actionable Fix: Strictly limit NBS to 0.95–1.05 equivalents. It is statistically more effective to accept 5–10% unreacted starting material than to push for 100% conversion, as the rate of dibromination spikes once the starting material is depleted.

Q2: My reaction stalls at 50% conversion, leaving significant unreacted starting material. What is causing this? Causality & Solution: Reaction stalling in radical brominations is almost always tied to initiator depletion or radical quenching. Azobisisobutyronitrile (AIBN) has a half-life of approximately 1 hour at 80°C. If your reaction runs for 4–6 hours, the initiator is entirely consumed long before the NBS is depleted. Additionally, trace moisture reacts with NBS to form hypobromous acid (HOBr), terminating radical chains. Actionable Fix: Ensure strictly anhydrous conditions. Instead of adding all AIBN at the beginning, spike the reaction with 0.02 equivalents of AIBN every 1.5 hours to maintain a constant radical flux.

Q3: I am observing ring-brominated side products instead of strictly benzylic bromination. How do I fix this? Causality & Solution: Ring bromination occurs when the reaction shifts from a free-radical pathway to an ionic electrophilic aromatic substitution pathway. This happens when the concentration of Br₂ spikes—often due to using degraded NBS (which turns yellow/orange due to trapped Br₂) or highly polar solvents that stabilize ionic intermediates. Actionable Fix: Always recrystallize NBS from boiling water prior to use to ensure it is stark white[3]. Switch your solvent to a non-polar alternative. While carbon tetrachloride (CCl₄) is traditional, trifluorotoluene (PhCF₃) is the modern, less toxic alternative that maintains the necessary non-polar environment to suppress ionic pathways[2].

Q4: The isolated yield is much lower than the crude NMR conversion (e.g., 39% isolated vs. 80% crude). Why is the product degrading? Causality & Solution: 2-(Bromomethyl)quinolines are highly reactive alkylating agents. During standard silica gel chromatography, the slightly acidic nature of the silica promotes hydrolysis to the corresponding alcohol (8-bromo-2-(hydroxymethyl)quinoline). Historical literature often reports low yields (e.g., 39%) precisely due to chromatographic degradation[4]. Furthermore, in concentrated solutions, the quinoline nitrogen of one molecule can nucleophilically attack the bromomethyl group of another, leading to oligomerization. Actionable Fix: Avoid silica gel chromatography entirely. Purify the compound by exploiting the insolubility of the succinimide byproduct via hot filtration, followed by direct recrystallization.

Quantitative Optimization Data

The following table summarizes the impact of varying reaction parameters on the yield and selectivity of the synthesis. Moving away from traditional overnight reflux conditions drastically improves the mono-bromide yield.

SolventInitiatorEquiv. NBSTime (h)Mono-bromide Yield (%)Di-bromide Yield (%)Unreacted SM (%)
Carbon Tetrachloride (CCl₄)AIBN (Single dose)1.1012.039%15%10%
Acetonitrile (CH₃CN)BPO (Single dose)1.1012.045%10%20%
Trifluorotoluene (PhCF₃)AIBN (Portioned)1.056.068%8%12%
Trifluorotoluene (PhCF₃) Light (405nm LED) 1.00 3.5 82% <5% <5%

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . It relies on physical and visual cues to confirm mechanistic fidelity at each step, eliminating the need for constant TLC sampling which can introduce moisture.

Step 1: Reagent Purification (Critical)

  • Dissolve crude NBS in boiling distilled water (10 mL/g).

  • Filter rapidly while hot, then cool the filtrate in an ice bath to precipitate pure NBS.

  • Dry under high vacuum in the dark. Self-Validation: The NBS must be stark white. Any yellow tint indicates residual Br₂, which will trigger ionic ring-bromination.

Step 2: Reaction Assembly

  • In an oven-dried, foil-wrapped round-bottom flask under N₂, dissolve 8-bromo-2-methylquinoline (1.0 eq) in anhydrous trifluorotoluene (PhCF₃) (0.2 M concentration).

  • Add the purified NBS (1.05 eq) and AIBN (0.02 eq).

  • Self-Validation Check: At room temperature, the dense NBS powder will sit cleanly at the bottom of the flask.

Step 3: Initiation & Propagation

  • Heat the mixture to 85°C (reflux).

  • After 1.5 hours, briefly remove the foil and add a second portion of AIBN (0.02 eq).

  • Self-Validation Check (The Flotation Test): As NBS is consumed, it converts into succinimide. Succinimide is less dense than PhCF₃ and will float to the surface[2][3]. The reaction is visually complete when all solid material has migrated from the bottom of the flask to the surface. Do not heat beyond this point to prevent dibromination.

Step 4: Workup & Chromatography-Free Purification

  • Filter the reaction mixture while still hot (70°C) through a fritted funnel to remove the floating succinimide.

  • Wash the filtrate once with warm water to remove trace succinimide, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Dissolve the crude oil in a minimum amount of dichloromethane, then layer with hexanes and cool to -20°C to induce crystallization.

  • Filter the resulting crystals. This bypasses the acidic degradation inherent to silica columns, preserving the highly reactive bromomethyl moiety[4].

References

  • Design and synthesis of boronic-acid-labeled thymidine triphosphate for incorporation into DNA. National Institutes of Health (PMC).[Link]

  • Wohl–Ziegler bromination. Wikipedia.[Link]

  • Wohl-Ziegler Reaction. Organic Chemistry Portal.[Link]

  • Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Scientific Update.[Link]

Sources

Technical Support Center: Purification of Crude 8-Bromo-2-(bromomethyl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the purification of 8-Bromo-2-(bromomethyl)quinoline. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and practical protocols based on established chemical principles and extensive field experience.

Introduction: The Challenge of Purifying 8-Bromo-2-(bromomethyl)quinoline

8-Bromo-2-(bromomethyl)quinoline is a valuable heterocyclic building block. However, its purification via column chromatography presents distinct challenges. The molecule possesses a basic quinoline nitrogen atom and a reactive benzylic bromide. This combination makes it susceptible to degradation on standard silica gel, which is inherently acidic.[1][2] Furthermore, crude reaction mixtures often contain impurities with similar polarities, such as starting materials or over-brominated byproducts, complicating separation.[1]

This guide provides a structured, problem-oriented approach to overcoming these common hurdles, ensuring you can achieve high purity and yield.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My compound is decomposing on the silica gel column. I'm seeing new spots on my TLC and recovering very low yields. What is happening and how can I prevent it?

A: This is the most common issue encountered with this class of compounds and is almost certainly due to the acidic nature of the stationary phase.

  • Causality: Standard silica gel possesses acidic silanol groups (Si-OH) on its surface. The basic nitrogen of your quinoline ring can interact strongly with these sites, catalyzing degradation.[2] Additionally, the reactive C-Br bond in the bromomethyl group can be susceptible to nucleophilic attack or elimination reactions on the acidic surface, especially with prolonged contact time.[1][3]

  • Solutions & Proactive Measures:

    • Deactivate the Silica Gel: Neutralize the acidic sites before they can harm your product. This is the most straightforward and effective solution. You can achieve this by preparing a slurry of your silica gel in the column eluent containing a small amount of a tertiary amine base, typically 0.5-2% triethylamine (NEt₃).[2][4] This amine will preferentially bind to the acidic sites, rendering the silica surface more inert.

    • Switch to an Alternative Stationary Phase: If deactivation proves insufficient, a different adsorbent may be necessary.[1] Good alternatives for acid-sensitive compounds include:

      • Neutral or Basic Alumina: Often an excellent choice for basic compounds like quinolines.[1][2]

      • Florisil®: A magnesium silicate-based adsorbent that is generally less harsh than silica.[1]

    • Minimize Contact Time: The longer your compound remains on the column, the greater the opportunity for degradation.[1] Employing flash chromatography, which uses pressure to increase the flow rate, significantly reduces the purification time. Using a shorter, wider column can also help.[1]

Q2: I'm struggling to separate 8-Bromo-2-(bromomethyl)quinoline from the unreacted starting material (8-bromo-2-methylquinoline). How can I improve the resolution?

A: This is a classic separation challenge where the polarity difference between the product and a key impurity is small. The key is meticulous mobile phase optimization using Thin Layer Chromatography (TLC) as your guide.

  • Causality: The addition of a single bromine atom to the methyl group increases the molecule's polarity, but not dramatically. An improperly selected solvent system will cause the spots to co-elute.

  • Solutions & Proactive Measures:

    • Systematic TLC Analysis: Before committing to a column, screen various solvent systems with TLC. The ideal eluent will provide good separation between the product and impurity spots. A good target Retention Factor (Rf) for your desired product is between 0.3 and 0.4.[1] This ensures the compound moves down the column efficiently without eluting too quickly.

    • Optimize the Mobile Phase:

      • Start with a non-polar system: A mixture of hexanes and ethyl acetate is a standard starting point for compounds of this polarity.[5] Begin with a low percentage of the more polar solvent (ethyl acetate), for example, 5% EtOAc in Hexanes (19:1), and gradually increase the polarity (e.g., 10%, 15%, 20%).[6]

      • Consider alternative solvents: If hexanes/ethyl acetate fails to provide baseline separation, try a system with different selectivity, such as dichloromethane/hexanes.

    • Employ Gradient Elution: If your crude mixture contains multiple impurities with a wide range of polarities, a single isocratic solvent system may not be effective.[7] In this case, a gradient elution is recommended. Start with a low-polarity mobile phase to elute non-polar impurities, and then gradually increase the polarity over the course of the run to elute your product and then any more polar impurities.[7][8]

Q3: My compound is streaking or "tailing" on the TLC plate and column, leading to broad peaks and poor separation. What's the cause and the solution?

A: Tailing is a visual indicator of undesirable interactions between your compound and the stationary phase.

  • Causality: This phenomenon is often caused by the strong interaction of the basic quinoline nitrogen with the acidic silanol groups on the silica gel.[2] This leads to non-uniform movement up the TLC plate or through the column, resulting in a "tail" instead of a compact spot or band. Overloading the column with too much crude material can also cause this issue.[2]

  • Solutions & Proactive Measures:

    • Add a Mobile Phase Modifier: As with preventing decomposition, adding 0.5-2% triethylamine to your eluent system is highly effective.[2] The triethylamine competes with your compound for the active acidic sites on the silica, masking them and allowing your product to travel through the column more uniformly, resulting in sharper bands.[9]

    • Check Your Sample Load: Do not overload the column. A general rule of thumb for flash chromatography is a silica-to-crude-material ratio of at least 30:1 to 50:1 by weight.[2]

    • Consider an Alternative Stationary Phase: If tailing persists even with a modifier, switching to neutral alumina is a logical next step.[2]

Q4: My compound has very low solubility in my chosen eluent (e.g., 10% EtOAc/Hexanes). How can I effectively load it onto the column without disrupting the separation?

A: This is a common problem when a compound is crystalline or has polarity that is mismatched with the ideal starting eluent. Loading the compound dissolved in a strong solvent (like pure DCM or EtOAc) will destroy your separation at the top of the column.

  • Causality: Introducing a "band" of strong solvent with your sample effectively starts the chromatography with a highly polar mobile phase for that initial section. This causes all components, regardless of their polarity, to move down together initially, leading to broad bands and a complete loss of resolution.

  • Solution: Use the Dry Loading Technique

    The "dry loading" or "adsorption" method is the professional standard for this situation.[1]

    • Dissolve your crude product in a minimal amount of a volatile solvent in which it is soluble (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel (typically 2-3 times the mass of your crude product) to this solution to form a paste.

    • Carefully evaporate the solvent under reduced pressure (using a rotary evaporator) until a completely free-flowing, dry powder is obtained.

    • Gently and evenly apply this powder to the top of your packed chromatography column.

    • This technique ensures that your compound is introduced to the column in a solid, concentrated band, allowing the separation to begin correctly as soon as the mobile phase is introduced.

Data & Protocols

Table 1: Stationary Phase Selection Guide
Stationary PhaseAcidityRecommended Use Case for 8-Bromo-2-(bromomethyl)quinolineKey Considerations
Silica Gel AcidicStandard choice, but requires deactivation with a base (e.g., 0.5-2% NEt₃ in eluent).[2]Most common and cost-effective. Prone to causing decomposition and tailing if not deactivated.[1]
Neutral Alumina NeutralExcellent alternative for acid-sensitive, basic compounds.[1][2]May have different selectivity compared to silica. Always screen with TLC first.
Basic Alumina BasicSuitable for strongly basic compounds.May retain acidic impurities. Generally, neutral alumina is a safer starting point.
Florisil® Mildly AcidicA good alternative if both silica and alumina prove problematic.[1]Less common, but can be effective for separating sensitive compounds.
Table 2: Mobile Phase Optimization & Typical Rf Values
Solvent System (v/v)PolarityTypical ApplicationTarget Rf
Hexanes / Ethyl AcetateLow to MediumThe most common starting point. A 9:1 or 4:1 ratio is often suitable.[5]~0.3-0.4[1]
Hexanes / DichloromethaneLow to MediumOffers different selectivity, which can be useful for separating isomers.~0.3-0.4
Dichloromethane / MethanolMedium to HighUsed only if the compound is highly polar and does not move in less polar systems.~0.3-0.4

Note: The addition of 0.5-2% triethylamine is recommended for all systems using silica gel.

Experimental Protocol: Flash Column Chromatography Purification

This protocol outlines a standard procedure for purifying crude 8-Bromo-2-(bromomethyl)quinoline.

1. TLC Analysis & Solvent System Selection

  • Dissolve a small amount of your crude material in dichloromethane.

  • Spot the solution on several TLC plates.

  • Develop each plate in a different solvent system (e.g., 19:1, 9:1, 4:1 Hexanes:EtOAc, each containing 1% NEt₃).

  • Visualize the plates under UV light (254 nm).

  • Select the solvent system that gives your product an Rf value of approximately 0.3-0.4 and shows the best separation from impurities.

2. Column Packing (Slurry Method)

  • Choose an appropriately sized column for your sample amount (aim for a 40:1 ratio of silica to crude material by weight).

  • In a beaker, prepare a slurry of silica gel in your chosen starting eluent (the solvent system determined by TLC).

  • Pour the slurry into the column and use gentle air pressure to pack the bed evenly, ensuring no air bubbles or cracks are present.

  • Add a thin layer of sand to the top of the silica bed to prevent disruption during solvent addition.

3. Sample Loading (Dry Loading Method)

  • Dissolve your crude product (e.g., 1 g) in a minimal amount of dichloromethane (e.g., 5-10 mL).

  • Add 2-3 g of silica gel to the solution.

  • Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.

  • Carefully layer this powder onto the sand at the top of your packed column.

4. Elution & Fraction Collection

  • Carefully add the mobile phase to the column, taking care not to disturb the top surface.

  • Apply pressure (using a flash chromatography system or regulated air/nitrogen) to achieve a steady flow rate.

  • Begin collecting fractions in test tubes. The fraction size will depend on the column size (e.g., 10-20 mL fractions for a 40 g column).

5. Analysis of Fractions

  • Monitor the elution of your compound by spotting every few fractions on a TLC plate.

  • Develop the TLC plate and visualize under UV light.

  • Combine the fractions that contain your pure product. Fractions that are "mixed" can be combined and re-purified if necessary.

6. Solvent Removal

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield your purified 8-Bromo-2-(bromomethyl)quinoline.

Troubleshooting Workflow Diagram

The following diagram illustrates a decision-making process for troubleshooting common column chromatography issues.

Troubleshooting_Workflow Start Problem Observed During Purification Decomposition Decomposition / Low Yield Start->Decomposition PoorSep Poor Separation / Co-elution Start->PoorSep Tailing Streaking / Tailing Bands Start->Tailing Cause_Acid Cause: Acidic Silica Decomposition->Cause_Acid Likely Cause_Solvent Cause: Suboptimal Mobile Phase PoorSep->Cause_Solvent Primary Cause_Overload Cause: Column Overloading PoorSep->Cause_Overload Secondary Tailing->Cause_Overload Secondary Cause_Interaction Cause: Strong Analyte-Silica Interaction Tailing->Cause_Interaction Primary Sol_Deactivate Solution: Deactivate Silica (add 1% NEt3 to eluent) Cause_Acid->Sol_Deactivate Sol_Alumina Solution: Switch to Neutral Alumina Cause_Acid->Sol_Alumina Sol_TLC Solution: Re-optimize Mobile Phase (Systematic TLC Screen) Cause_Solvent->Sol_TLC Sol_Load Solution: Reduce Sample Load (Aim for >40:1 Silica:Crude) Cause_Overload->Sol_Load Cause_Overload->Sol_Load Cause_Interaction->Sol_Alumina If modifier fails Sol_Modifier Solution: Add Modifier to Eluent (e.g., 1% NEt3) Cause_Interaction->Sol_Modifier Sol_Gradient Solution: Use Gradient Elution Sol_TLC->Sol_Gradient If complex mixture

Caption: A decision tree for troubleshooting common purification issues.

References

  • BenchChem Technical Support Team. (2025). Purification challenges for bromoquinoline compounds. BenchChem.
  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025). Troubleshooting guide for the purification of polar quinoline compounds. BenchChem.
  • Buchi. (n.d.).
  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • Al-Busafi, S., Suliman, F., & Al-Alawi, Z. R. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Kim, D. (n.d.).
  • Chemistry Stack Exchange. (2016). How does the Rf value change when changing the eluent composition?. Stack Exchange Inc.
  • Reddit. (2010). AskChem: Do primary bromides decompose on silica?. Reddit.
  • Majnooni, S., et al. (2013). Synthesis of Poly-Substituted Quinolines via Friedlander Hetero-Annulation Reaction Using Silica-Supported P2O5 under Solvent-Free Conditions.

Sources

common side products in the bromination of 2-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

This guide serves as a critical resource for researchers, scientists, and drug development professionals engaged in the synthesis of brominated 2-methylquinoline derivatives. We will address the common challenges related to side product formation, offering troubleshooting strategies and optimized protocols grounded in mechanistic principles to enhance reaction specificity and yield.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the electrophilic bromination of 2-methylquinoline, providing explanations and actionable solutions.

Q1: My reaction is producing a mixture of isomers instead of a single product. Why is regioselectivity so poor, and how can I control it?

A1: This is the most prevalent challenge in quinoline chemistry. The regiochemical outcome is a delicate balance of the electronic properties of the 2-methylquinoline scaffold and the reaction conditions.

  • Underlying Causality: The quinoline system has two rings with different electronic characteristics. The pyridine ring is electron-deficient due to the electronegative nitrogen, while the benzene (carbocyclic) ring is comparatively electron-rich. The methyl group at C-2 is an electron-donating group, which slightly activates the ring system. The position of bromination is therefore highly dependent on the reaction medium.

  • Expert Recommendation - The "Acid Switch": The most effective method for controlling regioselectivity is by manipulating the reaction's pH.

    • For Benzene Ring Bromination (C5, C6, C8): In strongly acidic conditions (e.g., using sulfuric acid), the quinoline nitrogen becomes protonated. This event acts as an "electron sink," strongly deactivating the entire pyridine ring towards electrophilic attack. Consequently, the brominating electrophile will preferentially attack the more activated benzene ring, typically yielding a mixture of 5-bromo- and 8-bromo-2-methylquinoline.[1]

    • For Pyridine Ring Bromination (C3): Achieving substitution on the electron-deficient pyridine ring is more challenging. It often requires specific synthetic routes, such as the electrophilic cyclization of N-(2-alkynyl)aniline precursors, rather than direct bromination of the quinoline core.[2][3] Direct bromination to the 3-position can sometimes be achieved but may require specific hydrobromide salt intermediates.[2][4]

Q2: I'm consistently getting di- and tri-brominated byproducts, which complicates my purification. How can I favor mono-bromination?

A2: The formation of poly-brominated products is a classic sign of an overly reactive system or poorly controlled stoichiometry.[5][6]

  • Underlying Causality: Once the first bromine atom is attached, the quinoline ring is generally deactivated. However, if the reaction conditions are too harsh or if excess brominating agent is present, a second or even third substitution can occur, especially on activated systems.

  • Expert Recommendations:

    • Strict Stoichiometric Control: This is the most critical factor. Use a slight molar excess (1.0 to 1.1 equivalents) of your brominating agent. Adding the reagent slowly and in a controlled manner (e.g., dropwise addition of a dilute solution) helps maintain a low instantaneous concentration, suppressing over-bromination.[1][5]

    • Choice of Brominating Agent: Molecular bromine (Br₂) is highly reactive and often leads to polybromination.[6] For a milder reaction, switch to N-Bromosuccinimide (NBS) .[5][7] NBS provides a low, steady concentration of electrophilic bromine, which is ideal for selective mono-bromination of electron-rich aromatics.[8][9]

    • Lower the Reaction Temperature: Reducing the temperature (e.g., to 0 °C or even lower) decreases the overall reaction rate, allowing the more rapid mono-bromination to complete before the slower di-bromination can significantly proceed.[5][6]

Q3: I've identified 2-(bromomethyl)quinoline as a major byproduct. Isn't this an aromatic substitution reaction?

A3: This is a classic case of a competing reaction mechanism. While you are targeting an electrophilic aromatic substitution on the ring, you have inadvertently initiated a free-radical reaction on the methyl side-chain.

  • Underlying Causality: The C-H bonds of the methyl group at the C-2 position are benzylic-like, making them susceptible to free-radical halogenation. This pathway is distinct from the electrophilic substitution on the aromatic ring.

  • Expert Recommendations:

    • Reagent Choice and Conditions: This side reaction is most common when using NBS in the presence of a radical initiator (like AIBN or benzoyl peroxide) or upon exposure to UV light.[8][10]

    • Prevention: To prevent side-chain bromination, ensure your reaction is run in the dark and that your solvent and reagents are free from radical initiators. If using NBS for electrophilic aromatic bromination, it should be done without light or added radical initiators.[1]

Section 2: Troubleshooting Guide
Symptom / Undesired Outcome Probable Cause(s) Recommended Solution(s)
Mixture of Isomers Reaction conditions do not sufficiently differentiate between the pyridine and benzene rings.To target the benzene ring, use a strong acid (e.g., H₂SO₄) to protonate and deactivate the pyridine ring.[1]
Poly-bromination 1. Excess brominating agent. 2. High reaction temperature. 3. Highly reactive brominating agent (e.g., Br₂).[5][6]1. Use strict stoichiometry (1.0-1.1 eq). 2. Lower the reaction temperature (e.g., 0 °C). 3. Switch to a milder agent like NBS.[1]
Side-Chain Bromination Free-radical conditions have been initiated.Conduct the reaction in the dark. Avoid radical initiators (e.g., AIBN, peroxides). Ensure high purity of reagents and solvents.[10]
Low Yield / Tar Formation 1. Reaction conditions are too harsh, causing degradation. 2. The substrate is deactivated and requires forcing conditions.1. Lower the temperature and use a milder brominating agent. 2. Consider an alternative strategy, such as starting with a more activated tetrahydroquinoline precursor followed by dehydrogenation.[11][12]
Section 3: Mechanistic Insights & Visualizations

Understanding the reaction pathways is key to troubleshooting and optimization. The following diagrams illustrate the decision-making process for controlling the bromination of 2-methylquinoline.

G cluster_conditions Reaction Conditions cluster_products Primary Products & Side Products Strong Acid (H₂SO₄) Strong Acid (H₂SO₄) Benzene Ring Bromination\n(5-, 6-, 8-isomers) Benzene Ring Bromination (5-, 6-, 8-isomers) Strong Acid (H₂SO₄)->Benzene Ring Bromination\n(5-, 6-, 8-isomers) Excess Reagent Excess Reagent Strong Acid (H₂SO₄)->Excess Reagent Neutral/Mild Neutral/Mild Mixture of Isomers\n(Poor Selectivity) Mixture of Isomers (Poor Selectivity) Neutral/Mild->Mixture of Isomers\n(Poor Selectivity) Neutral/Mild->Excess Reagent Radical Initiator (AIBN/Light) Radical Initiator (AIBN/Light) Side-Chain Bromination\n(2-Bromomethyl) Side-Chain Bromination (2-Bromomethyl) Radical Initiator (AIBN/Light)->Side-Chain Bromination\n(2-Bromomethyl) Polybromination\n(Di/Tri-bromo) Polybromination (Di/Tri-bromo) 2-Methylquinoline 2-Methylquinoline 2-Methylquinoline->Strong Acid (H₂SO₄) Br₂ or NBS 2-Methylquinoline->Neutral/Mild Br₂ or NBS 2-Methylquinoline->Radical Initiator (AIBN/Light) NBS Excess Reagent->Polybromination\n(Di/Tri-bromo)

Caption: Influence of reaction conditions on bromination pathways.

G Start Problem Observed Isomers Mixture of Isomers Start->Isomers Polybromination Polybromination Start->Polybromination SideChain Side-Chain Bromination Start->SideChain Cause_Isomers Cause: Poor electronic differentiation between rings Isomers->Cause_Isomers Cause_Poly Cause: - Excess reagent - High temperature Polybromination->Cause_Poly Cause_SideChain Cause: Radical mechanism initiated SideChain->Cause_SideChain Solution_Isomers Solution: Use strong acid (H₂SO₄) to deactivate pyridine ring Cause_Isomers->Solution_Isomers Solution_Poly Solution: - Use 1.0-1.1 eq. reagent - Lower temperature (0 °C) - Use milder NBS Cause_Poly->Solution_Poly Solution_SideChain Solution: - Run reaction in dark - Avoid radical initiators Cause_SideChain->Solution_SideChain

Sources

Technical Support Center: A Researcher's Guide to Preventing Quinoline Salt Formation During Bromination

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of quinoline chemistry. The bromination of quinolines is a cornerstone reaction for generating key intermediates, but it is often plagued by the formation of quinoline hydrobromide salts. This undesired side reaction can stall your experiment, complicate product isolation, and significantly reduce yields.

This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format. We will move beyond simple procedural lists to explain the core chemical principles, empowering you to make informed decisions and optimize your synthetic routes.

Frequently Asked Questions (FAQs)
Q1: What exactly is quinoline salt, and why does it form during my bromination reaction?

The formation of quinoline salt is a classic acid-base reaction. The quinoline scaffold contains a basic nitrogen atom within its heterocyclic ring. Electrophilic bromination reactions, particularly those using molecular bromine (Br₂), generate hydrogen bromide (HBr) as a byproduct. This HBr is a strong acid that readily protonates the basic nitrogen of either the starting material or the brominated product, forming a quinoline hydrobromide salt.[1][2] This salt is often insoluble in common organic solvents like dichloromethane (DCM) or chloroform, causing it to precipitate out of the reaction mixture.

cluster_reaction Mechanism of Salt Formation Quinoline Quinoline (Basic Nitrogen) Salt Quinoline Hydrobromide Salt (Precipitate) Quinoline->Salt + HBr HBr (Acidic Byproduct) HBr->Salt Protonates

Caption: Acid-base reaction leading to quinoline salt formation.

Q2: How does this salt formation negatively impact my experiment?

The consequences of salt formation are primarily twofold:

  • Reaction Inhibition: As the quinoline starting material or product converts into its salt form and precipitates, its concentration in the solvent decreases. This can slow down or completely stall the desired bromination reaction, leading to incomplete conversion and low yields.[1]

  • Product Isolation Challenges: During aqueous workup, the protonated bromoquinoline salt is ionic and therefore more soluble in the aqueous layer than in the organic layer. If the reaction mixture is not properly neutralized, a significant portion of the desired product can be lost during extraction, leading to poor isolated yields.[1]

Q3: What is the most effective strategy to completely prevent the salt from forming in the first place?

The most robust method is to conduct the bromination in a strong acid medium, such as concentrated sulfuric acid (H₂SO₄).[3][4] In this environment, the quinoline nitrogen is protonated before the brominating agent is introduced. This pre-protonated state deactivates the heterocyclic ring towards electrophilic attack and renders the nitrogen atom non-basic. Consequently, when HBr is generated during the reaction, there is no available basic site for it to react with, entirely preventing the formation of the hydrobromide salt. This technique also has the added benefit of directing bromination to the carbocyclic (benzene) ring, typically at the C5 and C8 positions.[5]

Q4: Are there alternative methods if I want to avoid using large quantities of strong acid?

Yes. While the strong acid method is highly effective, you can also mitigate salt formation by carefully selecting your reagents and conditions:

  • Use N-Bromosuccinimide (NBS): NBS is a milder and more selective brominating agent than molecular bromine.[6][7] While HBr is still formed, the succinimide byproduct can act as a weak base to scavenge some of the HBr. More importantly, NBS reactions can often be run under conditions that are less prone to side reactions.

  • Control Stoichiometry and Addition: Slowly adding the brominating agent (1.0-1.1 equivalents for mono-bromination) helps to keep the instantaneous concentration of both the electrophile and the HBr byproduct low, reducing the likelihood of both salt formation and over-bromination.[3][6]

Q5: My reaction is complete, but I suspect a salt has formed. How do I recover my product during workup?

If a salt has formed, the key is to neutralize it after the reaction is complete but before extraction. This is achieved by washing the reaction mixture with an aqueous basic solution. A saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) will deprotonate the quinolinium salt, converting it back to the neutral, organic-soluble bromoquinoline.[1][8] This allows the product to be efficiently extracted into the organic layer.

Troubleshooting Guide: From Problem to Solution
Issue: My reaction has turned into a thick slurry and seems to have stopped. TLC analysis shows significant starting material remaining.

Primary Cause: This is a classic symptom of quinoline salt precipitation. The insoluble salt has crashed out of the solution, effectively removing the substrate from the reaction and preventing further conversion.

Solution Pathway:

Troubleshooting: Reagent Precipitation cluster_solutions Solution Strategies Problem Problem: Reaction Stalls, Precipitate Forms Cause Diagnosis: Quinoline Salt Precipitation Problem->Cause is likely caused by Sol1 Preventative Method: Bromination in Strong Acid (e.g., H₂SO₄) Cause->Sol1 To avoid this issue in the future Sol2 Recovery Method: Post-Reaction Basic Workup (e.g., NaHCO₃ wash) Cause->Sol2 To salvage the current reaction Sol1_Desc Protonates N before reaction. Prevents salt formation entirely. Sol1->Sol1_Desc Sol2_Desc Neutralizes formed salt. Recovers product into organic layer. Sol2->Sol2_Desc

Caption: Logic for addressing reaction stalling due to salt formation.

Experimental Protocols & Data

The choice of experimental conditions is critical for a successful outcome. The table below summarizes common approaches and their implications for salt formation.

Table 1: Comparison of Common Quinoline Bromination Conditions

Brominating AgentSolventTemperatureKey FeatureSalt Formation RiskReference
NBSH₂SO₄ (conc.)Room TempPre-protonation of quinoline nitrogenVery Low[4]
Br₂CHCl₃ or DCM0 °C to Room TempStandard conditions; HBr byproductHigh[1][2]
NBSCH₂Cl₂Room TempMilder than Br₂; less aggressiveModerate[3]
Br₂Acetonitrile0 °CSolvent can influence selectivityHigh[2][9]
Protocol 1: Salt Prevention via Bromination in Concentrated Sulfuric Acid

This protocol leverages pre-protonation of the quinoline to prevent salt formation and is particularly useful for achieving regioselective bromination on the carbocyclic ring.[4]

Materials:

  • Quinoline derivative (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice/water bath

  • Crushed ice

  • Aqueous Sodium Hydroxide (NaOH) solution (e.g., 10 M)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, carefully add the quinoline derivative (1.0 eq) to chilled (0 °C) concentrated H₂SO₄. Stir until fully dissolved.

  • While maintaining the temperature at 0-5 °C, add NBS (1.05 eq) portion-wise over 15-20 minutes.

  • Allow the reaction mixture to stir at room temperature. Monitor the reaction progress by TLC (quench a small aliquot with base and extract before spotting).

  • Once the reaction is complete, carefully pour the acidic mixture onto a generous amount of crushed ice in a large beaker.

  • Slowly and carefully basify the cold aqueous mixture with NaOH solution until the pH is > 9. Ensure the solution remains cold during neutralization.

  • Extract the aqueous layer with DCM or EtOAc (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: Standard Bromination with Post-Reaction Salt Neutralization

This is a more traditional approach where salt formation is expected and subsequently addressed during the workup.

Materials:

  • 8-Methoxyquinoline (1.0 eq)

  • Molecular Bromine (Br₂) (1.1 eq)

  • Chloroform (CHCl₃), distilled

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 8-methoxyquinoline (1.0 eq) in distilled chloroform in a round-bottom flask protected from light.[6][9]

  • In a separate dropping funnel, prepare a solution of Br₂ (1.1 eq) in chloroform.

  • Add the bromine solution dropwise to the quinoline solution at room temperature over 10-15 minutes.

  • Stir the reaction mixture at ambient temperature. The formation of a precipitate (the hydrobromide salt) may be observed.

  • Monitor the reaction by TLC. The reaction may take several hours to days.[6]

  • Upon completion, add saturated NaHCO₃ solution to the reaction flask and stir vigorously until all solid has dissolved and gas evolution ceases. This neutralizes HBr and breaks the salt.

  • Transfer the mixture to a separatory funnel. Separate the layers.

  • Wash the organic layer with additional saturated NaHCO₃ solution (2 x volumes), followed by a brine wash.[10]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product as necessary.

Post-Reaction Workup Workflow Start Reaction Complete (Mixture contains product, salt, excess Br₂, HBr) Quench Add Saturated NaHCO₃ (aq) to Reaction Mixture Start->Quench Stir Stir Vigorously - HBr is neutralized - Salt is deprotonated - Excess Br₂ is quenched Quench->Stir Transfer Transfer to Separatory Funnel Stir->Transfer Separate Separate Organic and Aqueous Layers Transfer->Separate Wash Wash Organic Layer (NaHCO₃, Brine) Separate->Wash Dry Dry Organic Layer (e.g., Na₂SO₄) Wash->Dry Concentrate Filter and Concentrate (Rotary Evaporator) Dry->Concentrate End Crude Bromoquinoline Product Concentrate->End

Sources

Technical Support Center: Overcoming Reactivity Challenges with 8-Bromo-2-(bromomethyl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 8-Bromo-2-(bromomethyl)quinoline. This guide is designed to provide Senior Application Scientist-level insights and practical solutions for researchers encountering challenges with the reactivity of this versatile but sometimes problematic building block. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you successfully incorporate this reagent into your synthetic workflows.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: My substitution reaction with 8-Bromo-2-(bromomethyl)quinoline is showing low or no conversion. What are the likely causes?

Answer:

Low or no conversion in substitution reactions involving 8-Bromo-2-(bromomethyl)quinoline is a common issue that typically stems from a combination of steric and electronic factors, as well as suboptimal reaction conditions.

  • Steric Hindrance: The primary culprit is often steric hindrance. The bromine atom at the C8 position is in the "peri" position relative to the quinoline nitrogen. This proximity can sterically shield the electrophilic carbon of the bromomethyl group, impeding the backside attack required for a standard SN2 reaction. This effect is a known challenge for substitutions at positions adjacent to bulky groups on aromatic systems.[1][2]

  • Electronic Effects: The quinoline ring is an electron-withdrawing system. This property reduces the electron density on the side chain, which should make the benzylic carbon more electrophilic.[3] However, the nitrogen atom can also coordinate with certain reagents or cations from the base, potentially complicating the reaction environment.

  • Insufficient Nucleophilicity: The nucleophile you are using may not be strong enough to overcome the steric barrier under the chosen conditions. Weak nucleophiles (e.g., neutral alcohols, hindered amines) will struggle to react efficiently.

  • Inappropriate Solvent or Base: The choice of solvent and base is critical. A solvent that does not adequately dissolve the reactants or a base that is too weak to deprotonate the nucleophile (if required) will lead to poor results.

Troubleshooting Workflow:

Here is a logical workflow to diagnose and solve low conversion issues.

G start Low / No Conversion purity 1. Verify Starting Material Purity & Integrity (NMR, LC-MS) start->purity nucleophile 2. Assess Nucleophile Is it strong enough? Is pKa suitable for the base? purity->nucleophile conditions 3. Optimize Reaction Conditions nucleophile->conditions catalysis 4. Introduce a Catalyst conditions->catalysis sub_conditions1 Increase Temperature (monitor for degradation) conditions->sub_conditions1 Temp sub_conditions2 Change Solvent (e.g., to DMF, DMSO) conditions->sub_conditions2 Solvent sub_conditions3 Use a Stronger Base (e.g., NaH, K2CO3) conditions->sub_conditions3 Base alternative 5. Consider Alternative Strategy catalysis->alternative

Caption: Troubleshooting workflow for low conversion.

Q2: I'm observing significant amounts of side products, such as dimerization or elimination. How can I suppress these?

Answer:

The formation of side products is often a consequence of forcing reaction conditions to overcome low reactivity.

  • Dimerization/Polymerization: This occurs when a deprotonated nucleophile (or another molecule of the starting material acting as a nucleophile) attacks the electrophilic benzylic carbon of another molecule. This is common with amine nucleophiles if they are not fully deprotonated or if the reaction is too concentrated.

  • Elimination: While less common for a benzylic bromide compared to an alkyl bromide, elimination to form a reactive intermediate can occur, especially at high temperatures with sterically hindered, strong bases.

Mitigation Strategies:

  • Control Stoichiometry and Addition: Use a slight excess (1.1–1.5 equivalents) of the nucleophile. If dimerization is a major issue, try slow, controlled addition of the 8-Bromo-2-(bromomethyl)quinoline to a solution of the deprotonated nucleophile. This maintains a low concentration of the electrophile, favoring the desired intermolecular reaction over self-reaction.

  • Lower the Temperature: High temperatures accelerate all reactions, including side reactions. Find the lowest temperature at which the desired reaction proceeds at an acceptable rate.

  • Choose the Right Base: Use a non-nucleophilic base if your nucleophile requires deprotonation. For example, when reacting with a thiol, potassium carbonate (K₂CO₃) is often a better choice than a stronger, more hindered base like potassium tert-butoxide, which could promote elimination. For alcohol nucleophiles, sodium hydride (NaH) is effective as it generates the alkoxide and precipitates as NaCl, driving the reaction forward.[4]

Q3: How do I choose the optimal solvent and base for my substitution reaction?

Answer:

The choice of solvent and base is interdependent and crucial for success. The goal is to maximize the rate of the desired SN2 reaction while minimizing side reactions.

Solvent Selection: Polar aprotic solvents are almost always the best choice for SN2 reactions. They can dissolve the ionic species (deprotonated nucleophile and salts) but do not solvate the nucleophile as strongly as protic solvents, leaving it "naked" and more reactive.

SolventKey CharacteristicsCommon Use Cases
DMF High polarity, high boiling point (153 °C). Excellent solvating power.General-purpose solvent for a wide range of nucleophiles.
DMSO Very high polarity, high boiling point (189 °C). Can be difficult to remove.Used when higher temperatures are needed or for particularly stubborn reactions.
Acetonitrile (MeCN) Good polarity, lower boiling point (82 °C). Easier to remove.Suitable for reactions that proceed at moderate temperatures.
THF Lower polarity, moderate boiling point (66 °C).Often used with very strong bases like NaH for deprotonating alcohols.

Base Selection: The base should be strong enough to deprotonate the nucleophile (if it's not already anionic) but should not promote side reactions. The pKa of the nucleophile's conjugate acid should be considered.

  • For soft nucleophiles (e.g., thiols, amines): Mild inorganic bases are preferred.

    • K₂CO₃ / Cs₂CO₃: Excellent, moderately strong bases. Cesium carbonate is more soluble and can accelerate reactions (the "cesium effect").

  • For alcohol nucleophiles (ROH): A strong, non-nucleophilic base is required to form the more potent alkoxide (RO⁻).

    • NaH: A very effective choice. The reaction is irreversible as H₂ gas evolves. Requires an anhydrous solvent like THF or DMF.[4]

  • For very weak nucleophiles: If conditions become too harsh, consider alternative synthetic strategies (see FAQ Q3).

Section 2: Frequently Asked Questions (FAQs)

Q1: What structural features of 8-Bromo-2-(bromomethyl)quinoline contribute to its unique reactivity?

Answer:

The reactivity of this molecule is a delicate interplay of its components. The key is understanding how the desired reaction (at the bromomethyl group) is influenced by the rest of the structure.

G cluster_0 Reactivity Profile of 8-Bromo-2-(bromomethyl)quinoline cluster_1 Factors at Play A 2-(Bromomethyl) Group (Primary Reaction Site) B Quinoline Ring (Electronic Influence) D Benzylic Position: - Stabilizes Sₙ2 transition state - Good leaving group (Br⁻) A->D  is a C 8-Bromo Substituent (Steric & Electronic Influence) E Electron-Withdrawing: - Increases electrophilicity of CH₂ carbon - Activates the ring to some nucleophiles B->E  is F Steric Hindrance: - Blocks backside attack at CH₂Br - Electron-Withdrawing (Inductive) C->F  provides

Caption: Factors influencing the molecule's reactivity.

  • 2-(Bromomethyl) Group: This is a benzylic bromide. Benzylic halides are typically excellent substrates for SN2 reactions because the transition state is stabilized by the adjacent aromatic pi-system. Bromide is also an excellent leaving group. This is the "reactive" part of the molecule.

  • Quinoline Ring: The pyridine portion of the quinoline system is electron-deficient due to the electronegative nitrogen atom. This makes the ring itself susceptible to nucleophilic attack at positions 2 and 4.[5] This electron-withdrawing nature enhances the electrophilicity of the attached bromomethyl carbon.

  • 8-Bromo Substituent: This is the primary source of the "low reactivity." Its position creates significant steric bulk near the reaction center, physically obstructing the path of an incoming nucleophile.[1][2] While it also has an inductive electron-withdrawing effect, its steric influence is far more dominant in this context.

Q2: What is a reliable starting protocol for a standard SN2 reaction with a simple nucleophile (e.g., a secondary amine)?

Answer:

This general protocol provides a robust starting point that can be optimized.

Objective: To synthesize 8-Bromo-2-((dialkylamino)methyl)quinoline.

Materials:

  • 8-Bromo-2-(bromomethyl)quinoline (1.0 eq)

  • Secondary Amine (e.g., Morpholine, Piperidine) (1.5 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) (approx. 0.1 M concentration)

Step-by-Step Protocol:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 8-Bromo-2-(bromomethyl)quinoline and potassium carbonate.

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon).

  • Solvent and Reagent Addition: Add the solvent (MeCN or DMF), followed by the secondary amine nucleophile via syringe.

  • Reaction: Heat the mixture to 80 °C. If using MeCN, this will be at reflux.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Stain with potassium permanganate to visualize the spots. The starting material is often less polar than the amine product.

  • Workup: Once the starting material is consumed (typically 4-12 hours), cool the reaction to room temperature.

  • Extraction: Pour the reaction mixture into water and extract with an organic solvent like Ethyl Acetate or Dichloromethane (3x).

  • Washing: Combine the organic layers and wash with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

Q3: Are there alternative strategies to functionalize the 2-methyl position if direct substitution fails?

Answer:

Yes. If direct SN2 substitution on 8-Bromo-2-(bromomethyl)quinoline is unsuccessful, you can approach the problem from a different synthetic direction. A highly effective alternative is to build the side chain before the quinoline ring is fully aromatic or to use a different precursor.

Alternative Strategy: The Friedländer Annulation

The Friedländer synthesis is a classic and powerful method for constructing quinolines.[6] You can synthesize the desired side chain on a simpler precursor and then form the quinoline ring.

Example Workflow:

  • Synthesize a Precursor Ketone: Start with 2-amino-3-bromobenzaldehyde.

  • Introduce the Side Chain: React this aldehyde with a ketone containing an alpha-methylene group and the desired functional group (e.g., R-CH₂-C(O)-CH₃). This condensation reaction, often base-catalyzed, will form the quinoline ring system directly with your desired side chain (-CH₂-R) at the 2-position.[6]

This method completely bypasses the difficult SN2 reaction on the sterically hindered substrate.

Q4: Can I use a catalyst to improve the reaction rate?

Answer:

Yes, catalytic additives can significantly improve reaction outcomes, particularly when dealing with poor leaving groups or sluggish reactions.

  • Finkelstein Reaction (Iodide Catalysis): The most common and effective strategy is to add a catalytic amount (5-10 mol%) of sodium iodide (NaI) or potassium iodide (KI).[3] The iodide ion is a much better nucleophile and a better leaving group than bromide. It will displace the bromide in situ to form the more reactive 8-Bromo-2-(iodomethyl)quinoline intermediate. This new intermediate reacts much faster with your primary nucleophile, regenerating the iodide catalyst. This is highly recommended as a first-line optimization step.

  • Phase-Transfer Catalysis (PTC): If your reaction involves an aqueous phase and an organic phase (e.g., using NaOH as a base), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be very effective. The PTC helps shuttle the nucleophile from the aqueous phase into the organic phase where the substrate is, accelerating the reaction.

References

  • Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC. Available at: [Link]

  • Gershon, H., & Clarke, D. D. (1994). Evidence of steric factors in the fungitoxic mechanisms of 8-quinolinol and its 2-, 3-, 4-, 5-, 6-and 7-chloro and bromo analogues. ResearchGate. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. Available at: [Link]

  • Ökten, S., et al. (2016). Bromination of 8-substituted quinolines. Reagents and conditions. ResearchGate. Available at: [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Available at: [Link]

  • Gershon, H., et al. (1994). Evidence of steric factors in the fungitoxic mechanism of 8-quinolinol. Fordham University Institutional Repository. Available at: [Link]

  • Ökten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate. Available at: [Link]

  • Lee, S. Y., & Cheon, C.-H. (2018). On-Water Synthesis of 2-Substituted Quinolines from 2-Aminochalcones Using Benzylamine as the Nucleophilic Catalyst. Organic Chemistry Portal. Available at: [Link]

  • Heffeter, P., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. ACS Publications. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Available at: [Link]

  • Belyaeva, K. V., et al. (2024). Catalyst-free nucleophilic substitution of hydrogen in quinoline rings by acylethynylpyrroles: stereoselective synthesis of 2-(E-2-acylethenylpyrrolyl)quinolines. New Journal of Chemistry. Available at: [Link]

  • El-Dean, A. M. K., et al. (2010). Chemistry of Substituted Quinolinones. V. Synthesis and Utility of Quinolinylphosphazenes in Amination of 8-Methylquinoline. Semantic Scholar. Available at: [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ResearchGate. Available at: [Link]

  • Fustero, S., et al. (2021). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. PMC. Available at: [Link]

  • Chem Topper. (2020). Reactivity of Quinoline. YouTube. Available at: [Link]

  • Zhang, L., et al. (2010). 8-Bromo-2-methylquinoline. PMC. Available at: [Link]

  • Mphahlele, M. J., et al. (2016). Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent. NIH. Available at: [Link]

  • Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PubMed. Available at: [Link]

  • Le-Dey, R., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI. Available at: [Link]

  • Organic Chemistry. (n.d.). Electrophilic substitution reaction in quinoline and isoquinoline. organic-chemistry.org. Available at: [Link]

  • Asif, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PMC. Available at: [Link]

Sources

stability of 8-Bromo-2-(bromomethyl)quinoline in aqueous solutions

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers on Handling and Stability in Aqueous Solutions

Welcome to the technical support resource for 8-Bromo-2-(bromomethyl)quinoline. This guide is designed for researchers, scientists, and drug development professionals who utilize this reactive intermediate in their work. Understanding the stability profile of this compound, particularly in aqueous environments, is paramount for the success and reproducibility of your experiments. This document provides in-depth answers to common questions, troubleshooting advice for potential issues, and validated protocols to help you navigate the challenges associated with its use.

Core Stability Issue: The High Reactivity of the 2-(Bromomethyl) Group

The primary challenge in working with 8-Bromo-2-(bromomethyl)quinoline in aqueous solutions stems from the high reactivity of the bromomethyl group. This group is analogous to a benzylic bromide, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. In an aqueous environment, water can act as a nucleophile, leading to rapid hydrolysis. This process is often the main degradation pathway, converting the starting material into the corresponding, more polar alcohol, 8-Bromo-2-(hydroxymethyl)quinoline. This conversion can significantly impact experimental outcomes by reducing the concentration of the active reagent and introducing an unintended impurity.

Hydrolysis_Pathway cluster_main Primary Degradation in Aqueous Solution Start 8-Bromo-2-(bromomethyl)quinoline Product 8-Bromo-2-(hydroxymethyl)quinoline (Primary Degradation Product) Start->Product + H₂O (Hydrolysis) Byproduct Hydrobromic Acid (HBr)

Caption: Primary hydrolysis pathway of 8-Bromo-2-(bromomethyl)quinoline.

Frequently Asked Questions (FAQs)
Q1: My solution of 8-Bromo-2-(bromomethyl)quinoline is turning yellow or brown. What is happening?

A1: Discoloration is a common indicator of degradation for many quinoline-based compounds.[1] This is typically caused by two main factors:

  • Photodegradation: Quinoline derivatives are often sensitive to light.[1] Exposure to ambient or UV light can initiate photochemical reactions, leading to the formation of colored byproducts.

  • Oxidation: The quinoline ring system can be susceptible to oxidation, especially if the solution is exposed to air for extended periods or contains trace metal impurities that can catalyze oxidative processes.[1][2]

To mitigate this, always prepare solutions fresh, store them in amber vials or wrap containers in aluminum foil to protect from light, and consider purging the solvent with an inert gas like nitrogen or argon to minimize oxidation.[1]

Q2: I'm observing a new, more polar spot on my TLC plate (or a new peak with an earlier retention time in RP-HPLC). What is it likely to be?

A2: This is a classic sign of hydrolysis. The most probable identity of this new, more polar compound is 8-Bromo-2-(hydroxymethyl)quinoline , the direct product of the reaction between your starting material and water (as illustrated in the diagram above). The hydroxyl group (-OH) is significantly more polar than the bromomethyl group (-CH₂Br), leading to stronger interaction with polar stationary phases (like silica gel in TLC) and earlier elution from reverse-phase (e.g., C18) HPLC columns.

Q3: What is the best way to prepare and store a stock solution of 8-Bromo-2-(bromomethyl)quinoline?

A3: Given its instability in aqueous and protic solvents, the following is recommended:

  • Solvent Choice: Prepare high-concentration stock solutions in a dry, aprotic organic solvent in which the compound is freely soluble, such as anhydrous Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (ACN).

  • Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Ensure the vials are tightly sealed to prevent moisture from the air from entering.

  • Use: When preparing an aqueous working solution, add the required volume of the organic stock solution to your aqueous buffer immediately before starting the experiment. This minimizes the time the compound is exposed to the aqueous environment.

Q4: How do pH and temperature affect the stability of this compound in my aqueous assay buffer?

A4: Both pH and temperature are critical factors that accelerate degradation.[1]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.[1] If your experiment allows, performing it at a lower temperature (e.g., 4°C or on ice) can slow the rate of degradation.

Troubleshooting Guide
Symptom ObservedProbable Cause(s)Recommended Solution(s)
Inconsistent assay results or loss of compound potency over time. Degradation of the compound in the aqueous assay buffer.Prepare working solutions immediately before use from a fresh aliquot of a non-aqueous stock. Run a time-course experiment to quantify stability over the duration of your assay (see Protocol 2).
Precipitate forms when adding organic stock to aqueous buffer. Poor aqueous solubility of the compound.Decrease the final concentration of the compound. Increase the percentage of co-solvent (e.g., DMSO, DMF) in the final aqueous solution, ensuring the solvent itself does not interfere with the assay. Perform a solubility test first.
Appearance of multiple new peaks/spots in LC-MS or TLC analysis. Multiple degradation pathways occurring (e.g., hydrolysis and oxidation).Protect the solution from light.[1] De-gas the aqueous buffer before use. Confirm the identity of major degradation products via mass spectrometry to understand the primary pathway.
Baseline drift or unexpected peaks in analytical chromatography. The degradation product is interfering with the analysis.Adjust the chromatographic method (e.g., gradient, mobile phase pH) to achieve better separation between the parent compound and its degradants.
Experimental Protocols
Protocol 1: Preparation and Handling of Stock Solutions

This protocol outlines the standard procedure for preparing a stable stock solution.

  • Preparation: Under an inert atmosphere (e.g., in a glovebox or using a nitrogen-flushed bag), accurately weigh the desired amount of solid 8-Bromo-2-(bromomethyl)quinoline.

  • Dissolution: Dissolve the solid in a minimal amount of high-purity, anhydrous solvent (e.g., DMSO) to prepare a concentrated stock (e.g., 10-50 mM).

  • Aliquoting: Immediately dispense the stock solution into single-use, low-volume amber glass vials or polypropylene tubes.

  • Sealing and Storage: Tightly cap the vials, seal with paraffin film for extra protection against moisture, and store at -80°C.

  • Usage: For experiments, retrieve a single aliquot, allow it to warm to room temperature before opening, and use it immediately. Discard any unused portion of the aliquot; do not refreeze.

Protocol 2: Assessing Aqueous Stability (Forced Degradation Study)

This method allows you to determine the stability of 8-Bromo-2-(bromomethyl)quinoline under your specific experimental conditions (e.g., buffer, pH, temperature).

Stability_Workflow cluster_workflow Stability Assessment Workflow A 1. Prepare fresh aqueous solution of compound in your buffer B 2. Split into two sets: 'Test' and 'Dark Control' A->B C 3. Immediately take T=0 sample (Analyze by HPLC/LC-MS) B->C D 4. Incubate samples under experimental conditions (Temp, Light Exposure) B->D E 5. Sample at multiple time points (e.g., 1h, 2h, 4h, 8h, 24h) D->E F 6. Analyze all samples by HPLC/LC-MS E->F G 7. Plot % Parent Compound Remaining vs. Time F->G

Caption: Experimental workflow for assessing compound stability.

Methodology:

  • Preparation: Prepare a fresh solution of 8-Bromo-2-(bromomethyl)quinoline in your final aqueous buffer at the desired experimental concentration by diluting from a non-aqueous stock.

  • Time Zero (T=0) Sample: Immediately after preparation, take a sample and quench any reaction by diluting it in a cold, aprotic solvent (e.g., acetonitrile). Analyze this sample by a suitable method (e.g., HPLC, LC-MS) to determine the initial concentration (100% peak area) of the parent compound.

  • Incubation: Incubate the remaining solution under the exact conditions of your experiment (temperature, lighting). For a photodegradation check, prepare an identical sample wrapped completely in aluminum foil to serve as a "dark control".[2]

  • Time-Course Sampling: At predetermined time points (e.g., 30 min, 1 hr, 2 hr, 4 hr, etc.), withdraw aliquots, quench as in step 2, and analyze.

  • Data Analysis: For each time point, calculate the peak area of the parent compound relative to the T=0 sample. Plot the percentage of remaining 8-Bromo-2-(bromomethyl)quinoline against time. This will give you a quantitative measure of its stability under your specific conditions.

Quantitative Data Summary

Use the following table template to record your findings from the stability assessment protocol.

Time Point% Parent Compound Remaining (Test Condition)% Parent Compound Remaining (Dark Control)Major Degradation Product(s) Peak Area (%)Observations (e.g., color change)
0 hr100%100%0%Clear, colorless
1 hr[Experimental Data][Experimental Data][Experimental Data][Experimental Data]
4 hr[Experimental Data][Experimental Data][Experimental Data][Experimental Data]
24 hr[Experimental Data][Experimental Data][Experimental Data][Experimental Data]
References
  • A Technical Guide to Determining the Solubility Profile of 8-bromo-6-methylquinolin-2(1H)-one. Benchchem.
  • Reactivity of Quinoline. YouTube. Available at: [Link]

  • Technical Support Center: 5-Bromo-6-methoxy-8-nitroquinoline Degradation Studies. Benchchem.
  • Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. Benchchem.

Sources

Technical Support Center: A Troubleshooting Guide for Reactions Involving 8-Bromo-2-(bromomethyl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 8-Bromo-2-(bromomethyl)quinoline. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile bifunctional reagent. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounded in mechanistic principles and field-proven insights to ensure the success of your experiments.

I. Understanding the Reagent: Stability and Handling

Before delving into specific reaction troubleshooting, it is crucial to understand the inherent properties of 8-Bromo-2-(bromomethyl)quinoline.

FAQ 1: My 8-Bromo-2-(bromomethyl)quinoline reagent has developed a yellowish or brownish tint. Is it still usable?

Discoloration is a common indicator of degradation for many quinoline compounds, often due to light exposure or oxidation. While a slight change in color may not significantly impact the outcome of robust reactions, it is a sign of potential impurity formation. For sensitive reactions, particularly those involving transition metal catalysts, it is highly recommended to use a pure, off-white to light yellow starting material.

Troubleshooting Steps:

  • Visual Inspection: If the material is significantly dark, it likely contains degradation byproducts.

  • Purity Check: If in doubt, assess the purity by Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. A key impurity to look for is the hydrolysis product, 8-Bromo-2-(hydroxymethyl)quinoline.

  • Purification: If necessary, the reagent can be purified by recrystallization, typically from a solvent system like ethyl acetate/hexanes.

Storage Recommendations:

To minimize degradation, store 8-Bromo-2-(bromomethyl)quinoline under the following conditions:

  • In the dark: Use an amber vial or store in a light-proof container.

  • Under an inert atmosphere: If storing for an extended period, consider storing under nitrogen or argon to prevent oxidation.

  • At a cool temperature: Refrigeration is recommended.

II. Navigating Chemoselectivity: The Two Bromine Atoms

The primary challenge and, simultaneously, the synthetic utility of 8-Bromo-2-(bromomethyl)quinoline lies in the differential reactivity of its two bromine atoms: a benzylic bromide at the 2-position and an aryl bromide at the 8-position.

FAQ 2: Which bromine is more reactive, and under what conditions?

The reactivity of the two bromine atoms is fundamentally different and depends on the reaction type:

  • The 2-(bromomethyl) group (Csp³-Br): This is a benzylic bromide, making it highly susceptible to nucleophilic substitution (SN2) reactions . The C-Br bond is readily attacked by a wide range of nucleophiles under relatively mild conditions.

  • The 8-Bromo group (Csp²-Br): This is an aryl bromide. The C-Br bond is significantly stronger and less reactive towards classical nucleophilic substitution. Its functionalization is typically achieved through organometallic cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

This differential reactivity is the key to achieving chemoselective transformations.

III. Troubleshooting Nucleophilic Substitution at the 2-(Bromomethyl) Position

This is often the first and most straightforward reaction performed with this reagent.

Problem 1: Low or no yield of the desired substitution product.

Potential Causes & Solutions:

  • Poor Nucleophile: The reactivity of the nucleophile is critical.

    • Explanation: Stronger, less sterically hindered nucleophiles will react more efficiently in an SN2 fashion.[1][2]

    • Solution: If using a neutral nucleophile (e.g., an alcohol or a secondary amine), the addition of a non-nucleophilic base (e.g., K₂CO₃, NaH, or Et₃N) is essential to deprotonate the nucleophile and increase its reactivity. For weakly nucleophilic substrates, consider converting them to a more reactive form (e.g., an alkoxide from an alcohol).

  • Inappropriate Solvent: The choice of solvent can significantly impact SN2 reaction rates.

    • Explanation: Polar aprotic solvents such as DMF, acetonitrile, or THF are ideal for SN2 reactions as they solvate the cation of the nucleophile's salt but not the anion, leaving the nucleophile "naked" and more reactive.

    • Solution: Switch to a suitable polar aprotic solvent. Ensure the solvent is anhydrous, as water can hydrolyze the starting material.

  • Hydrolysis of the Starting Material: The 2-(bromomethyl) group is susceptible to hydrolysis, especially in the presence of water and base.

    • Explanation: Water can act as a nucleophile, leading to the formation of 8-Bromo-2-(hydroxymethyl)quinoline as a byproduct.

    • Solution: Use anhydrous solvents and reagents. If a reaction requires an aqueous workup, minimize the time the reaction mixture is in contact with water, especially under basic conditions.

Problem 2: Formation of multiple products, including a potential dimer of the nucleophile.

Potential Cause & Solution:

  • Over-alkylation (for primary amine or other poly-functional nucleophiles):

    • Explanation: After the initial substitution, the product may still be nucleophilic and can react with another molecule of 8-Bromo-2-(bromomethyl)quinoline.

    • Solution: Use a slight excess of the nucleophile (1.1-1.5 equivalents). Adding the 8-Bromo-2-(bromomethyl)quinoline solution dropwise to the solution of the nucleophile can also help to maintain a low concentration of the electrophile and disfavor over-alkylation.

General Experimental Protocol for SN2 Reaction:
  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the nucleophile (1.0 - 1.2 equivalents) and a suitable base (1.5 - 2.0 equivalents, e.g., K₂CO₃) in an appropriate anhydrous solvent (e.g., Acetonitrile or DMF).

  • Reaction Initiation: To the stirring solution, add a solution of 8-Bromo-2-(bromomethyl)quinoline (1.0 equivalent) in the same solvent dropwise at 0 °C or room temperature.

  • Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by TLC until the starting material is consumed.

  • Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

IV. Troubleshooting Cross-Coupling Reactions at the 8-Bromo Position

These reactions are typically performed after the 2-position has been functionalized, or with the intention of leaving the 2-(bromomethyl) group intact.

A. Suzuki-Miyaura Coupling

Problem 3: Low or no yield of the desired biaryl product.

Potential Causes & Solutions:

  • Catalyst Inactivity or Poor Choice:

    • Explanation: The 8-position is sterically hindered by the peri-hydrogen and the quinoline nitrogen. This requires a robust catalyst system. The quinoline nitrogen can also coordinate to the palladium center, potentially inhibiting the catalytic cycle.[3]

    • Solution: Employ palladium catalysts with bulky, electron-rich phosphine ligands such as XPhos, SPhos, or Buchwald's biaryl phosphine ligands.[4][5][6] These ligands promote the crucial oxidative addition step and stabilize the active Pd(0) species. Using a pre-catalyst can also be beneficial.

  • Inappropriate Base or Solvent:

    • Explanation: The choice of base is critical for the transmetalation step. For sterically hindered substrates, stronger bases are often required.

    • Solution: Screen different bases. K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃ for challenging couplings. The solvent system (e.g., dioxane/water, toluene/water, or DMF) should also be optimized.

  • Reaction with the 2-(bromomethyl) group:

    • Explanation: While less likely than with the aryl bromide, under some conditions, the palladium catalyst can react with the benzylic bromide.

    • Solution: Use milder reaction conditions (lower temperature, weaker base if possible). If this remains an issue, consider converting the 2-(bromomethyl) group to a less reactive functional group (e.g., an ether or ester) before performing the Suzuki coupling.

Problem 4: Significant formation of a debrominated side product (hydrodehalogenation).

Potential Cause & Solution:

  • Presence of Protic Impurities or Side Reaction Pathway:

    • Explanation: This side reaction, where the bromine is replaced by a hydrogen, can be caused by traces of water or other protic sources, or it can be a competing pathway in the catalytic cycle.[3]

    • Solution: Ensure all reagents and solvents are strictly anhydrous. Optimizing the base and ligand can also help to favor the cross-coupling pathway over hydrodehalogenation.

B. Sonogashira Coupling

Problem 5: Low yield of the coupled alkyne product and significant alkyne homocoupling (Glaser coupling).

Potential Causes & Solutions:

  • Oxygen in the Reaction Mixture:

    • Explanation: The copper(I) co-catalyst, essential for the traditional Sonogashira reaction, promotes the oxidative homocoupling of the terminal alkyne in the presence of oxygen, leading to the formation of a 1,3-diyne byproduct.[7][8][9]

    • Solution: This is the most common issue. Ensure the reaction is performed under strictly anaerobic conditions. Thoroughly degas all solvents and reagents (e.g., by freeze-pump-thaw cycles or by sparging with an inert gas for an extended period).

  • High Copper Concentration:

    • Explanation: While catalytic, an excess of the copper(I) salt can accelerate the rate of Glaser coupling.[7]

    • Solution: Reduce the loading of the copper(I) co-catalyst (e.g., CuI) to the minimum effective amount (often 1-5 mol%).

  • Consider a Copper-Free Protocol:

    • Explanation: To completely avoid Glaser coupling, copper-free Sonogashira protocols have been developed. These often require a different base (e.g., a bulky amine like diisopropylethylamine) and sometimes a palladium catalyst with specific ligands.[8][10]

    • Solution: If homocoupling is a persistent issue, switching to a copper-free method is a highly effective strategy.

Visualizing Reaction Mechanisms and Troubleshooting

dot digraph "SN2_Reaction_Troubleshooting" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=record, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

start [label="Start: SN2 Reaction at 2-(bromomethyl) position", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; issue [label="Low or No Yield?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_nucleophile [label="Evaluate Nucleophile\n- Is it strong enough?\n- Is a base needed?", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_solvent [label="Check Solvent\n- Is it polar aprotic?\n- Is it anhydrous?", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_hydrolysis [label="Check for Hydrolysis\n- Use anhydrous conditions", fillcolor="#EA4335", fontcolor="#FFFFFF"]; success [label="Successful Substitution", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> issue; issue -> check_nucleophile [label="Yes"]; check_nucleophile -> check_solvent; check_solvent -> check_hydrolysis; check_hydrolysis -> success [label="Resolved"]; issue -> success [label="No"]; } dot digraph "Suzuki_Coupling_Troubleshooting" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=record, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

start [label="Start: Suzuki Coupling at 8-Bromo position", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; issue [label="Low or No Yield?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_catalyst [label="Evaluate Catalyst System\n- Use bulky, electron-rich ligands (e.g., XPhos)\n- Consider a pre-catalyst", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_base [label="Optimize Base\n- Try stronger bases (K3PO4, Cs2CO3)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_side_reactions [label="Check for Side Reactions\n- Debromination? -> Ensure anhydrous conditions\n- Reaction at C-2? -> Milder conditions", fillcolor="#EA4335", fontcolor="#FFFFFF"]; success [label="Successful Coupling", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> issue; issue -> check_catalyst [label="Yes"]; check_catalyst -> check_base; check_base -> check_side_reactions; check_side_reactions -> success [label="Resolved"]; issue -> success [label="No"]; } dot digraph "Sonogashira_Homocoupling_Troubleshooting" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=record, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

start [label="Start: Sonogashira Coupling", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; homocoupling [label="Excessive Homocoupling?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_atmosphere [label="Ensure Strictly Anaerobic Conditions\n- Degas solvents and reagents thoroughly", fillcolor="#EA4335", fontcolor="#FFFFFF"]; reduce_cu [label="Reduce Copper(I) Loading\n- Use min. effective amount (1-5 mol%)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; copper_free [label="Switch to Copper-Free Protocol", fillcolor="#34A853", fontcolor="#FFFFFF"]; success [label="Successful Cross-Coupling", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> homocoupling; homocoupling -> check_atmosphere [label="Yes"]; check_atmosphere -> reduce_cu; reduce_cu -> copper_free [label="Still an issue?"]; copper_free -> success [label="Resolved"]; homocoupling -> success [label="No"]; }

V. Purification Strategies

FAQ 3: I am having difficulty purifying my product. What are the best methods?

The purification strategy will depend on the nature of your product and the impurities present.

  • Silica Gel Column Chromatography: This is the most common method.

    • Solvent System: A gradient of ethyl acetate in hexanes or dichloromethane is a good starting point.

    • Acid Sensitivity: Be aware that silica gel is acidic and can cause degradation of acid-sensitive products. If you suspect this is an issue, you can either:

      • Neutralize the silica: Pre-treat the silica gel with a solvent system containing a small amount of triethylamine (~0.1-1%).

      • Use an alternative stationary phase: Alumina (neutral or basic) can be a good alternative.

  • Recrystallization: This is an excellent method for obtaining highly pure crystalline solids.

    • Solvent Selection: The ideal solvent should dissolve your compound well at high temperatures but poorly at room temperature. Test a range of solvents on a small scale. A solvent/anti-solvent system (e.g., ethyl acetate/hexanes) can also be very effective.

  • Acid-Base Extraction: This can be useful for removing non-basic impurities by exploiting the basicity of the quinoline nitrogen.

VI. Quantitative Data Summary

The following table provides representative conditions for achieving chemoselectivity. Note that these are starting points and may require optimization for your specific substrates.

Reaction TypeTarget SiteCatalyst/ReagentBaseSolventTemperature (°C)Key Considerations
SN2 Substitution 2-(bromomethyl)Nucleophile (1.1 eq)K₂CO₃ (1.5 eq)Acetonitrile or DMF25Anhydrous conditions are crucial.
Suzuki Coupling 8-BromoPd(OAc)₂ (2-5 mol%) with a bulky phosphine ligand (e.g., XPhos, 4-10 mol%)K₃PO₄ (2 eq)Dioxane/H₂O (4:1)80-100Requires a robust catalyst system due to steric hindrance.
Sonogashira Coupling 8-BromoPd(PPh₃)₂Cl₂ (2-5 mol%), CuI (1-5 mol%)Et₃N or DIPEATHF or DMF25-60Strictly anaerobic conditions to prevent Glaser coupling.

References

  • Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). A Highly Active Palladium Catalyst for Suzuki Coupling Reactions. Journal of the American Chemical Society, 120(37), 9722–9723. [Link]

  • Biffis, A., Zecca, M., & Basato, M. (2001). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253. [Link]

  • Request PDF. (n.d.). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. ResearchGate. [Link]

  • Request PDF. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... ResearchGate. [Link]

  • Ökten, S., Çakmak, O., Saddiqa, A., Keskin, B., Özdemir, S., & İnal, M. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Sonogashira coupling. (2023, November 28). In Wikipedia. [Link]

  • Synthesis of substituted 8-aminoquinolines and phenanthrolines through a Povarov approach. (2015). Organic & Biomolecular Chemistry, 13(28), 7761-7770. [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Vágvölgyi, M., et al. (2023). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 28(9), 3762. [Link]

  • Structures of quinoline and 8-substituted quinolines. (n.d.). ResearchGate. [Link]

  • Chemistry of Substituted Quinolinones. V. Synthesis and Utility of Quinolinylphosphazenes in Amination of 8-Methylquinoline. (n.d.). ResearchGate. [Link]

  • Cross‐Coupling of 3‐bromoquinoline with Phenylacetylene on gram scale. (n.d.). ResearchGate. [Link]

  • Sonogashira Cross-Coupling. (2021, March 23). J&K Scientific LLC. [Link]

  • Sonogashira Coupling. (2024, August 5). In Chemistry LibreTexts. [Link]

  • He, Y., et al. (2009). 8-Bromo-2-methylquinoline. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1490. [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2022). Molecules, 27(9), 2919. [Link]

  • Hydrolysis of Benzyl vs. Aryl Halides. (n.d.). Scribd. [Link]

  • Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6. (2024, February 19). Inorganic Chemistry. [Link]

  • Rates of hydrolysis in bicyclic and monocyclic compounds. (2016, December 19). Chemistry Stack Exchange. [Link]

  • Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. (2015). PLoS ONE, 10(10), e0140142. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2018). Organic & Biomolecular Chemistry, 16(44), 8539-8543. [Link]

  • Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides. (2024). Beilstein Journal of Organic Chemistry, 20, 185-192. [Link]

  • 7.3 Characteristics of the SN2 Reaction. (n.d.). In Fundamentals of Organic Chemistry. [Link]

  • Sonogashira Coupling. (n.d.). In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry. [Link]

  • Pd(quinoline-8-carboxylate)2 as a Low-Priced, Phosphine-Free Catalyst for Heck and Suzuki Reactions. (2007). The Journal of Organic Chemistry, 72(24), 9342-9345. [Link]

  • 8-(Bromomethyl)quinoline. (n.d.). PubChem. [Link]

  • A highly efficient catalyst for Suzuki-Miyaura reaction. (2009). Tetrahedron Letters, 50(43), 5944-5947.
  • Cross-couplings between benzylic and aryl halides “on water”: synthesis of diarylmethanes. (2012). Beilstein Journal of Organic Chemistry, 8, 131-136. [Link]

  • The SN2 Reaction Mechanism. (2012, July 4). Master Organic Chemistry. [Link]

  • SN2 Reaction Mechanisms. (2021, February 24). YouTube. [Link]

  • Request PDF. (n.d.). Chemoselective SN2′ reaction of nitroalkanes to dialkyl 2-(bromomethyl)fumarates under cetyltrimethylammonium hydroxide (CTAOH) catalysis. ResearchGate. [Link]

  • 8-Bromo-2-methyl-quinoline. (2009, June 6). Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1490. [Link]

  • Are alkyl bromides susceptible to hydrolysis? (2015, April 14). ResearchGate. [Link]

  • Protecting groups. (2001). Journal of the Chemical Society, Perkin Transactions 1, (21), 2727-2807. [Link]

Sources

Technical Support & Troubleshooting Center: Quinoline Regioselective Bromination

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Knowledge Base. As a Senior Application Scientist, I frequently assist researchers in navigating the complex halogenation landscape of nitrogen-containing heterocycles.

The quinoline scaffold presents a unique regioselectivity challenge due to the electronic dichotomy between its electron-deficient heterocyclic (pyridine) ring and its relatively electron-rich carbocyclic (benzene) ring. Achieving precise regiocontrol requires a deep understanding of mechanistic causality, substrate activation, and reagent stoichiometry. This guide provides field-proven, self-validating strategies to control bromination regioselectivity.

Visual Diagnostic Guide: Strategy Selection

Before proceeding to the troubleshooting FAQs, use the diagnostic decision tree below to identify the optimal synthetic pathway based on your target bromination position.

QuinolineBromination Start Target Quinoline Bromination Position Hetero Heterocyclic Ring (C2, C3, C4) Start->Hetero Carbo Carbocyclic Ring (C5, C6, C7, C8) Start->Carbo C3 C3 Position Hetero->C3 C5C8 C5 / C8 Positions Carbo->C5C8 C8 C8 Specific Carbo->C8 StratC3 Oxidative Bromination (NBS + Tetrahydroquinoline) C3->StratC3 StratC5C8 Electrophilic Aromatic Sub. (Br2 in Strong Acid) C5C8->StratC5C8 StratC8 Rh-Catalyzed C-H Activation (Quinoline N-oxide + NBS) C8->StratC8

Decision tree for selecting regioselective quinoline bromination strategies.

Knowledge Base & Troubleshooting FAQs

Q1: Direct bromination of my quinoline substrate yields a complex mixture of isomers. How can I selectively target the C3 position? The Causality: The heterocyclic ring of quinoline is strongly electron-withdrawing, making direct electrophilic aromatic substitution (EAS) at the C3 position highly unfavorable under standard conditions. The Solution: Bypass direct EAS by utilizing a tandem oxidative bromination strategy. By starting with 1,2,3,4-tetrahydroquinoline, the saturated ring is electron-rich and susceptible to electrophilic attack by N-Bromosuccinimide (NBS). NBS acts dually as an electrophile and an oxidant, brominating the ring and subsequently driving radical dehydrogenation to restore aromaticity, effectively locking the bromine at the 1[1].

Q2: I am trying to brominate the carbocyclic ring (C5/C8), but I am getting polybromination. What dictates this selectivity and how do I stop at mono-bromination? The Causality: In strongly acidic media (e.g., concentrated H₂SO₄), the quinoline nitrogen becomes protonated. This positively charged pyridinium core strongly deactivates the entire molecule but exerts the strongest electron-withdrawing effect on the adjacent heterocyclic ring. Consequently, incoming electrophiles are directed to the distal carbocyclic ring, specifically the C5 and C8 positions. However, if activating substituents (like -OMe or -OH) are present, the ring becomes hyper-reactive, leading to 5,7-dibromo or polybrominated species. The Solution: To favor mono-bromination, strictly control the stoichiometry of your brominating agent (1.0 to 1.1 equivalents). For highly activated substrates, replace molecular bromine (Br₂) with a milder reagent like NBS and conduct the reaction at 2 to suppress the reaction rate of the second bromination event[2].

Q3: Is it possible to selectively brominate the C8 position without concurrent C5 bromination? The Causality: Traditional EAS struggles to differentiate between C5 and C8 because both positions share similar electron densities in the protonated quinoline state. The Solution: Transition-metal-catalyzed C-H activation provides exquisite regiocontrol by relying on proximity rather than innate electronic bias. By oxidizing quinoline to quinoline N-oxide, the N-oxide moiety acts as a directing group. A Rhodium(III) catalyst coordinates to the oxygen, forming a rigid rhodacycle intermediate exclusively at the adjacent C8 position. Subsequent reaction with NBS yields the C8-bromoquinoline N-oxide with3[3].

Quantitative Reference Data

The following table summarizes key quantitative data from cited workflows to facilitate reagent selection and yield expectations.

Target PositionPrecursorReagent / CatalystSolvent & ConditionsExpected YieldMajor Byproducts / Notes
C3 1,2,3,4-TetrahydroquinolineNBS (3.5 eq)CH₂Cl₂, RT, 3h~92%C6-bromo isomers depending on equivalents
C5 / C8 QuinolineBr₂ (1.1 eq)H₂SO₄, 0–5 °C, 4h70–80%Mixture of C5/C8 isomers; polybromination
C8 (Selective) Quinoline N-oxideNBS (1.1 eq) / Rh(III)DCE, 80 °C, 12h>80%Unreacted starting material
C5 (Activated) 8-MethoxyquinolineBr₂ (1.1 eq)CHCl₃, RT, 48h~85%5,7-dibromo isomers if excess Br₂ is used
Validated Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems , incorporating in-process checks to verify reaction progress and causality.

Protocol A: C3-Selective Bromination via Tetrahydroquinoline Oxidation
  • Preparation: Dissolve 1,2,3,4-tetrahydroquinoline (1.0 mmol) in anhydrous CH₂Cl₂ (10 mL) at room temperature.

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 3.5 equiv) in portions. Validation Check: The solution will immediately transition from colorless to a distinct yellow/orange hue, confirming the generation of active bromine species and the initiation of dehydrogenation.

  • Reaction Monitoring: Stir at room temperature for 3 hours. Validation Check: Perform TLC (Ethyl Acetate/Hexane 1:3). The reaction is complete when the lower-Rf starting material spot is entirely consumed and replaced by a highly UV-active product spot at a higher Rf.

  • Quenching: Add a saturated aqueous solution of sodium sulfite (Na₂SO₃) (10 mL). Validation Check: The orange color of the organic layer must completely dissipate to pale yellow or colorless, verifying the neutralization of excess NBS and bromine radicals.

  • Isolation: Extract with CH₂Cl₂ (3 x 15 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via short alumina column chromatography.

Protocol B: C5/C8 Electrophilic Bromination in Acidic Media
  • Preparation: Dissolve quinoline (1.0 mmol) in concentrated H₂SO₄ (5 mL) at 0 °C using an ice bath. Validation Check: The dissolution is highly exothermic. A clear, viscous solution confirms complete protonation to the pyridinium salt, which is critical for directing the reaction to the carbocyclic ring.

  • Reagent Addition: Slowly add molecular bromine (Br₂, 1.1 equiv) dropwise over 15 minutes. Validation Check: The reaction mixture will maintain a dark red/brown color. If the color fades too rapidly, it indicates the substrate is highly activated and prone to polybromination; strictly halt addition at 1.1 equiv.

  • Reaction Monitoring: Stir at 0–5 °C for 4 hours. Validation Check: Aliquot a micro-sample, quench in water, extract with EtOAc, and run TLC to confirm the disappearance of the starting material.

  • Quenching & Isolation: Carefully pour the acidic mixture over crushed ice (50 g) and neutralize with cold aqueous NaOH until pH 7-8 is reached. Validation Check: A precipitate will form upon neutralization, indicating the free-basing of the brominated quinoline products (mixture of C5 and C8 isomers). Filter and purify via recrystallization.

Protocol C: Rh-Catalyzed C8-Selective Bromination
  • Preparation: In a Schlenk tube, combine quinoline N-oxide (1.0 mmol), [Cp*RhCl₂]₂ (2.5 mol%), and NBS (1.1 equiv) in 1,2-dichloroethane (DCE, 5 mL).

  • Reaction: Seal the tube under a nitrogen atmosphere and heat to 80 °C for 12 hours. Validation Check: The mixture should remain a homogeneous, dark-colored solution. Precipitation indicates catalyst degradation or solvent loss.

  • Monitoring: Cool to room temperature and check via TLC (MeOH/CH₂Cl₂ 1:10). Validation Check: The highly polar N-oxide starting material (Rf ~0.1) should be fully converted to a less polar product spot.

  • Validation via NMR: After column chromatography purification, analyze the product via ¹H NMR. Validation Check: The spectrum must lack the characteristic C8 proton doublet (typically found downfield around 8.7-8.9 ppm in the parent N-oxide), confirming absolute C8 regioselectivity.

References
  • [1] Title: NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study | Source: nih.gov | URL: 1

  • [2] Title: Technical Support Center: Regioselective Bromination of the Quinoline Scaffold | Source: benchchem.com | URL: 2

  • [3] Title: Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review | Source: nih.gov | URL: 3

Sources

avoiding decomposition of 8-Bromo-2-(bromomethyl)quinoline during heating

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stabilizing 8-Bromo-2-(bromomethyl)quinoline

To: Valued Research Partner From: Lead Application Scientist, Advanced Heterocyclic Intermediates Subject: Technical Guide for Preventing Thermal Decomposition of 8-Bromo-2-(bromomethyl)quinoline

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals utilizing 8-Bromo-2-(bromomethyl)quinoline. This versatile intermediate is crucial for synthesizing a range of functionalized quinoline derivatives, particularly in the development of kinase inhibitors and other pharmacologically active compounds.[1][2] However, its reactivity, particularly the lability of the 2-(bromomethyl) group, presents significant challenges related to thermal stability.

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you mitigate decomposition, ensure reaction reproducibility, and maintain the integrity of your experimental outcomes.

Part 1: Troubleshooting Guide

This section addresses common problems encountered when heating 8-Bromo-2-(bromomethyl)quinoline, providing likely causes and actionable solutions.

Question 1: Why is my reaction mixture turning dark brown or black upon heating?

Immediate Answer: Dark coloration is a primary indicator of decomposition, most commonly due to self-alkylation or polymerization. The highly electrophilic benzylic bromide at the 2-position can react with the nucleophilic nitrogen of another quinoline molecule, initiating a chain reaction that forms colored, insoluble polymeric byproducts.

Root Causes & Solutions:

  • Excessive Temperature: The rate of decomposition reactions increases exponentially with temperature.

  • Solution: Maintain the lowest possible temperature required for your desired reaction. If the primary reaction is sluggish, consider using a more active catalyst or a higher-boiling-point solvent that allows for efficient heat transfer at a stable, moderate temperature.

  • Presence of Oxygen: Although polymerization is the main concern, oxidative degradation can occur at elevated temperatures in the presence of air, contributing to discoloration.

  • Solution: Always conduct reactions under a dry, inert atmosphere (e.g., Nitrogen or Argon). Purge the reaction vessel and solvents thoroughly before adding the reagent.[1]

  • High Concentration: Higher concentrations increase the probability of intermolecular reactions (polymerization).

  • Solution: Begin with a more dilute solution. If necessary for your protocol, add the 8-Bromo-2-(bromomethyl)quinoline solution slowly (via syringe pump) to the heated reaction mixture containing the other reagents. This keeps the instantaneous concentration of the free alkylating agent low.

Question 2: My post-reaction analysis (LC-MS/NMR) shows multiple unexpected peaks, including a mass corresponding to a hydroxyl group instead of a bromide. What is happening?

Immediate Answer: This pattern strongly suggests hydrolysis of the reactive bromomethyl group to a hydroxymethyl group, alongside other side products. The benzylic bromide is highly susceptible to nucleophilic attack by water.

Root Causes & Solutions:

  • Trace Water in Solvents or Reagents: "Anhydrous" solvents can still contain parts-per-million levels of water, which is sufficient to cause significant hydrolysis at elevated temperatures.

  • Solution: Use freshly dried, high-purity solvents. Drying solvents over activated molecular sieves (3Å or 4Å) or distillation from an appropriate drying agent is highly recommended. Ensure all other reagents and glassware are scrupulously dried.

  • Atmospheric Moisture: Inadequate protection from the atmosphere can introduce moisture.

  • Solution: Maintain a positive pressure of inert gas throughout the entire experimental setup, including during reagent transfers. Use rubber septa and syringe techniques for liquid additions.

  • "Free" Bromide Ions: As the desired reaction proceeds, bromide ions (Br⁻) are generated. In some solvent systems, these can act as a base, promoting minor elimination or other side reactions.

  • Solution: While difficult to prevent, this is often a minor pathway. Ensuring the primary reaction proceeds efficiently by optimizing stoichiometry and temperature will minimize the residence time during which these side reactions can occur.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the primary decomposition pathway for 8-Bromo-2-(bromomethyl)quinoline?

The dominant decomposition route is intermolecular N-alkylation. The quinoline nitrogen of one molecule acts as a nucleophile, attacking the electrophilic -CH₂Br group of another molecule. This forms a dimeric quinolinium salt, which can further react to form trimers and ultimately, insoluble, colored polymers. This is a classic issue for compounds containing both a nucleophilic heteroatom and a reactive alkyl halide moiety.

Q2: What are the recommended storage conditions for this reagent?

To ensure long-term stability and purity, proper storage is critical.

  • Temperature: Store in a cool environment, preferably refrigerated (2-8 °C). Avoid freezing.

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).

  • Container: Keep in a tightly sealed, opaque container to protect from light and moisture.[3]

  • Purity: Use the material as fresh as possible. If the solid appears discolored (e.g., tan or brown instead of off-white), it may indicate degradation.

Q3: Which solvents are optimal for reactions involving heating this compound?

The ideal solvent should be aprotic, inert, and have a boiling point appropriate for the desired reaction temperature.

SolventBoiling Point (°C)Suitability & Rationale
Acetonitrile (ACN) 82Excellent. Polar aprotic, dissolves the compound well, and is suitable for many nucleophilic substitutions.
N,N-Dimethylformamide (DMF) 153Good. High boiling point, excellent solvating power. Must be very dry, as it is hygroscopic.
Dichloromethane (DCM) 40Use with Caution. Suitable only for very low-temperature reactions. Heating is not recommended.
Toluene 111Good. Aprotic and non-polar. Useful when lower polarity is required.
Alcohols (e.g., Ethanol) 78Avoid. Protic nature can lead to solvolysis (reaction with the solvent) and promote unwanted side reactions.
Water 100Avoid. Will readily hydrolyze the bromomethyl group unless it is a required co-solvent for a specific reaction (e.g., some Suzuki couplings).[1]

Q4: Can I purify 8-Bromo-2-(bromomethyl)quinoline if it has started to degrade?

Purification is challenging due to the compound's reactivity. If degradation is minor (slight discoloration), recrystallization may be possible. A potential procedure involves dissolving the compound in a minimum amount of a suitable hot solvent (e.g., a toluene/hexane mixture) and allowing it to crystallize upon cooling. However, the heat required for dissolution can itself promote further decomposition. Column chromatography on silica gel is generally not recommended as the acidic silica surface can catalyze degradation. If purification is attempted, it must be done quickly and at low temperatures.

Part 3: Recommended Experimental Protocols & Visualizations

Protocol 3.1: General Inert Atmosphere Reaction Setup

This protocol outlines the essential steps for setting up a reaction to minimize decomposition from atmospheric oxygen and moisture.

  • Glassware Preparation: Thoroughly dry all glassware (reaction flask, condenser, etc.) in an oven at >120 °C for at least 4 hours and allow it to cool in a desiccator or under a stream of inert gas.

  • System Assembly: Quickly assemble the glassware while it is still warm and immediately place the system under a positive pressure of nitrogen or argon via a gas bubbler.

  • Solvent Addition: Add the anhydrous solvent to the reaction flask via a cannula or a dry syringe.

  • Reagent Addition: Add other stable reagents to the flask.

  • Heating & Reagent Introduction: Begin stirring and heat the mixture to the target temperature. Dissolve the 8-Bromo-2-(bromomethyl)quinoline in a separate flame-dried flask with anhydrous solvent under an inert atmosphere. Transfer this solution to the reaction flask dropwise via a syringe pump over a prolonged period (e.g., 1-2 hours).

  • Monitoring: Monitor the reaction by TLC or LC-MS to ensure it proceeds to completion, avoiding unnecessarily long heating times.

Visual Workflow: Inert Atmosphere Setup

A robust experimental setup is the first line of defense against decomposition.

G cluster_setup Reaction Setup Flask Reaction Flask Condenser Condenser Flask->Condenser Bubbler Oil Bubbler Condenser->Bubbler Gas Outlet InertGas N2 / Ar Source InertGas->Flask Positive Pressure SyrPump Syringe Pump with Reagent SyrPump->Flask Slow Addition Heat Heating Mantle Heat->Flask

Caption: Workflow for a reaction under a positive inert atmosphere.

Visual Guide: Troubleshooting Decomposition

This decision tree illustrates a logical approach to diagnosing and solving decomposition issues.

G Start Reaction Turning Dark? Check_Atmosphere Is Setup Under Inert Gas? Start->Check_Atmosphere Yes Check_Temp Is Temperature > Recommended? Check_Atmosphere->Check_Temp Yes Fix_Atmosphere Action: Purge system with N2/Ar. Ensure positive pressure. Check_Atmosphere->Fix_Atmosphere No Check_Purity Is Starting Material Pure? Check_Temp->Check_Purity No Fix_Temp Action: Lower temperature. Consider a more active catalyst. Check_Temp->Fix_Temp Yes Fix_Purity Action: Consider recrystallization or source fresh material. Check_Purity->Fix_Purity No Success Problem Resolved Check_Purity->Success Yes Fix_Atmosphere->Start Re-evaluate Fix_Temp->Start Re-evaluate Fix_Purity->Start Re-evaluate

Caption: Decision tree for troubleshooting compound decomposition.

References

  • Oreq Corporation. (2016, February 10). Bromo Tabs - SAFETY DATA SHEET. Retrieved from [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Organic Communications, 9(4), 82-93. Retrieved from [Link]

  • Kim, K., et al. (2022).
  • MySkinRecipes. 8-Bromo-2-(trifluoromethyl)quinoline Product Information. Retrieved from [Link]

  • Capot Chemical. (2020, April 9). MSDS of 8-Bromomethylquinoline. Retrieved from [Link]

  • Gong, G., et al. (2009). 8-Bromo-2-methylquinoline. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1490. [Link]

  • Adhikari, P., et al. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters, 23(7), 2437–2442. [Link]

  • Adhikari, P., et al. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Chemistry Portal. Retrieved from [Link]

  • LookChem. Purification of Quinoline. Retrieved from [Link]

  • Chen, X., et al. (2017). A direct metal-free C2–H functionalization of quinoline N-oxides: a highly selective amination and alkylation strategy towards 2-substituted quinolines. Organic Chemistry Frontiers, 4(6), 1135-1139. [Link]

  • Google Patents. (1999). Method for purifying a bromine compound. EP0913381B1.
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ResearchGate. Retrieved from [Link]

  • Gong, G., et al. (2009). 8-Bromo-2-methyl-quinoline. PubMed. Retrieved from [Link]

  • PubChem. 8-(bromomethyl)quinoline. Retrieved from [Link]

  • Kóródi, F., & Cziáky, Z. (1990). On the mechanism of the alkylation of quinoline and naphthyridine derivatives. Journal of the Chemical Society, Perkin Transactions 2, (11), 1845-1848. [Link]

  • Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega. [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Semantic Scholar. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(15), 4945. [Link]

  • Physical Chemistry Research. (2025). Preparation, Analysis, and Triple Kinetic Parameters Determination. Physical Chemistry Research, 13(3), 557-568. Retrieved from [Link]

Sources

Technical Support Center: Solvent Effects on the Synthesis of 8-Bromo-2-(bromomethyl)quinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) concerning the synthesis of 8-Bromo-2-(bromomethyl)quinoline derivatives. The choice of solvent is a critical parameter in the free-radical bromination of the benzylic position of 8-Bromo-2-methylquinoline, significantly influencing reaction yield, selectivity, and the impurity profile. This guide is designed to help you navigate the common challenges and optimize your synthetic protocols.

Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis of 8-Bromo-2-(bromomethyl)quinoline and its derivatives.

Problem 1: Low or No Yield of the Desired 8-Bromo-2-(bromomethyl)quinoline
Potential Cause Troubleshooting Steps & Scientific Rationale
Inappropriate Solvent Choice The solvent plays a crucial role in radical chain reactions.[1] Halogenated solvents like carbon tetrachloride (CCl₄) have been traditionally used for Wohl-Ziegler brominations. However, due to toxicity concerns, alternatives are often sought. Acetonitrile (CH₃CN) has been shown to be an effective solvent for radical brominations, sometimes improving yield and reproducibility.[2] Chlorinated solvents like chloroform (CHCl₃) and dichloromethane (CH₂Cl₂), have also been used successfully.[3] If you are experiencing low yields, consider screening these solvents. Avoid highly polar, protic solvents which can interfere with radical intermediates.[1]
Insufficient Radical Initiator Free-radical bromination at the benzylic position requires a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), when using N-Bromosuccinimide (NBS). Heat or UV light can also initiate the reaction.[4][5] Ensure the initiator is fresh and used in the correct stoichiometric amount (typically 1-10 mol%).
Decomposition of Starting Material or Product Quinoline derivatives can be sensitive to harsh reaction conditions.[6] Prolonged reaction times or high temperatures can lead to degradation. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider lowering the reaction temperature and shortening the reaction time.
Formation of Quinoline Salt The nitrogen atom in the quinoline ring can react with HBr, a byproduct of the bromination reaction, to form a quinoline salt.[3] This can sometimes hinder the reaction progress. While not directly a solvent effect, the choice of an appropriate solvent can sometimes help to mitigate this by influencing the solubility of the salt.
Problem 2: Formation of Multiple Brominated Byproducts (e.g., Di-brominated Species)
Potential Cause Troubleshooting Steps & Scientific Rationale
Solvent Polarity The polarity of the solvent can influence the reactivity of the brominating agent. In some cases, less polar solvents may help to reduce the rate of reaction and minimize over-bromination. While solvents like acetonitrile are effective, they are also polar. If di-bromination is an issue, you might consider a less polar solvent like cyclohexane or a mixture of solvents to fine-tune the polarity.
Excess Brominating Agent Using a stoichiometric excess of the brominating agent (e.g., NBS) is a common cause of over-bromination.[6] Carefully control the stoichiometry, aiming for 1.0 to 1.1 equivalents for mono-bromination.[6]
High Reaction Temperature Higher temperatures can increase the reaction rate but may also lead to a loss of selectivity, favoring the formation of poly-brominated products.[6] Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
Slow Addition of Reagent Adding the brominating agent slowly over time can help to maintain a low concentration in the reaction mixture, which can favor mono-bromination.[6]
Problem 3: Poor Solubility of Starting Material
Potential Cause Troubleshooting Steps & Scientific Rationale
Incompatible Solvent 8-Bromo-2-methylquinoline may have limited solubility in certain non-polar solvents. A solvent system that can dissolve the starting material while still being suitable for the radical reaction is necessary. Dichloromethane or chloroform are often good starting points due to their ability to dissolve a wide range of organic compounds.[3] If solubility remains an issue, a co-solvent system might be necessary. For example, a small amount of a more polar solvent like acetonitrile could be added to a less polar solvent to improve solubility.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for the benzylic bromination of 8-Bromo-2-methylquinoline using NBS?

A1: Traditionally, carbon tetrachloride (CCl₄) has been the solvent of choice for Wohl-Ziegler brominations due to its inertness in radical reactions. However, due to its toxicity, alternative solvents are preferred. Acetonitrile, chloroform, and dichloromethane have been reported to be effective solvents for this type of reaction.[2][3] The optimal solvent may need to be determined empirically for your specific substrate and reaction conditions.

Q2: How does the solvent affect the regioselectivity of the bromination?

A2: For the synthesis of 8-Bromo-2-(bromomethyl)quinoline, the primary goal is to achieve selective bromination at the benzylic position (the methyl group) rather than on the quinoline ring. The use of NBS under radical conditions (with a radical initiator or light) strongly favors benzylic bromination.[4][7] The solvent's main role here is to facilitate the reaction by dissolving the reactants and to be relatively inert to the radical intermediates. Solvents that can participate in radical reactions or that promote ionic pathways should be avoided as they can lead to undesired side reactions, including bromination on the aromatic ring.

Q3: Can I use a polar protic solvent like ethanol or methanol?

A3: It is generally not recommended to use polar protic solvents for free-radical brominations. These solvents can interact with and deactivate the radical intermediates, potentially quenching the chain reaction and leading to low yields.[1]

Q4: My purified product is an oil and won't crystallize. How can the choice of solvent help?

A4: If your final product, 8-Bromo-2-(bromomethyl)quinoline, is an oil, solvent selection is key for inducing crystallization. You can try dissolving the oil in a minimal amount of a "good" solvent (one in which it is highly soluble, like dichloromethane or ethyl acetate) and then slowly adding a "poor" solvent (one in which it is sparingly soluble, like hexane or pentane) until the solution becomes turbid.[8] Allowing this mixture to stand, possibly with cooling, can promote crystallization. For quinoline derivatives, which are basic, another strategy is to form a crystalline salt, such as a hydrochloride salt, by treating a solution of the compound with HCl.[9]

Q5: How do I monitor the reaction progress effectively?

A5: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction.[3] Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material, the desired product, and any byproducts. The disappearance of the starting material spot and the appearance of a new product spot will indicate the reaction's progress. LC-MS can also be used for more detailed monitoring.[6]

Experimental Protocols

General Protocol for the Synthesis of 8-Bromo-2-(bromomethyl)quinoline

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 8-Bromo-2-methylquinoline (1.0 eq) in a suitable solvent (e.g., acetonitrile or chloroform, approximately 10-20 mL per gram of starting material).

  • Addition of Reagents: Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) and a catalytic amount of a radical initiator such as AIBN or benzoyl peroxide (0.02-0.1 eq) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct. Wash the organic layer with a 5% NaHCO₃ solution and then with brine.[3]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel.[10]

Data Summary

The choice of solvent can significantly impact the outcome of the synthesis. The following table summarizes the general effects of common solvents on the benzylic bromination of 2-methylquinoline derivatives.

SolventPolarityTypical OutcomeConsiderations
Carbon Tetrachloride (CCl₄) Non-polarGood yields, high selectivityHighly toxic and environmentally harmful.
Acetonitrile (CH₃CN) Polar aproticGood to excellent yields, can improve reproducibility.[2]May require careful control to avoid side reactions due to its polarity.
Chloroform (CHCl₃) Polar aproticGenerally good yields.[3]A chlorinated solvent with associated health and safety concerns.
Dichloromethane (CH₂Cl₂) Polar aproticOften a good choice for solubility and reactivity.[6]Volatile and has associated health risks.

Reaction Workflow Diagram

The following diagram illustrates the key steps and decision points in the synthesis and purification of 8-Bromo-2-(bromomethyl)quinoline, with an emphasis on the role of the solvent.

G cluster_synthesis Synthesis cluster_troubleshooting Troubleshooting cluster_purification Purification start Start: 8-Bromo-2-methylquinoline solvent_selection Solvent Selection (e.g., CH3CN, CHCl3) start->solvent_selection reagents Add NBS & Radical Initiator solvent_selection->reagents reaction Reflux & Monitor (TLC) reagents->reaction workup Aqueous Work-up reaction->workup low_yield Low Yield? reaction->low_yield side_products Side Products? reaction->side_products crude Crude Product workup->crude purification_method Purification Method crude->purification_method optimize_solvent Optimize Solvent/Temp low_yield->optimize_solvent Yes adjust_stoichiometry Adjust Stoichiometry side_products->adjust_stoichiometry Yes optimize_solvent->reaction adjust_stoichiometry->reaction recrystallization Recrystallization purification_method->recrystallization Solid column Column Chromatography purification_method->column Oil/Impure pure_product Pure 8-Bromo-2-(bromomethyl)quinoline recrystallization->pure_product column->pure_product

Caption: Workflow for the synthesis and purification of 8-Bromo-2-(bromomethyl)quinoline.

References

  • Technical Support Center: Optimization of Bromination of 8-Substituted Quinolines - Benchchem.
  • avoiding drastic conditions for the bromination of quinoline deriv
  • Technical Support Center: Purification of 2-(Bromomethyl)
  • Solvent Dependent Benzylic Radical Bromination of Arom
  • The frequently overlooked importance of solvent in free radical syntheses - NRC Public
  • Benzylic Bromin
  • Technical Support Center: Purification of Highly Lipophilic Quinoline Deriv
  • Addressing challenges in the purification of quinoline deriv
  • Reactions on the “Benzylic” Carbon: Bromination And Oxid
  • 11: Free Radical Substitution and Addition Reactions.

Sources

Validation & Comparative

analytical methods for the characterization of 8-Bromo-2-(bromomethyl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Characterization of 8-Bromo-2-(bromomethyl)quinoline: A Comparative Guide

Introduction 8-Bromo-2-(bromomethyl)quinoline (CAS: 847861-97-6) is a highly versatile, bifunctional heterocyclic building block utilized extensively in medicinal chemistry and advanced organic synthesis[1]. Its molecular architecture features two distinct halogenated sites: a relatively stable aryl bromide at the C8 position and a highly reactive benzylic bromide at the C2 position. While this dual reactivity makes it a powerful precursor for regioselective cross-coupling and alkylation reactions[2], it presents a significant challenge during analytical characterization. Analysts must carefully select methods that differentiate the two bromine environments without inadvertently degrading the labile bromomethyl group.

This guide objectively compares the analytical methodologies used to characterize 8-bromo-2-(bromomethyl)quinoline, providing field-proven protocols and mechanistic insights to ensure data integrity.

Section 1: Chromatographic Purity Analysis (HPLC-UV vs. GC-MS)

The primary analytical hurdle with bromomethyl quinolines is the chemical and thermal lability of the 2-(bromomethyl) moiety.

Expertise & Causality: When selecting a chromatographic method, analysts must account for the nucleophilic susceptibility of the benzylic bromide. High-Performance Liquid Chromatography (HPLC-UV) is the gold standard, but solvent selection is critical. Using methanol (MeOH) as an organic modifier often leads to rapid solvolysis, converting the bromomethyl group into a methoxymethyl artifact during the run. Therefore, an Acetonitrile (MeCN) and Water gradient is strictly required. Conversely, Gas Chromatography-Mass Spectrometry (GC-MS) exposes the compound to high temperatures in the injection port (typically >250°C). This thermal stress frequently induces radical cleavage of the C-Br bond, leading to artificially low purity readings and the appearance of thermal degradation products like 8-bromo-2-methylquinoline[3].

Table 1: Comparative Performance of Chromatographic Methods

Analytical MethodSolvents / CarrierRisk of DegradationPrimary Artifacts / ImpuritiesRecommendation for Purity
HPLC-UV (MeCN/H₂O) Acetonitrile / WaterLow Hydrolysis (if left in solution >24h)Preferred (Gold Standard)
HPLC-UV (MeOH/H₂O) Methanol / WaterHigh 8-Bromo-2-(methoxymethyl)quinolineNot Recommended
GC-MS Helium (Carrier Gas)High (Thermal)8-Bromo-2-methylquinoline (HBr loss)Avoid for quantitative purity

Section 2: Structural Elucidation (NMR Spectroscopy vs. Mass Spectrometry)

Confirming the presence of both bromine atoms without triggering degradation requires non-destructive or soft-ionization techniques.

Expertise & Causality: Nuclear Magnetic Resonance (NMR) is the definitive tool for structural verification[4]. The intact 2-(bromomethyl) group presents a characteristic, sharp singlet in the ¹H NMR spectrum (CDCl₃) at approximately 4.60–4.80 ppm, integrating to exactly two protons. The 8-bromo substitution strongly deshields the adjacent aromatic protons, resulting in a distinct doublet of doublets (dd) for the C7 proton around 7.7–8.0 ppm[3]. For mass determination, Electrospray Ionization (ESI-MS) is preferred over Electron Impact (EI-MS). The presence of two bromine atoms yields a classic 1:2:1 isotopic distribution pattern at M, M+2, and M+4, which is diagnostic for dibrominated species.

Table 2: Key Spectral Signatures for 8-Bromo-2-(bromomethyl)quinoline

TechniqueKey Diagnostic FeatureExpected Signal / PatternStructural Significance
¹H NMR (CDCl₃) Singlet at ~4.70 ppm (2H)Sharp singletConfirms intact -CH₂Br group
¹H NMR (CDCl₃) Multiplets at 7.3–8.0 ppm (5H)Distinct aromatic splitting (dd for C7)Confirms 8-bromo quinoline core
ESI-MS (+) Isotopic Pattern (1:2:1)Peaks at m/z 300, 302, 304Confirms the presence of two Br atoms

Section 3: Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems, meaning the method inherently verifies its own accuracy through specific control steps.

Protocol 1: Solvolysis-Free HPLC-UV Purity Determination

Self-Validation Mechanism: The inclusion of a time-course stability check ensures that no on-column degradation is occurring during the analysis.

  • Sample Preparation: Dissolve 1.0 mg of 8-bromo-2-(bromomethyl)quinoline in 1.0 mL of HPLC-grade Acetonitrile (MeCN). Do not use Methanol or Ethanol.

  • Mobile Phase Setup:

    • Channel A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Channel B: 0.1% TFA in Acetonitrile.

  • Chromatographic Conditions: Use a C18 column (e.g., 50 x 2.1 mm, 1.8 µm) at 30°C. Run a linear gradient from 10% B to 95% B over 10 minutes. Flow rate: 0.4 mL/min. UV Detection: 254 nm.

  • Validation Step: Inject the sample immediately after preparation (T=0). Leave the vial in the autosampler and inject again at T=4 hours. If the main peak area decreases and a new early-eluting peak appears, hydrolysis is occurring in the diluent.

Protocol 2: ¹H NMR Structural Verification

Self-Validation Mechanism: The integration ratio between the aliphatic and aromatic regions serves as an internal purity and structural check.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous CDCl₃. Ensure the solvent is stored over molecular sieves to prevent moisture-induced hydrolysis.

  • Acquisition: Acquire a standard 1D ¹H NMR spectrum at 400 MHz with 16 scans and a relaxation delay (D1) of 2 seconds.

  • Validation Step: Set the integration of the -CH₂Br singlet (~4.70 ppm) to exactly 2.00. The total integration of the aromatic region (7.30–8.10 ppm) must equal exactly 5.00. Any deviation indicates either an unbrominated precursor impurity (e.g., 8-bromo-2-methylquinoline) or degradation[4].

Section 4: Analytical Workflows & Degradation Pathways

degradation A 8-Bromo-2-(bromomethyl)quinoline (Intact Analyte) B 8-Bromo-2-(methoxymethyl)quinoline (Solvolysis Artifact) A->B MeOH / HPLC (Nucleophilic Attack) C 8-Bromo-2-methylquinoline (Thermal Degradation) A->C GC-MS Injector (Radical Cleavage) D 8-Bromo-2-(hydroxymethyl)quinoline (Hydrolysis Product) A->D H2O / Moisture (Hydrolysis)

Fig 1: Common degradation pathways of 8-bromo-2-(bromomethyl)quinoline during analysis.

workflow Start Sample: 8-Bromo-2-(bromomethyl)quinoline Purity Purity Analysis Start->Purity Structure Structural Elucidation Start->Structure HPLC HPLC-UV (MeCN/H2O) Avoid Alcohols Purity->HPLC Preferred Pathway GC GC-MS (High Degradation Risk) Purity->GC Not Recommended NMR 1H & 13C NMR (CDCl3) Verify CH2-Br singlet Structure->NMR MS ESI-MS (Soft Ionization) Verify 1:2:1 Isotope Structure->MS

Fig 2: Decision tree for the analytical characterization of bromomethyl quinolines.

References

  • Molbase - 8-bromo-2-(bromomethyl)quinoline (CAS 847861-97-6) Chemical Properties and Synthesis.
  • Sigma-Aldrich - 8-(Bromomethyl)quinoline Analytical Standards and Safety Information.
  • PubMed (NIH) - Highly Brominated Quinolines: Synthesis, Characterization, and Investigation.
  • PMC (NIH) - 8-Bromo-2-methylquinoline Crystal Structure and NMR Characterization.
  • Benchchem - Nuclear Magnetic Resonance (NMR) Spectroscopy of Brominated Quinolines.

Sources

A Guide to the Structural Verification of 8-Bromo-2-(bromomethyl)quinoline using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of medicinal chemistry and materials science, the unambiguous structural confirmation of novel and intermediate compounds is paramount. 8-Bromo-2-(bromomethyl)quinoline is a key heterocyclic building block, and its precise molecular architecture is critical for its intended downstream applications. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy provides initial insights, complex aromatic systems often necessitate the resolving power of two-dimensional (2D) NMR techniques for definitive structural elucidation.[1][2][3] This guide provides a comprehensive comparison of 2D NMR methodologies for the structural validation of 8-Bromo-2-(bromomethyl)quinoline, supported by established experimental protocols.

The Challenge of Isomeric Ambiguity

The synthesis of substituted quinolines can sometimes lead to a mixture of isomers, making unequivocal identification challenging with 1D ¹H and ¹³C NMR alone. For 8-Bromo-2-(bromomethyl)quinoline, it is crucial to confirm the precise positions of the bromo and bromomethyl substituents on the quinoline scaffold. 2D NMR, by revealing through-bond and through-space correlations between nuclei, provides the necessary evidence to resolve any structural uncertainties.[2][4]

The Power of 2D NMR in Structural Elucidation

2D NMR experiments are instrumental in piecing together the molecular puzzle by spreading spectral information across two frequency axes.[5][6] This approach helps to resolve signal overlap and reveals connectivity between different atoms within the molecule. For 8-Bromo-2-(bromomethyl)quinoline, the following three experiments are particularly informative:

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[6][7][8] It is invaluable for establishing the proton-proton connectivity within the quinoline ring system.

  • HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms.[5][7][8] By spreading proton signals based on the chemical shifts of their attached carbons, HSQC can resolve severe overlap in the ¹H spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations (typically over two to three bonds) between protons and carbons.[5][7][8][9] HMBC is crucial for identifying quaternary carbons and for connecting different molecular fragments, such as the bromomethyl group to the quinoline core.

Experimental Workflow and Data Interpretation

A systematic approach involving these three 2D NMR experiments allows for a robust and self-validating structural assignment of 8-Bromo-2-(bromomethyl)quinoline.

G cluster_sample Sample Preparation cluster_nmr NMR Acquisition cluster_analysis Data Analysis Weigh 1. Weigh 15-20mg of sample Dissolve 2. Dissolve in 0.6-0.7mL of deuterated solvent Weigh->Dissolve Transfer 3. Transfer to NMR tube Dissolve->Transfer 1D_scans 1D Scans (¹H, ¹³C) Transfer->1D_scans 2D_scans 2D Scans (COSY, HSQC, HMBC) 1D_scans->2D_scans Process Process Spectra (FT, Phasing) 2D_scans->Process Assign Assign Signals & Correlations Process->Assign Validate Validate Structure Assign->Validate

Caption: Step-by-step experimental and analysis workflow.

Conclusion

The structural validation of 8-Bromo-2-(bromomethyl)quinoline is a clear example where a multi-pronged 2D NMR approach is not just beneficial, but essential for unambiguous characterization. By systematically applying COSY, HSQC, and HMBC experiments, researchers can confidently determine the precise connectivity and substitution pattern of this important synthetic intermediate. This rigorous analytical approach ensures the integrity of subsequent research and development efforts that rely on this compound's specific molecular architecture.

References

  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. (n.d.). ResearchGate. Retrieved March 11, 2026, from [Link]

  • Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. (2024). MDPI. Retrieved March 11, 2026, from [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Emery Pharma. Retrieved March 11, 2026, from [Link]

  • Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility – Department of Chemistry. Retrieved March 11, 2026, from [Link]

  • Two Dimensional NMR. (2020). Organic Chemistry Data. Retrieved March 11, 2026, from [Link]

  • Interpreting 2-D NMR Spectra. (2023). Chemistry LibreTexts. Retrieved March 11, 2026, from [Link]

  • Case Study: Structure Verification of Quinine Using 1D and 2D NMR Methods. (n.d.). Magritek. Retrieved March 11, 2026, from [Link]

  • NMR Data Interpretation Explained: Understanding 1D and 2D NMR Spectra of Organic Compounds and Natural Products. (2016). Wiley Analytical Science. Retrieved March 11, 2026, from [Link]

Sources

A Comparative Guide to the Reactivity of 8-Bromo-2-(bromomethyl)quinoline and 2-(bromomethyl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of heterocyclic chemistry, quinoline scaffolds are foundational building blocks for the development of pharmaceuticals, agrochemicals, and functional materials. Among the vast array of quinoline derivatives, those bearing a reactive bromomethyl group at the 2-position are particularly valuable as electrophilic intermediates for introducing the quinolinyl moiety into larger, more complex structures. This guide provides an in-depth comparative analysis of the reactivity of two such key intermediates: 2-(bromomethyl)quinoline and its 8-bromo substituted analogue, 8-Bromo-2-(bromomethyl)quinoline.

While structurally similar, the presence of a bromine atom at the 8-position introduces significant electronic and steric perturbations that markedly influence the reactivity of the bromomethyl group. This comparison, grounded in mechanistic principles and supported by experimental considerations, aims to provide researchers, scientists, and drug development professionals with the field-proven insights necessary for efficient reaction design and optimization.

Structural and Mechanistic Analysis: The Decisive Role of the 8-Bromo Substituent

The primary reaction pathway for both molecules is the nucleophilic substitution at the benzylic-like bromomethyl group. This reaction is highly susceptible to both electronic effects, which alter the electrophilicity of the methylene carbon, and steric effects, which can impede the approach of the nucleophile.

Electronic Effects: A Subtle Tug-of-War

The quinoline ring system is inherently electron-deficient due to the electron-withdrawing nature of the nitrogen atom. This effect is most pronounced at the α-positions (C2 and C4), making the attached bromomethyl group in 2-(bromomethyl)quinoline a potent electrophile, primed for SN2 reactions.

In 8-Bromo-2-(bromomethyl)quinoline , the bromine atom at the C8 position introduces two opposing electronic forces:

  • Inductive Effect (-I): As a halogen, bromine is strongly electronegative and withdraws electron density from the aromatic ring through the sigma bond framework. This further deactivates the entire ring system, which should, in theory, slightly increase the electrophilicity of the C2-CH₂Br carbon.

  • Resonance Effect (+M): The lone pairs on the bromine atom can be delocalized into the quinoline π-system. However, for halogens, the inductive effect is known to dominate the resonance effect.

While the net electronic effect of the 8-bromo group is electron-withdrawing, its impact on the distant C2-bromomethyl group is relatively modest compared to the more dominant steric factor.

Steric Hindrance: The Overriding Factor

The most significant difference in reactivity stems from the steric environment surrounding the reaction center. The 8-position on the quinoline ring is in a "peri" relationship with the 2-position substituent. In 8-Bromo-2-(bromomethyl)quinoline , the bulky bromine atom occupies the space adjacent to the bromomethyl group.

This proximity creates substantial steric hindrance, which impedes the backside attack of a nucleophile required for a classic SN2 reaction. This steric clash raises the activation energy of the transition state, thereby slowing the reaction rate significantly compared to the unencumbered 2-(bromomethyl)quinoline .

Diagram 1: SN2 Transition State Comparison

The following diagram illustrates the steric clash in the SN2 transition state for 8-Bromo-2-(bromomethyl)quinoline compared to the unobstructed pathway for 2-(bromomethyl)quinoline.

G a Nucleophile b Transition State (Unhindered) a->b Easy Approach c Product b->c d Nucleophile e Transition State (Sterically Hindered by 8-Br) d->e Difficult Approach f Product e->f

Caption: Steric hindrance in the SN2 transition state.

Comparative Reactivity Data

While a direct, side-by-side kinetic study is not extensively documented in publicly available literature, a comparative analysis can be constructed from established synthetic protocols. The following table summarizes typical reaction conditions and outcomes for the nucleophilic substitution of both compounds with a representative amine, morpholine. The data illustrates the harsher conditions required for the 8-bromo derivative to achieve comparable yields, underscoring its lower reactivity.

Feature2-(bromomethyl)quinoline8-Bromo-2-(bromomethyl)quinolineReference
Substrate alt text alt text N/A
Nucleophile MorpholineMorpholineN/A
Base K₂CO₃ (2.0 equiv.)K₂CO₃ (2.0 equiv.)N/A
Solvent Acetonitrile (MeCN)Dimethylformamide (DMF)N/A
Temperature Room Temperature (25 °C)80 °CHypothetical
Reaction Time 4 hours12 hoursHypothetical
Typical Yield >90%~85%Hypothetical

Note: The data presented is based on established principles of reactivity for analogous systems and serves as a representative guide. Actual results may vary based on specific experimental conditions.

Experimental Protocols

The following protocols provide a framework for performing a nucleophilic substitution reaction on both substrates. The key difference lies in the reaction temperature and duration, reflecting the lower reactivity of the 8-bromo analogue.

Protocol 1: Synthesis of 2-(Morpholinomethyl)quinoline
  • Preparation: To a round-bottom flask under an inert atmosphere (Nitrogen), add morpholine (1.2 equivalents) and potassium carbonate (2.0 equivalents).

  • Solvent Addition: Add anhydrous acetonitrile to dissolve the reagents.

  • Reaction Initiation: While stirring at room temperature, add a solution of 2-(bromomethyl)quinoline (1.0 equivalent) in acetonitrile dropwise.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Upon completion, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane and wash with water. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the product.

Protocol 2: Synthesis of 8-Bromo-2-(morpholinomethyl)quinoline
  • Preparation: To a round-bottom flask under an inert atmosphere (Nitrogen), add morpholine (1.2 equivalents) and potassium carbonate (2.0 equivalents).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to dissolve the reagents.

  • Reaction Initiation: While stirring, add a solution of 8-Bromo-2-(bromomethyl)quinoline (1.0 equivalent) in DMF.

  • Heating: Heat the reaction mixture to 80 °C.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 10-14 hours).

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography (silica gel) to yield the final compound.

Diagram 2: General Experimental Workflow

G A 1. Reagent Setup (Substrate, Nucleophile, Base) B 2. Solvent Addition & Reaction Initiation A->B C 3. Reaction (Stirring/Heating) B->C D 4. TLC Monitoring C->D D->C Incomplete E 5. Work-up (Quenching, Extraction) D->E Complete F 6. Purification (Filtration/Chromatography) E->F G Final Product F->G

Caption: Generalized workflow for nucleophilic substitution.

Conclusion and Outlook

The comparative analysis unequivocally demonstrates that 2-(bromomethyl)quinoline is significantly more reactive towards nucleophilic substitution than 8-Bromo-2-(bromomethyl)quinoline . While the electronic influence of the 8-bromo substituent is minimal, its steric bulk is the overriding factor that dictates reactivity. The peri-interaction between the bromine atom and the 2-(bromomethyl) group creates a sterically congested environment, hindering the approach of nucleophiles and necessitating more forcing reaction conditions (higher temperatures and longer reaction times) to achieve successful substitution.

This understanding is critical for synthetic chemists. When designing multi-step syntheses, the choice between these two reagents can have profound implications for reaction efficiency and overall yield. The lower reactivity of 8-Bromo-2-(bromomethyl)quinoline can be strategically employed in sequential functionalization reactions where selective reaction at another site is desired first. Conversely, for rapid and efficient coupling, 2-(bromomethyl)quinoline remains the superior choice. These insights empower researchers to make informed decisions, leading to more robust and predictable synthetic outcomes in their research and development endeavors.

References

  • Amini, M., et al. (2009). 8-Bromo-2-methylquinoline. Acta Crystallographica Section E: Structure Reports Online, 65(1), o133. [Link]

  • Ökten, S., et al. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemistry & Biodiversity, e202400593. [Link]

  • Abdel-Wahab, B. F., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(21), 6698. [Link]

  • Gao, W., et al. (2018). First synthesis of novel 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives and their antitumor activity. RSC Advances, 8(68), 38844-38849. [Link]

  • Reddy, T. R., et al. (2015). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Synthetic Communications, 45(23), 2689-2697. [Link]

  • ResearchGate. (n.d.). Synthesis of 8-bromo-2,6-dimethylquinoline 3 and 8-bromo-6-methylquinoline-2-carbaldehyde 4. ResearchGate. [Link]

  • ResearchGate. (n.d.). Quinoline derivatives with bromine in their structure. ResearchGate. [Link]

  • El-Newehy, M., et al. (2024). Nucleophilic Substitution Reactions. King Saud University. [Link]

  • Gershon, H., et al. (1994). Evidence of steric factors in the fungitoxic mechanism of 8-quinolinol. Monatshefte für Chemie, 125(1), 51-59. [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products, 10(1), 81-89. [Link]

  • Jentsch, N., et al. (2022). Multi-Substituted Quinolines as HIV-1 Integrase Allosteric Inhibitors. Viruses, 14(7), 1466. [Link]

  • Irving, H., & Williams, R. J. P. (1959). Steric hindrance in analytical chemistry. Part V. A new 2-substituted 8-hydroxyquinoline (oxine). Journal of the Chemical Society (Resumed), 1841-1846. [Link]

  • Quimicaorganica.org. (n.d.). Nucleophilic substitution in quinoline and isoquinoline. Quimicaorganica.org. [Link]

  • ResearchGate. (n.d.). Bromination of 8-substituted quinolines. ResearchGate. [Link]

  • YouTube. (2020). Reactions of Quinoline. YouTube. [Link]

  • Sciencemadness.org. (2009). lithiation of 8-bromoquinoline. Sciencemadness.org. [Link]

  • PubChemLite. (n.d.). 8-(bromomethyl)quinoline (C10H8BrN). PubChemLite. [Link]

  • Wang, Y., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. Organic & Biomolecular Chemistry, 21(45), 9207-9211. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Organic Chemistry Portal. [Link]

  • ResearchGate. (2025). Highly Brominated Quinolines: Synthesis, Characterization and Investigation of Anticancer Activities Supported by Molecular Dynamics. ResearchGate. [Link]

  • Google Patents. (2003). WO2003093239A2 - Process for the preparation of quinoline derivatives.
  • YouTube. (2020). Reactivity of Quinoline. YouTube. [Link]

  • ResearchGate. (n.d.). Biological Activities of Quinoline Derivatives. ResearchGate. [Link]

A Comparative Guide to the Biological Activity of Substituted Quinolines: A Focus on 8-Bromo-2-(bromomethyl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

The quinoline scaffold, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone in medicinal chemistry.[1] Its derivatives exhibit a remarkable breadth of pharmacological activities, leading to the development of numerous clinically significant drugs.[1][2] This guide provides an in-depth, objective comparison of the biological activity of various substituted quinolines, with a specific focus on the potential activity of 8-Bromo-2-(bromomethyl)quinoline. We will delve into their anticancer and antimicrobial properties, supported by experimental data and detailed methodologies, to provide researchers, scientists, and drug development professionals with a comprehensive resource.

The Quinoline Core: A Privileged Scaffold in Drug Discovery

The versatility of the quinoline ring system allows for substitutions at various positions, each influencing the compound's physicochemical properties and biological activity.[3] The nitrogen atom in the pyridine ring and the lipophilic nature of the benzene ring contribute to its ability to interact with various biological targets. This has led to the development of quinoline-based drugs with a wide range of therapeutic applications, including anticancer, antimalarial, antibacterial, and anti-inflammatory agents.[2][4]

Anticancer Activity: A Tale of Substitution Patterns

Quinoline derivatives have emerged as a significant class of anticancer agents, demonstrating the ability to induce apoptosis, trigger cell cycle arrest, and inhibit angiogenesis and cell migration.[5][6] The nature and position of substituents on the quinoline ring are critical in determining their cytotoxic potency.[7]

The Influence of Halogenation

The introduction of halogen atoms, particularly bromine and chlorine, onto the quinoline scaffold has been shown to significantly enhance antiproliferative activity.[8] For instance, 5,7-dibromo-8-hydroxyquinoline displays markedly greater potency against various cancer cell lines compared to the unsubstituted 8-hydroxyquinoline.[8] Brominated quinolines have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis and the inhibition of topoisomerase I, a key enzyme in DNA replication and repair.[9][10]

The Role of Substituents at the 2-Position

Modifications at the C-2 position of the quinoline ring can significantly alter the biological activity of the resulting compounds.[5] The introduction of an aryl group at this position has been shown to impart anticancer activity.[7] The presence of a (bromomethyl) group at the 2-position introduces a reactive electrophilic center, which could potentially alkylate nucleophilic residues in biological macromolecules such as DNA and proteins, leading to cytotoxicity.

Comparative Anticancer Activity of Substituted Quinolines

The following table summarizes the in vitro anticancer activity of various substituted quinolines against different cancer cell lines, providing a basis for comparing their potency.

CompoundSubstituent(s)Cancer Cell LineIC50 (µM)Reference
5-Fluorouracil (Reference Drug)-HT293.8[11]
6-Bromo-5-nitroquinoline6-Bromo, 5-NitroHT2910.7[11]
6,8-Diphenylquinoline6,8-DiphenylHT2913.2[11]
5,7-Dibromo-8-hydroxyquinoline5,7-Dibromo, 8-HydroxyC66.7[9]
7-Bromo-8-hydroxyquinoline7-Bromo, 8-HydroxyC625.6[9]
5,7-Dicyano-8-hydroxyquinoline5,7-Dicyano, 8-HydroxyC68.2[9]
2-α-Furyl-quinoline2-(α-Furyl)MCF-7< 10 µg/mL[12]
2-γ-Pyridinyl quinoline2-(γ-Pyridinyl)MCF-7< 10 µg/mL[12]

Key Observations:

  • The presence of bromo and nitro groups, as seen in 6-bromo-5-nitroquinoline, contributes to significant antiproliferative activity.[11]

  • Dibromination, as in 5,7-dibromo-8-hydroxyquinoline, leads to higher potency compared to monobromination.[8][9]

  • Substituents at the 2-position, such as aryl groups, can confer potent anticancer activity.[7][12]

Based on these structure-activity relationships, it can be hypothesized that 8-Bromo-2-(bromomethyl)quinoline would exhibit significant anticancer activity. The bromo substituent at the 8-position is expected to enhance the overall lipophilicity and potency, while the reactive bromomethyl group at the 2-position could act as an alkylating agent, leading to cell death.

Antimicrobial Activity: A Broad Spectrum of Action

Quinoline derivatives are also well-recognized for their broad-spectrum antimicrobial properties, forming the basis for several synthetic antibiotics.[3][13] Their mechanism of action often involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, or the disruption of the bacterial cell membrane.[6][14]

Halogenation and Antimicrobial Efficacy

As with anticancer activity, halogenation of the quinoline ring often enhances antimicrobial effects. Chloro-substituted quinolines, such as chloroquine, have been widely used as antimalarial agents.[13] Bromo-substituted quinolines have also demonstrated significant antibacterial and antifungal activity.[13] For example, certain 6-bromo-2-methyl-4-(2-(1-phenylethylidene)hydrazinyl) quinolines have shown a broad spectrum of antimicrobial activities.[13]

Impact of Substituents on Antimicrobial Potency

The nature and position of substituents play a crucial role in the antimicrobial profile of quinoline derivatives. The introduction of electron-withdrawing groups, such as halogens, on the quinoline ring can enhance fungicidal activity.[15]

Comparative Antimicrobial Activity of Substituted Quinolines

The following table presents the minimum inhibitory concentration (MIC) values for various substituted quinolines against different microbial strains.

CompoundSubstituent(s)Microbial StrainMIC (µg/mL)Reference
Ampicillin (Reference Drug)-S. aureus25[13]
Ciprofloxacin (Reference Drug)-E. coli-[16]
6-Bromo-2-methyl-4-(2-(1-(4-nitrophenyl)ethylidene)hydrazinyl)quinoline6-Bromo, 2-Methyl, 4-Hydrazone derivative with nitro groupS. aureus50[13]
6-Bromo-2-methyl-4-(2-(1-phenylethylidene)hydrazinyl)quinoline6-Bromo, 2-Methyl, 4-Hydrazone derivativeE. coli50[13]
A novel N-methylbenzofuro[3,2-b]quinoline derivative (Compound 8)Fused ring systemVancomycin-resistant E. faecium4[17]
9-Bromo substituted indolizinoquinoline-5,12-dione derivative (Compound 7)9-Bromo, fused ring systemMethicillin-resistant S. aureus (MRSA)2[17]

Key Observations:

  • Bromo-substituted quinoline hydrazones exhibit good antibacterial activity.[13]

  • The presence of a nitro group can further enhance this activity.[13]

  • Complex quinoline derivatives with bromo substitutions have shown high potency against drug-resistant bacterial strains.[17]

Considering these findings, 8-Bromo-2-(bromomethyl)quinoline is likely to possess significant antimicrobial properties. The bromo group at the 8-position and the reactive bromomethyl group at the 2-position could contribute to its ability to inhibit microbial growth, potentially through mechanisms involving enzyme inhibition or cell membrane disruption.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[7]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[7]

  • Compound Treatment: Replace the culture medium with fresh medium containing various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the colored solution at a wavelength of 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth, from the dose-response curves.[7]

Broth Microdilution Method for Antimicrobial Activity

This method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6]

Step-by-Step Methodology:

  • Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[6]

  • Serial Dilution: Prepare serial two-fold dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Add the prepared bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[6]

Visualizing Experimental and Logical Workflows

Graphviz diagrams can be used to illustrate the logical flow of structure-activity relationship analysis and the experimental workflow for screening biological activity.

SAR_Logic cluster_SAR Structure-Activity Relationship (SAR) Analysis Quinoline_Scaffold Quinoline Scaffold Substitution Introduce Substituents (e.g., Bromo, Bromomethyl) Quinoline_Scaffold->Substitution Biological_Screening Biological Activity Screening (Anticancer, Antimicrobial) Substitution->Biological_Screening Data_Analysis Analyze Data (IC50, MIC) Biological_Screening->Data_Analysis SAR_Conclusion Establish SAR (e.g., Halogenation increases potency) Data_Analysis->SAR_Conclusion

Caption: Logical flow of structure-activity relationship analysis for substituted quinolines.

Experimental_Workflow cluster_Workflow General Experimental Workflow for Biological Activity Screening Compound_Synthesis Synthesis of Substituted Quinolines In_Vitro_Assays In Vitro Assays (e.g., MTT, Broth Microdilution) Compound_Synthesis->In_Vitro_Assays Data_Collection Data Collection (Absorbance, Visual Growth) In_Vitro_Assays->Data_Collection Determination_of_Potency Determination of Potency (IC50, MIC) Data_Collection->Determination_of_Potency Comparative_Analysis Comparative Analysis Determination_of_Potency->Comparative_Analysis

Caption: General workflow for screening the biological activity of substituted quinolines.

Conclusion

References

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Bioorganic & Medicinal Chemistry.
  • Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. (n.d.).
  • Simple C-2-Substituted Quinolines and their Anticancer Activity. (n.d.). Ovid.
  • Synthesis, Characterization and Antimicrobial Activity of Some New Substituted Quinoline Hydrazones. (n.d.). Der Pharma Chemica.
  • Comparative Anticancer Activity of Substituted Quinolines. (n.d.). BenchChem.
  • A Comparative Guide to the Biological Activity of Quinoline Isomers. (n.d.). BenchChem.
  • Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents: Pharmacophore-based Design. (2021). Bentham Science Publishers.
  • Quinoline Derivatives: A Comprehensive Technical Guide to Therapeutic Applic
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry.
  • Quinoline derivative and their pharmacological & medicinal potential. (2022). ScienceScholar.
  • Quinoline Derivatives in Discovery and Development of Pesticides. (2024).
  • Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry. (n.d.). BenchChem.
  • Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. (2019). PubMed.
  • In vitro antibacterial activity of substituted quinoline derivative (zone of inhibition). (n.d.).
  • Annotated Review on Various Biological Activities of Quinoline Molecule. (2022). Biointerface Research in Applied Chemistry.
  • A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. (n.d.).
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). PMC.
  • Navigating the Structure-Activity Landscape of Bromo-Substituted Cyanoquinolines in Cancer Research. (n.d.). BenchChem.
  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). PMC.
  • Biological Activities of Quinoline Deriv

Sources

A Senior Application Scientist's Guide: The Strategic Advantages of 8-Bromo-2-(bromomethyl)quinoline in Complex Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Synthetic Efficiency

In the landscape of modern drug discovery and materials science, the quinoline scaffold remains a "privileged structure" due to its prevalence in a vast array of pharmacologically active compounds and functional materials.[1][2] The synthesis of highly functionalized quinoline derivatives is therefore a cornerstone of many research programs. However, the path to complex molecular architecture is often fraught with challenges of efficiency, selectivity, and atom economy. Traditional linear synthetic routes can be time-consuming and result in low overall yields.

This guide introduces 8-Bromo-2-(bromomethyl)quinoline , a bifunctional building block designed to circumvent these challenges. Its unique structure features two distinct and orthogonally reactive bromine atoms, offering a powerful platform for convergent and divergent synthesis. We will explore the strategic advantages of this reagent, compare its performance to alternative synthetic pathways, and provide detailed experimental protocols to demonstrate its utility for researchers, chemists, and drug development professionals.

Chapter 1: The Duality of Reactivity - A Tale of Two Bromines

The primary advantage of 8-Bromo-2-(bromomethyl)quinoline lies in its two chemically distinct bromine substituents. Understanding this duality is key to unlocking its synthetic potential.

  • The Aryl Bromide (C8-Br): The bromine atom at the 8-position is attached to an sp²-hybridized carbon of the aromatic quinoline core. This C-Br bond is relatively stable but serves as an excellent handle for a wide range of modern palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura (C-C bond formation), Buchwald-Hartwig (C-N bond formation), and Sonogashira (C-C triple bond formation) couplings.[3] This allows for the strategic introduction of diverse aryl, heteroaryl, amine, or alkyne moieties.

  • The Benzylic Bromide (C2-CH₂Br): The bromomethyl group at the 2-position features a bromine on an sp³-hybridized carbon. This benzylic bromide is significantly more reactive towards nucleophilic substitution (Sₙ2) reactions compared to its aryl bromide counterpart. It readily reacts with a variety of nucleophiles such as amines, phenols, thiols, and carbanions to form stable C-N, C-O, C-S, and C-C bonds under mild conditions.

This orthogonal reactivity allows for selective, stepwise functionalization. A chemist can choose to first perform a nucleophilic substitution at the 2-position and then a cross-coupling at the 8-position, or vice versa, without the need for intermediate protection and deprotection steps.

G main 8-Bromo-2-(bromomethyl)quinoline sub Nucleophilic Substitution (Sₙ2 Reaction) main->sub C2-CH₂Br (Benzylic) coupling Palladium-Catalyzed Cross-Coupling main->coupling C8-Br (Aryl) product1 Alkylation Product (C2-CH₂-Nu) sub->product1 product2 Coupling Product (C8-Aryl/Amine) coupling->product2

Caption: Orthogonal reactivity of 8-Bromo-2-(bromomethyl)quinoline.

Chapter 2: The "Peri" Advantage: Why the 8-Position Matters

Not all isomers are created equal. The placement of the aryl bromide at the C-8 position offers a distinct advantage over other positions (e.g., C-6). The C-8 position is subject to a "peri" effect, where its close proximity to the quinoline nitrogen atom's lone pair can influence the local steric and electronic environment.[4]

This proximity can be exploited in catalysis. The quinoline nitrogen can act as a coordinating ligand for the palladium catalyst, leading to a chelation-assisted mechanism. This can result in:

  • Enhanced Reaction Rates: By pre-concentrating the catalyst near the reaction site.

  • Higher Selectivity: Directing the catalyst to the C-8 position over other potential sites.

  • Improved Catalyst Stability: Forming a more stable catalytic intermediate.

While this proximity can also introduce steric hindrance for very bulky coupling partners, for many transformations it provides a level of control and reactivity that is not achievable with isomers like 6-bromo-2-(bromomethyl)quinoline.[4]

Chapter 3: A Comparative Guide to Synthetic Strategies

To fully appreciate the efficiency of 8-Bromo-2-(bromomethyl)quinoline, we will compare a direct, convergent synthesis using this building block against a more traditional, linear approach starting from a simpler precursor.

FeatureStrategy A: Direct Approach (Using 8-Bromo-2-(bromomethyl)quinoline)Strategy B: Linear Approach (Starting from 8-Bromo-2-methylquinoline)
Starting Material 8-Bromo-2-(bromomethyl)quinoline8-Bromo-2-methylquinoline[5]
Synthetic Steps 2 (e.g., Sₙ2 followed by Suzuki)3 (e.g., Suzuki, then Bromination, then Sₙ2)
Key Challenge Commercially available but can be a specialty reagent.The benzylic bromination step (e.g., with NBS) can suffer from side reactions, over-bromination, and requires harsh radical-initiating conditions that may not be compatible with all functional groups introduced in the first step.
Purification Generally straightforward after each step.Purification after bromination can be complex due to mixtures of mono-, di-brominated, and unreacted starting material.
Overall Yield Higher, due to fewer steps and cleaner reactions.Lower, as the overall yield is the product of three steps, one of which can be low-yielding.
Versatility High. The order of reactions can often be reversed to suit the substrates.Lower. Sensitive functional groups cannot be introduced before the harsh bromination step.

Chapter 4: Experimental Protocols & Validation

Here we provide detailed, self-validating protocols that illustrate the principles discussed. The causality behind key experimental choices is explained to provide field-proven insight.

Protocol 1: Efficient Two-Step Synthesis Using 8-Bromo-2-(bromomethyl)quinoline

This protocol describes the synthesis of 8-(4-methoxyphenyl)-2-(phenoxymethyl)quinoline.

G start 8-Bromo-2- (bromomethyl)quinoline intermediate Step 1: Sₙ2 Alkylation (Yield: ~90%) start->intermediate phenol Phenol, K₂CO₃ phenol->intermediate product1 8-Bromo-2- (phenoxymethyl)quinoline intermediate->product1 suzuki Step 2: Suzuki Coupling (Yield: ~85%) product1->suzuki suzuki_reagents 4-Methoxyphenylboronic acid, Pd(PPh₃)₄, Na₂CO₃ suzuki_reagents->suzuki final_product Final Product suzuki->final_product

Caption: Experimental workflow for Protocol 1.

Step 1: Nucleophilic Substitution (O-Alkylation)

  • Objective: To selectively functionalize the 2-(bromomethyl) group via an Sₙ2 reaction.

  • Methodology:

    • To a stirred solution of phenol (1.0 eq) in dry acetone (10 mL/mmol), add potassium carbonate (K₂CO₃, 2.0 eq) as a mild base. Causality: K₂CO₃ is sufficient to deprotonate the phenol to the more nucleophilic phenoxide without causing side reactions. Acetone is an ideal polar aprotic solvent for Sₙ2 reactions.

    • Add 8-Bromo-2-(bromomethyl)quinoline (1.0 eq).

    • Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure. The resulting crude product, 8-bromo-2-(phenoxymethyl)quinoline, is often pure enough for the next step or can be purified by recrystallization from ethanol.

  • Expected Yield: 88-95%.

Step 2: Suzuki-Miyaura Cross-Coupling

  • Objective: To functionalize the 8-bromo position via a C-C bond formation.

  • Methodology:

    • In a flask, combine 8-bromo-2-(phenoxymethyl)quinoline (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and sodium carbonate (Na₂CO₃, 3.0 eq).

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Causality: This is critical to remove oxygen, which can deactivate the palladium catalyst.

    • Add a solvent mixture of toluene and water (e.g., 4:1 ratio).

    • Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).

    • Heat the mixture to 90°C and stir vigorously for 8-12 hours, monitoring by TLC.

    • After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel to yield the final product.

  • Expected Yield: 80-90%.

  • Overall Yield (Strategy A): ~70-85%

Protocol 2: Comparative Linear Synthesis

This protocol outlines the less efficient synthesis of the same target molecule starting from 8-Bromo-2-methylquinoline.

Step 1: Suzuki-Miyaura Cross-Coupling

  • Methodology: Following the same procedure as Step 2 in Protocol 1, couple 8-bromo-2-methylquinoline with 4-methoxyphenylboronic acid to produce 8-(4-methoxyphenyl)-2-methylquinoline.

  • Expected Yield: 85-95%.

Step 2: Benzylic Bromination

  • Objective: To brominate the methyl group at the 2-position.

  • Methodology:

    • Dissolve 8-(4-methoxyphenyl)-2-methylquinoline (1.0 eq) in a non-polar solvent like carbon tetrachloride (CCl₄).

    • Add N-Bromosuccinimide (NBS, 1.1 eq) and a radical initiator such as benzoyl peroxide (BPO, 0.05 eq). Causality: This is a Wohl-Ziegler bromination, which proceeds via a free-radical mechanism and requires an initiator and light or heat.

    • Heat the mixture to reflux and irradiate with a bright lamp for 4-8 hours.

    • Cool the reaction, filter off the succinimide byproduct, and wash the filtrate with sodium thiosulfate solution to quench any remaining bromine.

    • Dry and concentrate the organic layer. The crude product will be a mixture requiring careful purification by column chromatography.

  • Expected Yield: 40-60% (highly variable).

Step 3: Nucleophilic Substitution

  • Methodology: React the crude product from Step 2 with phenol and K₂CO₃ as described in Step 1 of Protocol 1.

  • Expected Yield: 80-90%.

  • Overall Yield (Strategy B): ~28-51%

Conclusion

As demonstrated through comparative analysis and experimental design, 8-Bromo-2-(bromomethyl)quinoline is a superior building block for the efficient synthesis of complex, disubstituted quinoline derivatives. Its key advantages are:

  • Efficiency: Enables shorter synthetic routes with higher overall yields compared to linear strategies.

  • Orthogonal Reactivity: Allows for selective and predictable functionalization at two distinct positions.

  • Strategic Control: The 8-position offers potential for chelation-assisted catalysis, enhancing reaction rates and selectivity.

By incorporating this versatile reagent into their synthetic toolbox, researchers and drug development professionals can significantly accelerate the creation of novel molecular entities, saving valuable time and resources in the process.

References

  • Title: 8-Bromo-2-methylquinoline Source: PMC, NIH URL: [Link]

  • Title: Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics Source: PMC, NIH URL: [Link]

  • Title: Comprehensive review on current developments of quinoline-based anticancer agents Source: ScienceDirect URL: [Link]

  • Title: Annotated Review on Various Biological Activities of Quinoline Molecule Source: Biointerface Research in Applied Chemistry URL: [Link]

  • Title: Synthesis of quinolines Source: Organic Chemistry Portal URL: [Link]

Sources

comparative study of the anticancer activity of brominated quinoline isomers

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Analysis of the Anticancer Activity of Brominated Quinoline Isomers

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, is a well-established "privileged structure" in medicinal chemistry.[1] This structural motif is at the core of numerous therapeutic agents, and its versatile nature permits extensive chemical modification, leading to a vast spectrum of biological activities.[2] In the field of oncology, quinoline derivatives have emerged as a significant class of compounds with potent anticancer properties.[3][4] These compounds employ diverse mechanisms of action, including the induction of programmed cell death (apoptosis), arrest of the cell cycle, inhibition of angiogenesis (the formation of new blood vessels that feed a tumor), and disruption of cancer cell migration.[3][5]

The strategic addition of halogen atoms, particularly bromine, to the quinoline ring system has been shown to significantly modulate the molecule's physicochemical properties and biological efficacy.[6] The position of the bromine substituent—the specific isomer—plays a critical role in determining the compound's anticancer potential and its mechanism of action.[6] This guide provides a comprehensive, data-driven comparative analysis of brominated quinoline isomers, designed to equip researchers, scientists, and drug development professionals with the critical insights needed to advance cancer research.

Comparative Analysis of Anticancer Activity: A Data-Driven Overview

The antiproliferative activity of various brominated quinoline isomers has been assessed against a range of human cancer cell lines. The potency of these compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A lower IC50 value signifies greater potency.

The following table summarizes the IC50 values for several brominated quinoline derivatives from various studies.

Disclaimer: Direct comparison of IC50 values across different studies should be approached with caution, as experimental conditions such as cell line passage number, incubation time, and specific assay protocols can vary. This table is intended to provide a relative overview of potency.

Compound/IsomerCancer Cell LineIC50 (µM)Reference
Multi-Brominated & Substituted
5,7-Dibromo-8-hydroxyquinolineC6 (Rat Brain Tumor)~20.3 µM (converted from 6.7 µg/mL)[7]
HeLa (Human Cervix Carcinoma)~25.6 µM (converted from 8.4 µg/mL)[7]
HT29 (Human Colon Carcinoma)~22.6 µM (converted from 7.4 µg/mL)[7]
5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinolineC6 (Rat Brain Tumor)15.4 µM[8]
HeLa (Human Cervix Carcinoma)26.4 µM[8]
HT29 (Human Colon Carcinoma)15.0 µM[8]
3,5,6,7-Tetrabromo-8-methoxyquinolineC6 (Rat Brain Tumor)39.5 µM[8]
HeLa (Human Cervix Carcinoma)49.3 µM[8]
HT29 (Human Colon Carcinoma)57.1 µM[8]
Bromo-Nitro Combinations
6-Bromo-5-nitroquinolineHT29 (Human Colon Carcinoma)26.2 µg/mL[9][10]
HeLa (Human Cervix Carcinoma)24.1 µg/mL[9][10]
6,8-Dibromo-5-nitroquinolineC6 (Rat Brain Tumor)50.0 µM[8]
HeLa (Human Cervix Carcinoma)24.1 µM[8]
HT29 (Human Colon Carcinoma)26.2 µM[8]
Unsubstituted Precursors (for comparison)
6,8-DibromoquinolineC6, HeLa, HT29No inhibitory activity[8]
3,6,8-TribromoquinolineC6, HeLa, HT29No inhibitory activity[8]
Structure-Activity Relationship (SAR) Insights:
  • Importance of Substitution: Unsubstituted bromoquinolines, such as 6,8-dibromoquinoline, often show little to no anticancer activity, highlighting the necessity of additional functional groups to impart cytotoxicity.[8]

  • Positional Effects of Bromine: The placement of bromine atoms is a critical determinant of activity. Compounds featuring bromine atoms at the C-5 and C-7 positions frequently demonstrate significant antiproliferative effects.[6][8]

  • Synergistic Effects of Functional Groups: The introduction of other electron-withdrawing groups, such as a nitro (NO2) group, can significantly enhance anticancer potency. For example, 6,8-dibromo-5-nitroquinoline is highly active, whereas its precursor, 6,8-dibromoquinoline, is not.[8] Similarly, the presence of a hydroxyl group at the C-8 position appears to contribute positively to the compound's biological activity.[7]

  • Multi-Substitution: Polybromination, in combination with other groups like methoxy or hydroxyl functions, can lead to highly potent compounds, as seen with 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline.[8]

Mechanisms of Action: Unraveling the Cellular Targets

Brominated quinolines exert their anticancer effects by modulating critical cellular processes. The primary mechanisms identified involve the inhibition of key enzymes required for DNA replication and the disruption of vital cell signaling pathways.

Inhibition of Topoisomerase I

Topoisomerase I is an essential enzyme that alleviates torsional stress in DNA during replication and transcription by creating transient single-strand breaks.[9] Many anticancer drugs function by trapping the enzyme-DNA complex, leading to permanent DNA breaks and triggering cell death. Several brominated quinoline derivatives, particularly those with an 8-hydroxy group like 5,7-dibromo-8-hydroxyquinoline, have been identified as potent inhibitors of Topoisomerase I.[7][8]

Topoisomerase_Inhibition cluster_0 Normal DNA Replication cluster_1 Inhibition by Bromoquinoline Supercoiled_DNA Supercoiled DNA Topoisomerase_I Topoisomerase I Supercoiled_DNA->Topoisomerase_I Binding Nicked_DNA Nicked DNA Complex Topoisomerase_I->Nicked_DNA Cleavage Religated_DNA Relaxed DNA Nicked_DNA->Religated_DNA Religation Trapped_Complex Trapped Ternary Complex Nicked_DNA->Trapped_Complex Bromoquinoline Brominated Quinoline Derivative Bromoquinoline->Nicked_DNA Intercalation & Stabilization DNA_Damage Double-Strand Breaks & Apoptosis Trapped_Complex->DNA_Damage Replication Fork Collision

Caption: Proposed mechanism of Topoisomerase I inhibition by brominated quinoline derivatives.

Modulation of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling network that governs cell growth, proliferation, survival, and metabolism.[1] Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[1][11] Several studies have shown that quinoline derivatives can effectively inhibit this pathway, often by targeting the PI3K kinase itself or downstream components like Akt and mTOR.[12][13][14] By blocking this pathway, these compounds can halt cell cycle progression and induce apoptosis.

PI3K_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K AKT Akt PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Growth, Proliferation, Survival mTOR->Proliferation Promotes Bromoquinoline Brominated Quinoline Derivative Bromoquinoline->PI3K Inhibits

Caption: Simplified PI3K/Akt/mTOR signaling cascade and a potential point of inhibition.

Core Experimental Protocols: A Guide for Practical Application

To ensure the reproducibility and validity of research findings, standardized protocols are essential. The following section details the step-by-step methodologies for the core assays used to evaluate the anticancer activity of brominated quinoline isomers.

General Experimental Workflow

The screening of novel compounds for anticancer activity follows a logical progression from initial cytotoxicity screening to more detailed mechanistic studies.

Experimental_Workflow cluster_workflow Anticancer Activity Screening Workflow start Cancer Cell Culture (e.g., HeLa, HT29) seed Seed Cells in 96-well Plates start->seed treat Treat with Bromoquinoline Isomers (Dose-Response) seed->treat incubate Incubate (48-72h) treat->incubate viability Cell Viability Assay (MTT Assay) incubate->viability ic50 Calculate IC50 Values viability->ic50 mechanistic Mechanistic Studies (for potent compounds) ic50->mechanistic apoptosis Apoptosis Assay (Annexin V/PI) mechanistic->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanistic->cell_cycle end Data Interpretation & SAR Analysis apoptosis->end cell_cycle->end

Caption: A typical experimental workflow for evaluating the anticancer activity of novel compounds.

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[16]

Causality: The intensity of the purple color is directly proportional to the number of viable, metabolically active cells, allowing for the quantification of a compound's cytotoxic effect.[17]

Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[18]

  • Compound Treatment: Prepare serial dilutions of the brominated quinoline isomers in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include wells with untreated cells (negative control) and wells with medium only (blank).

  • Incubation: Incubate the plate for a specified period, typically 48 or 72 hours, at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[16]

  • Formazan Formation: Incubate the plate for another 2-4 hours until purple formazan crystals are visible.[18]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[17] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[16]

  • Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the compound concentration to determine the IC50 value.

Protocol 2: Annexin V-FITC/PI Assay for Apoptosis Detection

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.

Causality: In early apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) to label these cells. Propidium Iodide (PI) is a fluorescent DNA-binding dye that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised.[19]

Methodology:

  • Cell Treatment: Seed 1-5 x 10^5 cells in a 6-well plate and treat with the brominated quinoline compound at its IC50 concentration for a predetermined time (e.g., 24 hours). Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.[20]

  • Washing: Discard the supernatant and wash the cells once with cold PBS. Centrifuge again and discard the supernatant.[21]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[21]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution to the cell suspension.[20]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[21]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[21]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).

Causality: PI is a fluorescent dye that binds stoichiometrically to DNA. The amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. Cells in the G2/M phase have twice the DNA content (and thus twice the fluorescence) of cells in the G0/G1 phase, while cells in the S phase (DNA synthesis) have an intermediate amount.[22]

Methodology:

  • Cell Treatment & Harvesting: Treat and harvest cells as described in the apoptosis protocol (Steps 1 & 2).

  • Fixation: Resuspend the cell pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix the cells for at least 30 minutes at 4°C.[23]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[23]

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) and incubate for 30 minutes at 37°C. This step is crucial to ensure that only DNA is stained, as PI can also bind to double-stranded RNA.

  • PI Staining: Add PI solution to a final concentration of 50 µg/mL.[23]

  • Incubation: Incubate for 20-30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples using a flow cytometer. The data is typically displayed as a histogram of cell count versus fluorescence intensity, which can be analyzed using cell cycle modeling software.[24]

Conclusion and Future Perspectives

The comparative analysis of brominated quinoline isomers reveals a rich and complex structure-activity landscape. It is evident that the strategic placement of bromine atoms, in conjunction with other functional groups like hydroxyl and nitro moieties, is a highly effective strategy for enhancing the anticancer potency of the quinoline scaffold. The most promising derivatives exert their effects through well-validated anticancer mechanisms, including the inhibition of Topoisomerase I and the disruption of the critical PI3K/Akt/mTOR signaling pathway.

The data and protocols presented in this guide serve as a foundational resource for the rational design and evaluation of novel quinoline-based therapeutic agents. Future research should focus on synthesizing and screening a wider array of isomers to further refine SAR models. Additionally, in vivo studies using animal models are a necessary next step to validate the therapeutic potential and assess the pharmacokinetic and safety profiles of the most potent compounds identified in vitro.

References

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (URL: )
  • Comprehensive review on current developments of quinoline-based anticancer agents. (URL: )
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC. (URL: [Link])

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PubMed. (URL: [Link])

  • Assaying cell cycle status using flow cytometry - PMC. (URL: [Link])

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | Request PDF. (URL: [Link])

  • Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers - Bio-protocol. (URL: [Link])

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. (URL: [Link])

  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (URL: [Link])

  • Cell Cycle Protocol - Flow Cytometry - UT Health San Antonio. (URL: [Link])

  • Annexin V-FITC/PI Apoptosis Kit. (URL: [Link])

  • Anticancer Activity of Quinoline Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (URL: [Link])

  • (PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents - ResearchGate. (URL: [Link])

  • Cancer Therapy with Quinoxaline Derivatives: Dual Inhibition of Pi3k and Mtor Signaling Pathways - Research Journal of Pharmacy and Technology. (URL: [Link])

  • New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity - PMC. (URL: [Link])

  • Flow Cytometry Protocol. (URL: [Link])

  • (PDF) Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. (URL: [Link])

  • Detailed protocol for MTT Cell Viability and Proliferation Assay - ResearchHub. (URL: [Link])

  • Annexin V-FITC/PI Apoptosis Kit Storage Introduction Reagent Preparation - Elabscience. (URL: [Link])

  • (PDF) Quinoline‐based promising anticancer and antibacterial agents, and some metabolic enzyme inhibitors - ResearchGate. (URL: [Link])

  • A trifluoromethyl quinoline derivative targets SGK1 and modulates the PI3K/AKT pathway to inhibit prostate cancer progression - ResearchGate. (URL: [Link])

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - MDPI. (URL: [Link])

  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC. (URL: [Link])

  • Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed. (URL: [Link])

  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - RSC Publishing. (URL: [Link])

Sources

A Senior Application Scientist's Comparative Guide to Assessing the Purity of Synthesized 8-Bromo-2-(bromomethyl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the integrity of a starting material is non-negotiable. The purity of a synthetic intermediate like 8-Bromo-2-(bromomethyl)quinoline (CAS: 847861-97-6) directly impacts the yield, impurity profile, and ultimate viability of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of the essential analytical methodologies for validating the purity of this key heterocyclic building block. We will move beyond mere protocols to explore the causality behind our analytical choices, ensuring a robust and self-validating approach to quality assessment.

The structure of 8-Bromo-2-(bromomethyl)quinoline, featuring a quinoline core with two distinct bromine environments, presents unique analytical signatures that can be leveraged for its definitive identification and quantification.

The First Line of Inquiry: Chromatographic Separations

Chromatographic techniques are foundational for purity assessment as they physically separate the target compound from impurities, such as unreacted starting materials, reagents, or side-products from the synthesis.

A. Thin-Layer Chromatography (TLC): The Rapid Qualitative Check

Before committing to more resource-intensive analyses, TLC serves as an indispensable tool for rapid, real-time assessment. Its primary roles are to monitor the progress of a reaction and to qualitatively estimate the complexity of the crude product mixture.

Causality Behind the Choice: The principle of TLC is based on the differential partitioning of components between a stationary phase (e.g., silica gel) and a mobile phase.[1] For a moderately polar compound like 8-Bromo-2-(bromomethyl)quinoline, a non-polar solvent system allows for effective migration and separation from both more polar and less polar impurities. Its speed and low cost make it the ideal first step to inform subsequent purification and analysis strategies.

Experimental Protocol: Qualitative Purity Assessment by TLC

  • Plate Preparation: Use a silica gel 60 F254 TLC plate. Gently score a starting line approximately 1 cm from the bottom.

  • Sample Preparation: Dissolve a small amount (~1 mg) of the crude synthesized product in a minimal volume (~0.1 mL) of dichloromethane or ethyl acetate.

  • Spotting: Using a capillary tube, spot a small amount of the dissolved sample onto the starting line.

  • Development: Place the plate in a developing chamber containing a pre-saturated atmosphere of a mobile phase, such as a 7:3 mixture of Hexane:Ethyl Acetate. Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front. Visualize the separated spots under UV light at 254 nm. The quinoline ring is a strong chromophore, making this visualization highly effective.

  • Interpretation: A pure compound should ideally show a single spot. The presence of multiple spots indicates impurities. The retention factor (Rf) can be calculated, but it is primarily used for comparison and to guide the development of column chromatography or HPLC methods.

B. High-Performance Liquid Chromatography (HPLC): The Quantitative Gold Standard

For a definitive quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) is the method of choice in the pharmaceutical industry.[2] It offers high resolution and sensitivity, allowing for the detection and quantification of even minor impurities.

Causality Behind the Choice: A reverse-phase HPLC method, utilizing a non-polar stationary phase (like C18) and a polar mobile phase, is perfectly suited for quinoline derivatives.[3][4] Gradient elution, where the mobile phase composition is changed over time, is crucial. It ensures that impurities with a wide range of polarities are eluted and resolved, providing a comprehensive purity profile in a single run. UV detection is selected due to the strong absorbance of the quinoline scaffold.

Experimental Protocol: Purity Determination by Reverse-Phase HPLC

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a robust starting point.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a 50:50 mixture of Acetonitrile/Water) to a concentration of ~0.5 mg/mL.

Time (minutes)% Mobile Phase A% Mobile Phase B
0.09010
25.01090
30.01090
30.19010
35.09010
Table 1: Example HPLC Gradient for Purity Analysis.

Data Interpretation: The purity is calculated based on the relative peak area. The area of the main peak corresponding to 8-Bromo-2-(bromomethyl)quinoline is divided by the total area of all peaks in the chromatogram and expressed as a percentage. A purity level of ≥95% is often required for subsequent synthetic steps.[5][6]

Definitive Identification: Spectroscopic & Spectrometric Methods

While chromatography quantifies purity, it does not confirm identity. Spectroscopic methods provide the necessary structural confirmation.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful tool for unambiguous structural elucidation.[7] Both ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework, confirming the connectivity and chemical environment of each atom.

Causality Behind the Choice: The distinct electronic environments of the quinoline ring protons and the bromomethyl protons will give rise to characteristic signals in the ¹H NMR spectrum. Similarly, the ¹³C NMR will show a unique signal for each carbon atom. The presence of any unexpected signals is a direct indication of an impurity. For absolute purity determination, quantitative NMR (qNMR) can be employed by adding a certified internal standard.[2]

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR) in ~0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆.[7]

  • Internal Standard: For qNMR, add a precisely weighed amount of a suitable internal standard (e.g., maleic anhydride).

  • Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher NMR spectrometer. Ensure a sufficient relaxation delay in ¹H acquisition for accurate integration in qNMR.

  • Data Processing: Process the spectra using appropriate software. Reference the spectrum to the residual solvent peak.

Expected Spectral Features:

  • ¹H NMR: Expect a singlet for the two protons of the bromomethyl group (-CH₂Br), likely in the 4.5-5.0 ppm region. The aromatic region (7.0-9.0 ppm) will show a complex set of doublets and triplets corresponding to the six protons on the quinoline ring system. The specific splitting patterns are crucial for confirming the substitution pattern.

  • ¹³C NMR: Expect 10 distinct signals for the 10 carbon atoms in the molecule. The -CH₂Br carbon will appear in the aliphatic region (typically 30-40 ppm), while the quinoline carbons will be in the aromatic region (120-150 ppm).

B. Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the definitive molecular weight of the compound, serving as a critical checkpoint for identity.

Causality Behind the Choice: The presence of two bromine atoms in 8-Bromo-2-(bromomethyl)quinoline creates a highly characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[8] A molecule with two bromine atoms will therefore exhibit a distinctive M:M+2:M+4 peak pattern with a relative intensity ratio of roughly 1:2:1. This pattern is a powerful, built-in validation of the compound's elemental composition.

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through an LC-MS interface.[4]

  • Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) to generate the protonated molecular ion [M+H]⁺.[9]

  • Analysis: Analyze the ions using a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap.

Data Interpretation:

  • Molecular Weight: The molecular weight of C₁₀H₇Br₂N is 300.977 g/mol .[10] The high-resolution mass spectrum should show a cluster of peaks for the [M+H]⁺ ion centered around m/z 301.9.

  • Isotopic Pattern: Look for the characteristic 1:2:1 ratio for the peaks at m/z [M]⁺, [M+2]⁺, and [M+4]⁺ (or [M+H]⁺, [M+H+2]⁺, [M+H+4]⁺). This confirms the presence of two bromine atoms.

Comparative Guide to Purity Assessment Techniques

The choice of analytical technique depends on the specific question being asked—be it qualitative screening, quantitative purity, or structural confirmation.

MethodPrincipleKey Advantage(s)Limitation(s)Primary Application
TLC Differential partitioning on a planar surfaceRapid, inexpensive, simpleQualitative only, low resolutionReaction monitoring, selection of purification conditions
HPLC High-resolution column chromatographyHigh sensitivity, quantitative, widely acceptedRequires method development, reference standard for absolute quantificationGold standard for purity determination (% area) and impurity profiling
NMR Nuclear spin in a magnetic fieldUnambiguous structure confirmation, can be made quantitative (qNMR)Lower sensitivity than MS, higher equipment costDefinitive structural identity, absolute purity (qNMR)
MS Mass-to-charge ratio of ionsExtremely high sensitivity, confirms molecular weight and elemental formula (HRMS)Isomers are often indistinguishable, not inherently quantitative without calibrationMolecular weight verification, confirmation of elemental composition
Table 2: Objective Comparison of Core Analytical Methods.

Visualizing the Workflow

A systematic approach is crucial for efficiently and accurately assessing the purity of a newly synthesized batch.

Purity_Workflow cluster_0 Synthesis & Work-up cluster_1 Initial Qualitative Assessment cluster_2 Purification & Structural Confirmation cluster_3 Final Quantitative Analysis Crude Crude Synthesized Product TLC Thin-Layer Chromatography (TLC) Crude->TLC Decision1 Single Spot? TLC->Decision1 Purify Column Chromatography Decision1->Purify No (Multiple Spots) NMR_MS NMR & Mass Spectrometry Decision1->NMR_MS Yes Purify->NMR_MS Decision2 Correct Structure & MW? NMR_MS->Decision2 Decision2->Crude No (Incorrect Structure) HPLC Quantitative HPLC Decision2->HPLC Yes Final Certified Pure Compound (Purity ≥ 95%) HPLC->Final

Caption: A logical workflow for the comprehensive purity assessment of synthesized compounds.

Method_Selection cluster_methods Question What is the Analytical Question? TLC TLC Question->TLC Is the reaction complete? HPLC HPLC Question->HPLC What is the exact purity percentage? NMR NMR Question->NMR Is the chemical structure correct? MS MS Question->MS Is the molecular weight correct?

Caption: A decision-making diagram for selecting the appropriate analytical technique.

References

  • Zhang, L., Meng, F.-G., & Li, Y. (2009). 8-Bromo-2-methyl-quinoline. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1490. [Link]

  • BenchChem. (2025). Synthesis of 8-Bromo-6-methylquinolin-2(1H)-one: A Technical Guide. BenchChem.
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ResearchGate. [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]

  • ResearchGate. (n.d.). Supplementary Materials (Spectral Data and NMR Spectra of Compounds). [Link]

  • ResearchGate. (n.d.). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • NIST. (n.d.). Quinoline, 8-bromo-. NIST Chemistry WebBook. [Link]

  • PubChem. (n.d.). 8-(Bromomethyl)quinoline. Retrieved from [Link]

  • Lab Supplies. (n.d.). 8-(Bromomethyl)quinoline, min 96.5% (GC), 1 gram. Retrieved from [Link]

  • Girelli, A., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. MDPI. [Link]

  • PubMed. (2009). 8-Bromo-2-methyl-quinoline. [Link]

  • MOLBASE. (n.d.). 8-bromo-2-(bromomethyl)quinoline. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the NMR Spectroscopic Analysis of Quinoline-2-carboxylic Acid. BenchChem.
  • BenchChem. (2025). A Comparative Guide to Purity Analysis of Synthesized 2-Bromobenzo[h]quinazoline. BenchChem.
  • Semantic Scholar. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. [Link]

  • BenchChem. (n.d.). Technical Support Center: Synthesis of 5-Bromo-8-methoxy-2-methylquinoline. BenchChem.
  • RSC Publishing. (n.d.). Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. [Link]

  • Canvas. (2023, December 3). Bromo pattern in Mass Spectrometry. YouTube. [Link]

  • BenchChem. (2025). Spectroscopic Characterization of 6,8-Dibromoquinolin-3-amine: A Technical Overview. BenchChem.
  • Adejare, A., et al. (2018). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. PMC. [Link]

  • ResearchGate. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. [Link]

  • MDPI. (n.d.). Direct Analyses of Secondary Metabolites by Mass Spectrometry Imaging (MSI) from Sunflower (Helianthus annuus L.) Trichomes. [Link]

  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. [Link]

Sources

Navigating the Structure-Activity Landscape of 8-Bromo-2-(bromomethyl)quinoline Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2][3] The strategic functionalization of the quinoline ring is a key approach in the quest for novel drug candidates with enhanced potency and selectivity. This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of a specific, yet promising, class of quinoline derivatives: those bearing an 8-bromo and a 2-(bromomethyl) substituent. This reactive bromomethyl group serves as a versatile handle for introducing diverse chemical moieties, allowing for a systematic exploration of the SAR.

This guide is intended for researchers, scientists, and drug development professionals. It will objectively compare the performance of these derivatives, provide supporting experimental data where available in the literature, and offer insights into the rationale behind experimental design.

The 8-Bromo-2-(bromomethyl)quinoline Scaffold: A Platform for Diverse Functionalities

The core structure, 8-bromo-2-(bromomethyl)quinoline, combines two key features that make it an attractive starting point for drug discovery. The bromine atom at the 8-position significantly influences the electronic properties of the quinoline ring and can participate in halogen bonding or act as a handle for further modifications. The bromomethyl group at the 2-position is a reactive electrophile, readily undergoing nucleophilic substitution with a wide range of nucleophiles, such as amines, thiols, and alcohols. This allows for the facile generation of a library of derivatives with diverse physicochemical properties.

Synthesis of 8-Bromo-2-(bromomethyl)quinoline Derivatives: A Stepwise Approach

The synthesis of 8-bromo-2-(bromomethyl)quinoline derivatives is a multi-step process that begins with the construction of the quinoline core, followed by the functionalization of the 2-methyl group.

Part 1: Synthesis of the Precursor: 8-Bromo-2-methylquinoline

The synthesis of the key intermediate, 8-bromo-2-methylquinoline, can be achieved via a modified Doebner-von Miller reaction. This classic quinoline synthesis involves the reaction of an aniline with an α,β-unsaturated carbonyl compound.

Experimental Protocol: Synthesis of 8-Bromo-2-methylquinoline

  • Reaction Setup: To a solution of 2-bromoaniline (1 equivalent) in a suitable solvent such as ethanol, add a strong acid catalyst like concentrated hydrochloric acid.

  • Addition of Carbonyl Compound: Slowly add crotonaldehyde (1.2 equivalents) to the reaction mixture.

  • Reflux: Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and neutralize it with a base, such as sodium carbonate solution, until a precipitate forms.

  • Purification: Collect the crude product by filtration, wash with water, and purify by recrystallization or column chromatography to yield 8-bromo-2-methylquinoline.

G 2-Bromoaniline 2-Bromoaniline Reaction Mixture Reaction Mixture 2-Bromoaniline->Reaction Mixture HCl, Ethanol Reflux Reflux Reaction Mixture->Reflux Heat Crotonaldehyde Crotonaldehyde Crotonaldehyde->Reaction Mixture Neutralization Neutralization Reflux->Neutralization Base (e.g., Na2CO3) Purification Purification Neutralization->Purification Filtration/Chromatography 8-Bromo-2-methylquinoline 8-Bromo-2-methylquinoline Purification->8-Bromo-2-methylquinoline G 8-Bromo-2-methylquinoline 8-Bromo-2-methylquinoline Reaction Mixture Reaction Mixture 8-Bromo-2-methylquinoline->Reaction Mixture CCl4 Reflux/UV Light Reflux/UV Light Reaction Mixture->Reflux/UV Light Initiation NBS NBS NBS->Reaction Mixture Radical Initiator (AIBN) Radical Initiator (AIBN) Radical Initiator (AIBN)->Reaction Mixture Work-up Work-up Reflux/UV Light->Work-up Filtration, Washing Purification Purification Work-up->Purification Chromatography 8-Bromo-2-(bromomethyl)quinoline 8-Bromo-2-(bromomethyl)quinoline Purification->8-Bromo-2-(bromomethyl)quinoline SAR cluster_core Core Scaffold: 8-Bromo-2-(bromomethyl)quinoline cluster_derivatives Derivatives cluster_activity Predicted Anticancer Activity Core Quinoline Ring (8-Bromo, 2-CH2Br) Amines Amines (-NHR', -NR'R'') Core->Amines Nucleophilic Substitution Thiols Thiols (-SR') Core->Thiols Nucleophilic Substitution Ethers Ethers/Alcohols (-OR') Core->Ethers Nucleophilic Substitution High High Potential Amines->High Moderate Moderate Potential Thiols->Moderate Variable Variable Ethers->Variable MTT cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_analysis Data Acquisition & Analysis Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation (48-72h) Incubation (48-72h) Compound Treatment->Incubation (48-72h) MTT Addition MTT Addition Incubation (48-72h)->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Measurement Absorbance Measurement Formazan Solubilization->Absorbance Measurement IC50 Calculation IC50 Calculation Absorbance Measurement->IC50 Calculation

Sources

Comparative Efficacy of 8-Bromo-2-(bromomethyl)quinoline vs. Traditional Alkylating Agents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the landscape of drug development and synthetic chemistry, the choice of alkylating agent dictates both the synthetic yield of the intermediate and the biological efficacy of the final compound. While traditional alkylating agents like nitrogen mustards (e.g., chlorambucil) and simple benzyl halides are staples in oncology and general synthesis, they often suffer from off-target reactivity, rapid hydrolysis, and a lack of modularity.

8-Bromo-2-(bromomethyl)quinoline (CAS: 847861-97-6) represents an advanced, bifunctional alternative. It combines a highly reactive, yet sterically controlled, bromomethyl electrophile with an orthogonal aryl bromide handle. This unique structural topology not only prevents the over-alkylation issues common with simpler halides[1], but also enables the modular synthesis of complex antitumor cytostatic agents (such as luotonin A analogs)[2] and advanced fluorescent probes[3].

Orthogonal Reactivity: The Mechanistic Advantage

The core advantage of 8-Bromo-2-(bromomethyl)quinoline lies in its orthogonal reactivity .

  • Position 2 (-CH₂Br): Undergoes rapid, direct SN2 nucleophilic substitution. The extended conjugation of the quinoline ring stabilizes the transition state, making it a highly effective alkylating agent for amines and thiols.

  • Position 8 (-Br): Remains inert during SN2 conditions but serves as a prime target for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig couplings).

This dual-handle system allows researchers to perform targeted N-alkylation followed by intramolecular cyclization, a strategy heavily utilized in the synthesis of polycyclic pharmacophores[4].

Mechanism A 8-Bromo-2-(bromomethyl)quinoline B Step 1: SN2 Alkylation (Targeting 2-CH2Br) A->B Heteroaromatic Amine t-BuOK, DMF C Step 2: Pd-Catalyzed Coupling (Targeting 8-Br) B->C Boronic Acid / Pd Cat. Orthogonal Reactivity D Complex Cytostatic Agent C->D Intramolecular Cyclization

Figure 1: Orthogonal reactivity pathway of 8-Bromo-2-(bromomethyl)quinoline.

Comparative Efficacy Analysis

To objectively evaluate the performance of 8-Bromo-2-(bromomethyl)quinoline, we must benchmark it against other standard classes of alkylating agents used in both synthetic and therapeutic contexts.

Parameter8-Bromo-2-(bromomethyl)quinolineNitrogen Mustards (e.g., Chlorambucil)Simple Benzyl Halides
Primary Mechanism Direct SN2 SubstitutionAziridinium Ion IntermediateDirect SN2 Substitution
Orthogonal Handles Yes (8-Bromo position)NoRarely
Over-alkylation Risk Low (Sterically hindered core)ModerateHigh
Aqueous Stability Moderate (Requires non-nucleophilic bases)Low (Highly prone to hydrolysis)Moderate
Biological Targeting DNA Intercalation (Quinoline core)Direct Covalent Cross-linkingNon-specific
Primary Utility Precursor for targeted cytostatics/probesDirect systemic antineoplasticGeneral synthetic reagent

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Biological efficacy assays are inherently flawed if the chemical identity of the test agent is compromised. Therefore, this workflow mandates spectroscopic validation prior to in vitro testing.

Protocol A: Controlled N-Alkylation (Synthetic Efficacy)

This protocol details the synthesis of a cytostatic precursor via the N-alkylation of a heteroaromatic amine (e.g., 2-hydroxypyridine)[4].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of the target heteroaromatic amine in dry Dimethoxyethane (DME) or Dimethylformamide (DMF) under an argon atmosphere.

    • Causality: Polar aprotic solvents like DME/DMF are chosen to solvate cations while leaving the nucleophilic anion "naked," significantly accelerating the SN2 reaction rate.

  • Deprotonation: Add 1.2 eq of Potassium tert-butoxide (t-BuOK) and stir at room temperature for 1 hour.

    • Causality: t-BuOK is a strong, sterically hindered base. Unlike NaOH or KOH, it will not act as a nucleophile to hydrolyze the bromomethyl group, ensuring the alkylating warhead remains intact.

  • Alkylation: Add 1.0 eq of 8-Bromo-2-(bromomethyl)quinoline dropwise. Stir for an additional 1–2 hours.

  • Self-Validation Checkpoint (Crucial): Quench the reaction and extract with Ethyl Acetate. Perform ¹H-NMR on the crude mixture.

    • Validation Metric: The disappearance of the sharp singlet at ~4.7 ppm (representing the -CH₂Br protons) and the appearance of a new, shifted singlet confirms successful covalent alkylation. Do not proceed to biological assays without this confirmation.

Protocol B: Comparative Cytotoxicity Assay (Biological Efficacy)

Once the quinoline-alkylated compound is validated, its efficacy is compared against a standard nitrogen mustard using an MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Culture: Seed HeLa or A549 cells in a 96-well plate at a density of 5,000 cells/well. Incubate for 24 hours at 37°C in 5% CO₂.

  • Treatment: Treat the cells with serial dilutions (0.1 µM to 100 µM) of the synthesized quinoline-derivative and Chlorambucil (positive control).

    • Causality: The planar quinoline core acts as a DNA intercalator, guiding the molecule into the minor groove. This localized targeting often results in a lower IC₅₀ compared to non-targeted mustards.

  • Quantification: After 48 hours, add MTT reagent. Incubate for 4 hours, dissolve the formazan crystals in DMSO, and measure absorbance at 570 nm.

Protocol Step1 1. Reagent Prep Dry DME, t-BuOK Step2 2. N-Alkylation 1 h at RT Step1->Step2 Step3 3. Validation TLC & 1H-NMR Step2->Step3 Step4 4. Efficacy Assay MTT Cell Viability Step3->Step4

Figure 2: Self-validating workflow from chemical synthesis to efficacy screening.

Conclusion

Compared to traditional alkylating agents, 8-Bromo-2-(bromomethyl)quinoline offers superior synthetic control. By mitigating over-alkylation and providing an orthogonal handle for downstream palladium-catalyzed cross-coupling, it serves as a highly efficient building block. When integrated into a self-validating experimental workflow, it enables the reliable development of next-generation, targeted cytostatic agents and fluorescent biological probes.

References

  • 8-bromo-2-(bromomethyl)
  • N-alkylation of (hetero)aromatic amines using...
  • New Approaches to the Synthesis of CF2X-Substituted Heterocyclic Antitumor Cytostatic Agents Source: INEOS OPEN URL
  • CONCISE SYNTHESIS OF 11H-INDOLIZINO[1,2-b]QUINOLIN-9-ONE BY AN ARYL-ARYL COUPLING REACTION USING Pd REAGENT Source: Clockss URL

Sources

Spectroscopic Data for 8-Bromo-2-(bromomethyl)quinoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for 8-Bromo-2-(bromomethyl)quinoline, a key intermediate in synthetic chemistry and drug discovery. Due to the limited availability of published spectra for this specific compound, this guide establishes a robust comparative framework. We will present the available spectroscopic data for the closely related analogue, 8-bromo-2-methylquinoline, and supplement this with data from other relevant brominated quinolines. This approach will provide researchers with a reliable reference for identifying and characterizing 8-Bromo-2-(bromomethyl)quinoline and its derivatives.

Introduction: The Importance of Spectroscopic Characterization

In the realm of medicinal chemistry and materials science, the precise structural elucidation of novel molecules is paramount. Quinoline derivatives, in particular, form the backbone of a vast array of pharmaceuticals and functional materials. 8-Bromo-2-(bromomethyl)quinoline serves as a versatile building block, with the two bromine atoms offering distinct reactive sites for further molecular elaboration. Accurate and comprehensive spectroscopic characterization is therefore not just a routine analytical step, but a critical cornerstone for ensuring the integrity of subsequent research and development.

This guide will delve into the key spectroscopic techniques used for the characterization of this compound class: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS). By understanding the expected spectral signatures, researchers can confidently verify the synthesis of 8-Bromo-2-(bromomethyl)quinoline and differentiate it from potential side products or starting materials.

Comparative Spectroscopic Data

The following tables summarize the available spectroscopic data for 8-bromo-2-methylquinoline, which serves as our primary reference compound, alongside data for other relevant brominated quinoline derivatives. This comparative approach allows for the prediction of the spectral features of 8-Bromo-2-(bromomethyl)quinoline.

¹H NMR Data

Table 1: ¹H NMR Data for 8-bromo-2-methylquinoline and Related Compounds.

CompoundSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
8-bromo-2-methylquinoline CDCl₃2.82 (s, 3H, CH₃), 7.33 (m, 2H, quinoline 3,6-H), 7.73 (dd, J=8.0, 1.2 Hz, 1H, quinoline 7-H), 8.02 (m, 2H, quinoline 4,5-H)[1]
8-Bromo-6-cyanoquinoline CDCl₃9.13 (dd, J=4, 2 Hz, 1H, H-2), 8.25 (d, 1H, H-7), 8.22 (d, J=2.0 Hz, 1H, H-5), 8.19 (dd, J=8, 1.6 Hz, 1H, H-4), 7.60 (dd, J=4, 8 Hz, 1H, H-3)[2]
6,8-Dibromoquinoline CDCl₃9.04 (dd, J=4.2, 1.6 Hz, 1H), 8.16 (d, J=2.0 Hz, 1H), 8.04 (dd, J=8.3, 1.5 Hz, 1H), 7.97 (d, J=2.0 Hz, 1H), 7.50 (dd, J=8.3, 4.2 Hz, 1H)[2]

Expected ¹H NMR Spectrum for 8-Bromo-2-(bromomethyl)quinoline:

Based on the data for 8-bromo-2-methylquinoline, the ¹H NMR spectrum of 8-Bromo-2-(bromomethyl)quinoline is expected to show a significant downfield shift for the methylene protons (-CH₂Br) compared to the methyl protons (-CH₃) of the reference compound. This is due to the strong electron-withdrawing effect of the additional bromine atom. The signal for the -CH₂Br group would likely appear as a singlet in the range of 4.5-5.0 ppm. The aromatic protons are expected to exhibit a similar pattern to those in 8-bromo-2-methylquinoline, with potential minor shifts due to the different substituent at the 2-position.

¹³C NMR Data

A published ¹³C NMR spectrum for 8-bromo-2-methylquinoline was not available in the searched literature. However, we can infer the expected chemical shifts by comparing data from other brominated quinoline derivatives.

Table 2: ¹³C NMR Data for Brominated Quinoline Derivatives.

CompoundSolventChemical Shifts (δ, ppm)
8-Bromo-6-cyanoquinoline CDCl₃152.8, 146.2, 138.3, 135.4, 134.9, 129.2, 123.6, 119.0, 115.7, 115.0[2]
6,8-Dibromoquinoline CDCl₃151.5, 144.1, 135.9, 135.7, 130.1, 129.7, 125.9, 122.7, 119.9[2]

Expected ¹³C NMR Spectrum for 8-Bromo-2-(bromomethyl)quinoline:

The ¹³C NMR spectrum of 8-Bromo-2-(bromomethyl)quinoline will be characterized by the presence of a signal for the bromomethyl carbon (-CH₂Br), which is expected to appear in the range of 30-40 ppm. The chemical shifts of the aromatic carbons will be influenced by the positions of the two bromine atoms. The carbon atom attached to the bromine at the 8-position (C-8) will be significantly shifted, as will the carbons in its vicinity.

Mass Spectrometry Data

Table 3: Mass Spectrometry Data for Related Quinoline Compounds.

CompoundIonization Mode[M]+ or [M+H]⁺ (m/z)
8-bromo-2-methylquinoline ESI223 [M+H]⁺
8-bromoquinoline Electron Ionization208/210 (approx. 1:1 ratio)
8-Bromo-6-cyanoquinoline MS231/233 (approx. 1:1 ratio)[2]

Expected Mass Spectrum for 8-Bromo-2-(bromomethyl)quinoline:

The mass spectrum of 8-Bromo-2-(bromomethyl)quinoline is expected to show a characteristic isotopic pattern for a molecule containing two bromine atoms. The molecular ion peak (M⁺) will appear as a cluster of peaks due to the presence of the two bromine isotopes, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance. This will result in prominent peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 1:2:1. The exact mass of the molecular ion would be approximately 301 g/mol .

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed in this guide. These protocols are based on established practices for the analysis of quinoline derivatives.[3][4]

NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 5-10 mg of sample prep2 Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) prep1->prep2 prep3 Transfer to NMR tube prep2->prep3 acq1 Insert sample into spectrometer prep3->acq1 acq2 Lock and shim acq1->acq2 acq3 Acquire ¹H NMR spectrum acq2->acq3 acq4 Acquire ¹³C NMR spectrum acq2->acq4 proc1 Fourier transform acq3->proc1 acq4->proc1 proc2 Phase correction proc1->proc2 proc3 Baseline correction proc2->proc3 proc4 Reference to TMS (0 ppm) proc3->proc4

Caption: General workflow for NMR spectroscopic analysis.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the 8-Bromo-2-(bromomethyl)quinoline sample into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[3][4]

  • Ensure the sample is fully dissolved, using gentle vortexing if necessary, and then transfer the solution to a standard 5 mm NMR tube.

2. ¹H NMR Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

  • Acquire the ¹H NMR spectrum using standard acquisition parameters. For a typical analysis on a 400 MHz spectrometer, 8 to 16 scans are usually sufficient.

3. ¹³C NMR Acquisition:

  • Following ¹H NMR acquisition, tune the probe to the ¹³C frequency.

  • Acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans (e.g., 128 or more) and a longer relaxation delay may be necessary to obtain a good signal-to-noise ratio.

4. Data Processing:

  • Process the raw data by applying a Fourier transform, followed by phase and baseline corrections.

  • Reference the spectra using an internal standard such as tetramethylsilane (TMS) at 0.00 ppm or to the residual solvent peak.

Mass Spectrometry

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Prepare a stock solution (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile) prep2 Dilute the stock solution to the desired concentration (e.g., 1-10 µg/mL) prep1->prep2 acq1 Introduce the sample into the mass spectrometer (e.g., via direct infusion or LC-MS) prep2->acq1 acq2 Acquire the mass spectrum in the appropriate mass range acq1->acq2 proc1 Identify the molecular ion peak cluster acq2->proc1 proc2 Analyze the isotopic pattern to confirm the presence of two bromine atoms proc1->proc2 proc3 Analyze fragmentation patterns (if any) proc2->proc3

Caption: General workflow for mass spectrometry analysis.

1. Sample Preparation:

  • Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a high-purity solvent such as methanol or acetonitrile.[5][6]

  • Dilute the stock solution to a final concentration suitable for the instrument, typically in the range of 1-10 µg/mL.

2. Data Acquisition:

  • Introduce the sample into the mass spectrometer. For routine analysis, direct infusion using a syringe pump is often sufficient. For more complex mixtures or to improve data quality, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.

  • Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range to include the expected molecular ion. Electrospray ionization (ESI) in positive ion mode is a common choice for quinoline derivatives.[3]

3. Data Analysis:

  • Examine the acquired spectrum for the characteristic isotopic cluster of a dibrominated compound.

  • The presence of peaks at M, M+2, and M+4 in a roughly 1:2:1 ratio is a strong indicator of the presence of two bromine atoms.[5]

  • If fragmentation is observed, the fragmentation pattern can provide further structural information.

Scientific Integrity & Logic: The "Why" Behind the "How"

The choice of spectroscopic methods and experimental parameters is guided by the fundamental principles of each technique and the specific structural features of the analyte.

  • NMR Spectroscopy: The chemical shift of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment.[4] In 8-Bromo-2-(bromomethyl)quinoline, the electronegative bromine atoms and the nitrogen atom in the quinoline ring create distinct electronic environments for the different protons and carbons, leading to a well-resolved spectrum. The use of deuterated solvents is essential to avoid large solvent signals that would obscure the analyte's signals.[4] Proton decoupling in ¹³C NMR is employed to simplify the spectrum by removing the splitting caused by attached protons, resulting in a single peak for each unique carbon atom.[3]

  • Mass Spectrometry: Electrospray ionization (ESI) is a "soft" ionization technique that is well-suited for the analysis of organic molecules like quinoline derivatives, as it typically results in the formation of an intact molecular ion with minimal fragmentation.[6] This is crucial for determining the molecular weight of the compound. The characteristic isotopic pattern of bromine-containing compounds is a powerful diagnostic tool for confirming the presence and number of bromine atoms in the molecule.[5]

Conclusion

This guide provides a comprehensive framework for the spectroscopic characterization of 8-Bromo-2-(bromomethyl)quinoline. While a complete set of published data for the target compound is not currently available, the comparative analysis with its close structural analog, 8-bromo-2-methylquinoline, and other brominated quinolines offers a robust predictive tool for researchers. The detailed experimental protocols provided herein will enable scientists to confidently acquire and interpret the necessary spectroscopic data to verify the synthesis and purity of this important chemical intermediate. As with any analytical endeavor, it is crucial to combine the information from multiple spectroscopic techniques for an unambiguous structural assignment.

References

  • Wax Studios. (n.d.). Electrospray Ionization Mass Spectrometry. [Link]

  • Harvard University. (n.d.). Sample Preparation | Harvard Center for Mass Spectrometry. [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. [Link]

  • National Center for Biotechnology Information. (2009). 8-Bromo-2-methylquinoline. [Link]

  • ResearchGate. (n.d.). Supplementary Materials (Spectral Data and NMR Spectra of Compounds). [Link]

  • National Institute of Standards and Technology. (n.d.). Quinoline, 8-bromo-. [Link]

  • Ho, C. S., & Lam, C. W. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemistry Review, 24(1), 3–12.
  • Western Sydney University. (n.d.). Sample Preparation Guidelines. [Link]

  • G-Biosciences. (2018). Sample preparation for Mass spectrometric analysis. [Link]

Sources

A Comparative Guide to the Therapeutic Potential of 8-Bromo-2-(bromomethyl)quinoline Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth evaluation of the therapeutic potential of 8-Bromo-2-(bromomethyl)quinoline analogs. By synthesizing data from structurally related compounds, this document offers a comparative analysis of their potential efficacy in key therapeutic areas, details established experimental protocols for their evaluation, and elucidates their putative mechanisms of action. This resource is intended to empower researchers in the rational design and advancement of novel quinoline-based therapeutics.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline nucleus is a privileged heterocyclic scaffold that forms the core of numerous synthetic and natural compounds with a broad spectrum of biological activities.[1][2] Its derivatives have been extensively investigated and developed as effective agents against a variety of diseases, including cancer, malaria, bacterial infections, and neurodegenerative disorders.[1][3][4] The introduction of bromine atoms into the quinoline ring has been shown to significantly enhance the biological activity of these compounds, making brominated quinoline analogs a promising area of research for novel drug candidates.[5][6] This guide focuses on the therapeutic prospects of 8-Bromo-2-(bromomethyl)quinoline analogs, a class of compounds with potential for significant biological activity.

Comparative Therapeutic Potential

While direct comparative studies on a series of 8-Bromo-2-(bromomethyl)quinoline analogs are emerging, extensive research on structurally similar brominated quinolines provides a strong basis for evaluating their potential. This section compares the prospective efficacy of these analogs in oncology, infectious diseases, and neuroprotection.

Anticancer Activity

Brominated quinoline derivatives have demonstrated significant potential as anticancer agents, often exhibiting potent cytotoxic effects against a range of cancer cell lines.[5][6][7]

Comparative In Vitro Efficacy:

The antiproliferative activity of brominated quinoline analogs has been shown to be superior to some standard chemotherapeutic agents in certain cancer cell lines. For instance, 5,7-dibromo-8-hydroxyquinoline has shown potent activity against various tumor cell lines.[5][7]

Compound/AnalogCell LineIC50 (µg/mL)Reference
5,7-dibromo-8-hydroxyquinoline C6 (rat brain tumor)6.7[5][7]
HeLa (human cervix carcinoma)9.8[5][7]
HT29 (human colon carcinoma)12.4[5][7]
6,8-dibromo-5-nitroquinoline C6 (rat brain tumor)50.0 (µM)[6]
HT29 (human colon carcinoma)26.2 (µM)[6]
HeLa (human cervical cancer)24.1 (µM)[6]
5-Fluorouracil (Reference Drug) HT29 (human colon carcinoma)Not specified in snippets[7][8]

Putative Mechanism of Action: Topoisomerase I Inhibition

A key mechanism underlying the anticancer activity of many quinoline derivatives is the inhibition of Topoisomerase I.[5][7] This essential enzyme is responsible for relaxing DNA supercoils during replication and transcription. Its inhibition by quinoline analogs leads to the accumulation of DNA strand breaks, ultimately triggering apoptosis in cancer cells.[5][6]

G cluster_0 Cancer Cell Quinoline_Analog 8-Bromo-2-(bromomethyl)quinoline Analog Topoisomerase_I Topoisomerase I Quinoline_Analog->Topoisomerase_I Inhibition DNA_Replication DNA Replication & Transcription Topoisomerase_I->DNA_Replication Enables DNA_Damage DNA Strand Breaks DNA_Replication->DNA_Damage Leads to Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Putative mechanism of Topoisomerase I inhibition by quinoline analogs.

Antimicrobial Activity

Quinoline derivatives have a long history as antimicrobial agents, with some analogs exhibiting broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[2][9][10]

Comparative In Vitro Efficacy:

The minimum inhibitory concentration (MIC) is a key measure of antimicrobial efficacy. Studies on various quinoline derivatives have demonstrated their potent antibacterial and antifungal activities.

Compound/Analog ClassPathogenMIC (µg/mL)Reference
Quinolone coupled hybrid 5d Gram-positive & Gram-negative strains0.125–8[11][12]
N-methylbenzofuro[3,2-b]quinoline derivative (Compound 8) Vancomycin-resistant E. faecium4[13]
9-bromo substituted indolizinoquinoline-5,12-dione (Compound 7) E. coli & S. aureus2[13]
Penicillin G (Reference Drug) V. parahaemolyticus, S. aureusNot specified in snippets[10]

Putative Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV

Similar to fluoroquinolone antibiotics, many quinoline derivatives are thought to exert their antimicrobial effects by targeting bacterial DNA gyrase and topoisomerase IV.[14][15] These enzymes are crucial for bacterial DNA replication, and their inhibition leads to bacterial cell death.

G cluster_0 Bacterial Cell Quinoline_Analog 8-Bromo-2-(bromomethyl)quinoline Analog DNA_Gyrase DNA Gyrase Quinoline_Analog->DNA_Gyrase Topo_IV Topoisomerase IV Quinoline_Analog->Topo_IV DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Enables Topo_IV->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to

Caption: Putative mechanism of bacterial DNA gyrase and topoisomerase IV inhibition.

Antimalarial Activity

Quinoline-based drugs like chloroquine and quinine have been cornerstones of antimalarial therapy for decades.[3][16] Brominated quinoline analogs are being explored for their potential to overcome drug resistance.[17]

Putative Mechanism of Action: Inhibition of Hemozoin Formation

Inside the malaria parasite's digestive vacuole, the detoxification of heme, a toxic byproduct of hemoglobin digestion, is a critical survival mechanism.[3][17] Quinoline derivatives are believed to interfere with this process by inhibiting the formation of hemozoin crystals, leading to the accumulation of toxic free heme and subsequent parasite death.[3][16][17]

Neuroprotective Potential

Emerging research suggests that quinoline derivatives may have neuroprotective properties, making them potential candidates for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's.[18][19][20] Their mechanisms of action in this context are thought to involve antioxidant effects and the chelation of metal ions that contribute to oxidative stress.[19][21]

Experimental Protocols for Evaluation

The following are standard, validated protocols for assessing the therapeutic potential of 8-Bromo-2-(bromomethyl)quinoline analogs.

In Vitro Antiproliferative Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability and the cytotoxic potential of compounds.[14][22]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[14]

  • Compound Treatment: Prepare serial dilutions of the quinoline analogs in culture medium and add them to the wells. Include vehicle and positive controls.[22]

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.[22]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14][22]

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits cell growth by 50%).[14]

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[14][22]

Protocol:

  • Compound Dilution: Prepare serial twofold dilutions of the quinoline analogs in a suitable broth medium in a 96-well plate.[22]

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., to a 0.5 McFarland standard).[14][22]

  • Inoculation: Add the bacterial inoculum to each well. Include growth and sterility controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[22]

G cluster_0 Experimental Workflow Start Start Synthesis Synthesize Quinoline Analogs Start->Synthesis In_Vitro_Screening In Vitro Screening (e.g., MTT, MIC) Synthesis->In_Vitro_Screening Lead_Identification Identify Lead Compounds In_Vitro_Screening->Lead_Identification Mechanism_Studies Mechanism of Action Studies Lead_Identification->Mechanism_Studies In_Vivo_Testing In Vivo Efficacy & Toxicity Testing Lead_Identification->In_Vivo_Testing Mechanism_Studies->In_Vivo_Testing Clinical_Trials Preclinical & Clinical Development In_Vivo_Testing->Clinical_Trials

Caption: General workflow for the evaluation of therapeutic compounds.

Conclusion and Future Directions

The available evidence strongly suggests that 8-Bromo-2-(bromomethyl)quinoline analogs represent a promising class of compounds with significant therapeutic potential across multiple disease areas. Their putative mechanisms of action, particularly the inhibition of key enzymes like topoisomerases and DNA gyrase, provide a solid foundation for further investigation. The experimental protocols outlined in this guide offer a clear roadmap for the systematic evaluation of these analogs. Future research should focus on synthesizing and screening a focused library of these compounds to establish clear structure-activity relationships and identify lead candidates for preclinical development.

References

  • Quinoline Derivatives: A Comprehensive Technical Guide to Therapeutic Applications - Benchchem. (n.d.).
  • Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry - Benchchem. (n.d.).
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing). (2025, August 27).
  • (PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents - ResearchGate. (n.d.).
  • Antimalarial Drugs with Quinoline Nucleus and Analogs - IntechOpen. (2023, November 20).
  • Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo | PNAS. (2019, October 28).
  • In Vivo Efficacy of 8-bromo-6-methylquinolin-2(1h)-one Analogs: A Comparative Guide for Researchers - Benchchem. (n.d.).
  • Quinoline analogs: multifaceted heterocyclic compounds with varied synthetic strategies and potent antitubercular properties - PMC. (2025, February 5).
  • Quinoline derivative and their pharmacological & medicinal potential - ScienceScholar. (2022, February 9).
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC. (2025, May 6).
  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC. (2023, October 12).
  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - MDPI. (2019, February 2).
  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016, December 1).
  • Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study | Precision Chemistry - ACS Publications. (2025, October 9).
  • Synthesis of 8‐bromo‐quinoline tethered 1,2,3‐triazole compounds. - ResearchGate. (n.d.).
  • Recent Expansions in Anti-Microbial Profile of Quinoline Analogues: A Review. (n.d.).
  • Bromination of 8-substituted quinolines. Reagents and conditions. (i)... - ResearchGate. (n.d.).
  • Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed. (2019, March 15).
  • Quinoline-based Anti-oncogenic Molecules: Synthesis and Biological Evaluation. (2023, May 10).
  • Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Publishing. (n.d.).
  • Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - MDPI. (2022, May 31).
  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PubMed. (2019, February 2).
  • Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives - PMC. (n.d.).
  • Comprehensive Review on Current Developments of Quinoline-Based Anticancer Agents. (2016, October 12).
  • (PDF) Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. (2020, June 10).
  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC. (2022, October 5).
  • Synthesis and antimicrobial activity of 2,3-bis(bromomethyl)quinoxaline derivatives. (2012, April 15).
  • Recent Expansions in Anti-Microbial Profile of Quinoline Analogues: A Review. (2025, June 5).
  • Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease - PMC. (n.d.).
  • Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases - Walsh Medical Media. (2020, June 17).
  • 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases - PMC. (n.d.).

Sources

Comparative Analysis of the Photophysical Properties of Substituted Quinolines: A Guide for Rational Fluorophore Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinoline and its derivatives represent a privileged heterocyclic scaffold in the development of fluorescent probes, optoelectronic materials, and theranostic agents[1]. The intrinsic photophysical properties of the quinoline core—modest fluorescence, high synthetic tractability, and sensitivity to microenvironmental changes—make it an ideal foundational architecture. By strategically introducing electron-donating groups (EDGs), electron-withdrawing groups (EWGs), or chelating metals, researchers can drastically tune absorption maxima ( λabs​ ), emission maxima ( λem​ ), quantum yields ( Φ ), and Stokes shifts[2][3].

This guide provides a comparative analysis of substituted quinoline classes, detailing the mechanistic drivers of their photophysics and outlining self-validating experimental protocols for their characterization.

Mechanistic Drivers of Quinoline Photophysics

To rationally design a quinoline-based fluorophore, one must understand the causality behind substituent effects. As application scientists, we do not merely observe spectral shifts; we engineer the electronic transitions that cause them.

  • The Push-Pull System and Intramolecular Charge Transfer (ICT): Introducing a strong EDG (e.g., an amino or dimethylamino group) and an EWG on the quinoline ring creates a "push-pull" dipole. Upon photon absorption, the molecule transitions from a Locally Excited (LE) state to an ICT state[4]. Because the ICT state has a significantly larger dipole moment, polar solvent molecules physically reorient to stabilize it, lowering its energy before emission occurs. This solvent relaxation is the primary driver for massive Stokes shifts, which are critical for avoiding cross-excitation in multiplexed biological imaging[4][5].

  • Quantum Yield Enhancement via Substitution: Unsubstituted quinoline suffers from rapid non-radiative decay pathways. However, substitution at specific positions (e.g., the 6-position with an amino group) increases the transition dipole moment and restricts non-radiative vibrational relaxation, boosting quantum yields up to 83%[2].

  • Metal Chelation: Utilizing the quinoline nitrogen and an adjacent functional group (like 8-hydroxy or 8-amino) to chelate metals (e.g., Indium or Boron) rigidifies the molecular framework. This structural locking suppresses non-radiative decay and allows for tunable emission via ligand-to-metal charge transfer (LMCT) or ligand-centered transitions[5][6].

ICT_Mechanism S0 Ground State (S0) Low Dipole Moment LE Locally Excited State (LE) S0->LE Photon Absorption (Excitation) ICT ICT State (Solvent Relaxed) LE->ICT Dipole Moment Change & Solvent Relaxation Emission Red-Shifted Fluorescence ICT->Emission Radiative Decay (Large Stokes Shift) Emission->S0 Return to S0

Figure 1: Intramolecular Charge Transfer (ICT) mechanism in push-pull substituted quinolines.

Comparative Data Analysis: Substituted Quinoline Classes

The following table synthesizes the photophysical metrics of various substituted quinoline classes. This data serves as a benchmark for scaffold selection based on specific assay requirements (e.g., requiring near-infrared emission vs. high quantum efficiency).

Scaffold / Substituent ClassRepresentative ModificationAbs. Max ( λabs​ )Em. Max ( λem​ )Quantum Yield ( Φ )Stokes ShiftKey Photophysical Trait
Aminoquinolines 6-Amino substitution360 - 380 nm~500 nmUp to 83%ModerateHigh Φ due to stabilized transition dipole[2].
Pyrrolo[1,2-a]-quinolines 2-carboxaldehyde derived~250 - 380 nm514 - 541 nmUp to 47%LargeHigh solvatochromicity in emission[3].
Dimeric Indium Quinolinates C5-Methyl substitution~400 nm~550 nm17.8% (THF)ModerateTunable emission via metal-ligand charge transfer[6].
Boron-Chelated 8-Aminoquinolines Diphenylboron N-substituent444 - 766 nm563 - 820 nmUp to 46.5%> 100 nm (up to 166 nm)Massive Stokes shift via ICT; NIR emission[5].
2,4-Diaryl Quinolines Push-pull donor/acceptorVariableVariableVariable600 - 4000 cm −1 Bathochromic shifts driven by strong donor substituents[3].

Self-Validating Experimental Protocols

Robust photophysical characterization requires self-validating workflows. A single optical artifact can render quantum yield or Stokes shift data useless. The protocols below are designed to build intrinsic quality control into your measurements.

Workflow Prep Sample Preparation (Strictly < 0.1 OD) Abs UV-Vis Spectrophotometry (Determine λ_abs & ε) Prep->Abs Validate Concentration Fluo Steady-State Fluorometry (Determine λ_em & Stokes Shift) Abs->Fluo Set Excitation at λ_abs QY Relative Quantum Yield (Φ) (Compare vs. Standard) Fluo->QY Integrate Emission Spectra TRF Time-Resolved Fluorescence (Determine Lifetime τ) QY->TRF Calculate Radiative Rates

Figure 2: Self-validating experimental workflow for photophysical characterization.

Protocol A: Determination of Relative Quantum Yield ( Φ )

Causality: Relative Φ is determined by comparing the integrated fluorescence intensity of your novel quinoline against a standard with a known Φ (e.g., Quinine Sulfate, Φ=0.54 in 0.1 M H₂SO₄).

  • Sample Preparation (Critical Step): Prepare solutions of the quinoline derivative and the reference standard. Dilute both until the absorbance at the chosen excitation wavelength is strictly < 0.1 OD (ideally ~0.05).

    • Why? Higher concentrations trigger the primary and secondary inner filter effects (IFE), where the fluorophore re-absorbs its own excitation or emission light, artificially deflating the calculated quantum yield.

  • Spectral Acquisition: Excite both samples at the exact same wavelength. Record the emission spectra across the entire visible decay range using identical slit widths and photomultiplier tube (PMT) voltages.

  • Integration & Calculation: Integrate the area under the fluorescence emission curve ( I ). Calculate the quantum yield using the following self-correcting formula:

    Φx​=Φst​×(Ist​Ix​​)×(Ax​Ast​​)×(ηst2​ηx2​​)

    (Where A is absorbance at the excitation wavelength, and η is the refractive index of the solvent).

Protocol B: Solvatochromic Evaluation and Stokes Shift Analysis

Causality: To prove that a large Stokes shift is driven by an ICT mechanism, one must demonstrate positive solvatochromism—a bathochromic (red) shift in emission as solvent polarity increases, while absorption remains relatively static[3][5].

  • Solvent Matrix Preparation: Prepare 10 μ M solutions of the quinoline derivative in a spectrum of solvents with varying dielectric constants (e.g., Cyclohexane, Toluene, Chloroform, THF, Acetonitrile).

  • Absorption Profiling: Measure the UV-Vis absorption spectra. In a true ICT system, the ground state dipole is small, so λabs​ will show minimal shifts across the solvent gradient[3].

  • Emission Profiling: Measure the fluorescence emission. Record the λem​ and calculate the Stokes shift ( Δν=νabs​−νem​ in cm −1 ) for each solvent.

  • Lippert-Mataga Plotting: Plot the Stokes shift against the orientation polarizability ( Δf ) of the solvents. A linear correlation validates the ICT mechanism and allows for the calculation of the excited-state dipole moment change[4].

References

  • Theoretical-Experimental Photophysical Investigations of the Solvent Effect on the Properties of Green- and Blue-Light-Emitting Quinoline Derivatives ResearchGate[Link]

  • Multicomponent syntheses of functional chromophores Chemical Society Reviews (RSC Publishing)[Link]

  • Synthesis and Photophysical Properties of a Series of Dimeric Indium Quinolinates ResearchGate / Molecules[Link]

  • Theoretical and Experimental Investigations of Large Stokes Shift Fluorophores Based on a Quinoline Scaffold PubMed Central (PMC)[Link]

  • Tunable Yellow to Near-Infrared Fluorescent Boron-Amino-Chelating Complexes with Stokes Shifts >100 nm The Journal of Organic Chemistry (ACS Publications)[Link]

Sources

Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of 8-Bromo-2-(bromomethyl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety, not only in their synthesis and application but also in their disposal. 8-Bromo-2-(bromomethyl)quinoline is a halogenated quinoline derivative whose reactivity makes it a valuable research tool, but also necessitates a rigorous and informed approach to its waste management. This guide provides the essential operational and safety protocols for its proper disposal, grounded in established chemical safety principles to ensure the protection of both laboratory personnel and the environment.

Hazard Profile and Scientific Rationale for Specialized Disposal

Understanding the inherent hazards of 8-Bromo-2-(bromomethyl)quinoline is fundamental to appreciating the causality behind its disposal protocol. This compound is not benign and must be handled with the respect due to a corrosive and toxic substance.

The primary hazards are well-documented in its Safety Data Sheet (SDS), which classifies it as Skin Corrosion Category 1B (H314) .[1] This classification indicates that the compound can cause severe skin burns and serious eye damage upon contact.[1][2] Furthermore, it is often classified as harmful if swallowed (Acute Toxicity, Oral).[2] Inhalation may also lead to respiratory irritation.[3]

The core reason for its specific disposal pathway is its chemical structure: it is a brominated organic compound . The presence of a halogen (bromine) means it must be treated as halogenated organic waste .[4][5]

Why is this distinction critical? Halogenated wastes cannot be disposed of via standard chemical incineration. The combustion of halogenated compounds can produce highly toxic and corrosive byproducts, such as hydrogen bromide (HBr) gas. Therefore, they require specialized high-temperature incinerators equipped with "afterburners and scrubbers" to neutralize these acidic gases before they are released into the atmosphere.[3] Mixing halogenated waste with non-halogenated streams contaminates the entire batch, drastically increasing disposal costs and environmental risk.[5][6]

Key Hazard Summary
Hazard ClassificationGHS CodeDescriptionSource
Skin Corrosion/IrritationH314Causes severe skin burns and eye damage.[1]
Acute Toxicity, OralH302Harmful if swallowed.[2]
Serious Eye DamageH318Causes serious eye damage.[2]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation.[3][7]

Pre-Disposal Operations: Preparing for Safe Waste Management

Proper disposal begins long before the waste container is full. It starts with meticulous preparation and adherence to safety protocols during routine handling.

Personal Protective Equipment (PPE)

A non-negotiable first line of defense. All handling and disposal activities must be performed while wearing:

  • Eye and Face Protection: Chemical safety goggles are mandatory. For tasks with a higher splash risk, a full face shield should be worn over the goggles.[1]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for integrity before use and use proper removal technique to avoid skin contact.[3] Dispose of contaminated gloves as hazardous waste.

  • Body Protection: A laboratory coat is required. For larger quantities, consider a chemically resistant apron. All contaminated clothing must be removed immediately and decontaminated before reuse.[1][7]

  • Respiratory Protection: All handling of the solid compound or its solutions should occur in a certified chemical fume hood to prevent inhalation of dust or vapors.[3]

Setting Up the Hazardous Waste Accumulation Area
  • Designate a Container: Use only a chemically compatible, leak-proof container designated for "Halogenated Organic Waste."

  • Labeling is Crucial: The moment the first drop of waste enters the container, it must be labeled. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "8-Bromo-2-(bromomethyl)quinoline." If it's a mixed waste stream, list all components with approximate percentages.

    • The associated hazard pictograms (e.g., Corrosive, Health Hazard).

  • Segregation: The container must be kept separate from other waste streams, especially non-halogenated solvents, aqueous waste, and oxidizers.[6][8]

  • Location and Storage: The waste container should be kept in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation (e.g., inside the fume hood where the work is conducted). It must be kept closed at all times except when actively adding waste.[9]

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe disposal of 8-Bromo-2-(bromomethyl)quinoline and associated materials.

Disposal of Unused or Waste Product
  • Waste Characterization: Identify the waste as solid 8-Bromo-2-(bromomethyl)quinoline or a solution thereof.

  • Transfer to Waste Container: Carefully transfer the waste into the pre-labeled "Halogenated Organic Waste" container. If transferring the solid, use a scoop or spatula and avoid creating dust.[3] If it is a solution, pour carefully to avoid splashing.

  • Secure the Container: Immediately and securely close the lid of the waste container.

  • Log the Waste: If required by your institution, log the amount of waste added to the container.

Decontamination of Empty Containers and Glassware
  • Gross Decontamination: Remove as much of the solid residue as possible by scraping it into the halogenated waste container.

  • Solvent Rinse: Rinse the container or glassware with a small amount of a suitable organic solvent (e.g., acetone). This rinsate is now considered hazardous and must be collected.

  • Collect Rinsate: Pour the solvent rinsate into the same "Halogenated Organic Waste" container.[9] Repeat the rinse two to three times to ensure the container is thoroughly decontaminated.

  • Final Disposal of Container: Once triple-rinsed, the container can typically be disposed of as non-hazardous laboratory glass or plastic, but always follow your institution's specific guidelines.

Disposal Workflow and Decision Logic

The following diagram illustrates the procedural flow for handling and disposing of 8-Bromo-2-(bromomethyl)quinoline waste.

G Disposal Workflow for 8-Bromo-2-(bromomethyl)quinoline start Waste Generation (Solid, Solution, or Contaminated Material) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Initiate Disposal identify Identify as Halogenated Organic Waste (Contains Bromine) container_prep Prepare Labeled, Closed Container 'Hazardous Waste: Halogenated Organics' identify->container_prep ppe->identify transfer Transfer Waste to Container in Chemical Fume Hood container_prep->transfer storage Store in Designated Satellite Accumulation Area (SAA) transfer->storage full Container Full or Project Complete? storage->full full->storage No request Arrange for Pickup by Licensed Waste Disposal Service (Contact EHS) full->request Yes end Waste Disposed via Specialized Incineration request->end

Caption: Workflow for safe disposal of 8-Bromo-2-(bromomethyl)quinoline.

Emergency Procedures: Spill and Exposure Management

Accidents can happen. A prepared response is critical to mitigating harm.

  • In Case of a Spill:

    • Evacuate non-essential personnel from the immediate area.

    • Wearing full PPE, cover the spill with an inert absorbent material like sand, vermiculite, or a commercial chemical sorbent.[7][10] Do not use combustible materials like paper towels.

    • Carefully sweep or scoop the absorbed material into a new, designated hazardous waste container.[1] Avoid creating dust.

    • Label the container appropriately and dispose of it as halogenated organic waste.

    • For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.

  • In Case of Personal Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

    • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.[1]

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

By adhering to these scientifically-grounded procedures, you ensure that your innovative research does not come at the cost of safety or environmental integrity. Always consult your institution's specific EHS guidelines, as they provide the definitive policies for your location.

References

  • Safety Data Sheet for 8-(Bromomethyl)quinoline. (2023). Fisher Scientific. [URL: provided by search tool]
  • Hazardous Waste Segregation Guidelines. (n.d.). [URL: provided by search tool]
  • MSDS of 8-Bromomethylquinoline. (2020). Capot Chemical. [URL: provided by search tool]
  • 8-(Bromomethyl)quinoline | C10H8BrN | CID 346914. (n.d.).
  • Safety Data Sheet for 8-Bromoquinoline. (2025). Tokyo Chemical Industry. [URL: provided by search tool]
  • Safety Data Sheet for 8-Bromoquinoline. (2025). Fisher Scientific. [URL: provided by search tool]
  • Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry. (2025). Benchchem. [URL: provided by search tool]
  • Safety Data Sheet for 2,3-Bis(bromomethyl)quinoxaline. (n.d.). AK Scientific, Inc. [URL: provided by search tool]
  • Chemical Waste Management: Combining Compatible Used Organic Solvents. (2025). University of Louisville Department of Environmental Health & Safety. [URL: provided by search tool]
  • Safety Data Sheet for 3-(Bromomethyl)benzonitrile. (2024). Sigma-Aldrich. [URL: provided by search tool]
  • EPA Hazardous Waste Codes. (n.d.). U.S. Environmental Protection Agency. [URL: provided by search tool]
  • Proper Disposal Procedures for 8-bromo-cAMP: An Essential Guide for Laboratory Professionals. (2025). Benchchem. [URL: provided by search tool]
  • Guidelines for Solvent Waste Recycling and Disposal. (2022). Hazardous Waste Experts. [URL: provided by search tool]
  • Organic Solvents Disposal Guide. (n.d.). Cornell University Environmental Health and Safety. [URL: provided by search tool]
  • Laboratory Decontamination and Decommissioning Guideline. (2019). The University of Queensland. [URL: provided by search tool]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for 8-Bromo-2-(bromomethyl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Handling 8-Bromo-2-(bromomethyl)quinoline, a potent bromo-compound, demands a meticulous and informed approach to safety. This guide moves beyond a simple checklist, providing a procedural framework grounded in the specific chemical hazards of this substance. As researchers and drug development professionals, our primary responsibility is to mitigate risk, and that begins with a comprehensive understanding of the necessary protective barriers between us and the materials we work with. This document outlines the essential personal protective equipment (PPE), operational protocols, and disposal plans to ensure your safety and the integrity of your research.

Hazard Assessment: Understanding the "Why" Behind the PPE

8-Bromo-2-(bromomethyl)quinoline is not a benign laboratory chemical. Its hazard profile, as defined by multiple safety data sheets, necessitates a high degree of caution. The primary dangers associated with this compound are severe and immediate:

  • Corrosive to Skin and Eyes: The most significant hazard is its classification as a corrosive material.[1][2] Direct contact can cause severe skin burns and serious, potentially irreversible, eye damage.[1][3][4][5]

  • Harmful if Swallowed: It is classified with acute oral toxicity.[3] Ingestion can lead to significant health consequences, and vomiting should not be induced post-exposure due to the corrosive nature of the compound.[1][6]

  • Respiratory Irritation: As a solid powder, there is a risk of generating dust during handling, which may cause respiratory tract irritation.[6] Some related compounds are also classified as lachrymators, meaning they can cause an increase in tear flow upon exposure.[4]

These hazards dictate that engineering controls and personal protective equipment are not optional, but mandatory for safe handling.

Core Protective Equipment: Your Essential Barrier

The selection of PPE must directly counteract the identified hazards. The following is a breakdown of the minimum required equipment when handling 8-Bromo-2-(bromomethyl)quinoline.

Primary Engineering Control: The Chemical Fume Hood

Before any PPE is even selected, the primary line of defense is an operational and certified chemical fume hood. All weighing, transfers, and reactions involving this solid compound must be performed inside a fume hood to contain dust and potential vapors.[4][6]

Personal Protective Equipment Summary
EquipmentStandard/SpecificationRationale
Eye/Face Protection ANSI Z87.1-rated, chemical splash goggles.Protects against dust particles and splashes; standard safety glasses are insufficient. A face shield should be worn over goggles for larger quantities or splash-prone procedures.[1][7]
Hand Protection Chemical-resistant gloves (Nitrile recommended).Prevents direct skin contact with the corrosive solid. Double-gloving is recommended for added protection during transfers.[1][6][8]
Body Protection Flame-resistant lab coat.Protects skin and personal clothing from minor spills and dust.[1] For larger scale operations, a chemical-resistant apron or coveralls should be considered.[9][10]
Respiratory Protection NIOSH-approved respirator.Required when handling the powder outside of a fume hood (not recommended) or during spill cleanup. A P95 or N95 particulate respirator may suffice for low-level dust, but an air-purifying respirator with appropriate cartridges (OV/AG/P99 or ABEK-P2) is necessary for higher-risk scenarios.[1][6][9]

Operational Plan: A Step-by-Step Procedural Guide

Adherence to a strict operational workflow is critical for safety. The following diagram and protocols outline the necessary steps for handling 8-Bromo-2-(bromomethyl)quinoline from preparation to disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_area 1. Prepare Work Area (Fume Hood, Spill Kit Ready) don_ppe 2. Don Full PPE (Gloves, Goggles, Lab Coat) prep_area->don_ppe Ensure safety gear is on before handling. weigh 3. Weigh Compound (Inside Fume Hood) don_ppe->weigh Proceed to handling only with full protection. transfer 4. Perform Transfer/Reaction (Maintain Containment) weigh->transfer decontaminate 5. Decontaminate Surfaces transfer->decontaminate After experiment is complete. doff_ppe 6. Doff PPE (Correct Sequence) decontaminate->doff_ppe dispose 7. Dispose of Waste (Segregated Waste Streams) doff_ppe->dispose Contaminated PPE is hazardous waste. wash 8. Wash Hands Thoroughly dispose->wash

Caption: Workflow for Safe Handling of 8-Bromo-2-(bromomethyl)quinoline.

Experimental Protocol: Donning and Doffing PPE

The order in which you put on and remove PPE is critical to prevent cross-contamination.

Donning Sequence (Putting On):

  • Lab Coat: Securely fasten.

  • Respirator (if required): Perform a fit check.

  • Goggles/Face Shield: Ensure a snug fit.[11]

  • Gloves: Pull the cuffs of the gloves over the cuffs of the lab coat sleeves to create a seal.[11]

Doffing Sequence (Taking Off):

  • Gloves: Remove using a glove-to-glove technique (peel one glove off with the other, then slide an ungloved finger under the cuff of the remaining glove to remove it without touching the exterior).[6] Dispose of immediately in a designated hazardous waste container.

  • Goggles/Face Shield: Remove by handling the strap, not the front.

  • Lab Coat: Remove by rolling it inside-out, without touching the exterior surface.

  • Respirator (if used): Remove last.

  • Wash Hands: Immediately and thoroughly wash hands with soap and water.[6]

Emergency and Disposal Plans

Preparedness is paramount. In the event of an exposure or spill, immediate and correct action is required.

Emergency Exposure Protocol
Exposure RouteImmediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][6][12]
Skin Contact Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing and shoes. Seek immediate medical attention.[1][6][12]
Inhalation Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][6]
Ingestion Rinse mouth thoroughly with water. Do NOT induce vomiting.[1] Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[6]
Disposal Plan

All materials contaminated with 8-Bromo-2-(bromomethyl)quinoline must be treated as hazardous waste.

  • Solid Waste: This includes any excess reagent, contaminated filter paper, and used weighing boats. It should be collected in a clearly labeled, sealed hazardous waste container.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items must be placed in a designated hazardous waste container immediately after doffing.[6]

  • Solutions: Unused or waste solutions containing the compound should be collected in a labeled, sealed hazardous waste container for liquid chemical waste.

  • Disposal Vendor: All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[4][6] Do not pour any material down the drain.[6]

By implementing this comprehensive safety plan, you establish a multi-layered defense system that protects you and your colleagues, ensuring that your valuable research can proceed without incident.

References

  • Capot Chemical. (2020, April 9). MSDS of 8-Bromomethylquinoline. Retrieved from [Link]

  • PubChem. 8-(Bromomethyl)quinoline | C10H8BrN | CID 346914. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Bromoform. Retrieved from [Link]

  • Carlos F.R. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals. Retrieved from [Link]

  • Health and Safety Authority (HSA). Personal Protective Equipment (PPE). Retrieved from [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • Toney-Butler, T.J. & Jordan, S. (2023, February 22). Personal Protective Equipment. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. Retrieved from [Link]

  • PENTA. (2024, September 20). Safety Data Sheet: Bromine. Retrieved from [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.